Product packaging for TC-C 14G(Cat. No.:)

TC-C 14G

Cat. No.: B1662361
M. Wt: 492.3 g/mol
InChI Key: VUCKSZWMRCSPME-UHFFFAOYSA-N
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Description

Potent, high affinity CB1 receptor inverse agonist (EC50 = 11 nM in cAMP assay;  Ki = 4 nM). Demonstrates high efficacy in a hypothermia assay (ID50 = 5 mg/kg) in vivo.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H17Cl2F2NO4 B1662361 TC-C 14G

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(2,4-dichlorophenyl)-6-fluoro-2-(4-fluorophenyl)-1,3-benzodioxol-5-yl]-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2F2NO4/c25-15-3-6-18(19(26)11-15)24(14-1-4-16(27)5-2-14)32-21-12-17(20(28)13-22(21)33-24)23(30)29-7-9-31-10-8-29/h1-6,11-13H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCKSZWMRCSPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2F)OC(O3)(C4=CC=C(C=C4)F)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of Triclocarban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclocarban (TCC), a polychlorinated aromatic antimicrobial, has been a subject of extensive research due to its widespread use in personal care products and its subsequent environmental persistence. While its broad-spectrum activity against Gram-positive bacteria is well-documented, its precise molecular mechanisms of action are multifaceted, extending beyond simple antimicrobial effects to interactions with mammalian cellular pathways. This technical guide provides a comprehensive overview of the current understanding of Triclocarban's mechanisms of action, detailing its molecular targets in both bacterial and mammalian systems. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to offer a clear and concise understanding of the complex interactions of this compound.

Antimicrobial Mechanism of Action

Triclocarban's primary utility stems from its bacteriostatic activity, predominantly against Gram-positive bacteria. This effect is achieved through the inhibition of essential enzymatic processes involved in bacterial cell wall integrity and metabolism.

Inhibition of Fatty Acid Synthesis

A key target of Triclocarban in bacteria is the type II fatty acid synthesis (FAS-II) pathway, which is essential for producing the fatty acids required for bacterial cell membrane biogenesis.

Initially, it was proposed that Triclocarban, similar to the structurally related compound triclosan, inhibits the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the FAS-II pathway.[1][2] FabI catalyzes the final, rate-limiting step in the elongation cycle of fatty acid synthesis. However, more recent comparative target analysis has suggested that Triclocarban may not directly inhibit FabI.[3] Further research is required to definitively elucidate the role of FabI inhibition in Triclocarban's antimicrobial activity.

A more recently identified and significant target of Triclocarban in Staphylococcus aureus is demethylmenaquinone methyltransferase (MenG).[3] MenG is a crucial enzyme in the biosynthesis of menaquinone (Vitamin K2), an essential component of the bacterial electron transport chain. By inhibiting MenG, Triclocarban disrupts cellular respiration, leading to a bacteriostatic effect. While the inhibitory effect has been established, a specific IC50 value for Triclocarban against MenG is not yet available in the literature.

Disruption of Bacterial Cell Membranes

In addition to specific enzyme inhibition, Triclocarban is believed to exert a non-specific disruptive effect on bacterial cell membranes. Its lipophilic nature allows it to intercalate into the lipid bilayer, leading to a loss of membrane integrity and function. This mechanism contributes to its broad-spectrum activity against susceptible bacteria.

Interaction with Mammalian Systems: Endocrine Disruption and Enzyme Inhibition

Beyond its antimicrobial properties, Triclocarban has been shown to interact with various mammalian cellular pathways, raising concerns about its potential as an endocrine-disrupting chemical (EDC).

Modulation of Steroid Hormone Receptor Signaling

Triclocarban has been demonstrated to amplify the signaling of both androgens and estrogens, not by direct binding to the receptor's ligand-binding pocket, but through a mechanism that enhances the action of endogenous hormones.[4][5]

Triclocarban enhances testosterone-induced androgen receptor-mediated gene expression.[4] This amplification effect has been observed in both in vitro and in vivo studies.

Similarly, Triclocarban potentiates estradiol-dependent activation of estrogen receptor-responsive genes.[6] It has also been shown to have a high binding affinity for the estrogen-related receptor γ (ERRγ).

Inhibition of Soluble Epoxide Hydrolase (sEH)

Triclocarban is a potent inhibitor of soluble epoxide hydrolase (sEH), a mammalian enzyme involved in the metabolism of signaling lipids. Inhibition of sEH can lead to anti-inflammatory and analgesic effects, but also raises concerns about the potential for unintended physiological consequences.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of Triclocarban.

Table 1: Antimicrobial Activity of Triclocarban

OrganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 126000.5[6]
Staphylococcus aureusATCC 2921316[6]
Staphylococcus aureus6538P16[6]
Staphylococcus aureusNCTC 83250.3 µM[6]

Table 2: Mammalian Enzyme Inhibition and Receptor Binding of Triclocarban

TargetSpeciesAssayValueUnitReference
Soluble Epoxide Hydrolase (sEH)HumanIC5024nM
Estrogen-Related Receptor γ (ERRγ)HumanKd96nM

Experimental Protocols

Androgen Receptor (AR) Luciferase Reporter Gene Assay

This protocol is based on the methods described by Chen et al. (2007) and Ahn et al. (2008).[4][6]

Objective: To determine the ability of Triclocarban to modulate androgen receptor-mediated gene expression.

Materials:

  • Human embryonic kidney 293 (HEK293) cells stably co-transfected with an androgen receptor expression vector and an androgen response element (ARE)-driven luciferase reporter plasmid.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • Charcoal-stripped FBS.

  • Testosterone (agonist).

  • Triclocarban.

  • Luciferase Assay System (e.g., Promega).

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Culture HEK293-AR-ARE cells in DMEM with 10% FBS. For experiments, switch to DMEM with 10% charcoal-stripped FBS for 24-48 hours to deplete endogenous androgens.

  • Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow to attach overnight.

  • Treatment:

    • For agonist testing, treat cells with varying concentrations of Triclocarban.

    • For amplification testing, treat cells with a fixed, sub-maximal concentration of testosterone in the presence of varying concentrations of Triclocarban.

    • Include appropriate vehicle controls (e.g., DMSO) and positive controls (testosterone alone).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold induction over the vehicle control.

Estrogen Receptor (ER) Luciferase Reporter Gene Assay

This protocol is adapted from the methods described by Ahn et al. (2008).[6]

Objective: To assess the effect of Triclocarban on estrogen receptor-mediated gene expression.

Materials:

  • Human breast cancer cell line (e.g., MCF-7) stably transfected with an estrogen response element (ERE)-driven luciferase reporter plasmid.

  • Phenol red-free DMEM supplemented with charcoal-stripped FBS, penicillin, and streptomycin.

  • 17β-Estradiol (E2) (agonist).

  • Triclocarban.

  • Luciferase Assay System.

  • Luminometer.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Culture MCF-7-ERE cells in phenol red-free DMEM with 10% charcoal-stripped FBS to minimize background estrogenic activity.

  • Cell Seeding: Plate cells in a 96-well white, clear-bottom plate at a suitable density and allow them to attach.

  • Treatment:

    • For agonist activity, expose cells to a range of Triclocarban concentrations.

    • To test for amplification, treat cells with a fixed concentration of 17β-estradiol in the presence of varying concentrations of Triclocarban.

    • Include vehicle and positive controls.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Luciferase Assay: Perform the luciferase assay as described in the AR assay protocol.

  • Data Analysis: Analyze the data as described for the AR assay, expressing results as fold induction over the vehicle control.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol is based on the methods described by Schebb et al. (2011).

Objective: To determine the inhibitory potency of Triclocarban against soluble epoxide hydrolase.

Materials:

  • Recombinant human sEH.

  • Substrate: e.g., cyano(2-methoxynaphthalen-6-yl)methyl (3-phenyloxiran-2-yl)methyl carbonate (CMNC).

  • Triclocarban.

  • Assay buffer (e.g., Tris-HCl, pH 7.4).

  • Fluorometer.

  • 96-well black microplate.

Procedure:

  • Reaction Mixture Preparation: In a 96-well black microplate, prepare a reaction mixture containing the assay buffer, recombinant human sEH, and varying concentrations of Triclocarban.

  • Pre-incubation: Pre-incubate the mixture at 30°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate (CMNC).

  • Fluorescence Measurement: Immediately measure the increase in fluorescence over time using a fluorometer (e.g., excitation at 330 nm and emission at 465 nm).

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence curve. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Triclocarban concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to Triclocarban's mechanism of action.

bacterial_fatty_acid_synthesis_inhibition cluster_fasII Bacterial Fatty Acid Synthesis (FAS-II) cluster_menG Menaquinone Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_CoA->Ketoacyl_ACP FabD, FabH Acyl_ACP Acyl-ACP (n carbons) Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabZ/A Acyl_ACP_n2 Acyl-ACP (n+2 carbons) Enoyl_ACP->Acyl_ACP_n2 FabI/K/L Acyl_ACP_n2->Acyl_ACP Elongation Cycle Fatty_Acids Fatty Acids for Membrane Synthesis Acyl_ACP_n2->Fatty_Acids TCC Triclocarban TCC->Enoyl_ACP Inhibition (Disputed) DMK Demethylmenaquinone MK Menaquinone (Vitamin K2) DMK->MK MenG ETC ETC MK->ETC Electron Transport Chain TCC2 Triclocarban TCC2->DMK Inhibition

Caption: Inhibition of Bacterial Metabolic Pathways by Triclocarban.

androgen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->AR HSP Dissociation AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer_nuc->ARE Binding Gene_Expression Target Gene Expression ARE->Gene_Expression Transcription Cellular_Response Androgenic Cellular Response Gene_Expression->Cellular_Response Translation TCC Triclocarban TCC->AR_dimer_nuc Amplifies Signaling

Caption: Amplification of Androgen Receptor Signaling by Triclocarban.

estrogen_receptor_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) ER Estrogen Receptor (ER) Estradiol->ER ER_dimer ER_dimer ER->ER_dimer Dimerization HSP Heat Shock Proteins (HSP) ER_HSP ER-HSP Complex ER_HSP->ER HSP Dissociation ER_dimer_nuc ER Dimer ER_dimer->ER_dimer_nuc Nuclear Translocation ERE Estrogen Response Element (ERE) ER_dimer_nuc->ERE Binding Gene_Expression Target Gene Expression ERE->Gene_Expression Transcription Cellular_Response Estrogenic Cellular Response Gene_Expression->Cellular_Response Translation TCC Triclocarban TCC->ER_dimer_nuc Amplifies Signaling

Caption: Potentiation of Estrogen Receptor Signaling by Triclocarban.

experimental_workflow_receptor_assay start Start: Culture Reporter Cell Line seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat Cells with TCC +/- Hormone seed_cells->treat_cells incubate Incubate for 24 hours treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate measure Measure Luminescence add_substrate->measure analyze Analyze Data (Fold Induction) measure->analyze end End: Determine Receptor Modulation analyze->end

Caption: General Workflow for Luciferase Reporter Gene Assays.

Conclusion

The mechanism of action of Triclocarban is complex, involving multiple targets in both prokaryotic and eukaryotic systems. Its antimicrobial efficacy is primarily attributed to the disruption of bacterial fatty acid synthesis and menaquinone biosynthesis. However, its interactions with mammalian pathways, particularly its ability to amplify steroid hormone signaling and inhibit soluble epoxide hydrolase, highlight the need for a thorough understanding of its potential off-target effects. This technical guide provides a consolidated resource for researchers, summarizing the current knowledge, providing key quantitative data and experimental protocols, and visualizing the intricate signaling pathways involved. Further research is warranted to fully elucidate the nuanced mechanisms of Triclocarban's action and to assess its long-term implications for human health and the environment.

References

Triclocarban: An In-Depth Technical Guide on its Role as an Endocrine Disruptor in Wildlife

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triclocarban (TCC), a potent antimicrobial agent prevalent in a wide array of personal care and consumer products, has emerged as a significant environmental contaminant with the potential to disrupt endocrine systems in wildlife. This technical guide provides a comprehensive overview of the current scientific understanding of TCC's effects, with a primary focus on aquatic organisms, for which the most extensive data is available. While evidence suggests TCC can amplify the action of endogenous hormones, particularly androgens and estrogens, significant knowledge gaps remain, especially concerning its impact on avian and mammalian wildlife. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways affected by TCC to support further research and risk assessment.

Introduction

Triclocarban (3,4,4'-trichlorocarbanilide) is a carbanilide antimicrobial that has been in widespread use for over half a century. Its primary application in bar soaps, deodorants, and other personal care products leads to its continuous release into wastewater systems. Due to its persistence and incomplete removal during wastewater treatment, TCC accumulates in aquatic environments, including surface waters and sediments, leading to chronic exposure of wildlife.

This guide will delve into the mechanisms by which TCC acts as an endocrine disruptor, present quantitative data on its effects from various studies, provide detailed experimental methodologies for key assays, and offer visual representations of the implicated signaling pathways.

Data Presentation: Quantitative Effects of Triclocarban on Wildlife

The following tables summarize the quantitative data from key studies on the endocrine-disrupting effects of triclocarban in various wildlife species.

Table 1: Effects of Triclocarban on Fish

SpeciesExposure ConcentrationDurationEndpointObserved EffectReference
Fathead Minnow (Pimephales promelas)5 µg/L22 daysFecundity>50% decrease
Fathead Minnow (Pimephales promelas)1 µg/L22 daysFecundityNo significant effect
Fathead Minnow (Pimephales promelas)5 µg/L22 daysPlasma Vitellogenin (female)No significant change
Fathead Minnow (Pimephales promelas)5 µg/L22 daysPlasma Estradiol (female)No significant change
Fathead Minnow (Pimephales promelas)5 µg/L22 daysPlasma Testosterone (female)No significant change
Fathead Minnow (Pimephales promelas)1.6 µg/L21 daysMale AggressionDecreased
Zebrafish (Danio rerio)>350 µg/L-Mortality (embryo)Increased

Table 2: Effects of Triclocarban on Invertebrates

SpeciesExposure ConcentrationDurationEndpointObserved EffectReference
Snail (Potamopyrgus antipodarum)0.2 µg/L4 weeksNumber of shelled embryosSignificant increase
Snail (Potamopyrgus antipodarum)1.6 - 10.5 µg/L4 weeksNumber of unshelled embryosSignificant increase
Amphipod (Gammarus locusta)Environmentally relevant levels60 daysReproductionNo effect

Table 3: Effects of Triclocarban in Amphibian Studies

SpeciesAssayExposure ConcentrationDurationEndpointObserved EffectReference
Frog (Rana catesbeiana) tadpole tail fin biopsyC-fin assay1-1000 nM48 hoursTH-responsive gene transcriptsAltered at highest concentrations

Data Gap: It is crucial to note the significant lack of quantitative data on the endocrine-disrupting effects of triclocarban specifically in avian and wild mammalian species . While studies have documented the presence of other endocrine disruptors in these populations, dedicated research on TCC's impact is largely absent from the current scientific literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of triclocarban's endocrine-disrupting effects.

Fish Short-Term Reproduction Assay (adapted from OECD 229 & 230)

This assay is designed to assess the effects of chemical exposure on fish reproduction and endocrine function.

  • Test Species: Fathead minnow (Pimephales promelas), Zebrafish (Danio rerio), or Japanese Medaka (Oryzias latipes).

  • Exposure Duration: 21 days.

  • Experimental Setup:

    • Sexually mature male and female fish are placed in breeding groups (e.g., 2 males and 4 females for fathead minnows) in replicate exposure tanks for each test concentration and a control.

    • A flow-through system is used to maintain constant concentrations of triclocarban.

    • Photoperiod and temperature are maintained at optimal conditions for breeding (e.g., 16h light: 8h dark at 25°C for fathead minnows).

  • Endpoints Measured:

    • Fecundity: Eggs are collected daily from spawning substrates, counted, and assessed for fertilization.

    • Secondary Sexual Characteristics: At the end of the exposure, fish are examined for changes in characteristics like the number of nuptial tubercles in male fathead minnows.

    • Vitellogenin (VTG) Measurement:

      • Blood is collected from the caudal vein or artery.

      • Plasma is separated by centrifugation.

      • VTG concentration is quantified using a species-specific Enzyme-Linked Immunosorbent Assay (ELISA). The general procedure involves coating a microplate with a capture antibody, adding plasma samples, followed by a detection antibody conjugated to an enzyme (e.g., HRP), and finally a substrate to produce a colorimetric signal proportional to the VTG concentration.

    • Gonadal Histopathology:

      • Gonads are dissected and fixed in a suitable fixative (e.g., Bouin's solution or Davidson's fixative).

      • Tissues are dehydrated through a series of ethanol concentrations, cleared with an agent like xylene, and embedded in paraffin wax.

      • Thin sections (4-5 microns) are cut using a microtome, mounted on slides, and stained with hematoxylin and eosin (H&E).

      • A qualified pathologist examines the slides for abnormalities in gamete development and tissue structure.

Amphibian Metamorphosis Assay (AMA) (adapted from OECD 231)

This assay screens for substances that may interfere with the thyroid hormone system.

  • Test Species: African clawed frog (Xenopus laevis).

  • Exposure Duration: 21 days.

  • Experimental Setup:

    • Tadpoles at Nieuwkoop and Faber (NF) stage 51 are exposed to at least three concentrations of triclocarban and a control in a flow-through or static-renewal system.

    • Four replicate tanks are used for each treatment group, with 20 tadpoles per tank.

  • Endpoints Measured:

    • Developmental Stage: Assessed according to the Nieuwkoop and Faber staging system.

    • Hind Limb Length and Snout-Vent Length: Measured at day 7 and at the end of the 21-day exposure.

    • Thyroid Histology: At termination, a subset of tadpoles from each group is fixed for histological examination of the thyroid gland to assess for hypertrophy or hyperplasia of follicular cells.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by triclocarban and a typical experimental workflow.

Androgen Receptor Signaling Amplification by Triclocarban

AndrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) Testosterone->AR_complex Enters cell & binds AR TCC Triclocarban AR_T AR-Testosterone Complex TCC->AR_T Enters cell & interacts with complex AR AR AR_complex->AR HSP dissociation AR->AR_T Testosterone binding AR_T_TCC AR-Testosterone-TCC Complex (Amplified) AR_T->AR_T_TCC TCC amplifies signaling ARE Androgen Response Element (ARE) AR_T_TCC->ARE Translocates to nucleus & binds DNA Transcription Gene Transcription ARE->Transcription Initiates transcription

Androgen receptor signaling amplification by TCC.
Estrogen Receptor Signaling Potentiation by Triclocarban

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estradiol Estradiol (E2) ER_complex Estrogen Receptor (ER) + Chaperone Proteins Estradiol->ER_complex Enters cell & binds ER TCC Triclocarban ER_E2 ER-Estradiol Complex TCC->ER_E2 Enters cell & interacts with complex ER ER ER_complex->ER Chaperone dissociation ER->ER_E2 Estradiol binding ER_E2_TCC ER-Estradiol-TCC Complex (Potentiated) ER_E2->ER_E2_TCC TCC potentiates signaling ERE Estrogen Response Element (ERE) ER_E2_TCC->ERE Translocates to nucleus & binds DNA Transcription Gene Transcription ERE->Transcription Initiates transcription

Estrogen receptor signaling potentiation by TCC.
Experimental Workflow for Fish Short-Term Reproduction Assay

ExperimentalWorkflow start Start: Acclimation of Adult Fish exposure 21-Day Exposure to Triclocarban (Flow-through system) start->exposure daily_monitoring Daily Monitoring: - Fecundity (Egg Count) - Fertilization Rate - Behavior exposure->daily_monitoring termination Day 21: Termination exposure->termination daily_monitoring->exposure sampling Sample Collection: - Blood (for Vitellogenin) - Gonads (for Histology) - Measurement of Secondary  Sexual Characteristics termination->sampling analysis Data Analysis: - Statistical Comparison  of Endpoints sampling->analysis

Workflow for fish short-term reproduction assay.

Conclusion and Future Directions

The available evidence strongly indicates that triclocarban acts as an endocrine disruptor in aquatic wildlife, primarily by amplifying the signaling of androgen and estrogen receptors. This can lead to adverse reproductive outcomes, such as reduced fecundity in fish. Standardized testing protocols, such as the Fish Short-Term Reproduction Assay and the Amphibian Metamorphosis Assay, provide robust frameworks for assessing these effects.

However, a significant knowledge gap exists regarding the impact of TCC on terrestrial wildlife, particularly birds and mammals. Future research should prioritize studies on these animal groups to enable a more comprehensive risk assessment of this pervasive environmental contaminant. Further investigation into the precise molecular mechanisms of TCC's signal amplification and its potential for synergistic effects with other environmental contaminants is also warranted. This in-depth understanding is crucial for developing effective regulatory strategies and mitigating the potential ecological risks posed by triclocarban.

The Environmental Persistence and Fate of Triclocarban: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclocarban (TCC), a broad-spectrum antimicrobial agent, has been extensively used in a variety of personal care products for decades. Its widespread use has led to its continuous release into the environment, raising concerns about its persistence, potential for bioaccumulation, and ecotoxicological effects. This technical guide provides a comprehensive overview of the environmental fate and persistence of Triclocarban, with a focus on its degradation pathways, sorption behavior, and the analytical methodologies used for its detection. All quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key studies.

Physicochemical Properties and Sorption Behavior

Triclocarban is a hydrophobic compound with low water solubility and a high octanol-water partition coefficient (log Kow of approximately 4.9), indicating a strong tendency to partition from water into organic phases such as soil, sediment, and biosolids.[1] This inherent hydrophobicity governs its environmental distribution and bioavailability.

Quantitative Data on Sorption

The sorption of Triclocarban to soil and sediment is a critical process influencing its mobility and persistence. The organic carbon-water partition coefficient (Koc) and the soil-water distribution coefficient (Kd) are key parameters used to quantify this process.

ParameterSoil TypeValueReference
Kd (L/kg) Sandy Loam763 - 1187[2]
Silty Clay763 - 1187[2]
Agricultural Soils (various)193 - 296[3]
Koc (L/kg) Agricultural Soils (various)18,175 - 33,991[3]

Environmental Degradation of Triclocarban

The persistence of Triclocarban in the environment is determined by its susceptibility to various degradation processes, primarily biodegradation and photodegradation.

Biodegradation

Microbial degradation is a key pathway for the transformation of Triclocarban in the environment. The rate and extent of biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Aerobic Biodegradation: Under aerobic conditions, Triclocarban can be biodegraded, although the process is generally slow. Laboratory studies have reported varying half-lives in soil, indicating that the microbial communities and soil characteristics play a significant role.

Anaerobic Biodegradation: In anaerobic environments, such as deeper sediments and some wastewater treatment sludge, Triclocarban is significantly more persistent. Studies have shown little to no degradation under these conditions over extended periods.[1][3][4]

ConditionMatrixHalf-life (t1/2) in daysReference
Aerobic Soil108[1][3][4]
Anaerobic SoilPersistent (little to no degradation within 70 days)[1][3][4]
Microbial Degradation Pathway

The initial and rate-limiting step in the microbial degradation of Triclocarban is the enzymatic hydrolysis of the amide bond by amidase.[5] This cleavage results in the formation of two primary metabolites: 4-chloroaniline (4-CA) and 3,4-dichloroaniline (3,4-DCA).[5][6] These aniline compounds can be further degraded through pathways involving deamination and hydroxylation, leading to the formation of chlorocatechols, which can then undergo ring cleavage.[6][7] Several bacterial genera have been identified as capable of degrading Triclocarban, including Rhodococcus, Pseudomonas, and Ochrobactrum.[5]

Triclocarban_Degradation cluster_products Primary Metabolites TCC Triclocarban Amidase Amidase Hydrolysis Hydrolysis Amidase->Hydrolysis catalyzes DCA 3,4-Dichloroaniline (3,4-DCA) Hydrolysis->DCA CA 4-Chloroaniline (4-CA) Hydrolysis->CA Further_Deg Further Degradation (Deamination, Hydroxylation, Ring Cleavage) DCA->Further_Deg CA->Further_Deg Metabolites Central Metabolites Further_Deg->Metabolites

Microbial degradation pathway of Triclocarban.
Photodegradation

Photodegradation, or photolysis, is another significant environmental fate process for Triclocarban, particularly in aquatic systems exposed to sunlight. UV radiation can lead to the transformation of the TCC molecule. The rate of photodegradation is influenced by factors such as pH, the presence of natural organic matter (like humic acids), and water chemistry.[8] Studies have shown that UV irradiation can effectively degrade TCC in aqueous solutions, following pseudo-first-order kinetics.[8] The degradation process can lead to the formation of various transformation products, including dechlorinated and hydroxylated derivatives.[9]

Experimental Protocols

Aerobic Soil Biodegradation Study

This protocol is a synthesized representation of methodologies described in the scientific literature.[2][3]

1. Soil Collection and Preparation:

  • Collect fresh topsoil from a location with no known history of TCC contamination.

  • Sieve the soil (e.g., through a 2 mm mesh) to remove large debris and homogenize.

  • Characterize the soil for properties such as pH, organic matter content, and texture.

  • Adjust the soil moisture to a predetermined level (e.g., 50-60% of water holding capacity) and pre-incubate in the dark at a constant temperature (e.g., 20-25°C) for a week to stabilize microbial activity.

2. Spiking with Triclocarban:

  • Prepare a stock solution of Triclocarban in a suitable organic solvent (e.g., acetone).

  • Add the TCC stock solution to subsamples of the pre-incubated soil to achieve the desired initial concentration. A control set of soil samples should be treated with the solvent only.

  • Thoroughly mix the soil to ensure a homogeneous distribution of TCC and allow the solvent to evaporate in a fume hood.

3. Incubation:

  • Place the spiked soil samples into incubation vessels (e.g., glass microcosms).

  • Maintain the microcosms in the dark at a constant temperature (e.g., 20-25°C).

  • Ensure aerobic conditions by loosely capping the vessels or providing a continuous flow of humidified air.

  • Monitor and adjust the soil moisture content periodically.

4. Sampling and Analysis:

  • At predetermined time intervals, sacrifice replicate microcosms for analysis.

  • Extract Triclocarban from the soil samples using an appropriate method, such as pressurized liquid extraction (PLE) with a suitable solvent (e.g., acetone or acetonitrile).[10]

  • Analyze the extracts for the concentration of Triclocarban and its potential degradation products using a validated analytical method, such as UHPLC-MS/MS.

Aqueous Photodegradation Study

This protocol is a composite of methods found in the literature.[8]

1. Solution Preparation:

  • Prepare a stock solution of Triclocarban in a water-miscible organic solvent (e.g., acetonitrile) to facilitate its dissolution in water.

  • Prepare the experimental aqueous solutions by spiking the TCC stock solution into purified water (e.g., deionized or Milli-Q water). The final concentration of the organic solvent should be kept to a minimum (e.g., <0.1% v/v) to avoid co-solvent effects.

  • Adjust the pH of the solutions to the desired levels using appropriate buffers.

2. Irradiation:

  • Place the TCC solutions in quartz tubes or a photoreactor that is transparent to UV light.

  • Irradiate the solutions using a UV lamp with a specific wavelength (e.g., 254 nm) or a solar simulator that mimics the solar spectrum. Control samples should be kept in the dark to account for any non-photolytic degradation.

  • Maintain a constant temperature during the experiment using a water bath or cooling system.

3. Sampling and Analysis:

  • At specific time points, withdraw aliquots from the irradiated and dark control solutions.

  • Analyze the samples directly or after appropriate sample preparation (e.g., solid-phase extraction for concentration) for the determination of Triclocarban and its photoproducts using HPLC-UV or LC-MS/MS.

Analytical Methodology: UHPLC-MS/MS

The analysis of Triclocarban and its metabolites in complex environmental matrices is typically performed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

1. Sample Preparation:

  • Water Samples: Depending on the expected concentration, water samples may be analyzed directly or pre-concentrated using solid-phase extraction (SPE).[11]

  • Soil and Sediment Samples: Extraction is commonly performed using pressurized liquid extraction (PLE) with solvents like acetone or acetonitrile.[10][12] The extracts are then concentrated and may require a clean-up step to remove interfering matrix components.

2. Chromatographic Separation:

  • Separation is achieved on a C18 reversed-phase column.

  • A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically used.[11]

3. Mass Spectrometric Detection:

  • Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in negative ion mode.[11]

  • Quantification is based on selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for TCC and its metabolites.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation Water_Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Water_Sample->SPE Soil_Sample Soil/Sediment Sample PLE Pressurized Liquid Extraction (PLE) Soil_Sample->PLE UHPLC UHPLC Separation (C18 Column) SPE->UHPLC Extract_Cleanup Extract Cleanup PLE->Extract_Cleanup Extract_Cleanup->UHPLC MSMS Tandem Mass Spectrometry (ESI Negative Mode) UHPLC->MSMS Gradient Elution Data_Analysis Data Acquisition & Processing MSMS->Data_Analysis SRM/MRM

General workflow for the analysis of Triclocarban.

Conclusion

Triclocarban is a persistent environmental contaminant due to its slow biodegradation, particularly under anaerobic conditions, and its strong sorption to organic matter in soil and sediment. While photodegradation can contribute to its transformation in aquatic environments, its overall persistence warrants continued monitoring and research. The methodologies outlined in this guide provide a framework for conducting robust studies on the environmental fate of Triclocarban and similar compounds. A thorough understanding of its behavior in various environmental compartments is essential for assessing its ecological risks and informing regulatory decisions.

References

The Unseen Threat: A Technical Guide to the Toxicological Effects of Triclocarban on Aquatic Ecosystems

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the toxicological effects of Triclocarban (TCC), a widely used antimicrobial agent, on aquatic organisms. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific findings on the acute and chronic toxicity, bioaccumulation, and sublethal effects of TCC. It also delves into the molecular mechanisms and signaling pathways disrupted by this compound in various aquatic species.

Executive Summary

Triclocarban, a common ingredient in personal care products, is a persistent environmental contaminant frequently detected in aquatic ecosystems.[1][2] Its presence poses a significant threat to aquatic life, with studies demonstrating its toxicity to a wide range of organisms including algae, invertebrates, fish, and amphibians.[1][3] TCC has been shown to bioaccumulate in aquatic food webs and acts as an endocrine disruptor, interfering with crucial hormonal signaling pathways.[1][4] This guide presents a detailed analysis of the available toxicological data, outlines the experimental protocols used in key studies, and visualizes the molecular pathways affected by TCC exposure.

Acute and Chronic Toxicity of Triclocarban

Triclocarban exhibits significant toxicity to aquatic organisms, with effects observed across various trophic levels. The following tables summarize the quantitative data from numerous ecotoxicological studies, providing key metrics such as the median lethal concentration (LC50), median effective concentration (EC50), no-observed-effect concentration (NOEC), and lowest-observed-effect concentration (LOEC).

Table 1: Acute Toxicity of Triclocarban to Aquatic Organisms
SpeciesPhylum/ClassEndpoint (Time)LC50/EC50 (µg/L)Reference
Pimephales promelas (Fathead Minnow)Chordata/ActinopterygiiLC50 (96h)92[5]
Lepomis macrochirus (Bluegill)Chordata/ActinopterygiiLC50 (96h)40 - 750[5]
Oncorhynchus mykiss (Rainbow Trout)Chordata/ActinopterygiiLC50 (96h)120[5]
Daphnia magna (Water Flea)Arthropoda/BranchiopodaEC50 (48h)7.7 - 20[5]
Ceriodaphnia dubiaArthropoda/BranchiopodaEC50 (48h)3[5]
Americamysis bahia (Opossum Shrimp)Arthropoda/MalacostracaLC50 (96h)10 - 15[5]
Artemia salinaArthropoda/BranchiopodaLC50 (24h)17.8[6]
Caenorhabditis elegansNematodaLC50 (24h)910[7]
Pseudokirchneriella subcapitata (Green Algae)Chlorophyta/TrebouxiophyceaeEC50 (72h)-[5]
Scenedesmus subspicatus (Green Algae)Chlorophyta/ChlorophyceaeEC50 (72h)-[8]
Table 2: Chronic Toxicity of Triclocarban to Aquatic Organisms
SpeciesPhylum/ClassEndpoint (Time)NOEC/LOEC (µg/L)Reference
Pimephales promelas (Fathead Minnow)Chordata/ActinopterygiiMortality (30d)LOEL: 10[5]
Daphnia magna (Water Flea)Arthropoda/BranchiopodaReproduction-[8]
Pseudokirchneriella subcapitata (Green Algae)Chlorophyta/TrebouxiophyceaeGrowth and Biomass (72h)LOEC: 10-50[5]

Experimental Protocols

The following section details the methodologies for key experiments cited in this guide, based on standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).

Fish Acute Toxicity Test (OECD 203)

This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

  • Test Organisms: Species such as Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas), or Rainbow Trout (Oncorhynchus mykiss) are commonly used.

  • Test Conditions:

    • A static, semi-static, or flow-through system can be used.

    • Water temperature, pH, and dissolved oxygen are maintained at levels appropriate for the test species.

    • A geometric series of at least five concentrations of the test substance is prepared, along with a control group.

  • Procedure:

    • Healthy, acclimated fish are randomly distributed into test chambers.

    • The fish are exposed to the different concentrations of the test substance for 96 hours.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated using statistical methods such as probit analysis.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.

  • Test Organisms: Young, healthy Daphnia magna (less than 24 hours old) are used.

  • Test Conditions:

    • The test is conducted in a static system.

    • A defined culture medium is used.

    • At least five concentrations of the test substance are tested in a geometric series, with a control.

  • Procedure:

    • Daphnids are placed in test vessels containing the test solutions.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: The EC50 is calculated for the 24-hour and 48-hour exposure periods.

Algal Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater green algae.[9][10][11][12][13]

  • Test Organisms: Cultures of a rapidly growing green alga, such as Pseudokirchneriella subcapitata, are used.[9][12]

  • Test Conditions:

    • The test is performed in a nutrient-rich medium under constant illumination and temperature.

    • A series of test substance concentrations is prepared.

  • Procedure:

    • Exponentially growing algal cultures are exposed to the test substance for 72 hours.

    • Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts or spectrophotometry.

  • Data Analysis: The inhibition of growth is calculated relative to the control, and the ECx values (e.g., EC10, EC20, EC50) are determined.[12]

Signaling Pathways and Mechanisms of Toxicity

Triclocarban exerts its toxic effects through the disruption of several key signaling pathways. The following diagrams, created using the DOT language, illustrate these mechanisms.

Endocrine Disruption: Amplification of Testosterone Action

Triclocarban has been identified as a new type of endocrine-disrupting substance that enhances the action of testosterone.[3][4][14] It does not bind directly to the androgen receptor (AR) but amplifies the transcriptional activity induced by testosterone.[14]

G cluster_cell Target Cell Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds TCC Triclocarban (TCC) TCC->AR Enhances Activity (Mechanism Unclear) ARE Androgen Response Element (ARE) AR->ARE Translocates to Nucleus and Binds DNA Gene_Expression Increased Androgen-Responsive Gene Expression ARE->Gene_Expression Initiates Transcription Bio_Effect Amplified Biological Effect Gene_Expression->Bio_Effect

Caption: TCC enhances testosterone-induced androgen receptor signaling.

Induction of Oxidative Stress

TCC exposure has been shown to induce oxidative stress in aquatic organisms by increasing the production of reactive oxygen species (ROS) and altering the activity of antioxidant enzymes.

G TCC Triclocarban (TCC) Exposure ROS Increased Reactive Oxygen Species (ROS) TCC->ROS Antioxidant_Enzymes Altered Antioxidant Enzyme Activity (SOD, CAT, GPx) TCC->Antioxidant_Enzymes Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: TCC induces oxidative stress leading to cellular damage.

Disruption of the Gut-Liver Axis

TCC can alter the gut microbiome, leading to systemic effects through the gut-liver axis. This involves an increase in lipopolysaccharides (LPS) which triggers an inflammatory response in the liver.[1][6][10][14][15][16][17]

G cluster_gut Gut cluster_liver Liver TCC_Gut Triclocarban (TCC) Microbiome_Dysbiosis Gut Microbiome Dysbiosis TCC_Gut->Microbiome_Dysbiosis LPS_Increase Increased Lipopolysaccharides (LPS) Microbiome_Dysbiosis->LPS_Increase LPS_Blood LPS in Bloodstream LPS_Increase->LPS_Blood Translocation Inflammation Inflammatory Response (e.g., Cytokine Release) LPS_Blood->Inflammation Liver_Damage Liver Damage and Oxidative Stress Inflammation->Liver_Damage

Caption: TCC disrupts the gut-liver axis, causing liver inflammation.

Immunotoxicity via Toll-Like Receptor (TLR) Signaling

TCC exposure can modulate the innate immune response by affecting the Toll-like receptor (TLR) signaling pathway, leading to the release of proinflammatory mediators.[3]

G TCC Triclocarban (TCC) TLR Toll-like Receptor (TLR) TCC->TLR Activates MyD88 MyD88 TLR->MyD88 Recruits NF_kB NF-κB MyD88->NF_kB Activates Proinflammatory_Mediators Release of Proinflammatory Mediators (e.g., TNF-α, IL-1β) NF_kB->Proinflammatory_Mediators Induces Transcription Immune_Response Altered Immune Response Proinflammatory_Mediators->Immune_Response

Caption: TCC modulates the immune response via TLR signaling.

Conclusion and Future Directions

The evidence presented in this technical guide clearly demonstrates that Triclocarban is a potent toxicant to aquatic organisms, with the potential to cause significant adverse effects at environmentally relevant concentrations. Its ability to bioaccumulate and disrupt endocrine function highlights the long-term risks associated with its presence in aquatic ecosystems.

Future research should focus on several key areas:

  • Elucidating the precise molecular mechanisms by which TCC enhances androgen receptor activity.

  • Investigating the long-term ecological consequences of TCC-induced changes in the gut microbiome of aquatic species.

  • Assessing the interactive effects of TCC with other environmental contaminants.

  • Developing and implementing effective strategies for the removal of TCC from wastewater to mitigate its environmental impact.

A deeper understanding of the toxicological profile of Triclocarban is crucial for developing effective risk assessment strategies and regulatory policies to protect the health of our aquatic environments.

References

history and development of Triclocarban as an antimicrobial

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the History and Development of Triclocarban as an Antimicrobial

Executive Summary

Triclocarban (TCC), a chlorinated carbanilide, was first synthesized in the 1950s and has been utilized for over six decades as a broad-spectrum antimicrobial agent, primarily against Gram-positive bacteria.[1][2] Its primary application has been in personal care products, particularly antibacterial bar soaps, where its concentration could reach up to 1.5%.[2][3] The development of TCC was driven by a growing demand for effective topical antiseptics in both medical and consumer settings.[1] While its antimicrobial efficacy is well-documented, the precise mechanism of action remains a subject of investigation, with primary theories pointing towards the inhibition of the enoyl-acyl carrier protein reductase (ENR or FabI), an essential enzyme in bacterial fatty acid synthesis, and more recently, the inhibition of MenG in the menaquinone biosynthetic pathway.[4][5] Concerns over endocrine-disrupting properties and the potential for promoting antibiotic resistance led to increased regulatory scrutiny.[6][7] In 2016, the U.S. Food and Drug Administration (FDA) banned its use in over-the-counter consumer antiseptic wash products due to the lack of evidence for its safety in long-term daily use and its superiority over plain soap and water.[3][6][8] This guide provides a comprehensive technical overview of the history, chemical synthesis, mechanisms of action, quantitative efficacy, and key experimental protocols related to Triclocarban.

A History of Development and Regulation

Triclocarban was first synthesized in the 1950s amidst a post-war surge in the development of novel antimicrobial agents.[1] It was introduced for use in toilet soap in 1956 and became a common ingredient in a vast array of consumer products, including bar soaps, body washes, and deodorants over the following decades.[1][3] By 2005, an estimated 80% of all antimicrobial bar soaps sold in the United States contained Triclocarban.[9] Its popularity was fueled by marketing that emphasized an extra layer of protection against germs compared to conventional soap.[1]

However, beginning in the 1970s, the FDA started to review the safety of antimicrobial agents like Triclocarban, a process that continued for decades.[9] In the 21st century, concerns mounted regarding its environmental persistence, bioaccumulation, and potential to act as an endocrine disruptor in humans.[1][9] These concerns, coupled with questions about its contribution to antibiotic resistance, prompted legal action that forced a formal review.[6][9] In September 2016, the FDA issued a final rule banning Triclocarban and 18 other antimicrobial ingredients from over-the-counter consumer wash products, stating that manufacturers had not proven them to be safe for long-term daily use or more effective than plain soap and water.[6][8][9]

Chemical Properties and Synthesis

Triclocarban, with the chemical name N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea, is a white powder characterized by its low solubility in water and a high melting point between 250-255°C.[10] Its molecular formula is C₁₃H₉Cl₃N₂O.[10][11] The lipophilic nature of the molecule, conferred by the three chlorine atoms on its two phenyl rings, is crucial to its antimicrobial activity.[10]

Commercially, the synthesis of Triclocarban is achieved through the reaction of an isocyanate with an aniline. There are two primary industrial routes:

  • The reaction of 4-chlorophenylisocyanate with 3,4-dichloroaniline.[9][10][11]

  • The reaction of 3,4-dichlorophenylisocyanate with 4-chloroaniline.[9][10][11]

Both pathways result in the formation of the characteristic urea linkage between the two substituted phenyl rings, yielding high-purity (≥98%) Triclocarban suitable for commercial applications.[10]

G cluster_0 Route 1 cluster_1 Route 2 A1 4-chlorophenylisocyanate C1 Reaction A1->C1 + B1 3,4-dichloroaniline B1->C1 + D Triclocarban (N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea) C1->D A2 3,4-dichlorophenylisocyanate C2 Reaction A2->C2 + B2 4-chloroaniline B2->C2 + C2->D

Figure 1: Commercial Synthesis Routes of Triclocarban.

Antimicrobial Mechanism of Action

Triclocarban is a bacteriostatic agent primarily effective against Gram-positive bacteria, such as Staphylococcus aureus.[9][11] While its exact mode of action was considered unknown for many years, research has pointed to several potential mechanisms. The prevailing theory is that TCC, similar to the structurally related triclosan, inhibits the enzyme enoyl-(acyl-carrier protein) reductase (ENR), which is coded by the fabI gene.[4][12] ENR catalyzes the final, rate-limiting step in each cycle of the type II fatty acid synthase (FAS-II) system, which is essential for building the bacterial cell membrane.[4] By inhibiting this enzyme, TCC disrupts membrane synthesis, leading to the cessation of bacterial growth.[4]

A secondary proposed mechanism, particularly in S. aureus, involves the inhibition of MenG (1,4-dihydroxy-2-naphthoate methyltransferase), an enzyme critical for the biosynthesis of menaquinone (Vitamin K2).[5] Menaquinone is a vital component of the bacterial electron transport chain, and its disruption impairs cellular respiration. This dual-targeting potential contributes to its effectiveness.

G cluster_fas Fatty Acid Synthesis (FAS-II) cluster_mq Menaquinone Synthesis TCC Triclocarban (TCC) ENR ENR (FabI) Enzyme TCC->ENR MenG MenG Enzyme TCC->MenG FAS_precursor Malonyl-ACP FAS_precursor->ENR FattyAcid Fatty Acid Chain Elongation ENR->FattyAcid Membrane Bacterial Cell Membrane Synthesis FattyAcid->Membrane MQ_precursor DHNA MQ_precursor->MenG Menaquinone Menaquinone (Vitamin K2) MenG->Menaquinone Respiration Electron Transport Chain (Cellular Respiration) Menaquinone->Respiration Growth Bacterial Growth Inhibition Membrane->Growth Respiration->Growth

Figure 2: Proposed Antimicrobial Mechanisms of Action for Triclocarban.

Efficacy and Potency

The antibacterial activity of Triclocarban is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a bacterium. In vitro studies have demonstrated its effectiveness against various Gram-positive strains.

Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusMultiple Strains0.5 - 8 mg/L[9]
Streptococcus spp.Multiple Strains0.5 - 8 mg/L[9]
Enterococcus spp.Multiple Strains0.5 - 8 mg/L[9]
Staphylococcus aureusNCTC 832516 µg/mL (or mg/L)[13]
Enterococcus faecalis(Not Specified)32 µg/mL (or mg/L)[13]

Table 1: In Vitro Antimicrobial Efficacy of Triclocarban

Human exposure studies have been conducted to quantify the dermal absorption of Triclocarban from consumer products. These studies are critical for assessing safety and systemic exposure levels.

Study ParameterValueExperimental ConditionsReference
Mean Soap Consumption11.7 ± 2.6 gWhole-body showering with bar soap[14]
TCC Applied per Shower70 ± 15 mgBar soap containing 0.6% TCC[14]
Estimated Dermal Absorption0.6% of applied doseCalculated from urinary excretion of metabolites[4][14]
Total Absorbed Amount~0.5 ± 0.1 mgPer shower, per person[14]

Table 2: Summary of Human Dermal Absorption Data for Triclocarban

Mammalian Biological Activity and Endocrine Disruption

Beyond its antimicrobial properties, Triclocarban has been shown to exhibit biological activity in mammalian systems, raising health concerns. It is classified as an endocrine-disrupting compound (EDC) due to its ability to interfere with hormone signaling pathways.[9][15]

In vitro studies have demonstrated that TCC can enhance or amplify the effects of endogenous steroid hormones, including testosterone and estradiol.[12][16] It achieves this not by binding directly to the hormone receptors (Androgen Receptor - AR, and Estrogen Receptor - ERα), but likely by modulating the activity of receptor coactivators.[9][12] This leads to an amplified transcriptional response of hormone-responsive genes.[15][16] TCC has also been shown to activate other nuclear receptors, such as the Constitutive Androstane Receptor (CAR) and Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in the metabolism of xenobiotics and lipids, respectively.[15][17]

G TCC Triclocarban (TCC) Coactivator Receptor Coactivator Proteins TCC->Coactivator Sensitizes/ Modulates Hormone Steroid Hormone (e.g., Testosterone, Estradiol) Receptor Hormone Receptor (AR or ERα) Hormone->Receptor Binds Receptor->Coactivator Recruits HRE Hormone Response Element (on DNA) Coactivator->HRE Binds Gene Target Gene Transcription HRE->Gene Initiates Response Amplified Cellular Response Gene->Response

Figure 3: TCC-Mediated Amplification of Steroid Hormone Signaling.

Key Experimental Methodologies

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Stock: Prepare a high-concentration stock solution of Triclocarban in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the TCC solution with MHB to create a range of decreasing concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no TCC) and a negative control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of Triclocarban at which there is no visible turbidity (bacterial growth).

G A Prepare TCC Stock & Bacterial Inoculum B Perform 2-fold Serial Dilution of TCC in 96-well Plate A->B C Add Standardized Bacterial Inoculum to Wells B->C D Incubate Plate (37°C, 18-24h) C->D E Visually Inspect for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Figure 4: Experimental Workflow for MIC Determination.

Protocol: Human Dermal Absorption Study

This protocol is based on the methodology used to assess TCC absorption after showering.[14]

  • Subject Recruitment and Washout: Recruit healthy human volunteers. Instruct subjects to abstain from using any TCC-containing products for a washout period (e.g., 3 weeks) before the study to establish baseline levels.

  • Product Administration: Provide subjects with a pre-weighed bar of soap containing a known concentration of TCC (e.g., 0.6%). Instruct them to perform a single, whole-body shower following a standardized procedure for lathering time and application.

  • Post-Shower Measurement: After the shower, the soap bar is dried and re-weighed to calculate the total amount of product (and TCC) used.

  • Urine Sample Collection: Collect all urine from each subject for a period of 72 hours post-shower. Record the volume of each sample.

  • Sample Analysis: Analyze urine samples for TCC and its major metabolites (e.g., N-glucuronides) using a validated analytical method, such as online solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Calculation: Quantify the total amount of TCC metabolites excreted over the 72-hour period. Use this value to estimate the total absorbed dose, based on known metabolic excretion rates (e.g., ~25% of absorbed TCC is excreted in urine).

Conclusion

Triclocarban's history spans its rise as a ubiquitous consumer antibacterial agent to its regulatory decline due to safety and efficacy concerns. While effective, particularly against Gram-positive bacteria, its development story serves as a case study in the evolving understanding of the broader impacts of antimicrobial chemicals on human health and the environment. Its mechanisms of action, involving the disruption of essential bacterial pathways like fatty acid and menaquinone synthesis, are of significant interest to drug development professionals. Furthermore, its activity as an endocrine disruptor highlights the importance of comprehensive toxicological screening for high-production-volume chemicals. The data and protocols presented herein provide a technical foundation for researchers investigating antimicrobial agents, endocrine disruption, and the legacy of compounds like Triclocarban.

References

An In-depth Technical Guide to the Antibacterial Spectrum of Activity of Triclocarban

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of triclocarban (TCC). It includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and an exploration of its molecular mechanisms of action.

Antibacterial Spectrum of Activity

Triclocarban exhibits a well-documented antibacterial activity, primarily targeting Gram-positive bacteria. Its efficacy against Gram-negative bacteria is significantly lower, with many species demonstrating intrinsic resistance.

Quantitative Data

The antibacterial activity of triclocarban is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

The following table summarizes the reported MIC and MBC values of triclocarban against a range of clinically relevant bacteria.

Bacterial SpeciesStrain(s)MIC (µg/mL)MBC (µg/mL)Reference(s)
Gram-Positive Bacteria
Staphylococcus aureusATCC 126000.5Not Reported[1][2]
ATCC 29213, 6538P16Not Reported[1][2]
NCTC 83250.3 µM (~0.09)Not Reported[3]
Clinical Isolates (n=100)MIC₅₀: 0.12, MIC₉₀: 0.25Not Reported
Staphylococcus epidermidisATCC 12228, 359840.25 mg/L (0.25)Not Reported[1][3]
Clinical Isolates (n=96)MIC₅₀: 0.12, MIC₉₀: 8Not Reported[4]
2010-11 IsolatesMIC₉₀: 0.5MBC₉₀: 8
Enterococcus faecalisATCC 19433Not ReportedExceptionally effective at 40°C in soap[1][2]
Clinical Isolates64Not Reported[1]
Wastewater IsolatesMIC₉₀: 32Not Reported[5]
Streptococcus pyogenesNot SpecifiedGenerally susceptibleNot Reported
Gram-Negative Bacteria
Escherichia coliClinical IsolatesGenerally >64Not Reported[6]
Pseudomonas aeruginosaWild-typeIntrinsically resistantNot Reported[7][8]
Klebsiella pneumoniaeClinical IsolatesHigh resistance reportedNot Reported[9]

Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

The determination of MIC and MBC values is crucial for assessing the antibacterial activity of compounds like triclocarban. The following are detailed methodologies for the two most common susceptibility testing methods.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

  • Triclocarban stock solution (typically in a solvent like DMSO)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35 ± 2 °C)

  • Plate reader or visual inspection mirror

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Perform serial twofold dilutions of the triclocarban stock solution in the wells of the microtiter plate using CAMHB to achieve a final volume of 100 µL per well. The concentration range should bracket the expected MIC.

    • Include a growth control well (broth only, no triclocarban) and a sterility control well (uninoculated broth).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile diluent to match the turbidity of a 0.5 McFarland standard.

    • Further dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation:

    • Within 15 minutes of preparation, add 100 µL of the final bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, determine the MIC by visually inspecting the plates for turbidity or by using a plate reader.

    • The MIC is the lowest concentration of triclocarban that shows no visible growth.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.

Materials:

  • Mueller-Hinton Agar (MHA) or other appropriate agar

  • Triclocarban stock solution

  • Sterile petri dishes

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates with Antimicrobial:

    • Prepare a series of molten MHA tubes, each containing a specific volume of agar.

    • Add a calculated amount of the triclocarban stock solution to each tube to achieve the desired final concentrations after dilution with the agar.

    • Pour the agar-antimicrobial mixtures into sterile petri dishes and allow them to solidify.

    • Include a control plate with no triclocarban.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method.

  • Inoculation:

    • Using a multipoint replicator, spot-inoculate a standardized volume (typically 1-2 µL) of each bacterial suspension onto the surface of the agar plates, including the control plate. This results in a final inoculum of approximately 10⁴ CFU per spot.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of triclocarban that completely inhibits the growth of the organism, disregarding a single colony or a faint haze caused by the inoculum.

Mechanism of Action

Triclocarban exerts its antibacterial effect through the inhibition of specific enzymatic pathways in bacteria, primarily affecting fatty acid and menaquinone biosynthesis.

Inhibition of Fatty Acid Synthesis (FabI)

The primary mechanism of action of triclocarban is the inhibition of the enoyl-acyl carrier protein (ACP) reductase, known as FabI.[10] FabI is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is responsible for the elongation of fatty acid chains. By inhibiting FabI, triclocarban disrupts the synthesis of essential fatty acids required for building and maintaining bacterial cell membranes, leading to a bacteriostatic effect.[10]

FabI_Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Ketoacyl_ACP β-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP FabH/FabB/FabF Acyl_ACP Acyl-ACP (C_n) Acyl_ACP->Ketoacyl_ACP Hydroxyacyl_ACP β-Hydroxyacyl-ACP Ketoacyl_ACP->Hydroxyacyl_ACP FabG Enoyl_ACP trans-2-Enoyl-ACP Hydroxyacyl_ACP->Enoyl_ACP FabA/FabZ Elongated_Acyl_ACP Acyl-ACP (C_n+2) Enoyl_ACP->Elongated_Acyl_ACP FabI FabI (Enoyl-ACP Reductase) Elongated_Acyl_ACP->Acyl_ACP Further Elongation Cycles Fatty_Acids Fatty Acids Elongated_Acyl_ACP->Fatty_Acids Membrane Cell Membrane Components Fatty_Acids->Membrane Triclocarban Triclocarban Triclocarban->FabI FabI->Elongated_Acyl_ACP NAD(P)H -> NAD(P)+

Bacterial Fatty Acid Synthesis Pathway and Triclocarban Inhibition.
Inhibition of Menaquinone Biosynthesis (MenG)

More recent studies have identified a secondary target for triclocarban in Staphylococcus aureus: demethylmenaquinone methyltransferase (MenG). MenG is an enzyme involved in the final step of the biosynthesis of menaquinone (vitamin K2), an essential component of the bacterial electron transport chain. Inhibition of MenG disrupts cellular respiration and ATP production.

MenG_Pathway Chorismate Chorismate DHNA DHNA (1,4-dihydroxy-2-naphthoate) Chorismate->DHNA MenF, MenD, MenC, MenE, MenB DMK Demethylmenaquinone (DMK) DHNA->DMK MenA Menaquinone Menaquinone (Vitamin K2) DMK->Menaquinone MenG MenG (Demethylmenaquinone Methyltransferase) ETC Electron Transport Chain (ATP Production) Menaquinone->ETC Triclocarban Triclocarban Triclocarban->MenG MenG->Menaquinone SAM -> SAH

Menaquinone Biosynthesis Pathway and Triclocarban Inhibition.

Experimental Workflow for Antibacterial Screening

The following diagram illustrates a typical workflow for the initial screening and characterization of a compound's antibacterial activity.

Antibacterial_Screening_Workflow start Start: Compound Library primary_screen Primary Screening (e.g., Single Concentration Agar Diffusion) start->primary_screen hit_identification Hit Identification (Measure Zone of Inhibition) primary_screen->hit_identification confirmation Hit Confirmation & Dose-Response (Broth Microdilution MIC Assay) hit_identification->confirmation mic_determination Determine MIC Values confirmation->mic_determination secondary_assays Secondary Assays mic_determination->secondary_assays in_vivo In Vivo Efficacy & Toxicity Studies mic_determination->in_vivo mbc_assay MBC Determination secondary_assays->mbc_assay time_kill Time-Kill Kinetics secondary_assays->time_kill mechanism Mechanism of Action Studies secondary_assays->mechanism mbc_assay->in_vivo time_kill->in_vivo mechanism->in_vivo end Lead Candidate in_vivo->end

General Workflow for Antibacterial Compound Screening.

References

The Pharmacokinetics and Metabolism of Triclocarban in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclocarban (TCC), a widely used antimicrobial agent in consumer products, has come under increasing scrutiny regarding its systemic exposure and potential biological effects in mammals.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for assessing its safety profile. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolism of triclocarban in various mammalian species, including humans, rats, and mice. It details the metabolic pathways, summarizes quantitative pharmacokinetic data, and outlines the experimental methodologies used in key studies.

Introduction

Triclocarban (3,4,4'-trichlorocarbanilide) is a bacteriostatic agent historically incorporated into a variety of personal care products such as soaps, detergents, and body washes.[1][2][3] Its widespread use has led to measurable levels in the environment and detectable concentrations in human biological samples, including urine, blood, and breast milk.[3][4][5] Concerns over potential endocrine-disrupting activities and other health effects have prompted a deeper investigation into how this compound is processed by the mammalian body.[1][6] This document synthesizes the available scientific literature to provide a detailed technical resource on the ADME of triclocarban.

Absorption

The primary routes of exposure to triclocarban in the general population are dermal contact through the use of personal care products and, to a lesser extent, oral ingestion.[4][5]

Dermal Absorption

Dermal absorption of triclocarban is generally low. In humans, studies involving showering with TCC-containing soap estimated that approximately 0.6% of the applied dose is absorbed.[2][7][8] Similarly, in rodents, dermal absorption was found to be low, at ≤ 3% of the applied dose.[1][9][10] The lipophilic nature of TCC allows it to penetrate the stratum corneum, the outermost layer of the skin.[11]

Oral Absorption

Following oral administration in humans, triclocarban is more readily absorbed compared to dermal application. In one study, approximately 27% of an oral dose was excreted in the urine, indicating significant gastrointestinal absorption.[2] Animal studies in rats also demonstrate absorption after oral gavage, with a portion of the administered dose being excreted in the bile.[1][9][10]

Distribution

Following absorption, triclocarban and its metabolites are distributed throughout the body. Tissue retention of radioactivity after administration of radiolabeled TCC in rats was found to be low, with approximately 3.9% of the dose remaining in tissues at 24 hours and only 0.1% at 72 hours.[1][9][10]

Metabolism

Triclocarban undergoes extensive Phase I and Phase II metabolism in mammals.[5] The liver is a primary site of metabolism, but other tissues, including the kidney and intestine, also contribute.[4][12] The gut microbiota has also been shown to play a significant role in the metabolism of TCC, particularly in the deconjugation of metabolites.[13][14]

Phase I Metabolism

The initial metabolic transformations of triclocarban are primarily oxidative, catalyzed by cytochrome P450 enzymes.[4] The main Phase I reactions include:

  • Hydroxylation: The most prominent pathway involves the hydroxylation of the aromatic rings to form monohydroxylated metabolites. The major products are 2'-hydroxy-TCC, 3'-hydroxy-TCC, and 6-hydroxy-TCC.[1][4] Dihydroxylated metabolites have also been identified.[15]

  • Dechlorination: Dechlorinated metabolites have also been reported.[15]

Phase II Metabolism

The hydroxylated metabolites of triclocarban, as well as the parent compound, undergo conjugation reactions to increase their water solubility and facilitate excretion.[4][5] The primary Phase II pathways are:

  • Glucuronidation: Both the hydroxylated metabolites and the parent TCC can be conjugated with glucuronic acid. N-glucuronides of TCC (N-Gluc-TCC and N'-Gluc-TCC) are major urinary metabolites in humans and monkeys.[2][4][5][12] Glucuronides of the hydroxylated metabolites (e.g., 2'-O-Gluc-TCC) are also formed and are major metabolites in mammalian bile.[4][5] Uridine-5'-diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A9, are involved in these reactions.[12][16]

  • Sulfation: Sulfate conjugates of hydroxylated TCC are also significant metabolites, particularly in plasma.[2][3]

Role of Gut Microbiota

Recent studies have highlighted the crucial role of the gut microbiota in TCC metabolism. Gut bacteria can deconjugate the glucuronide and sulfate metabolites that are excreted into the intestine via bile.[13] This enterohepatic recirculation can lead to the reabsorption of the more biologically active, unconjugated forms of TCC and its hydroxylated metabolites in the colon.[13]

Excretion

The primary route of excretion for triclocarban and its metabolites is through the feces.[1][9][10]

  • Fecal Excretion: In rats, following oral administration, approximately 85-86% of the dose is excreted in the feces.[1][9][10] A significant portion of this is due to the biliary excretion of metabolites.[1][9][10] In humans, around 70% of an oral dose was recovered in the feces.[2]

  • Urinary Excretion: A smaller proportion of the administered dose is excreted in the urine. In rats, this accounts for 3-6% of an oral dose.[1][9][10] In humans, urinary excretion is more significant after oral administration, accounting for about 27% of the dose, primarily as N-glucuronide conjugates.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key quantitative pharmacokinetic parameters of triclocarban from various studies.

Table 1: Excretion of Triclocarban and its Metabolites in Male Rats Following a Single Oral Gavage Administration [1][10]

Dose (mg/kg)% Dose in Urine (72h)% Dose in Feces (72h)% Dose Excreted in Bile (48h)
503 - 685 - 8629
1503 - 685 - 86Not Reported
5003 - 685 - 86Not Reported

Table 2: Excretion of Triclocarban and its Metabolites in Mice Following a Single Oral Gavage Administration (50 mg/kg) [1][10]

Sex% Dose in Urine (72h)% Dose in Feces (72h)
Male3.3 - 4.773 - 75
Female3.3 - 4.773 - 75

Table 3: Dermal Absorption of Triclocarban in Rodents [1][9]

SpeciesApplication% Absorbed
Rat1.5% or 3%≤ 3
Mouse1.5%~2 - 3

Table 4: Human Pharmacokinetic Parameters of Triclocarban

Route of AdministrationParameterValueReference
Oral% Dose Excreted in Urine (80h)27[2]
Oral% Dose Excreted in Feces (5 days)70[2]
OralUrinary Elimination Half-life~20 hours[17]
IntravenousUrinary Elimination Half-life~10 hours[17]
Dermal (Showering)Estimated Absorption0.6% of applied dose[2][7][8]
Dermal (Showering)Urinary Elimination Half-life~28 hours[17]

Experimental Protocols

In Vivo Pharmacokinetic Studies in Rodents

A common experimental design to study the ADME of triclocarban in rodents involves the following steps:

  • Test Substance: [14C]Triclocarban is often used to facilitate the tracing and quantification of the compound and its metabolites.[1]

  • Animal Model: Male and female rats (e.g., Sprague-Dawley) and mice (e.g., B6C3F1) are frequently used.[1][12]

  • Administration: For oral studies, a single dose is administered by gavage.[1][10] For dermal studies, a defined amount of a TCC-containing formulation (e.g., a 1.5% or 3% solution) is applied to a shaved area of the back.[1][9]

  • Sample Collection: Animals are housed in metabolism cages to allow for the separate collection of urine and feces over a period of 72 hours.[1] For biliary excretion studies, bile duct cannulation is performed. Blood samples are collected at various time points to determine plasma concentrations. At the end of the study, tissues are collected to assess distribution.[1]

  • Analysis: Radioactivity in all samples is quantified using liquid scintillation counting. Metabolite profiling and identification in urine, feces, bile, and plasma are performed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS).[1][13]

In Vitro Metabolism Studies

In vitro systems are used to investigate the metabolic pathways and enzymes involved in TCC metabolism:

  • System: Cryopreserved hepatocytes or liver microsomes from different species (human, rat, mouse) are commonly used.[1][12][16]

  • Incubation: Triclocarban or its hydroxylated metabolites are incubated with the hepatocytes or microsomes in the presence of necessary cofactors (e.g., NADPH for Phase I reactions, UDPGA for glucuronidation).[12][16]

  • Analysis: The reaction mixture is analyzed by LC-MS/MS to identify and quantify the metabolites formed.[12][13] This allows for the determination of metabolic clearance and the identification of the specific enzymes involved (e.g., by using specific inhibitors or recombinant enzymes).[12]

Quantitative Analysis of Triclocarban in Biological Samples

A general procedure for the quantitative analysis of triclocarban and its metabolites in biological matrices like blood, urine, or tissue homogenates involves:

  • Sample Preparation: This typically involves protein precipitation (e.g., with methanol) followed by solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[1][7]

  • Chromatographic Separation: The extracted analytes are separated using reversed-phase HPLC on a C18 column.[13]

  • Detection and Quantification: Detection is achieved using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[13] Stable isotope-labeled internal standards are used for accurate quantification.

Visualizations

Metabolic Pathway of Triclocarban in Mammals

Triclocarban_Metabolism cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism cluster_excretion Excretion cluster_gut Gut Microbiota TCC Triclocarban (TCC) OH_TCC Hydroxylated TCC (2'-OH, 3'-OH, 6-OH) TCC->OH_TCC Hydroxylation Dechloro_TCC Dechlorinated Metabolites TCC->Dechloro_TCC Dechlorination N_Gluc N-Glucuronides (N-Gluc-TCC, N'-Gluc-TCC) TCC->N_Gluc Glucuronidation (UGTs) DiOH_TCC Dihydroxylated TCC OH_TCC->DiOH_TCC Hydroxylation OH_Gluc Hydroxylated TCC Glucuronides OH_TCC->OH_Gluc Glucuronidation (UGTs) OH_Sulfate Hydroxylated TCC Sulfates OH_TCC->OH_Sulfate Sulfation Urine Urine N_Gluc->Urine Feces Feces (via Bile) OH_Gluc->Feces Deconjugation Deconjugation OH_Gluc->Deconjugation Enterohepatic Recirculation OH_Sulfate->Feces OH_Sulfate->Deconjugation Deconjugation->OH_TCC

Caption: Metabolic pathway of Triclocarban in mammals.

Experimental Workflow for In Vivo Pharmacokinetic Study

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Dosing Dosing ([14C]TCC in Rodents) Housing Metabolism Cages Dosing->Housing Collection Sample Collection (Urine, Feces, Blood, Tissues) Housing->Collection Quantification Radioactivity Quantification (Liquid Scintillation Counting) Collection->Quantification Extraction Sample Extraction (SPE) Collection->Extraction PK_Analysis Pharmacokinetic Analysis (ADME Profiling) Quantification->PK_Analysis Analysis LC-MS/MS Analysis Extraction->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Metabolite_ID->PK_Analysis

Caption: Workflow for an in vivo pharmacokinetic study of Triclocarban.

Conclusion

The pharmacokinetics of triclocarban in mammals are characterized by low dermal absorption, more significant oral absorption, and rapid and extensive metabolism. The primary metabolic pathways involve hydroxylation followed by glucuronidation and sulfation, leading to predominantly fecal excretion via the bile. The gut microbiota plays a key role in the deconjugation of metabolites, potentially leading to enterohepatic recirculation. The data summarized in this guide provide a crucial foundation for researchers, scientists, and drug development professionals in evaluating the systemic exposure and potential health risks associated with triclocarban. Further research is warranted to fully elucidate the inter-individual variability in TCC metabolism and the toxicological significance of its metabolites.

References

The Specter of Persistence: An In-depth Technical Guide to the Bioaccumulation Potential of Triclocarban in the Food Chain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclocarban (TCC), a potent antimicrobial agent, has been extensively used in a plethora of personal care products for decades. Its widespread application has led to its continuous release into aquatic and terrestrial environments, raising significant concerns about its persistence and potential to accumulate in living organisms. This technical guide provides a comprehensive overview of the bioaccumulation potential of Triclocarban in the food chain, summarizing key quantitative data, detailing experimental methodologies, and visualizing the pathways of its uptake, metabolism, and potential biological impact.

Quantitative Assessment of Triclocarban Bioaccumulation

The bioaccumulation potential of a chemical is a critical factor in assessing its environmental risk. For Triclocarban, this has been evaluated using several metrics, including the Bioaccumulation Factor (BAF), the Bioconcentration Factor (BCF), and the Biota-Sediment Accumulation Factor (BSAF). These factors provide a quantitative measure of a chemical's concentration in an organism relative to its concentration in the surrounding environment (water, sediment).

Bioaccumulation in Aquatic Ecosystems

Aquatic environments are the primary recipients of TCC released from wastewater treatment plants. Studies have consistently demonstrated the bioaccumulation of TCC in a variety of aquatic organisms.

Table 1: Bioaccumulation and Bioconcentration Factors of Triclocarban in Aquatic Organisms

Organism TypeSpeciesParameterValueReference(s)
AlgaeCladophora sp.BAF (wet weight)1600 - 2700[1]
SnailHelisoma trivolvisBAF (wet weight)1600[1]
Freshwater WormLumbriculus variegatusBSAF (lipid & organic carbon normalized)1.6 ± 0.6 - 2.2 ± 0.2[1]
FishOryzias latipes (Medaka)log BCF2.86[2]

Table 2: Tissue Concentrations of Triclocarban in Aquatic Organisms from Contaminated Environments

Organism TypeSpeciesTissueConcentration (wet weight)LocationReference(s)
AlgaeCladophora sp.Whole organism0.219 - 0.401 µg/gStream downstream of a WWTP, Texas, USA[1]
SnailHelisoma trivolvisWhole organism0.299 ± 0.09 µg/gStream downstream of a WWTP, Texas, USA[1]
FishVarious species-Higher in fish compared to crustaceans and bivalvesShenzhen, China[3]
Bioaccumulation in Terrestrial Ecosystems

The application of biosolids from wastewater treatment to agricultural land introduces TCC into terrestrial environments. This creates a pathway for its uptake by soil-dwelling organisms and plants, potentially leading to its entry into the terrestrial food chain.

Table 3: Bioaccumulation of Triclocarban in Terrestrial Organisms

Organism TypeSpeciesMatrixConcentration (dry weight)NotesReference(s)
CarrotDaucus carotaEdible portionUp to 5.7 ng/gField amended with biosolids[4]
Green PepperCapsicum annuumEdible portionUp to 5.7 ng/gField amended with biosolids[4]
TomatoSolanum lycopersicumEdible portionUp to 5.7 ng/gField amended with biosolids[4]
CucumberCucumis sativusEdible portionUp to 5.7 ng/gField amended with biosolids[4]
Various Food Crops11 species including pepper, celery, asparagusRoots86 - 1,350 mg/kgHydroponic system with 500 µg/L TCC[5]
Various Food Crops11 species including cabbage, broccoli, asparagusShoots0.33 - 5.35 mg/kgHydroponic system with 500 µg/L TCC[5]

Experimental Protocols for Assessing Triclocarban Bioaccumulation

The quantification of TCC and its metabolites in environmental and biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for detecting trace levels of these compounds.

General Experimental Workflow

The assessment of TCC bioaccumulation typically follows a structured workflow, from sample collection to data analysis.

Experimental_Workflow cluster_sampling 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Instrumental Analysis cluster_data 4. Data Processing & Analysis Water Water SPE Solid-Phase Extraction (SPE) for Water Samples Water->SPE Sediment Sediment Solvent_Extraction Solvent Extraction for Sediment & Biota Sediment->Solvent_Extraction Biota Biota (e.g., Algae, Fish) Biota->Solvent_Extraction Cleanup Extract Cleanup SPE->Cleanup Solvent_Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Quantification LCMS->Quantification Calculation Calculation of BAF, BSAF Quantification->Calculation

A generalized workflow for the assessment of Triclocarban bioaccumulation.
Key Methodological Details

  • Sample Collection: Water, sediment, and various biological samples are collected from the study sites. Biota are often dissected to analyze tissue-specific accumulation.

  • Extraction:

    • Water: Solid-Phase Extraction (SPE) is commonly used to concentrate TCC and its metabolites from water samples.[6]

    • Sediment and Biota: Pressurized Liquid Extraction (PLE) or solvent extraction using organic solvents like acetone and methanol are employed to extract TCC from solid matrices.[7][8]

  • Cleanup: The extracts are purified to remove interfering substances before instrumental analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography with a C18 column is typically used for separation.[6]

    • Mass Spectrometry: A tandem mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection and quantification. Multiple Reaction Monitoring (MRM) is employed for high selectivity, monitoring the transitions of the parent ion to specific product ions.[6][9]

    • Internal Standards: Isotopically labeled TCC (e.g., 13C6-TCC) is used as an internal standard to ensure accurate quantification.[6]

Trophic Transfer and Biomagnification

While bioaccumulation at the base of the food web is well-documented, the potential for TCC to biomagnify, i.e., to increase in concentration at successively higher trophic levels, is a critical area of research.

Trophic_Transfer cluster_environment Environment cluster_foodweb Aquatic Food Web Water Water (ng/L - µg/L) Algae Algae & Biofilm Water->Algae Uptake Sediment Sediment (µg/kg - mg/kg) Sediment->Algae Uptake Invertebrates Invertebrates (Snails, Worms) Sediment->Invertebrates Uptake Algae->Invertebrates Consumption Forage_Fish Forage Fish Invertebrates->Forage_Fish Consumption Predatory_Fish Predatory Fish Forage_Fish->Predatory_Fish Consumption

Simplified diagram of Triclocarban trophic transfer in an aquatic food web.

The high lipophilicity of TCC (log Kow ≈ 4.9) suggests a potential for biomagnification.[10] However, the extent to which this occurs is influenced by factors such as the organism's metabolic capacity.

Metabolic Pathways of Triclocarban

The biotransformation of TCC within an organism plays a crucial role in its bioaccumulation potential and toxicity. Metabolism can lead to detoxification and elimination, or in some cases, to the formation of more toxic metabolites. The primary metabolic pathways for TCC in vertebrates involve oxidation and conjugation.

Metabolic_Pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) TCC Triclocarban (TCC) OH_TCC Hydroxylated TCC (e.g., 2'-OH-TCC, 6-OH-TCC) TCC->OH_TCC CYP450 Enzymes Glucuronides Glucuronide Conjugates TCC->Glucuronides Direct N-glucuronidation (in some species) OH_TCC->Glucuronides UGTs Sulfates Sulfate Conjugates OH_TCC->Sulfates SULTs Elimination Elimination Glucuronides->Elimination Sulfates->Elimination

Major metabolic pathways of Triclocarban in vertebrates.
  • Phase I Metabolism: Cytochrome P450 (CYP450) enzymes, particularly CYP1A1, play a key role in the oxidative metabolism of TCC.[2][11] This results in the formation of hydroxylated metabolites, with 2'-hydroxy-TCC and 6-hydroxy-TCC being the major products.[11]

  • Phase II Metabolism: The hydroxylated metabolites undergo conjugation with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to form more water-soluble compounds that can be more easily excreted from the body.[2][12] In some species, including humans, direct N-glucuronidation of the parent TCC molecule is also a significant pathway.[2]

Interaction with Signaling Pathways: Endocrine Disruption Potential

Beyond bioaccumulation, there is growing evidence that TCC can act as an endocrine-disrupting chemical (EDC). Studies have shown that TCC can interact with and activate nuclear receptors, including the Estrogen Receptor Alpha (ERα) and Estrogen-Related Receptors (ERRα and ERRγ).[13][14][15]

Signaling_Pathway TCC Triclocarban (TCC) ER_alpha Estrogen Receptor α (ERα) TCC->ER_alpha Binds to & Activates ERR_gamma Estrogen-Related Receptor γ (ERRγ) TCC->ERR_gamma Binds to & Activates Gene_Expression Altered Gene Expression (e.g., CYP1B1, CYP2B6) ER_alpha->Gene_Expression ERR_gamma->Gene_Expression Endocrine_Disruption Potential Endocrine Disruption Gene_Expression->Endocrine_Disruption

Triclocarban's interaction with estrogen-related signaling pathways.

This activation of ERα and ERRγ by TCC can lead to the altered expression of target genes, including those involved in xenobiotic and steroid metabolism, such as CYP1B1 and CYP2B6.[13] Such interactions underscore the potential for TCC to disrupt normal physiological homeostasis and contribute to adverse health effects.

Conclusion

The available scientific evidence unequivocally demonstrates that Triclocarban possesses a significant potential for bioaccumulation in both aquatic and terrestrial food chains. Its persistence in the environment, coupled with its lipophilic nature, facilitates its uptake and accumulation in a wide range of organisms. While metabolic processes can lead to the detoxification and elimination of TCC, the parent compound and its metabolites can still be present in tissues. Furthermore, the endocrine-disrupting activity of TCC, mediated through its interaction with estrogen-related signaling pathways, adds another layer of concern regarding its potential long-term ecological and health impacts. Continued research is essential to fully elucidate the trophic transfer and potential biomagnification of TCC in various food webs and to better understand the sublethal effects of chronic exposure on wildlife and human health. This knowledge is critical for informing regulatory decisions and mitigating the environmental risks associated with this widely used antimicrobial agent.

References

The Degradation of Triclocarban in Wastewater Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Degradation Pathways, Transformation Products, and Treatment Methodologies for a Persistent Micropollutant

Triclocarban (TCC), a potent antimicrobial agent, has been extensively used in a plethora of personal care products for decades. Its widespread application has led to its continuous discharge into wastewater systems. Due to its chemical stability and hydrophobicity, TCC is not easily removed by conventional wastewater treatment processes, leading to its accumulation in sewage sludge and subsequent release into the environment. This technical guide provides a comprehensive overview of the degradation pathways of Triclocarban in various wastewater treatment scenarios, offering valuable insights for researchers, scientists, and drug development professionals.

Triclocarban's Fate in Conventional Wastewater Treatment

In typical wastewater treatment plants (WWTPs), the primary removal mechanism for TCC from the aqueous phase is through sorption to sewage sludge, owing to its high octanol-water partition coefficient. Removal efficiencies from the liquid phase can be as high as 97%, with a significant portion (70-90%) of the initial TCC load accumulating in the sludge. However, biodegradation of TCC in conventional activated sludge systems is generally considered to be minimal.

Biodegradation Pathways: Aerobic and Anaerobic Processes

While complete mineralization is limited, TCC can undergo biotransformation under both aerobic and anaerobic conditions, leading to the formation of various transformation products.

Aerobic Degradation

Aerobic biodegradation of TCC is a slow process, with reported half-lives extending to over 100 days in soil and sludge. Elevated temperatures and longer sludge retention times have been shown to enhance the rate of aerobic degradation. The principal initial step in the aerobic degradation of TCC is the enzymatic hydrolysis of the amide bond, which results in the formation of 3,4-dichloroaniline (3,4-DCA) and 4-chloroaniline (4-CA). These chlorinated anilines are of environmental concern due to their potential toxicity.

Anaerobic Degradation

Under anaerobic conditions, such as those found in anaerobic digesters, TCC has been observed to persist. However, some studies have reported a degree of TCC removal, ranging from 15% to 68%, within anaerobic digesters at WWTPs. The primary proposed pathway for anaerobic degradation is reductive dechlorination, where chlorine atoms are sequentially removed from the TCC molecule. This process can lead to the formation of dichlorocarbanilide (DCC), monochlorocarbanilide (MCC), and ultimately, non-chlorinated carbanilide. Pre-treatment of sludge with microwaves prior to anaerobic digestion has been demonstrated to significantly improve TCC removal efficiency.

Advanced Oxidation Processes (AOPs) for TCC Removal

Advanced Oxidation Processes (AOPs) represent a suite of technologies that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to degrade recalcitrant organic pollutants like TCC. These processes have shown significant promise for the effective removal of TCC from wastewater.

Key AOPs for TCC degradation include:

  • Ozonation: Ozone can directly react with TCC or decompose to form hydroxyl radicals, leading to its degradation.

  • Fenton and Photo-Fenton Processes: These processes utilize the reaction of hydrogen peroxide with ferrous or ferric ions (Fenton) and UV light (photo-Fenton) to generate hydroxyl radicals, which readily attack the TCC molecule.

  • UV Photodegradation: Direct exposure to ultraviolet (UV) radiation can induce the photolysis of TCC, breaking it down into smaller molecules. The effectiveness of UV treatment can be influenced by factors such as pH and the presence of other water constituents.

The degradation of TCC through AOPs typically proceeds through hydroxylation of the aromatic rings and cleavage of the urea linkage, ultimately leading to the formation of various intermediates and, under optimal conditions, complete mineralization to carbon dioxide, water, and inorganic ions.

Quantitative Data on Triclocarban Degradation

The following tables summarize key quantitative data on TCC degradation from various studies.

Table 1: Triclocarban Removal and Degradation Rates in Different Treatment Processes

Treatment ProcessRemoval Efficiency / Half-lifeKey FindingsReference(s)
Aerobic Digestion15 - 68% removalRemoval correlated with increased solids retention times.
Anaerobic Digestion15 - 68% removalLimited but observable removal.
Aerobic SoilHalf-life: 87 - 231 daysSlow degradation under aerobic conditions.
Anaerobic SoilPersistent over 70 daysTCC is persistent under anaerobic soil conditions.
Microwave-Pretreated Anaerobic DigestionUp to 78% removalMicrowave pretreatment significantly enhances TCC removal.
UV PhotodegradationPseudo-first-order kineticsEffective degradation, rate is pH-dependent.

Table 2: Common Transformation Products of Triclocarban

Transformation ProductFormation PathwayTreatment ConditionReference(s)
3,4-dichloroaniline (3,4-DCA)Amide bond hydrolysisAerobic
4-chloroaniline (4-CA)Amide bond hydrolysisAerobic
Dichlorocarbanilide (DCC)Reductive dechlorinationAnaerobic
Monochlorocarbanilide (MCC)Reductive dechlorinationAnaerobic
Non-chlorinated carbanilideReductive dechlorinationAnaerobic
2'-hydroxy-TCCHuman metabolism-

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research in this field.

Aerobic and Anaerobic Biodegradation Studies
  • Reactor Setup: Bench-scale sequencing batch reactors (SBRs) or continuous flow stirred-tank reactors (CSTRs) are commonly used to simulate activated sludge processes. For anaerobic digestion studies, sealed batch reactors or semi-continuous digesters are employed.

  • Operating Conditions: Key parameters that are typically controlled and monitored include Hydraulic Retention Time (HRT), Solids Retention Time (SRT), temperature, pH, and dissolved oxygen (for aerobic systems).

  • Inoculum: Activated sludge or anaerobic digester sludge sourced from a municipal WWTP is used as the microbial inoculum.

  • Analytical Methods: The concentrations of TCC and its transformation products in both the aqueous and solid (sludge) phases are quantified. This typically involves solvent extraction followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity.

Advanced Oxidation Process Experiments
  • Reactor Setup: Photoreactors equipped with UV lamps are used for photolysis and photocatalysis studies. Batch reactors are commonly used for ozonation and Fenton-based experiments.

  • Operating Conditions: Parameters such as initial TCC concentration, oxidant dose (e.g., ozone, hydrogen peroxide), catalyst concentration (e.g., Fe²⁺), pH, and reaction time are systematically varied to optimize the degradation process.

  • Analytical Methods: Similar to biodegradation studies, HPLC and LC-MS/MS are the primary analytical techniques for monitoring the decay of TCC and the formation and subsequent degradation of transformation products.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key degradation pathways and a typical experimental workflow for studying TCC degradation.

TCC_Aerobic_Degradation TCC Triclocarban (TCC) Hydrolysis Amide Bond Hydrolysis TCC->Hydrolysis DCA 3,4-dichloroaniline (3,4-DCA) Hydrolysis->DCA CA 4-chloroaniline (4-CA) Hydrolysis->CA Further_Degradation Further Degradation Products DCA->Further_Degradation CA->Further_Degradation

Caption: Aerobic degradation pathway of Triclocarban.

TCC_Anaerobic_Degradation TCC Triclocarban (TCC) RD1 Reductive Dechlorination TCC->RD1 DCC Dichlorocarbanilide (DCC) RD1->DCC RD2 Reductive Dechlorination DCC->RD2 MCC Monochlorocarbanilide (MCC) RD2->MCC RD3 Reductive Dechlorination MCC->RD3 NC Non-chlorinated carbanilide RD3->NC

Caption: Anaerobic degradation pathway of Triclocarban.

AOP_Degradation_Workflow cluster_prep Sample Preparation cluster_aop AOP Reactor cluster_analysis Analysis TCC_solution TCC Spiked Wastewater Sample AOP Application of AOP (e.g., UV, O3, Fenton) TCC_solution->AOP Sampling Time-course Sampling AOP->Sampling Extraction Solid Phase or Liquid-Liquid Extraction Sampling->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis: Kinetics & Product ID LCMS->Data

Caption: Experimental workflow for AOP degradation studies.

Triclocarban's Influence on Hormonal Activity and Gene Expression: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclocarban (TCC), a once-ubiquitous antimicrobial agent in personal care products, has garnered significant scientific scrutiny for its potential to disrupt endocrine function and alter gene expression. This technical guide synthesizes key research findings on the hormonal and genomic impact of TCC. It provides a comprehensive overview of its mechanisms of action, summarizing quantitative data from pivotal studies and detailing the experimental protocols employed. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the biological effects of this compound.

Introduction

Triclocarban (3,4,4'-trichlorocarbanilide) is a potent antimicrobial agent that has been widely used in consumer products such as soaps, detergents, and lotions for decades.[1][2][3] Its widespread use has led to detectable levels in the environment and human tissues, raising concerns about its potential long-term health effects.[4][5] A growing body of evidence indicates that TCC can act as an endocrine-disrupting chemical (EDC), interfering with the body's hormonal systems and influencing gene expression through various mechanisms.[1][2][3][5][6] This whitepaper provides an in-depth examination of the impact of triclocarban on hormonal activity and gene expression, with a focus on its interactions with nuclear receptors and the resultant downstream effects.

Impact on Hormonal Activity

Triclocarban's primary endocrine-disrupting activity centers on its ability to modulate the function of steroid hormone receptors, particularly androgen and estrogen receptors. Unlike many EDCs that block hormone action, TCC has been shown to amplify the effects of endogenous hormones.[1][2][3][7]

Androgenic Activity

In vitro studies have demonstrated that TCC can enhance the transcriptional activity of the androgen receptor (AR) in the presence of testosterone.[6][8] While TCC itself exhibits little to no androgenic activity, it potentiates the effect of natural androgens.[6][8] This synergistic interaction leads to an amplified biological response, which can hyperstimulate native sex hormones.[7] In vivo studies in rats have corroborated these findings, showing that dietary exposure to TCC, in conjunction with testosterone treatment, leads to a significant increase in the size of male sex accessory organs, such as the prostate gland.[1][2][3][6][9]

Estrogenic Activity

TCC has also been shown to possess estrogenic activity. In vitro assays, such as the E-screen assay and reporter gene assays, have demonstrated that TCC can promote the proliferation of estrogen-sensitive MCF-7 breast cancer cells and induce the expression of estrogen-responsive genes.[10] However, some studies suggest that the observed estrogenic and androgenic effects in certain reporter assays might be false positives due to luciferase stabilization, and that TCC does not act as a xenoandrogen at the transcriptional level in all contexts.[11] Further research indicates that TCC can disrupt the estrogen system through the estrogen-related receptor γ (ERRγ), with a higher binding affinity than its structural analog, triclosan.[12][13] TCC has also been shown to inhibit human aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens, which presents another mechanism for disrupting hormonal balance.[14]

Other Nuclear Receptor Interactions

Beyond androgen and estrogen receptors, triclocarban interacts with other nuclear receptors. It has been shown to have agonist activity on the estrogen receptor α (ERα) and antagonist activity on the glucocorticoid receptor (GR) and thyroid receptor (TR).[15][16] Additionally, TCC can interfere with the aryl hydrocarbon receptor (AhR) regulon, showing a costimulatory effect on the transcription of genes like CYP1A1 and CYP1B1 in the presence of estrogens.[11] Recent studies have also revealed that TCC can activate all three peroxisome proliferator-activated receptor (PPAR) signaling pathways (α, β, and γ), suggesting a potential role in adipogenesis and lipid metabolism.[17]

Impact on Gene Expression

Triclocarban's influence on hormonal activity is intrinsically linked to its ability to alter gene expression. By modulating the activity of nuclear receptors, TCC can upregulate or downregulate the transcription of a wide array of target genes.

Hormone-Regulated Genes

As a consequence of its impact on androgen and estrogen receptors, TCC alters the expression of hormone-responsive genes. In human cells, TCC has been shown to increase the expression of genes that are normally regulated by testosterone.[1][2][3] In estrogen-sensitive cells, TCC can up-regulate the expression of the pS2 gene, a well-known estrogen-responsive gene, and down-regulate the expression of the estrogen receptor α (ERα) itself at both the mRNA and protein levels.[10]

Neurodevelopmental and Neurotransmitter-Related Genes

Prenatal exposure to triclocarban has been shown to have lasting effects on gene expression in the brain. Studies in mice have demonstrated that in utero exposure to TCC can dysregulate the expression of genes involved in neurogenesis and neurotransmission in the postnatal brain.[18] Specifically, it has been observed to downregulate genes such as Bdnf and Gdnf and upregulate genes like Notch2 and Sox3 in the prefrontal cortex.[18] Furthermore, a significant number of neurotransmission-related genes, including Grin1, Gria1, Htr2a, and Htr3a, were found to be differentially expressed.[18]

Other Gene Expression Changes

Triclocarban's impact on gene expression extends beyond hormonal and neurodevelopmental pathways. For instance, it has been shown to affect the expression of genes involved in lipid metabolism through its activation of PPARs.[17] In aquatic organisms, TCC exposure has been linked to altered expression of genes involved in stress response pathways.[19]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of triclocarban.

Table 1: In Vitro Effects of Triclocarban on Hormonal Activity

Assay TypeCell LineTCC ConcentrationObserved EffectReference
Androgen Receptor (AR) Reporter AssayHuman Embryonic Kidney (HEK293)1.0 µM45% increase in testosterone-induced signal[8]
Estrogen Receptor (ER) Reporter AssayCV-11x10⁻⁹ to 1x10⁻⁶ MInduced luciferase activity[10]
E-screen AssayMCF-71x10⁻⁹ to 1x10⁻⁶ MPromoted cell proliferation[10]
ERRγ Reporter Gene Assay-10 nM (LOEC)Agonistic activity[13]
Aromatase Inhibition AssayJEG-3IC₅₀ = 15.81 µMInhibition of estradiol production[14]
AR Agonist/Antagonist AssayAR-EcoScreen1 µMAgonist activity[15]
ERα Agonist/Antagonist AssayhERα-HeLa-99031 µMAgonist activity[15][16]
GR Antagonist AssayMDA-kb25 µMAntagonist activity[15][16]
TR Antagonist AssayGH3.TRE-Luc1 µMAntagonist activity[15]
PPAR Reporter Gene Assay-Nanomolar to micromolarActivation of PPARα, PPARβ, and PPARγ[17]

Table 2: In Vivo Effects of Triclocarban on Hormonal Activity

Animal ModelTCC ExposureDurationObserved EffectReference
Male RatsFed TCC-Abnormally large testosterone-dependent organs (e.g., prostate)[1][2][3]
Castrated Male Rats0.25% TCC in diet + testosterone10 daysSignificant increase in size of male sex accessory organs[6][9]

Table 3: Effects of Triclocarban on Gene Expression

Gene(s)System/Cell LineTCC ExposureChange in ExpressionReference
Testosterone-regulated genesHuman cells-Increased[1][2][3]
pS2MCF-7 cells1x10⁻⁹ to 1x10⁻⁶ MUpregulated[10]
ERαMCF-7 cells1x10⁻⁹ to 1x10⁻⁶ MDownregulated (mRNA and protein)[10]
CYP1A1, CYP1B1Human breast cancer cells-Co-stimulatory effect with estrogens[11]
Neurogenesis-related genes (Bdnf, Gdnf, Notch2, Sox3)Postnatal mouse brain (prenatal exposure)-Dysregulated[18]
Neurotransmitter-related genes (Grin1, Gria1, Htr2a, Htr3a)Postnatal mouse brain (prenatal exposure)-Differentially expressed[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Cell-Based Reporter Gene Assays
  • Objective: To assess the ability of TCC to activate or inhibit the transcriptional activity of specific nuclear receptors.

  • General Protocol:

    • Cells (e.g., HeLa, HEK293) are transiently or stably transfected with two plasmids: one expressing the nuclear receptor of interest (e.g., AR, ERα) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements.

    • Transfected cells are treated with various concentrations of TCC, a positive control (the natural hormone), a negative control (vehicle), and TCC in combination with the natural hormone.

    • After an incubation period, cells are lysed, and the reporter gene activity (e.g., luminescence) is measured.

    • Results are typically expressed as a fold-change relative to the vehicle control.

E-screen (Proliferation) Assay
  • Objective: To determine the estrogenic activity of TCC by measuring its effect on the proliferation of estrogen-dependent cells.

  • General Protocol:

    • MCF-7 human breast cancer cells, which are estrogen-responsive, are cultured in a steroid-depleted medium to arrest their growth.

    • Cells are then treated with various concentrations of TCC, a positive control (e.g., 17β-estradiol), and a negative control (vehicle).

    • After a period of incubation (typically 6 days), cell proliferation is quantified using methods such as sulforhodamine B (SRB) staining or by direct cell counting.

    • An increase in cell number relative to the negative control indicates estrogenic activity.

Real-Time Quantitative PCR (RT-qPCR)
  • Objective: To measure the effect of TCC on the expression levels of specific genes.

  • General Protocol:

    • Cells or tissues are exposed to TCC.

    • Total RNA is extracted and purified.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is then used as a template for PCR amplification using primers specific to the gene of interest.

    • The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.

    • The expression level of the target gene is normalized to that of a housekeeping gene (e.g., GAPDH, β-actin) to control for variations in RNA input.

In Vivo Animal Studies
  • Objective: To investigate the physiological effects of TCC exposure in a whole-organism model.

  • General Protocol (Rat Study Example):

    • Male rats are castrated to remove the endogenous source of testosterone.

    • Animals are divided into groups: control (vehicle), TCC only, testosterone only, and TCC + testosterone.

    • TCC is administered through the diet at a specified concentration (e.g., 0.25% w/w). Testosterone is administered via subcutaneous injection or implant.

    • After a defined exposure period (e.g., 10 days), animals are euthanized.

    • Target organs (e.g., prostate, seminal vesicles) are dissected and weighed.

    • Statistical analysis is performed to compare organ weights between the different treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this whitepaper.

Triclocarban_Androgen_Signaling cluster_cell Cell TCC Triclocarban (TCC) AR Androgen Receptor (AR) TCC->AR Amplifies activity Testosterone Testosterone Testosterone->AR ARE Androgen Response Element AR->ARE Gene_Expression Increased Gene Expression ARE->Gene_Expression

Caption: Amplification of Androgen Receptor Signaling by Triclocarban.

Triclocarban_Estrogen_Signaling TCC Triclocarban (TCC) ER Estrogen Receptor (ER) TCC->ER Agonist activity ERRg Estrogen-Related Receptor γ (ERRγ) TCC->ERRg Agonist activity Aromatase Aromatase (CYP19A1) TCC->Aromatase Inhibits Gene_Expression Altered Gene Expression ER->Gene_Expression ERRg->Gene_Expression Estrogens Estrogens Aromatase->Estrogens Androgens Androgens Androgens->Aromatase

Caption: Multiple Mechanisms of Estrogenic Disruption by Triclocarban.

Experimental_Workflow_RTqPCR start Cell/Tissue Exposure to TCC rna_extraction RNA Extraction start->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis rtqpcr Real-Time qPCR cdna_synthesis->rtqpcr data_analysis Data Analysis (Normalization to Housekeeping Gene) rtqpcr->data_analysis end Gene Expression Results data_analysis->end

Caption: Experimental Workflow for RT-qPCR Analysis of Gene Expression.

Conclusion

The evidence presented in this technical guide clearly establishes triclocarban as an endocrine-disrupting chemical with significant impacts on hormonal activity and gene expression. Its ability to amplify androgen signaling represents a distinct mechanism among EDCs. Furthermore, its interactions with estrogen receptors, estrogen-related receptors, and other nuclear receptors like AhR and PPARs, highlight its multifaceted influence on cellular signaling pathways. The observed alterations in the expression of hormone-responsive, neurodevelopmental, and metabolic genes underscore the potential for broad physiological effects. For researchers, scientists, and drug development professionals, a thorough understanding of these mechanisms is critical for assessing the risks associated with TCC exposure and for the development of safer alternatives. Continued research is warranted to fully elucidate the long-term consequences of triclocarban exposure on human health.

References

The Bacteriostatic Properties of Triclocarban: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclocarban (TCC), a diarylurea compound, has been widely used as an antimicrobial agent in personal care products for over half a century. Its primary function is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria without directly killing them. This technical guide provides an in-depth analysis of the bacteriostatic properties of Triclocarban, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action

Triclocarban's bacteriostatic effect is primarily attributed to its interference with essential bacterial processes, with a pronounced impact on Gram-positive bacteria such as Staphylococcus aureus.[1][2] The lipophilic nature of TCC allows it to disrupt bacterial cell membranes. However, its more specific molecular targets are enzymes crucial for bacterial survival. Two primary mechanisms of action have been elucidated:

  • Inhibition of Fatty Acid Synthesis (FASII Pathway): Triclocarban is a potent inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as FabI.[3] This enzyme catalyzes the final, rate-limiting step in each cycle of bacterial fatty acid elongation. By inhibiting FabI, Triclocarban effectively halts the production of fatty acids, which are essential components of bacterial cell membranes. This disruption of membrane synthesis ultimately inhibits bacterial growth.

  • Inhibition of Menaquinone Biosynthesis: More recent studies have identified a second target for Triclocarban: the demethylmenaquinone methyltransferase, MenG.[4] This enzyme is involved in the biosynthesis of menaquinone (Vitamin K2), a vital electron carrier in the bacterial respiratory chain. Inhibition of MenG disrupts cellular respiration and energy production, contributing to the bacteriostatic effect.

Quantitative Data: Bacteriostatic Efficacy

The bacteriostatic activity of Triclocarban is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of Triclocarban against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Triclocarban against Staphylococcus aureus

StrainMIC (µg/mL)Reference
ATCC 126000.5[1]
ATCC 2921316[1]
6538P16[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Triclocarban against other Bacteria

BacteriumStrainMIC (µg/mL)Reference
Enterococcus faecalis-64[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of Triclocarban.

Materials:

  • Triclocarban stock solution (in a suitable solvent like DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Prepare Serial Dilutions:

    • Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the Triclocarban stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 11. Discard 50 µL from well 11. Well 12 will serve as a growth control (no Triclocarban).

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Add 50 µL of the diluted bacterial suspension to each well (wells 1-12).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of Triclocarban in which there is no visible bacterial growth (turbidity).

FabI Enzyme Inhibition Assay

This spectrophotometric assay measures the inhibition of FabI activity by Triclocarban.

Materials:

  • Purified recombinant FabI enzyme

  • NADPH

  • Crotonoyl-CoA or another suitable FabI substrate

  • Triclocarban solutions at various concentrations

  • Assay buffer (e.g., 100 mM Na-phosphate, pH 7.5, 1 mM EDTA, 1 mM DTT)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Assay Preparation:

    • In each well of the microtiter plate, add the assay buffer, NADPH, and the Triclocarban solution (or solvent control).

  • Enzyme Addition:

    • Add the purified FabI enzyme to each well to initiate the reaction.

  • Substrate Addition and Measurement:

    • Add the crotonoyl-CoA substrate to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each Triclocarban concentration.

    • Plot the percentage of FabI inhibition against the Triclocarban concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

MenG Enzyme Inhibition Assay

This protocol describes an assay to measure the inhibition of MenG using cell lysates and LC-MS analysis.

Materials:

  • S. aureus strain overexpressing MenG

  • Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM EDTA, 10 mM β-mercaptoethanol)

  • Demethylmenaquinone-2 (DMK-2) as a substrate

  • S-adenosyl methionine (SAM) as a methyl donor

  • Triclocarban solutions at various concentrations

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Preparation of Cell Lysate:

    • Grow the S. aureus strain overexpressing MenG and induce protein expression.

    • Harvest the cells, resuspend in lysis buffer, and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

  • Enzyme Reaction:

    • In a reaction mixture, combine the cell lysate, DMK-2, SAM, and the Triclocarban solution (or solvent control).

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Extraction and Analysis:

    • Stop the reaction and extract the menaquinones using an organic solvent (e.g., hexane/isopropanol).

    • Analyze the extracted samples by LC-MS to quantify the amount of methylated product (menaquinone-2).

  • Data Analysis:

    • Calculate the percentage of MenG inhibition for each Triclocarban concentration and determine the IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

bacterial_fatty_acid_synthesis cluster_FASII Bacterial Fatty Acid Synthesis (FASII) Elongation Cycle Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD beta-Ketoacyl-ACP beta-Ketoacyl-ACP Malonyl-ACP->beta-Ketoacyl-ACP Acyl-ACP (Cn) Acyl-ACP (Cn) Acyl-ACP (Cn)->beta-Ketoacyl-ACP FabB/F beta-Hydroxyacyl-ACP beta-Hydroxyacyl-ACP beta-Ketoacyl-ACP->beta-Hydroxyacyl-ACP FabG (NADPH -> NADP+) trans-2-Enoyl-ACP trans-2-Enoyl-ACP beta-Hydroxyacyl-ACP->trans-2-Enoyl-ACP FabZ Acyl-ACP (Cn+2) Acyl-ACP (Cn+2) trans-2-Enoyl-ACP->Acyl-ACP (Cn+2) FabI (NADPH -> NADP+) Triclocarban Triclocarban Triclocarban->trans-2-Enoyl-ACP Inhibits FabI

Caption: Inhibition of the bacterial fatty acid synthesis (FASII) pathway by Triclocarban.

menaquinone_biosynthesis cluster_Menaquinone Menaquinone Biosynthesis Pathway (Simplified) Chorismate Chorismate SEPHCHC o-Succinylbenzoyl-CoA Chorismate->SEPHCHC MenF, MenD, MenC, MenE DHNA Dihydroxynaphthoate SEPHCHC->DHNA MenB Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA Menaquinone (Vitamin K2) Menaquinone (Vitamin K2) Demethylmenaquinone->Menaquinone (Vitamin K2) MenG (SAM -> SAH) Triclocarban Triclocarban Triclocarban->Demethylmenaquinone Inhibits MenG mic_workflow cluster_workflow Experimental Workflow for MIC Determination prep_tcc Prepare Triclocarban Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well plate prep_tcc->serial_dilution inoculate Inoculate wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

References

Triclocarban and the Genesis of Antibiotic Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclocarban (TCC), a potent antimicrobial agent, has been a ubiquitous ingredient in personal care products for decades. Its widespread use has led to its persistence in the environment, raising concerns about its potential to contribute to the growing crisis of antibiotic resistance. This technical guide provides an in-depth analysis of the current scientific understanding of the relationship between triclocarban and the development of antibiotic resistance in bacteria. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance and the development of new therapeutic agents.

This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known molecular pathways and experimental workflows. The information presented herein is critical for understanding the subtle yet significant ways in which a common antimicrobial can select for and promote resistance to clinically important antibiotics.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the impact of triclocarban on antibiotic resistance. These data highlight the ability of TCC to increase the abundance of antibiotic resistance genes and alter the minimum inhibitory concentrations (MICs) of antibiotics against various bacterial species.

Table 1: Effect of Triclocarban (TCC) on the Abundance of Antibiotic Resistance Genes in Anaerobic Digester Microbial Communities

GeneFunctionTCC Concentration (mg/kg)Fold Increase in Gene Abundance (compared to control)Reference
mexBMultidrug Efflux Pump30Statistically significant increase[1][2][3][4]
mexBMultidrug Efflux Pump450 (gradual addition)Higher than control[1][2][3][4]
tet(L)Tetracycline Efflux Pump450 (immediate addition, methane production ceased)Greater than control[1][2][3][4]

Table 2: Minimum Inhibitory Concentrations (MIC) of Triclocarban (TCC) against Selected Bacteria

Bacterial SpeciesStrainTCC MIC (mg/L)Reference
Staphylococcus aureusATCC 126000.5[3]
Staphylococcus aureusATCC 2921316[3]
Staphylococcus aureus6538P16[3]
Enterococcus faecalisATCC 1943364[3]
Antibiotic-Resistant StaphylococciClinical Isolates0.5 - 8[1]
Antibiotic-Resistant StreptococciClinical Isolates0.5 - 8[1]
Antibiotic-Resistant EnterococciClinical Isolates0.5 - 8[1]

Core Mechanisms of Triclocarban-Induced Antibiotic Resistance

Triclocarban is believed to contribute to the development of antibiotic resistance primarily through two interconnected mechanisms: the upregulation of multidrug efflux pumps and the potential for cross-resistance.

1. Upregulation of Multidrug Efflux Pumps:

Efflux pumps are membrane proteins that actively transport a wide range of substrates, including antibiotics and biocides, out of the bacterial cell. Exposure to sub-lethal concentrations of triclocarban can act as a selective pressure, favoring the survival of bacteria that overexpress these pumps. By effectively reducing the intracellular concentration of the antimicrobial agent, these pumps can confer resistance to both triclocarban and a variety of antibiotics.

The mexB gene, which encodes a component of the MexAB-OprM multidrug efflux pump in Gram-negative bacteria, has been shown to increase in abundance in microbial communities exposed to triclocarban[1][2][3][4]. This suggests that triclocarban can select for bacteria with enhanced efflux capabilities.

2. Cross-Resistance:

The phenomenon where bacteria that develop resistance to one antimicrobial agent also exhibit resistance to other, often structurally unrelated, antimicrobials is known as cross-resistance. The upregulation of multidrug efflux pumps is a primary driver of cross-resistance. Since these pumps can expel a broad spectrum of compounds, bacteria overexpressing them due to triclocarban exposure can simultaneously become less susceptible to various classes of antibiotics.

Signaling Pathways and Experimental Workflows

To understand the molecular underpinnings of triclocarban-induced resistance and the methodologies used to study it, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

TCC_Resistance_Pathway TCC Triclocarban (TCC) Exposure Cell Bacterial Cell TCC->Cell Enters Cell Regulator Transcriptional Regulator (e.g., MexR) Cell->Regulator Induces Stress/Interacts Resistance Antibiotic Resistance Cell->Resistance Efflux Multidrug Efflux Pump (e.g., MexAB-OprM) Efflux->TCC Expels TCC Antibiotic Antibiotic Efflux->Antibiotic Expels Antibiotic Efflux->Resistance Contributes to Gene Efflux Pump Genes (e.g., mexB) Regulator->Gene Upregulates Transcription Gene->Efflux Translation Antibiotic->Cell Target Site

Caption: Signaling pathway for TCC-induced efflux pump-mediated antibiotic resistance.

MIC_Workflow cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis Bact_Culture Bacterial Culture (e.g., S. aureus) Inoculate Inoculate wells with bacterial suspension Bact_Culture->Inoculate TCC_Stock Triclocarban (TCC) Stock Solution Add_TCC Add sub-inhibitory concentration of TCC TCC_Stock->Add_TCC ABX_Stock Antibiotic Stock Solutions Plate_Prep Prepare 96-well plates with serial dilutions of antibiotic ABX_Stock->Plate_Prep Plate_Prep->Add_TCC Add_TCC->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Plate Read plates for visible growth Incubate->Read_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC Compare Compare MIC with and without TCC Determine_MIC->Compare

Caption: Experimental workflow for determining the effect of TCC on antibiotic MIC.

qPCR_Workflow cluster_exposure Exposure cluster_extraction RNA Extraction and cDNA Synthesis cluster_qpcr Quantitative PCR Bact_Culture Bacterial Culture TCC_Exposure Expose to sub-inhibitory TCC for a defined period Bact_Culture->TCC_Exposure Control Control Culture (no TCC) Bact_Culture->Control Harvest Harvest Cells TCC_Exposure->Harvest Control->Harvest RNA_Extract Total RNA Extraction Harvest->RNA_Extract cDNA_Synth Reverse Transcription to cDNA RNA_Extract->cDNA_Synth qPCR_Setup Set up qPCR reaction with primers for target genes (e.g., acrB, norA) and reference gene cDNA_Synth->qPCR_Setup qPCR_Run Run qPCR qPCR_Setup->qPCR_Run Analysis Analyze Ct values and calculate fold change in gene expression qPCR_Run->Analysis

Caption: Experimental workflow for quantifying efflux pump gene expression using qPCR.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature and essential for investigating the impact of triclocarban on antibiotic resistance.

1. Determination of Minimum Inhibitory Concentration (MIC) with Triclocarban Co-exposure

This protocol is adapted from standard broth microdilution methods to assess the effect of a sub-inhibitory concentration of triclocarban on the MIC of an antibiotic.

  • Materials:

    • 96-well microtiter plates

    • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Triclocarban (TCC) stock solution (dissolved in a suitable solvent like DMSO)

    • Antibiotic stock solution

    • Sterile pipette tips and reservoirs

    • Incubator (37°C)

    • Microplate reader (optional, for OD measurements)

  • Procedure:

    • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the antibiotic in CAMHB across the columns of the 96-well plate.

    • Prepare TCC Working Solution: Determine the sub-inhibitory concentration of TCC for the test organism (e.g., 0.25 x MIC of TCC alone). Prepare a working solution of TCC in CAMHB at twice the desired final sub-inhibitory concentration. For the control wells (no TCC), use plain CAMHB.

    • Add TCC to Plates: Add the TCC working solution to the appropriate wells of the microtiter plate already containing the antibiotic dilutions. Add the plain CAMHB to the control wells.

    • Prepare Bacterial Inoculum: Grow the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate Plates: Add the prepared bacterial inoculum to all wells.

    • Incubation: Incubate the plates at 37°C for 18-24 hours.

    • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Compare the MIC of the antibiotic in the presence and absence of TCC.

2. Quantification of Efflux Pump Gene Expression by Quantitative PCR (qPCR)

This protocol outlines the steps to measure the change in the expression of specific efflux pump genes in response to triclocarban exposure.

  • Materials:

    • Bacterial strain of interest

    • Growth medium (e.g., Luria-Bertani broth)

    • Triclocarban (TCC)

    • RNA extraction kit

    • DNase I

    • Reverse transcriptase kit for cDNA synthesis

    • qPCR master mix (e.g., SYBR Green)

    • Primers for target efflux pump genes (e.g., acrB, norA) and a reference gene (e.g., 16S rRNA)

    • qPCR instrument

  • Procedure:

    • Bacterial Culture and Exposure: Grow the bacterial strain to mid-log phase. Split the culture into two: one control group and one experimental group. Add a sub-inhibitory concentration of TCC to the experimental group. Incubate both cultures for a defined period (e.g., 1-2 hours).

    • RNA Extraction: Harvest the bacterial cells from both cultures by centrifugation. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase kit.

    • qPCR: Set up the qPCR reactions using the synthesized cDNA as a template, the appropriate primers for the target and reference genes, and a qPCR master mix.

    • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in the expression of the target efflux pump genes in the TCC-exposed group compared to the control group using the ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that triclocarban, a common antimicrobial agent, has the potential to contribute to the development and spread of antibiotic resistance. The primary mechanism appears to be the upregulation of multidrug efflux pumps, leading to cross-resistance to a range of clinically relevant antibiotics.

For researchers and scientists, it is imperative to continue investigating the precise molecular mechanisms by which triclocarban and other biocides induce resistance. This includes identifying the full spectrum of efflux pumps and other resistance determinants affected, as well as elucidating the regulatory networks that control their expression. For drug development professionals, these findings underscore the importance of considering efflux-mediated resistance in the design and evaluation of new antimicrobial agents. Strategies to circumvent or inhibit efflux pumps may be crucial for the long-term efficacy of novel antibiotics.

Further research is needed to:

  • Establish a broader quantitative dataset on the impact of triclocarban on the MICs of a wider range of antibiotics against diverse clinical isolates.

  • Conduct transcriptomic and proteomic studies to gain a more comprehensive understanding of the global cellular response to triclocarban exposure.

  • Investigate the role of triclocarban in promoting the horizontal gene transfer of antibiotic resistance genes.

By addressing these knowledge gaps, the scientific community can better assess the risks associated with the widespread use of triclocarban and develop effective strategies to mitigate its contribution to the global challenge of antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for the Use of 14C-Labeled Triclocarban in Environmental Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing ¹⁴C-labeled Triclocarban (TCC) in environmental fate and effect studies. The use of radiolabeled TCC allows for accurate tracking and quantification of the compound and its transformation products in various environmental matrices.

Triclocarban is an antimicrobial agent found in many personal care products and is frequently detected in wastewater and biosolids.[1][2] Due to its persistence and potential for bioaccumulation, understanding its environmental behavior is critical.[3][4] ¹⁴C-labeled TCC serves as an indispensable tool for determining its degradation pathways, mineralization rates, bioaccumulation potential, and partitioning in soil and sediment.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various environmental studies on Triclocarban.

Table 1: Environmental Persistence of Triclocarban

MatrixHalf-life (t₁/₂)ConditionsReference(s)
Water60 days (predicted)-[4]
Soil108 - 120 daysAerobic[4][6]
Soil>225 daysBiosolids-amended[4]
Sediment540 days (predicted)-[4]

Table 2: Degradation and Mineralization of ¹⁴C-Triclocarban in Soil

Soil TypeIncubation TimeMineralization (¹⁴CO₂)Bound Residue FormationReference(s)
Fine Sand7.5 months<4%~20%[1]
Silty Clay Loam7.5 months<4%~50%[1]
Loam Soil5 weeks~7%Increased incorporation into humic fraction[2]

Table 3: Bioaccumulation of Triclocarban

OrganismBiota-Sediment Accumulation Factor (BSAF)Exposure DurationReference(s)
Lumbriculus variegatus1.6 ± 0.6 to 2.2 ± 0.2 g-oc/g-lip56 days[3]
Eisenia foetida0.22 ± 0.12 to 0.71 ± 0.13 g-oc/g-lip28 days[7]

Experimental Protocols

The following are detailed protocols for key experiments using ¹⁴C-labeled Triclocarban, adapted from standardized OECD guidelines.

Protocol 1: Aerobic Transformation of ¹⁴C-Triclocarban in Soil (Adapted from OECD 307)

This protocol is designed to determine the rate and pathway of aerobic degradation of ¹⁴C-TCC in soil.[2][3][8][9]

1. Materials and Reagents:

  • ¹⁴C-labeled Triclocarban (radiochemical purity >95%) with the label in a stable position.[10]

  • Unlabeled Triclocarban (analytical standard).

  • Freshly collected and sieved (<2 mm) soil with known characteristics (pH, organic carbon content, texture).

  • Sterile deionized water.

  • Organic solvents for extraction (e.g., methanol, acetonitrile).

  • CO₂ trapping solution (e.g., 2N NaOH).

  • Scintillation cocktail.

  • Biometer flasks or a flow-through incubation system.[3][9]

2. Preparation of ¹⁴C-TCC Stock Solution:

  • Accurately weigh a small amount of ¹⁴C-TCC and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetone or methanol).

  • Dilute with sterile deionized water to achieve the desired concentration for soil application. The final solvent concentration applied to the soil should be minimal to avoid affecting microbial activity.

3. Soil Treatment and Incubation:

  • Adjust the moisture content of the soil to 40-60% of its maximum water holding capacity.

  • Pre-incubate the soil for 7-14 days in the dark at the test temperature (e.g., 20°C) to allow microbial activity to stabilize.[9]

  • Apply the ¹⁴C-TCC solution evenly to the soil samples to achieve the desired concentration (typically corresponding to the highest recommended application rate).[3] Prepare replicate samples for each sampling time point, plus sterile controls (e.g., by autoclaving or gamma irradiation) and untreated controls.[9]

  • Place the treated soil in biometer flasks. Each flask should contain a trap for evolved ¹⁴CO₂.[3]

  • Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2°C) for up to 120 days.[3][9] Ensure continuous aeration with CO₂-free, humidified air.

4. Sampling and Analysis:

  • At predetermined intervals, sacrifice replicate flasks for analysis.

  • ¹⁴CO₂ Analysis: Remove the CO₂ traps and analyze an aliquot by Liquid Scintillation Counting (LSC) to determine the extent of mineralization.

  • Soil Extraction: Extract the soil samples sequentially with solvents of increasing polarity (e.g., acetonitrile followed by methanol/water).

  • Radioactivity Quantification: Analyze the extracts for total ¹⁴C-activity by LSC.

  • Metabolite Profiling: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a radiodetector or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the parent ¹⁴C-TCC and its transformation products.[9][10]

  • Bound Residue Analysis: After extraction, determine the non-extractable (bound) ¹⁴C-residues in the soil by combustion analysis.[1]

5. Quality Control:

  • Maintain a mass balance of the applied radioactivity throughout the study (should be between 90-110%).[11]

  • Monitor soil microbial activity in control samples.[9]

  • Analyze sterile controls to assess abiotic degradation.[9]

Protocol 2: Bioaccumulation of ¹⁴C-Triclocarban in Sediment-Dwelling Oligochaetes (Adapted from OECD 315)

This protocol assesses the bioaccumulation potential of sediment-associated ¹⁴C-TCC in organisms like Lumbriculus variegatus.[1][4][12]

1. Materials and Reagents:

  • ¹⁴C-labeled Triclocarban (radiochemical purity >95%).[10]

  • Test organisms (e.g., Lumbriculus variegatus).

  • Formulated or natural sediment with known organic carbon content.

  • Reconstituted water.

  • Organic solvents for extraction.

  • Scintillation cocktail.

2. Sediment Spiking:

  • Prepare a stock solution of ¹⁴C-TCC in a suitable solvent.

  • Thoroughly mix the stock solution into the sediment to achieve a homogeneous target concentration.

  • Allow the spiked sediment to equilibrate for a specified period before introducing the test organisms.

3. Experimental Procedure (Uptake and Elimination Phases):

  • Uptake Phase:

    • Add the spiked sediment to replicate test vessels and overlay with reconstituted water.

    • Introduce a known number and biomass of oligochaetes into each vessel.[4]

    • Incubate under controlled conditions (e.g., 20°C, gentle aeration) for 28 days.[1]

    • At specified time points, collect replicate samples of worms and sediment.

  • Elimination Phase:

    • After the 28-day uptake phase, transfer the remaining worms to vessels containing clean, unspiked sediment.[1][4]

    • Sample the worms at several intervals over a period of up to 10 days to measure the depuration rate.[4]

4. Sample Analysis:

  • Record the survival and behavior of the organisms.

  • Homogenize the collected worm samples.

  • Extract the worm and sediment samples with appropriate solvents.

  • Determine the total ¹⁴C-activity in the extracts using LSC.

  • Analyze the lipid content of the worms.[4]

  • Calculate the uptake and elimination rate constants (kₛ and kₑ) and the kinetic bioaccumulation factor (BAFk).[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_soil Soil Collection & Sieving pre_incubate Soil Pre-incubation prep_soil->pre_incubate prep_tcc Prepare 14C-TCC Stock apply_tcc Apply 14C-TCC to Soil prep_tcc->apply_tcc pre_incubate->apply_tcc incubation Aerobic Incubation (up to 120d) apply_tcc->incubation sampling Periodic Sampling incubation->sampling trap_analysis Analyze CO2 Traps (LSC) sampling->trap_analysis extraction Solvent Extraction sampling->extraction data_analysis Calculate Degradation Rate (DT50) trap_analysis->data_analysis extract_analysis Analyze Extracts (LSC, HPLC, LC-MS/MS) extraction->extract_analysis bound_analysis Combustion of Soil (Bound Residues) extraction->bound_analysis extract_analysis->data_analysis mass_balance Establish Mass Balance bound_analysis->mass_balance data_analysis->mass_balance

// Nodes PCPs [label="Personal Care Products\n(Soaps, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wastewater [label="Wastewater", fillcolor="#4285F4", fontcolor="#FFFFFF"]; WWTP [label="Wastewater Treatment Plant (WWTP)", fillcolor="#FBBC05", fontcolor="#202124"]; Effluent [label="Effluent Discharge", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biosolids [label="Biosolids (Sludge)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SurfaceWater [label="Surface Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sediment [label="Sediment", fillcolor="#FBBC05", fontcolor="#202124"]; Soil [label="Agricultural Soil", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biota [label="Aquatic & Soil Biota", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PCPs -> Wastewater [label="Use & Disposal"]; Wastewater -> WWTP; WWTP -> Effluent [label="Partial Removal"]; WWTP -> Biosolids [label="Concentration"]; Effluent -> SurfaceWater; Biosolids -> Soil [label="Land Application"]; SurfaceWater -> Sediment [label="Sorption & Settling"]; Soil -> SurfaceWater [label="Runoff"]; Sediment -> Biota [label="Bioaccumulation"]; Soil -> Biota [label="Bioaccumulation"]; SurfaceWater -> Biota [label="Uptake"]; Sediment -> SurfaceWater [label="Resuspension"]; } .dot Caption: Environmental fate and transport pathways of Triclocarban.

References

Application Note & Protocol: Analysis of Triclocarban in Water Samples by Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triclocarban (TCC) is a high-production-volume antimicrobial agent extensively used in personal care products such as soaps, deodorants, and detergents.[1][2] Due to its widespread use and disposal down the drain, TCC is a frequent contaminant in various water bodies, including river water and wastewater.[1][3] Its potential for environmental persistence and endocrine-disrupting effects necessitates sensitive and reliable analytical methods for its monitoring in aqueous matrices.[4][5] This document provides a detailed protocol for the quantitative analysis of Triclocarban in water samples using Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a technique that offers the required sensitivity and selectivity for detecting TCC at environmentally relevant concentrations.[1]

Quantitative Data Summary

The performance of the described LC-MS method for the analysis of Triclocarban in various water matrices is summarized in the table below. The data presented are compiled from multiple studies and represent typical values that can be achieved.

ParameterDeionized WaterRiver WaterWastewaterReference(s)
Limit of Detection (LOD) 0.32 - 3 ng/L0.38 - 50 ng/Lup to 50 ng/L[1][4][6]
Limit of Quantification (LOQ) 0.08 - 1.0 ng/L0.44 ng/L-[6][7]
Recovery 97% - 107%99% - 110%65% - 85%[4][7]
Matrix Effect Not specifiedSignal Enhancement/SuppressionSignal Suppression[7]

Experimental Protocol

This protocol details the necessary steps for sample preparation, LC-MS analysis, and data processing for the determination of Triclocarban in water samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a crucial step to concentrate Triclocarban from water samples and remove potential interferences.[1][7]

  • Materials:

    • Oasis HLB (60 mg) SPE cartridges[7]

    • Methanol (HPLC grade)

    • Deionized water (HPLC grade)

    • Sample collection bottles (glass, pre-cleaned)

    • SPE manifold

    • Nitrogen evaporator

  • Procedure:

    • Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 4 mL of methanol followed by 4 mL of deionized water. Do not allow the cartridge to dry out.

    • Sample Loading: Pass the water sample (typically 100-500 mL, depending on the expected concentration) through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min. The natural pH of the sample is generally suitable.[7]

    • Cartridge Washing: After loading the entire sample, wash the cartridge with 4 mL of deionized water to remove any remaining salts or polar impurities.

    • Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

    • Elution: Elute the retained Triclocarban from the cartridge with 4 mL of methanol.[7]

    • Concentration and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol:water).[8] The sample is now ready for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is recommended for good separation.[1][9]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% acetic acid or 5 mM ammonium formate.[1][2]

    • Mobile Phase B: Methanol or Acetonitrile.[2][9]

  • Gradient Elution: A typical gradient program starts with a higher percentage of aqueous mobile phase and gradually increases the organic mobile phase percentage to elute Triclocarban. An example gradient is as follows:

    • 0-1 min: 50% B

    • 1-8 min: Linearly increase to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 50% B and equilibrate for the next injection.

  • Flow Rate: 0.3 - 0.5 mL/min.[2]

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 30 - 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Instrumentation: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

  • Ionization Source: Electrospray Ionization (ESI) operated in negative ion mode.[1]

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Desolvation Gas Flow (Nitrogen): 600 - 800 L/hr

  • MRM Transitions: For accurate quantification and confirmation, monitor the following transitions for Triclocarban and its isotopically labeled internal standard. The formation of an acetic acid adduct can be used to enhance sensitivity.[1]

    • Triclocarban (TCC):

      • Precursor Ion ([M-H]⁻): m/z 313[1]

      • Product Ions: m/z 160, 126

      • Precursor Ion (Acetic Acid Adduct, [M-H+CH₃COOH]⁻): m/z 373[8]

      • Product Ion: m/z 313

    • Triclocarban-¹³C₆ (Internal Standard):

      • Precursor Ion ([M-H]⁻): m/z 319

      • Product Ion: m/z 165

  • Collision Energy: Optimize the collision energy for each transition to achieve the most intense and stable signal (typically in the range of 15-30 eV).

4. Quality Control and Quantification

  • Internal Standard: The use of an isotopically labeled internal standard, such as Triclocarban-¹³C₆, is highly recommended to correct for matrix effects and variations in instrument response.[1][10] The internal standard should be added to the samples before the extraction process.

  • Calibration Curve: Prepare a series of calibration standards in the initial mobile phase containing known concentrations of Triclocarban and a constant concentration of the internal standard. The calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Quantification: The concentration of Triclocarban in the samples is determined by interpolating the peak area ratio from the calibration curve.

Experimental Workflow Diagram

TCC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis Sample Water Sample Collection Spike Spike with Internal Standard (Triclocarban-¹³C₆) Sample->Spike SPE_Load Sample Loading onto SPE Cartridge Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol & Water) SPE_Condition->SPE_Load SPE_Wash Cartridge Washing (Deionized Water) SPE_Load->SPE_Wash SPE_Dry Cartridge Drying (Nitrogen Stream) SPE_Wash->SPE_Dry SPE_Elute Elution of TCC (Methanol) SPE_Dry->SPE_Elute Evaporate Evaporation to Dryness SPE_Elute->Evaporate Reconstitute Reconstitution in Initial Mobile Phase Evaporate->Reconstitute LC_Inject Injection into LC System Reconstitute->LC_Inject LC_Separate Chromatographic Separation (C18 Column) LC_Inject->LC_Separate MS_Ionize Electrospray Ionization (ESI-) LC_Separate->MS_Ionize MS_Detect Mass Spectrometric Detection (MRM Mode) MS_Ionize->MS_Detect Data_Acquire Data Acquisition MS_Detect->Data_Acquire Integration Peak Integration Data_Acquire->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of TCC Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Triclocarban analysis in water samples.

Logical Relationship of Analytical Steps

Analytical_Logic cluster_extraction Extraction & Concentration cluster_separation Separation cluster_detection Detection & Quantification SPE Solid-Phase Extraction LC Liquid Chromatography SPE->LC Provides a clean, concentrated sample MS Mass Spectrometry LC->MS Separates TCC from other matrix components Quant Quantification MS->Quant Provides mass-to-charge ratio for specific identification and intensity for quantification

Caption: Key stages of the Triclocarban analytical method.

References

Application Note and Protocol for Solid-Phase Extraction of Triclocarban in Soil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the solid-phase extraction (SPE) of Triclocarban (TCC) from soil matrices. The methodologies outlined are based on established scientific literature and are intended to guide researchers in developing robust and reliable analytical procedures for the quantification of TCC in environmental samples.

Introduction

Triclocarban (3,4,4'-trichlorocarbanilide) is a widely used antimicrobial agent found in numerous personal care products. Its extensive use leads to its release into the environment, with soil being a significant sink. Accurate and sensitive quantification of TCC in soil is crucial for environmental monitoring and risk assessment. Solid-phase extraction is a widely adopted sample preparation technique that offers excellent cleanup and concentration of analytes from complex matrices like soil. This document details various SPE methods for TCC analysis, including the use of traditional C18 sorbents and advanced materials like Molecularly Imprinted Polymers (MIPs).

Overview of Analytical Methods

The determination of TCC in soil typically involves a multi-step process:

  • Sample Pretreatment: Drying, sieving, and homogenization of the soil sample.

  • Extraction: Liquid-solid extraction of TCC from the soil matrix using an appropriate solvent. Methods such as pressurized liquid extraction (PLE) or ultrasonic extraction are commonly employed.

  • Solid-Phase Extraction (SPE): Cleanup and concentration of the TCC extract.

  • Instrumental Analysis: Quantification of TCC using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and selectivity.

Quantitative Data Summary

The following table summarizes the performance of different SPE methods for the analysis of Triclocarban in soil and related matrices.

SPE SorbentAnalytical MethodMatrixRecovery (%)LOQ/LODReference
Molecularly Imprinted Polymer (MIP) HPLC-UVSoilNot explicitly stated for TCC alone, but MISPE was more efficient than C18.40 µg/kg (LOQ)[1]
C18 HPLC-UVSoilLess efficient than MISPE for cleanup.Not specified[1]
Not specified (used with PLE) LC-MS/MSSoil>95% (average recovery from all matrices)0.58 ng/g (MDL)[2]
Not specified (used with PLE) UPLC-MS/MSSoil93% - 102%0.05 ng/g (MDL)[3][4]
Oasis HLB Not specifiedSoil & Sludge>60% for 20 analytesNot specified

Abbreviations: LOQ - Limit of Quantification, LOD - Limit of Detection, MDL - Method Detection Limit, HPLC-UV - High-Performance Liquid Chromatography with Ultraviolet Detection, LC-MS/MS - Liquid Chromatography with Tandem Mass Spectrometry, UPLC-MS/MS - Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry, PLE - Pressurized Liquid Extraction.

Experimental Protocols

This section provides detailed protocols for the extraction and solid-phase extraction of Triclocarban from soil samples.

Protocol 1: Molecularly Imprinted Solid-Phase Extraction (MISPE)

This protocol is based on the methodology described for the selective extraction of TCC.[1]

4.1.1. Materials and Reagents

  • Soil sample, air-dried and sieved (<2 mm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • MISPE cartridges

  • Pressurized Liquid Extraction (PLE) system or ultrasonic bath

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

4.1.2. Sample Extraction (Prior to SPE)

  • Accurately weigh 5-10 g of the homogenized soil sample into a PLE cell or a centrifuge tube.

  • For PLE: Mix the sample with a dispersing agent (e.g., diatomaceous earth) and place it in the extraction cell. Extract with an appropriate solvent (e.g., methanol or acetonitrile) at elevated temperature and pressure.

  • For Ultrasonic Extraction: Add 20 mL of methanol to the centrifuge tube containing the soil sample. Sonicate for 15-30 minutes in an ultrasonic bath.

  • Centrifuge the extract at a high speed (e.g., 4000 rpm) for 10 minutes.

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 3-5) two more times with fresh solvent.

  • Combine the supernatants and evaporate to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent compatible with the SPE loading step (e.g., 1 mL of methanol:water, 10:90 v/v).

4.1.3. MISPE Protocol

  • Conditioning: Condition the MISPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 5 mL of the loading solvent (e.g., methanol:water, 10:90 v/v).

  • Sample Loading: Load the reconstituted sample extract onto the MISPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., methanol:water, 20:80 v/v) to remove interfering compounds.

  • Elution: Elute the retained Triclocarban with 5 mL of a strong solvent (e.g., methanol or acetonitrile).

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: General Purpose Reversed-Phase SPE (e.g., C18 or Oasis HLB)

This protocol provides a general procedure that can be adapted for C18 or Oasis HLB cartridges.

4.2.1. Materials and Reagents

  • Soil sample, air-dried and sieved (<2 mm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Formic acid or Ammonium acetate (for pH adjustment, if necessary)

  • C18 or Oasis HLB SPE cartridges

  • Extraction equipment (as in 4.1.1)

4.2.2. Sample Extraction (Prior to SPE)

Follow the sample extraction procedure outlined in section 4.1.2.

4.2.3. SPE Protocol

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 5 mL of deionized water (adjust pH if necessary to match the sample).

  • Sample Loading: Load the reconstituted sample extract onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute Triclocarban with a small volume (e.g., 2 x 3 mL) of a stronger solvent like methanol or acetonitrile.

  • Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for instrumental analysis.

Visualizations

Experimental Workflow for Triclocarban Analysis in Soil

TCC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis soil_sample Soil Sample Collection drying Air Drying & Sieving soil_sample->drying homogenization Homogenization drying->homogenization extraction Liquid-Solid Extraction (PLE or Ultrasonic) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection conditioning Conditioning supernatant_collection->conditioning equilibration Equilibration conditioning->equilibration loading Sample Loading equilibration->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation instrumental_analysis HPLC-UV or LC-MS/MS Analysis evaporation->instrumental_analysis data_processing Data Processing & Quantification instrumental_analysis->data_processing

Caption: Workflow for the analysis of Triclocarban in soil samples.

Logical Relationship of SPE Steps

SPE_Protocol_Steps start Start SPE conditioning Step 1: Conditioning (Solvates the sorbent) start->conditioning end_node Final Eluate for Analysis equilibration Step 2: Equilibration (Prepares sorbent for sample) conditioning->equilibration sample_loading Step 3: Sample Loading (Analyte binds to sorbent) equilibration->sample_loading washing Step 4: Washing (Removes interferences) sample_loading->washing elution Step 5: Elution (Recovers the analyte) washing->elution elution->end_node

Caption: Logical steps of a solid-phase extraction protocol.

References

Application Note: Quantification of Triclocarban in Biosolids and Sludge

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclocarban (TCC), a broad-spectrum antimicrobial agent, is extensively used in a variety of personal care products such as antibacterial soaps.[1][2] Due to its widespread use and subsequent disposal down the drain, TCC accumulates in wastewater treatment plants, primarily partitioning into the solid phase, which is then processed into biosolids.[1][3][4] The land application of these biosolids as fertilizer introduces TCC into the terrestrial environment, raising concerns about its potential ecological impact.[1][5] Consequently, robust and sensitive analytical methods for the quantification of TCC in complex matrices like biosolids and sludge are crucial for environmental monitoring and risk assessment.

This application note provides a detailed protocol for the determination of Triclocarban in biosolids and sludge using Pressurized Liquid Extraction (PLE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The method involves the extraction of Triclocarban from solid samples using an accelerated solvent extractor (Pressurized Liquid Extraction). The resulting extract is then concentrated and analyzed by LC-MS/MS. Quantification is achieved by using an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.

Analytical Method Performance

The following table summarizes the typical performance of the described method for the analysis of Triclocarban in biosolids.

ParameterValueReference
Limit of Detection (LOD) 0.2 ng/g (d.w.)[6][7]
Limit of Quantitation (LOQ) 0.05 ng/g (d.w.)[8]
Recovery 93% - 102%[8]
Intra- and Inter-day Precision < 15%[8]

Experimental Protocol

  • Pressurized Liquid Extraction (PLE) system (e.g., Dionex ASE 200)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical balance (0.0001 g readability)

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Syringe filters (0.22 µm)

  • Standard laboratory glassware

  • Triclocarban (TCC) analytical standard

  • ¹³C₆-Triclocarban (TCC-¹³C₆) internal standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium acetate, HPLC grade

  • Ultrapure water

  • Diatomaceous earth (for PLE)

A detailed workflow for sample preparation and extraction is presented below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Pressurized Liquid Extraction (PLE) cluster_cleanup Extract Clean-up and Concentration cluster_analysis Analysis FreezeDry Freeze-dry Biosolid/Sludge Sample Grind Grind to Homogeneous Powder FreezeDry->Grind Weigh Weigh ~0.2 g of Sample Grind->Weigh Mix Mix Sample with Diatomaceous Earth Weigh->Mix Load Load into PLE Cell Mix->Load Spike Spike with Internal Standard (TCC-¹³C₆) Load->Spike Extract Extract with Acetonitrile/Water Spike->Extract Collect Collect Extract Extract->Collect Evaporate Evaporate to near Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter through 0.22 µm Syringe Filter Reconstitute->Filter Analyze LC-MS/MS Analysis Filter->Analyze

Caption: Workflow for Triclocarban extraction and analysis.

Detailed Steps:

  • Sample Pre-treatment: Freeze-dry the biosolid or sludge sample to a constant weight and grind it into a fine, homogeneous powder.

  • Extraction Cell Preparation: Mix approximately 0.2 g of the dried sample with diatomaceous earth and load it into a PLE extraction cell.

  • Internal Standard Spiking: Spike the sample with a known amount of ¹³C₆-Triclocarban internal standard.

  • Pressurized Liquid Extraction (PLE): Perform the extraction using a mixture of acetonitrile and water under elevated temperature and pressure.

  • Extract Concentration: Collect the extract and evaporate it to near dryness under a gentle stream of nitrogen.

  • Reconstitution and Filtration: Reconstitute the residue in a small volume of the initial mobile phase and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.40 mL/min
Column Temperature 50 °C
Injection Volume 10 µL
Gradient 0 min: 50% B; 0.5 min: 50% B; 3.5 min: 70% B; 3.51 min: 50% B; 4 min: 50% B

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Monitoring Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Triclocarban (TCC): m/z 313 → 160 ¹³C₆-Triclocarban (TCC-¹³C₆): m/z 319 → 160

The logical relationship for the MRM detection is illustrated in the diagram below.

mrm_logic cluster_ms Tandem Mass Spectrometry (MS/MS) cluster_q1 Quadrupole 1 (Q1) cluster_q2 Quadrupole 2 (Q2) - Collision Cell cluster_q3 Quadrupole 3 (Q3) Precursor Precursor Ion Selection (TCC: m/z 313) (TCC-¹³C₆: m/z 319) Fragmentation Collision-Induced Dissociation Precursor->Fragmentation Product Product Ion Selection (TCC: m/z 160) (TCC-¹³C₆: m/z 160) Fragmentation->Product

Caption: Multiple Reaction Monitoring (MRM) logic for TCC detection.

Data and Results

The following table presents a summary of Triclocarban concentrations found in biosolids from various studies, showcasing the range of levels typically encountered.

Sample SourceTriclocarban Concentration (ng/g d.w.)Analytical MethodReference
Michigan WWTPs4890 - 9280LC-MS/MS[5][9]
Ontario, Canada WWTPs2170 - 5970LC-ESI-MS/MS[6][7]
23 US Biosolids Samples19,000 ± 11,000Not Specified[1]
US WWTPs8,500 - 69,700LC-ESI-MS[4][10]
Digested Sludge500 - 15,600GC-MS[9]

Quality Control

  • Method Blank: An aliquot of clean matrix is carried through the entire analytical procedure to check for contamination.

  • Matrix Spike: A known amount of TCC is added to a sample, which is then analyzed to assess method performance in the specific matrix.

  • Internal Standard: An isotopically labeled internal standard is used to correct for variations in extraction efficiency and instrument response.

  • Calibration Curve: A calibration curve is generated using a series of standards of known concentrations to quantify the analyte in the samples.

Conclusion

The described method of Pressurized Liquid Extraction followed by LC-MS/MS analysis provides a robust, sensitive, and selective approach for the quantification of Triclocarban in biosolids and sludge. The use of an isotopically labeled internal standard ensures high accuracy and precision, making this method suitable for routine environmental monitoring and research applications. The concentration data presented highlights the significant accumulation of TCC in biosolids, underscoring the importance of continued monitoring of this compound in the environment.

References

Application Notes and Protocols for In Vitro Assessment of Triclocarban (TCC) Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclocarban (TCC) is a broad-spectrum antimicrobial agent widely used in personal care products such as soaps, deodorants, and detergents.[1][2][3] Its extensive use has led to its detection in various environmental compartments and human samples, raising concerns about its potential adverse effects on human health.[2][3][4][5] In vitro assays are crucial tools for evaluating the toxicological profile of TCC, providing insights into its cytotoxicity, genotoxicity, and endocrine-disrupting potential without the use of animal testing.[6] These new approach methodologies (NAMs) are essential for regulatory assessment and risk management of cosmetic ingredients.[6] This document provides detailed application notes and protocols for a battery of in vitro assays to assess the toxicity of Triclocarban.

Mechanism of Action

Triclocarban's primary antimicrobial action involves the inhibition of the enoyl-(acyl-carrier protein) reductase (ACP) reductase, an enzyme essential for fatty acid synthesis in bacteria, thereby disrupting cell membrane formation.[1] In mammalian systems, TCC has been identified as an endocrine-disrupting compound.[2][4][7] It has been shown to enhance the action of endogenous hormones like testosterone and estradiol by amplifying their effects on their respective receptors.[7][8][9][10] More recent studies suggest that TCC can also directly interact with and activate the estrogen-related receptor γ (ERRγ).[4][11]

Data Presentation: Summary of In Vitro Triclocarban Toxicity

The following tables summarize quantitative data from various in vitro assays assessing the toxicity of Triclocarban.

Table 1: Genotoxicity of Triclocarban
AssayCell LineTCC ConcentrationKey FindingsReference
Comet AssayHaCaT2.5, 5, 10 µg/mLStatistically significant, concentration-dependent increase in the percentage of DNA in the tail.[6][12][6][12]
Mammalian Chromosome Aberration TestNot specified10 µg/mLPositive for genotoxicity.[6][12][6][12]
Microplate Ames Test (MPF™)S. typhimurium strainsNot specifiedNo mutagenic activity observed.[6][6]
Table 2: Endocrine Disrupting Effects of Triclocarban
AssayCell SystemTCC ConcentrationKey FindingsReference
Estrogen Receptor (ER) Reporter Gene AssayBG1-ERE cells1–10 µMEnhanced estradiol-dependent activation of ER-responsive gene expression up to 2.5-fold.[7][8][10][7][8][9][10]
Androgen Receptor (AR) Reporter Gene AssayT47D-ARE cells1–10 µMEnhanced testosterone-dependent activation of AR-responsive gene expression.[7][8][9][10][7][8][9][10]
Estrogen-Related Receptor γ (ERRγ) Reporter Gene AssayNot specified10 nM (LOEC)Exhibited agonistic activity towards ERRγ.[11][11]
Fluorescence Competitive Binding AssayERRγ96 ± 10 nM (Kd)Demonstrated a high binding affinity to ERRγ, approximately 9-fold higher than Triclosan.[11][11]
XenoScreen® YES/YAS AssayNot specifiedNot specifiedNo potential for endocrine activity was indicated in the anti-estrogenic and anti-androgenic assays.[6][6][12]
Table 3: Cytotoxicity of Triclocarban
AssayCell LineTCC Concentration (24h exposure)Key FindingsReference
MTT AssayHaCaT0–25 µMConcentration-dependent decrease in cell viability.[13]
MTT AssayL020–25 µMConcentration-dependent decrease in cell viability.[13]

Experimental Protocols

Comet Assay for Genotoxicity Assessment

This protocol is for assessing DNA damage in HaCaT cells exposed to Triclocarban.

Materials:

  • HaCaT cells

  • Triclocarban (TCC)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

  • Electrophoresis buffer (1 mM Na2EDTA, 300 mM NaOH, pH >13)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA staining solution (e.g., SYBR Green)

  • Microscope slides

  • Coverslips

  • Humidified chamber

  • Electrophoresis unit

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Cell Culture and Treatment:

    • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in appropriate culture plates and allow them to attach overnight.

    • Treat cells with varying concentrations of TCC (e.g., 2.5, 5, 10 µg/mL) and a vehicle control (e.g., DMSO) for a defined period (e.g., 4 or 24 hours).

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMA and allow it to solidify.

    • After treatment, harvest the cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix the cell suspension with 0.5% LMA at a 1:10 ratio (v/v) at 37°C.

    • Pipette 75 µL of this mixture onto the pre-coated slides, cover with a coverslip, and place on ice for 10 minutes to solidify.

  • Lysis:

    • Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.

  • DNA Unwinding and Electrophoresis:

    • Remove slides from the lysis solution and place them in a horizontal electrophoresis unit filled with fresh, cold electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at 25V and 300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides and immerse them in neutralization buffer for 5 minutes, repeating this step three times.

    • Stain the slides with a DNA staining solution.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using appropriate software to quantify the percentage of DNA in the tail, which is an indicator of DNA damage.

Mammalian Chromosome Aberration Test

This protocol outlines the general steps for assessing chromosomal damage induced by TCC.

Materials:

  • Suitable mammalian cell line (e.g., Chinese Hamster Ovary - CHO cells)

  • Triclocarban (TCC)

  • Cell culture medium and supplements

  • Colcemid solution

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (3:1 methanol:acetic acid)

  • Giemsa stain

  • Microscope slides

  • Microscope with oil immersion objective

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to about 50% confluency.

    • Treat cells with various concentrations of TCC (e.g., up to 10 µg/mL), a positive control, and a negative control for a suitable duration (e.g., 4 hours with and without metabolic activation (S9), and 26 hours without S9).[6]

  • Metaphase Arrest:

    • Two hours before harvesting, add Colcemid to the culture medium to arrest cells in the metaphase stage of mitosis.

  • Harvesting and Hypotonic Treatment:

    • Harvest the cells by trypsinization and centrifuge to form a pellet.

    • Resuspend the cell pellet in a pre-warmed hypotonic solution and incubate for 20-30 minutes at 37°C to swell the cells.

  • Fixation:

    • Centrifuge the cells and resuspend the pellet in fresh, cold fixative. Repeat the fixation step 2-3 times.

  • Slide Preparation and Staining:

    • Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

    • Stain the slides with Giemsa stain.

  • Microscopic Analysis:

    • Examine the slides under a microscope.

    • Score at least 100 well-spread metaphases per concentration for structural and numerical chromosomal aberrations.

Estrogen/Androgen Receptor (ER/AR) Reporter Gene Assay

This protocol describes a method to assess the potential of TCC to modulate ER and AR signaling pathways.

Materials:

  • ER-responsive cell line (e.g., BG1-ERE) and AR-responsive cell line (e.g., T47D-ARE) stably transfected with a reporter gene (e.g., luciferase) under the control of hormone response elements.

  • Triclocarban (TCC)

  • Estradiol (E2) and Testosterone (T) as reference agonists.

  • Cell culture medium and supplements.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed the reporter cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of TCC concentrations (e.g., 1-10 µM) in the presence and absence of a fixed concentration of E2 (for ER assay) or T (for AR assay).[7][8]

    • Include appropriate controls: vehicle control, E2/T alone, and TCC alone.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Express the results as a fold induction over the vehicle control or as a percentage of the maximal response induced by the reference agonist.

    • A significant increase in luciferase activity in the presence of both TCC and the natural hormone compared to the hormone alone indicates an enhancement of hormone action.[7]

MTT Cytotoxicity Assay

This protocol is for determining the effect of TCC on the viability of cell lines like HaCaT and L02.[13]

Materials:

  • HaCaT or L02 cells

  • Triclocarban (TCC)

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a series of TCC concentrations (e.g., 0-25 µM) for 24 hours.[13] Include a vehicle control.

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the cell viability against the TCC concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for TCC In Vitro Toxicity Assessment cluster_assays start Start cell_culture Cell Line Culture (e.g., HaCaT, L02, Reporter Lines) start->cell_culture treatment Treatment with Triclocarban (TCC) (Dose-Response and Time-Course) cell_culture->treatment assays Perform Battery of In Vitro Assays treatment->assays cytotoxicity Cytotoxicity Assay (e.g., MTT) assays->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet, Chromosome Aberration) assays->genotoxicity endocrine Endocrine Disruption Assays (e.g., Reporter Gene) assays->endocrine data_analysis Data Acquisition and Analysis end End data_analysis->end cytotoxicity->data_analysis genotoxicity->data_analysis endocrine->data_analysis

Caption: General experimental workflow for assessing the in vitro toxicity of Triclocarban.

G cluster_pathway Proposed Mechanism of TCC-Enhanced Endocrine Disruption TCC Triclocarban (TCC) Hormone_Receptor Hormone-Receptor Complex TCC->Hormone_Receptor enhances activity Hormone Endogenous Hormone (e.g., Estradiol, Testosterone) Receptor Hormone Receptor (e.g., ER, AR) Hormone->Receptor binds Receptor->Hormone_Receptor DNA Hormone Response Element (HRE) on DNA Hormone_Receptor->DNA binds Transcription Enhanced Gene Transcription DNA->Transcription activates

Caption: Signaling pathway for TCC's enhancement of hormone-dependent gene expression.

G cluster_errg TCC Interaction with Estrogen-Related Receptor γ (ERRγ) TCC Triclocarban (TCC) ERRg Estrogen-Related Receptor γ (ERRγ) TCC->ERRg binds as an agonist Agonistic_Activity Agonistic Activity ERRg->Agonistic_Activity Gene_Expression Modulation of Target Gene Expression Agonistic_Activity->Gene_Expression

Caption: Mechanism of TCC's agonistic activity on the ERRγ signaling pathway.

References

Application of ¹⁴C-Triclocarban in Dermal Absorption Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclocarban (TCC) is a broad-spectrum antimicrobial agent widely used in personal care products such as soaps and body washes.[1][2] Understanding the dermal absorption of TCC is crucial for assessing its systemic exposure and potential toxicological effects. The use of radiolabeled ¹⁴C-Triclocarban allows for sensitive and accurate quantification of its penetration through the skin, distribution in various skin layers, and excretion from the body. These studies are essential for regulatory submissions and human health risk assessments.[3][4][5] This document provides detailed application notes and protocols for conducting dermal absorption studies of TCC using ¹⁴C-Triclocarban, based on established scientific literature and regulatory guidelines.

In Vitro Dermal Absorption Studies

In vitro methods using excised human or animal skin in diffusion cells are standard approaches for assessing the dermal absorption of chemicals.[3][6][7] These methods offer a high-throughput and ethically sound alternative to in vivo studies. The Organisation for Economic Co-operation and Development (OECD) provides specific guidelines for in vitro dermal absorption testing (OECD Guideline 428).[3][6][7]

Experimental Protocol: In Vitro Dermal Absorption using Franz Diffusion Cells

This protocol outlines the procedure for assessing the dermal absorption of ¹⁴C-Triclocarban using static diffusion cells.

1. Skin Preparation:

  • Obtain excised human or animal (e.g., rat) skin. Human skin is preferred for human risk assessment.[3]

  • If necessary, remove subcutaneous fat and dermis to a consistent thickness (typically 200-400 µm) using a dermatome.

  • Cut the prepared skin sections to a size suitable for mounting in the diffusion cells.

  • Visually inspect the skin for any imperfections that might compromise its barrier function.

2. Diffusion Cell Setup:

  • Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 20 to ensure sink conditions). The receptor fluid should be maintained at a constant temperature, typically 32°C, to mimic physiological conditions.[7][8]

  • Stir the receptor fluid continuously to ensure homogeneity.

3. Dosing:

  • Prepare the test formulation containing a known concentration of ¹⁴C-Triclocarban. The vehicle should be relevant to the intended use of the product (e.g., soap solution, cream).

  • Apply a finite dose of the formulation to the surface of the skin in the donor chamber. The application should mimic human exposure, typically 1-5 mg/cm² for a solid and up to 10 µL/cm² for a liquid.[7][8]

4. Sample Collection:

  • At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect aliquots of the receptor fluid for analysis.

  • After the final time point, dismantle the diffusion cell.

  • Wash the skin surface with a suitable solvent to remove any unabsorbed ¹⁴C-Triclocarban.

  • Separate the epidermis from the dermis.

  • Analyze the receptor fluid, skin wash, epidermis, and dermis for ¹⁴C radioactivity using liquid scintillation counting.

5. Data Analysis:

  • Calculate the amount of ¹⁴C-Triclocarban in each compartment (receptor fluid, epidermis, dermis, skin wash).

  • Express the results as a percentage of the applied dose and as the amount of substance per unit area of skin (e.g., µg/cm²).

  • The total absorbed dose is typically considered the sum of the amounts in the receptor fluid, epidermis, and dermis.

Experimental Workflow for In Vitro Dermal Absorption Study

in_vitro_workflow A Skin Preparation (Human or Animal) B Mount Skin in Franz Diffusion Cell A->B C Fill Receptor Chamber with Receptor Fluid B->C D Apply ¹⁴C-Triclocarban Formulation to Skin Surface C->D E Incubate at 32°C D->E F Collect Receptor Fluid at Time Points E->F Time G End of Experiment (e.g., 24 hours) E->G J Analyze Radioactivity (LSC) F->J H Wash Skin Surface G->H I Separate Epidermis and Dermis H->I I->J K Data Analysis and Reporting J->K in_vivo_workflow A Animal Acclimatization and Skin Preparation B Apply ¹⁴C-Triclocarban Formulation to Skin A->B C House in Metabolism Cages B->C D Collect Urine and Feces at Time Points C->D E End of Study (e.g., 72 hours) C->E G Sample Processing and Radioactivity Analysis D->G F Euthanasia and Sample Collection (Blood, Skin, Organs) E->F F->G H Data Analysis and Reporting G->H metabolic_pathway TCC ¹⁴C-Triclocarban PhaseI Phase I Metabolism (Hydroxylation via CYP450) TCC->PhaseI PhaseII Phase II Metabolism (Glucuronidation) TCC->PhaseII Direct Glucuronidation Hydroxylated Hydroxylated Metabolites (e.g., 2'-OH-TCC) PhaseI->Hydroxylated Hydroxylated->PhaseII Glucuronides N-Glucuronide Metabolites PhaseII->Glucuronides Excretion Excretion (Urine) Glucuronides->Excretion

References

Application Notes and Protocols for the Analytical Detection of Triclocarban and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triclocarban (TCC), or 3,4,4′-trichlorocarbanilide, is a potent antibacterial and antifungal agent extensively used in a variety of personal care products, including soaps, deodorants, and cosmetics.[1][2] Due to its widespread use, TCC and its metabolites are frequently detected in environmental and biological matrices.[1][3] Understanding the metabolic fate of TCC is crucial for assessing human exposure and potential toxicological risks. TCC undergoes both Phase I and Phase II metabolism, leading to a variety of transformation products.[4][5]

Phase I metabolism, primarily mediated by cytochrome P450 enzymes, involves hydroxylation at various positions on the aromatic rings, forming metabolites such as 2'-hydroxy-TCC (2'-OH-TCC), 3'-hydroxy-TCC (3'-OH-TCC), and 6-hydroxy-TCC (6-OH-TCC).[4][5][6] Further oxidation can lead to dihydroxylated metabolites and reactive quinone imines.[1][3] Phase II metabolism involves the conjugation of TCC and its hydroxylated metabolites with glucuronic acid or sulfate, forming N-glucuronides, O-glucuronides, and sulfate conjugates, which facilitates their excretion.[4][5][7][8]

Accurate and sensitive analytical methods are essential for quantifying TCC and its diverse metabolites in complex matrices like urine, serum, feces, and environmental samples. The predominant analytical technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.[7][9][10][11]

Metabolic Pathways of Triclocarban

The metabolic transformation of Triclocarban involves several key enzymatic reactions, primarily occurring in the liver. The following diagram illustrates the major metabolic pathways.

TCC_Metabolism TCC Triclocarban (TCC) PhaseI Phase I Metabolism (CYP450 Enzymes) TCC->PhaseI Oxidation PhaseII Phase II Metabolism (UGTs, SULTs) TCC->PhaseII Direct Conjugation OH_TCC Monohydroxylated Metabolites (2'-OH-TCC, 3'-OH-TCC, 6-OH-TCC) PhaseI->OH_TCC diOH_TCC Dihydroxylated Metabolites (e.g., 2',6-diOH TCC) PhaseI->diOH_TCC OH_TCC->PhaseI Further Oxidation QuinoneImine Reactive Quinone Imines OH_TCC->QuinoneImine Dehydrogenation OH_TCC->PhaseII Conjugation diOH_TCC->PhaseII Conjugation NGluc N-Glucuronides (N-Gluc-TCC, N'-Gluc-TCC) PhaseII->NGluc OGluc O-Glucuronides PhaseII->OGluc Sulfate Sulfate Conjugates PhaseII->Sulfate Excretion Excretion NGluc->Excretion OGluc->Excretion Sulfate->Excretion

Caption: Major Phase I and Phase II metabolic pathways of Triclocarban (TCC).

Application Note 1: Analysis of TCC and its Metabolites in Biological Matrices (Urine & Serum)

This method describes the simultaneous quantification of TCC, its hydroxylated metabolites (2'-OH-TCC, 3'-OH-TCC, 6-OH-TCC), and other byproducts in human urine and serum using Ultra-High-Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (UHPLC/ESI-MS/MS).[9]

Experimental Workflow

The following diagram outlines the general workflow for analyzing TCC metabolites in biological fluids.

Bio_Workflow Sample Sample Collection (Urine or Serum) IS Internal Standard Spiking (e.g., 13C6-TCC) Sample->IS Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) IS->Hydrolysis Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown Analysis UHPLC-MS/MS Analysis Drydown->Analysis Quant Data Processing & Quantification Analysis->Quant

Caption: General experimental workflow for TCC metabolite analysis in biological samples.

Protocol: Sample Preparation from Urine and Serum

This protocol is adapted from a method optimized for high-throughput analysis.[9]

  • Sample Pre-treatment: To a 100 µL aliquot of urine or serum, add internal standards (e.g., ¹³C₆-TCC).

  • Enzymatic Hydrolysis (for total concentration):

    • Add 500 U/mL of β-glucuronidase and 80 U/mL of sulfatase to the sample.[9]

    • Incubate the mixture at 37°C for 4 hours to deconjugate glucuronidated and sulfated metabolites.[9]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

    • Loading: Load the hydrolyzed sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elution: Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase-compatible solvent (e.g., 50:50 methanol/water).

  • Analysis: Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.

Protocol: UHPLC-MS/MS Analysis

The following parameters provide a starting point for method development.

  • UHPLC System: Dionex Ultimate 3000 or equivalent.[7]

  • Column: ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 mm × 100 mm).[7]

  • Mobile Phase A: 2 mM ammonium acetate in water.[7]

  • Mobile Phase B: Acetonitrile.[7]

  • Flow Rate: 0.3 mL/min.[7]

  • Gradient Elution:

    • 0-1.0 min: 15% B

    • 1.0-2.0 min: Increase to 80% B

    • 2.0-5.0 min: Hold at 80% B

    • 5.0-5.5 min: Increase to 100% B

    • 5.5-6.5 min: Hold at 100% B

    • 6.5-7.0 min: Return to 15% B

    • 7.0-9.0 min: Re-equilibration[7]

  • Mass Spectrometer: Triple Quadrupole (e.g., TSQ Quantiva).[7]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

Quantitative Data Summary: Biological Samples
AnalyteMatrixLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
TCC & MetabolitesUrine0.001 - 0.3-82.0 - 120.7[9]
TCC & MetabolitesSerum0.001 - 0.3-76.7 - 113.9[9]
TCC & OH-TCCsUrine/Serum0.01 - 0.1--[12]
TCC & MetabolitesUrine/Plasma~0.05-104 ± 8[13]
TCCFeces69.0 (ng/g)92.9 (ng/g)-[14]

Application Note 2: Analysis of TCC and its Transformation Products in Environmental Matrices

This note details methods for detecting TCC and its lesser and higher chlorinated congeners, such as 4,4'-dichlorocarbanilide (DCC), in environmental samples like river sediment and water.[15]

Experimental Workflow

Env_Workflow Sample Sample Collection (Water, Sediment, Sludge, Soil) IS Internal Standard Spiking Sample->IS Extraction Extraction IS->Extraction SPE Solid-Phase Extraction (Water Samples) Extraction->SPE Aqueous PLE Pressurized Liquid Extraction (PLE) (Solid Samples) Extraction->PLE Solid Cleanup Extract Cleanup & Concentration SPE->Cleanup PLE->Cleanup Analysis LC-HRMS or LC-MS/MS Analysis Cleanup->Analysis Quant Data Processing & Quantification Analysis->Quant

Caption: General workflow for TCC analysis in environmental water and solid samples.

Protocol: Sample Preparation from River Sediment

This protocol is based on a method using pressurized liquid extraction (PLE) followed by LC-high resolution mass spectrometry (HRMS).[15]

  • Sample Preparation: Lyophilize and sieve sediment samples.

  • Pressurized Liquid Extraction (PLE):

    • Mix the sediment sample with a dispersing agent (e.g., diatomaceous earth).

    • Extract using a PLE system with an appropriate solvent (e.g., acetone/methanol mixture).

    • Perform extraction at elevated temperature and pressure (e.g., 100°C, 1500 psi).

  • Cleanup and Concentration:

    • Concentrate the extract using a rotary evaporator or nitrogen stream.

    • Perform a solvent exchange to a mobile phase-compatible solvent.

  • Analysis: Analyze the final extract using LC-HRMS.

Protocol: Sample Preparation from Aqueous Samples (Wastewater)

This protocol utilizes solid-phase extraction for the concentration of TCC from water.[10]

  • Sample Filtration: Filter water samples to remove suspended solids.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge.

    • Loading: Pass a known volume of the water sample (e.g., 200 mL) through the cartridge.[11]

    • Washing: Wash the cartridge to remove hydrophilic impurities.

    • Elution: Elute TCC and related compounds with methanol or another suitable organic solvent.

  • Concentration: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary: Environmental Samples
AnalyteMatrixLODLOQRecovery (%)Reference
TCC & CongenersRiver Sediment0.01 - 0.12 ng/g-89 ± 6[15]
TCCAquatic Samples3 - 50 ng/L--[10]
TCCRiver Water0.9 ng/L--[11]
TCCAgricultural Soil0.03 - 0.40 ng/g0.1 - 1.0 ng/g83 - 107[2]
TCCAquatic Plants0.05 ng/g-91.8 - 106.1[2]
TCC & M-TCSAqueous Samples45.1 - 236 ng/L-64.3 - 121[16]

Key Mass Spectrometric Transitions

Accurate quantification using tandem mass spectrometry relies on the selection of specific precursor-to-product ion transitions (MRM transitions).

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)Ionization ModeReference
TCC313.1160Negative[7]
2'-OH-TCC328.9168Negative[7]
3'-OH-TCC328.9168Negative[7]
6-OH-TCC328.9202Negative[7]
OH-TCC-Sulfate409.0329Negative[7]
OH-TCC-Glucuronide505.0329Negative[7]
N-TCC-Glucuronide489.0336Negative[7]
N'-TCC-Glucuronide489.0302Negative[7]

References

Application Notes and Protocols: Immunoaffinity Purification of Triclocarban for Food Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunoaffinity purification of Triclocarban (TCC) from various food matrices, followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). This method offers high selectivity and sensitivity for the detection of TCC residues in foodstuffs.

Introduction

Triclocarban (TCC) is a broad-spectrum antimicrobial agent used in a variety of consumer products, which can lead to its presence in the environment and accumulation in the food chain. Due to potential health concerns associated with TCC exposure, sensitive and reliable analytical methods are required for its surveillance in foodstuffs. Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes the specific binding between an antibody and its target antigen to isolate and concentrate the analyte from complex sample matrices.[1] This approach significantly reduces matrix effects, thereby improving the accuracy and precision of subsequent analytical measurements.[2][3]

This document outlines the key steps for the immunoaffinity purification of TCC from food samples, including the preparation of the immunoaffinity column, sample extraction, and the final analytical determination.

Key Experimental Protocols

Preparation of Anti-Triclocarban Monoclonal Antibodies and Immunoaffinity Column

The foundation of the immunoaffinity purification method is the production of highly specific monoclonal antibodies against Triclocarban.

Immunogen Synthesis and Antibody Production:

  • Hapten-Carrier Conjugation: As TCC is a small molecule (hapten), it is not immunogenic on its own.[4][5] To elicit an immune response, TCC is conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4][6]

  • Immunization: The TCC-carrier protein conjugate is used to immunize mice.[7]

  • Hybridoma Technology: Splenocytes from the immunized mice are fused with myeloma cells to produce hybridoma cells.

  • Screening and Cloning: Hybridoma cells are screened for the secretion of antibodies with high affinity and specificity for TCC. Positive clones are then subcloned to ensure monoclonality.

  • Antibody Production and Purification: The selected monoclonal antibodies are produced in larger quantities and purified.

Immunoaffinity Sorbent Preparation:

  • Highly specific monoclonal antibodies against TCC are coupled to a solid support, such as N-hydroxysuccinimide (NHS)-activated Sepharose 6B gel, to create the immunosorbent.[8][9]

Immunoaffinity Column (IAC) Packing:

  • The prepared immunosorbent is packed into an empty solid-phase extraction (SPE) tube.

  • The column is washed with a blocking buffer (e.g., Tris-HCl) to deactivate any remaining active sites on the gel.[1]

  • The column is then washed with alternating pH buffers (e.g., acetate buffer pH 4.0 and Tris-HCl buffer pH 8.0) to remove non-covalently bound antibodies.[1]

  • Finally, the IAC is equilibrated with a suitable buffer, such as phosphate-buffered saline (PBS), and stored at 4°C until use.[1]

Sample Preparation and Immunoaffinity Purification

Sample Extraction:

  • Homogenize solid food samples (e.g., eggs, fish).[1]

  • Weigh 1 g of the homogenized sample into a centrifuge tube.

  • Add 5 mL of acetonitrile (MeCN) and vortex for 1 minute.[1]

  • Centrifuge the mixture and collect the supernatant.

  • Dilute the supernatant with PBS to reduce the concentration of the organic solvent before applying it to the IAC.

Immunoaffinity Chromatography (IAC) Protocol:

  • Column Equilibration: Allow the IAC to reach room temperature and then precondition it with 5 mL of PBS.[1][10]

  • Sample Loading: Load the diluted sample extract onto the IAC at a controlled flow rate.

  • Washing: Wash the column with 5 mL of PBS followed by 10 mL of water to remove unbound matrix components.[1][10]

  • Elution: Elute the bound TCC from the column with 3 mL of methanol (MeOH).[1][10]

  • Eluate Processing: Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at 40°C.[1][10]

  • Reconstitution: Reconstitute the residue in 1 mL of a methanol/water mixture (e.g., 75:25, v/v) for subsequent UHPLC-MS/MS analysis.[1][10]

UHPLC-MS/MS Analysis

The purified and concentrated TCC extract is analyzed by UHPLC-MS/MS for identification and quantification.

Chromatographic Conditions:

  • Column: Acquity HSS T3 column (2.1 mm × 100 mm; 1.8 μm) or equivalent.[1][10]

  • Mobile Phase: A gradient of methanol (A) and 5 mmol/L ammonium acetate in water (B).[10]

  • Flow Rate: 0.3 mL/min.[10]

  • Injection Volume: 10 μL.[10]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization in negative mode (ESI-).[10]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[10]

  • Specific Transitions: Monitor for the characteristic precursor and product ions of TCC.[11]

Data Presentation

The following table summarizes the quantitative data for the immunoaffinity purification of Triclocarban from various food matrices.[8][9]

Food MatrixMean Recovery (%)Intraday Relative Standard Deviation (%)Limit of Quantification (LOQ)
Milk70.1 - 92.8< 14.50.01 - 0.02 µg/kg
Eggs70.1 - 92.8< 14.50.01 - 0.02 µg/kg
Fish70.1 - 92.8< 14.50.01 - 0.02 µg/kg
Pork70.1 - 92.8< 14.50.01 - 0.02 µg/kg
Beverages70.1 - 92.8< 14.51 ng/L

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation Sample Food Sample (e.g., Milk, Egg, Fish) Homogenize Homogenization Sample->Homogenize Extract Extraction with Acetonitrile Homogenize->Extract Dilute Dilution with PBS Extract->Dilute Equilibrate IAC Equilibration (PBS) Load Sample Loading Equilibrate->Load Wash Washing (PBS and Water) Load->Wash Elute Elution (Methanol) Wash->Elute Evaporate Evaporation to Dryness Elute->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis UHPLC-MS/MS Analysis Reconstitute->Analysis

Caption: Experimental workflow for the immunoaffinity purification of Triclocarban from food samples.

logical_relationship cluster_antibody Antibody Production cluster_column Column Preparation cluster_method Analytical Method Immunogen TCC-Carrier Protein Immunogen Synthesis mAb Monoclonal Antibody Production Immunogen->mAb Immobilize Antibody Immobilization on Sepharose Gel mAb->Immobilize IAC Immunoaffinity Column Packing Immobilize->IAC Purification Immunoaffinity Purification IAC->Purification Detection UHPLC-MS/MS Detection & Quantification Purification->Detection

Caption: Logical relationship of the key components in the development of the analytical method.

References

Application Note: Measuring Triclocarban Mineralization in Soil via ¹⁴CO₂ Evolution

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triclocarban (TCC) is a widely used antimicrobial agent in personal care products, leading to its continuous release into the environment through wastewater and biosolids application on agricultural lands.[1][2][3] Understanding the persistence and degradation of TCC in soil is crucial for assessing its environmental fate and potential ecological risks. One of the key processes governing the ultimate degradation of organic compounds in soil is mineralization, the microbial conversion of an organic substance to its inorganic constituents, primarily carbon dioxide (CO₂), water, and mineral salts. This application note provides a detailed protocol for measuring the mineralization of triclocarban in soil by quantifying the evolution of radiolabeled carbon dioxide (¹⁴CO₂) from ¹⁴C-labeled TCC. This method offers a direct and sensitive measure of the ultimate biodegradation of TCC in a laboratory setting.

Principle of the Method

The assay involves incubating soil samples treated with ¹⁴C-labeled triclocarban in a closed system. Aerobic microorganisms in the soil metabolize the TCC, releasing a portion of the ¹⁴C-labeled carbon as ¹⁴CO₂. This evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., sodium hydroxide or potassium hydroxide) or on a solid sorbent like soda lime.[4][5][6] The amount of trapped ¹⁴CO₂ is then quantified using liquid scintillation counting. The cumulative amount of ¹⁴CO₂ evolved over time provides a direct measure of the rate and extent of TCC mineralization.

Applications
  • Environmental Fate Studies: Determining the persistence of triclocarban in different soil types and under various environmental conditions (e.g., aerobic vs. anaerobic).[7][8]

  • Bioremediation Research: Evaluating the efficacy of different bioremediation strategies for TCC-contaminated soils.

  • Regulatory Risk Assessment: Providing data for environmental risk assessments of triclocarban and other xenobiotics.

  • Understanding Microbial Degradation Pathways: Investigating the factors that influence the microbial degradation of TCC, such as soil organic matter content, pH, and microbial community composition.[9]

Experimental Protocols

Materials and Reagents
  • Soil: Freshly collected and sieved (<2 mm) soil from the desired study site. The soil should be characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

  • ¹⁴C-Labeled Triclocarban: Uniformly ring-labeled [¹⁴C]-Triclocarban with a known specific activity (e.g., in MBq/mmol or µCi/mmol).

  • Non-labeled Triclocarban: Analytical grade.

  • Solvent: Acetone or methanol (HPLC grade) for preparing spiking solutions.

  • CO₂ Trapping Solution: 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Scintillation Cocktail: A high-efficiency liquid scintillation cocktail suitable for aqueous samples.

  • Incubation Vessels: Gas-tight incubation jars or flasks (e.g., Mason jars, biometer flasks).

  • CO₂ Traps: Small vials or beakers to hold the alkaline trapping solution within the incubation vessels.

  • Liquid Scintillation Counter (LSC).

  • Analytical Balance, Pipettes, and standard laboratory glassware.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation & Trapping cluster_analysis Analysis cluster_data Data Processing soil_prep Soil Collection & Sieving tcc_prep Prepare 14C-TCC Spiking Solution spiking Spike Soil with 14C-TCC soil_prep->spiking incubation Incubate in a Closed System spiking->incubation trapping Trap Evolved 14CO2 in Alkali Solution incubation->trapping sampling Sample Alkali Trap Periodically trapping->sampling lsc Quantify 14CO2 via LSC sampling->lsc calculation Calculate Cumulative Mineralization lsc->calculation reporting Report as % of Applied 14C calculation->reporting

Caption: Experimental workflow for measuring triclocarban mineralization.

Detailed Protocol

3.1. Soil Preparation and Acclimation

  • Collect soil from the field, removing large debris and rocks.

  • Sieve the soil through a 2 mm mesh sieve to ensure homogeneity.

  • Adjust the soil moisture to 50-60% of its water-holding capacity and pre-incubate in the dark at the desired experimental temperature (e.g., 20-25°C) for 7 days to allow the microbial community to stabilize.

3.2. Preparation of ¹⁴C-Triclocarban Spiking Solution

  • Prepare a stock solution of non-labeled TCC in a suitable solvent (e.g., methanol) at a concentration relevant to environmental levels.

  • Add a known amount of [¹⁴C]-TCC stock solution to the non-labeled TCC solution to achieve the desired final specific activity. The amount of radioactivity should be sufficient for accurate detection but low enough to minimize potential radiation effects on the microbial community.

3.3. Soil Spiking and Incubation

  • Weigh a known amount of pre-incubated soil (e.g., 50 g dry weight equivalent) into each incubation vessel.

  • Add the ¹⁴C-TCC spiking solution to the soil and mix thoroughly to ensure even distribution. Allow the solvent to evaporate in a fume hood.

  • Place a vial containing a known volume (e.g., 10 mL) of 1 M NaOH solution inside each incubation vessel to serve as the ¹⁴CO₂ trap.

  • Seal the incubation vessels tightly.

  • Include control samples:

    • Sterile Control: Use autoclaved soil to assess abiotic degradation.

    • Unspiked Control: Soil without TCC to measure background CO₂ evolution.

  • Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) for the duration of the experiment (e.g., up to 100 days).

3.4. ¹⁴CO₂ Trapping and Sampling

  • At each sampling point (e.g., days 1, 3, 7, 14, 28, 56, and 100), carefully open the incubation vessels.

  • Remove the NaOH trap and replace it with a fresh one.

  • Take an aliquot (e.g., 1 mL) of the removed NaOH solution.

  • Add the aliquot to a scintillation vial containing a suitable volume of scintillation cocktail (e.g., 10 mL).

  • Mix well and analyze the radioactivity using a Liquid Scintillation Counter (LSC).

3.5. Data Calculation

  • Calculate the amount of ¹⁴CO₂ evolved at each sampling interval based on the LSC readings and the specific activity of the [¹⁴C]-TCC.

  • Calculate the cumulative percentage of ¹⁴C-TCC mineralized over time using the following formula:

    % Mineralization = (Cumulative DPM from ¹⁴CO₂ / Initial DPM of ¹⁴C-TCC applied) x 100

    (DPM = Disintegrations Per Minute)

Data Presentation

The results of triclocarban mineralization studies can be summarized in tables for easy comparison.

Table 1: Triclocarban Mineralization in Different Soil Types

Soil TypeOrganic Carbon (%)pHIncubation Time (days)Cumulative Mineralization (%)Half-life (t₁/₂) (days)Reference
Fine Sand1.26.8225< 4> 225[1]
Silty Clay Loam2.57.5225< 4> 225[1]
Aerobic SoilNot SpecifiedNot Specified70Not Specified (Degradation)108[7][8]
Anaerobic SoilNot SpecifiedNot Specified70No significant degradation> 70[7][8]

Table 2: Factors Influencing Triclocarban Degradation

ConditionEffect on DegradationObservationReference
Aerobic vs. AnaerobicSlower under anaerobic conditionsTCC persisted in anaerobic soil for over 70 days.[7][8]
Biosolids AmendmentRetarded transformationThe addition of biosolids to soil significantly slowed the degradation of TCC.[10]
Soil SterilizationSignificantly retarded transformationIndicates that microbial activity is the primary driver of TCC degradation.[10]
Co-occurrence with PesticidesIncreased persistence of pesticidesTCC can slow down the degradation of other co-contaminants.[11]

Logical Relationship Diagram

logical_relationship cluster_tcc Triclocarban in Soil cluster_processes Degradation Processes cluster_products End Products tcc 14C-Triclocarban mineralization Microbial Mineralization tcc->mineralization abiotic Abiotic Degradation tcc->abiotic binding Binding to Soil Organic Matter tcc->binding co2 14CO2 (Measured) mineralization->co2 biomass Incorporation into Biomass mineralization->biomass bound_residue Bound Residues binding->bound_residue

Caption: Fate of triclocarban in soil.

Safety Precautions
  • Work with ¹⁴C-labeled compounds should be conducted in a designated radioisotope laboratory.

  • Follow all institutional guidelines for handling and disposal of radioactive materials.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Handle organic solvents in a well-ventilated fume hood.

By following this detailed protocol, researchers can obtain reliable and reproducible data on triclocarban mineralization in soil, contributing to a better understanding of the environmental fate of this prevalent antimicrobial compound.

References

Application Notes: Selective Extraction of Triclocarban using Molecularly Imprinted Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triclocarban (TCC) is a potent antibacterial agent extensively used in a variety of personal care products, including soaps, lotions, and deodorants. Its widespread use has led to its persistence in the environment, necessitating sensitive and selective analytical methods for its detection and quantification in complex matrices such as soil, water, and biosolids. Traditional sample preparation techniques, like solid-phase extraction (SPE) with C18 sorbents, often suffer from matrix interferences, which can compromise the accuracy of subsequent analyses, especially when using cost-effective detection methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Molecularly Imprinted Polymers (MIPs) offer a superior alternative for the selective extraction of TCC. MIPs are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). This "molecular memory" allows for the highly selective rebinding of the target analyte, even in the presence of structurally similar compounds and complex sample matrices. These application notes provide a detailed protocol for the synthesis of a TCC-selective MIP and its application in a Molecularly Imprinted Solid-Phase Extraction (MISPE) workflow for the efficient cleanup and pre-concentration of TCC from environmental samples. The use of MISPE can significantly enhance the selectivity and sensitivity of TCC analysis, reduce analytical costs by allowing the use of HPLC-UV instead of more expensive mass spectrometry techniques, and improve overall data quality.[1][2][3] Furthermore, the developed MIPs are robust and can be reused multiple times without a significant loss in performance, making them a cost-effective and sustainable solution for TCC analysis.[1]

Principle of Molecular Imprinting

The synthesis of a Molecularly Imprinted Polymer involves the co-polymerization of a functional monomer and a cross-linking monomer in the presence of a template molecule (Triclocarban). The functional monomer arranges itself around the template through non-covalent interactions. The cross-linker then polymerizes around this assembly, creating a rigid polymer matrix. Subsequent removal of the template molecule leaves behind cavities that are specifically tailored to recognize and rebind Triclocarban.

G T Triclocarban (Template) FM Functional Monomer T->FM Complex Template-Monomer Complex XL Cross-linker Complex->XL + Initiator + Heat/UV Polymer Polymer Matrix XL->Polymer MIP MIP with Recognition Site Polymer->MIP Washing T_rebinding Triclocarban MIP_rebinding MIP T_rebinding->MIP_rebinding cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2 cluster_3 cluster_3

Caption: The Molecular Imprinting Process for Triclocarban.

Experimental Protocols

Synthesis of Triclocarban-MIP (TCC-MIP)

This protocol describes the synthesis of a TCC-MIP using a non-covalent precipitation polymerization method.

Materials:

  • Triclocarban (TCC) (Template)

  • Methacrylic Acid (MAA) (Functional Monomer)

  • Ethylene Glycol Dimethacrylate (EGDMA) (Cross-linker)

  • 2,2'-Azobisisobutyronitrile (AIBN) (Initiator)

  • Acetonitrile (Porogenic Solvent)

  • Methanol

  • Acetic Acid

Equipment:

  • Sonicator

  • Water bath shaker

  • Centrifuge

  • Oven

Protocol:

  • Preparation of the Pre-polymerization Solution:

    • In a suitable glass vial, dissolve 1 mmol of Triclocarban (template) in 80 mL of acetonitrile.

    • Add 4 mmol of methacrylic acid (functional monomer) to the solution.

    • Add 20 mmol of ethylene glycol dimethacrylate (cross-linker) to the solution.

    • Add 0.5 mmol of AIBN (initiator) to the solution.

  • Polymerization:

    • Sonicate the pre-polymerization solution for 15 minutes to ensure homogeneity.

    • Purge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen.

    • Seal the vial and place it in a water bath shaker at 60°C for 24 hours to initiate polymerization.

  • Polymer Isolation and Washing:

    • After polymerization, centrifuge the resulting polymer particles at 6000 rpm for 20 minutes.

    • Discard the supernatant.

    • To remove the TCC template, wash the polymer particles repeatedly with a solution of methanol/acetic acid (9:1, v/v) until TCC is no longer detected in the washing solvent by HPLC-UV.

    • Wash the polymer particles with methanol to remove any residual acetic acid.

    • Dry the TCC-MIP particles in an oven at 60°C overnight.

  • Preparation of Non-Imprinted Polymer (NIP):

    • A non-imprinted polymer (NIP) should be prepared following the same procedure but omitting the Triclocarban template. The NIP serves as a control to evaluate the imprinting effect.

Molecularly Imprinted Solid-Phase Extraction (MISPE) of Triclocarban

This protocol details the use of the synthesized TCC-MIP as a sorbent for the solid-phase extraction of Triclocarban from liquid samples.

Materials:

  • TCC-MIP and NIP particles

  • Empty SPE cartridges (e.g., 3 mL)

  • Frits

  • Methanol

  • Acetonitrile

  • Deionized water

  • Sample containing Triclocarban

Equipment:

  • SPE manifold

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • SPE Cartridge Packing:

    • Pack an empty SPE cartridge with 100 mg of the dried TCC-MIP particles between two frits.

    • Similarly, pack a control cartridge with 100 mg of NIP.

  • Cartridge Conditioning:

    • Condition the MIP and NIP cartridges by passing 5 mL of methanol, followed by 5 mL of deionized water through them.

  • Sample Loading:

    • Load the pre-treated sample (e.g., water sample, or soil/biosolid extract reconstituted in a suitable solvent) onto the conditioned cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with a suitable solvent to remove interfering compounds. A common washing solvent is a mixture of acetonitrile and water (e.g., 10:90, v/v). The optimal washing solvent should be determined empirically to maximize the removal of interferences while minimizing the loss of TCC.

  • Elution:

    • Elute the bound Triclocarban from the cartridge using a small volume of an appropriate solvent. A common elution solvent is methanol or a mixture of methanol and acetic acid (e.g., 98:2, v/v).

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for subsequent analysis by HPLC-UV or HPLC-MS.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 MISPE Protocol cluster_2 Analysis Sample Environmental Sample (Water, Soil, Biosolid) Extraction Solvent Extraction (for solid samples) Sample->Extraction Conditioning 1. Cartridge Conditioning (Methanol, DI Water) Extraction->Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing (Acetonitrile/Water) Loading->Washing Elution 4. Elution (Methanol/Acetic Acid) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis HPLC-UV / HPLC-MS Analysis Evaporation->Analysis

References

Application Note: Analysis of Triclocarban in Environmental Samples by Isotopic Dilution Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triclocarban (TCC), with the chemical name N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)urea, is a widely used antimicrobial agent found in a variety of personal care products such as soaps, deodorants, and cleaning supplies.[1][2] Its extensive use has led to its continuous release into the environment, raising concerns about its potential impact on aquatic ecosystems and human health.[2] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective method for the accurate quantification of TCC in various environmental matrices.[1][3][4] This technique utilizes a stable isotope-labeled internal standard of TCC to compensate for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][5]

This application note provides a detailed protocol for the analysis of Triclocarban in aqueous and solid samples using isotopic dilution LC-MS/MS.

Principle of Isotopic Dilution

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard (the "spike") to a sample before any sample processing.[6][7] The spike is an analog of the analyte that contains one or more heavy isotopes (e.g., ¹³C, ¹⁵N, ²H). Since the spike and the native analyte are chemically identical, they behave the same way during extraction, cleanup, and analysis, but are distinguishable by their mass-to-charge ratio in the mass spectrometer.[6] By measuring the ratio of the native analyte to the isotopically labeled standard, the concentration of the analyte in the original sample can be accurately determined, effectively correcting for any losses during sample preparation and any signal suppression or enhancement during analysis (matrix effects).[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the matrix. Below are protocols for aqueous and solid samples.

a) Aqueous Samples (e.g., River Water, Wastewater)

This protocol is adapted from methodologies for concentrating TCC from water samples.[1]

  • Materials:

    • Glass fiber filters (0.7 µm)

    • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Ultrapure water

    • Nitrogen gas evaporator

    • Vortex mixer

  • Procedure:

    • Filter the water sample (e.g., 200 mL) through a glass fiber filter to remove suspended solids.[4]

    • Add a known amount of the isotopically labeled Triclocarban internal standard solution to the filtered water sample.

    • Condition the SPE cartridge by passing methanol followed by ultrapure water.

    • Load the water sample onto the conditioned SPE cartridge at a slow, steady flow rate.

    • Wash the cartridge with ultrapure water to remove interfering substances.

    • Dry the cartridge under a stream of nitrogen.

    • Elute the retained Triclocarban and the internal standard with an appropriate solvent, such as methanol or acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

b) Solid Samples (e.g., Sludge, Soil, Nails)

This protocol is based on methods developed for the extraction of TCC from complex solid matrices.[5][8]

  • Materials:

    • Pressurized Liquid Extraction (PLE) system or sonicator

    • Centrifuge

    • Extraction solvents (e.g., acetonitrile, dichloromethane)

    • Sodium hydroxide (for digestion of biological matrices like nails)[8]

    • Solid-phase extraction (SPE) cartridges for cleanup[5]

    • Nitrogen gas evaporator

  • Procedure:

    • Homogenize the solid sample. For biological samples like nails, digestion with sodium hydroxide may be necessary.[8]

    • Weigh a known amount of the homogenized sample into an extraction cell or vial.

    • Spike the sample with a known amount of the isotopically labeled Triclocarban internal standard.

    • Extract the sample using PLE with a suitable solvent like acetonitrile or perform solvent extraction with a solvent such as dichloromethane, aided by sonication.[5][8]

    • Centrifuge the extract to separate the solid residue.

    • Collect the supernatant and, if necessary, perform a cleanup step using SPE to remove co-extracted matrix components.[5]

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions
  • HPLC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of Triclocarban.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with a small amount of formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[1] The addition of 10 mM acetic acid to the mobile phase has been shown to improve sensitivity and selectivity by forming acetic acid adducts.[1]

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

Tandem Mass Spectrometry (MS/MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) operating in negative ion mode is effective for Triclocarban analysis.[1][8]

  • Ion Source Parameters:

    • Capillary Voltage: Optimized for maximum signal intensity.

    • Source Temperature: Typically in the range of 120-150 °C.

    • Desolvation Gas Flow and Temperature: Optimized for efficient desolvation.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to a product ion for both Triclocarban and its isotopically labeled internal standard.

Data Presentation

The following tables summarize key quantitative data for the analysis of Triclocarban.

Table 1: Mass Spectrometry Parameters for Triclocarban and its Isotopically Labeled Internal Standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Triclocarban (TCC)313VariesNegative ESI
¹³C₆-Triclocarban (Internal Standard)319VariesNegative ESI

Note: The specific product ions should be optimized based on the instrument used. The precursor ion for TCC corresponds to the [M-H]⁻ ion.[1]

Table 2: Method Detection and Quantification Limits.

MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Aquatic Samples3 - 50 ng/L-[1]
River Water0.9 ng/L-[3][4]
Human Nails-0.2 µg/kg[8]
Municipal Biosolids0.2 ng/g (d.w.)-[5]

Table 3: Reported Environmental Concentrations of Triclocarban.

Sample TypeConcentration RangeMean ConcentrationReference
River Water (Downstream of WWTPs)-84 ± 110 ng/L[3][4]
River Water (Upstream of WWTPs)-12 ± 15 ng/L[3][4]
WastewaterUp to 6750 ng/L-[1]
Primary Sludge-19,300 ± 7100 µg/kg[4]
Municipal Biosolids2.17 to 5.97 µg/g (d.w.)-[5]

Visualizations

Below are diagrams illustrating the experimental workflow and the principle of isotopic dilution.

Isotopic_Dilution_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aqueous or Solid Sample Spike Add Known Amount of ¹³C₆-Triclocarban (Internal Standard) Sample->Spike Extraction Extraction (SPE for Liquids, PLE/Sonication for Solids) Spike->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration LC LC Separation (C18 Column) Concentration->LC MS MS/MS Detection (Negative ESI, MRM) LC->MS Quantification Quantification (Ratio of Native TCC to ¹³C₆-TCC) MS->Quantification

Caption: Experimental Workflow for Triclocarban Analysis.

References

Assessing the Impact of Triclocarban on River Biofilm Communities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the ecotoxicological effects of Triclocarban (TCC), a common antimicrobial agent, on river biofilm communities. These methodologies are designed to provide a comprehensive understanding of the structural and functional alterations induced by TCC exposure in these complex microbial ecosystems.

Introduction

River biofilms are intricate communities of microorganisms, including algae, bacteria, fungi, and protozoa, encased in a self-produced matrix of extracellular polymeric substances (EPS). These communities play a crucial role in the ecological health of river systems, contributing to primary productivity, nutrient cycling, and the degradation of organic pollutants. The widespread use of personal care products containing Triclocarban has led to its detection in aquatic environments, raising concerns about its potential impact on these vital microbial communities.[1]

These protocols outline a comprehensive approach to investigate the effects of TCC on river biofilms, encompassing methods for biofilm cultivation, controlled TCC exposure, and a suite of analytical techniques to quantify changes in biomass, community composition, and metabolic activity.

Data Presentation: Quantitative Effects of Triclocarban on River Biofilms

The following tables summarize the quantitative effects of Triclocarban on key biofilm parameters as reported in scientific literature.

Table 1: Effect of Triclocarban on Biofilm Algal Biomass (Chlorophyll a)

TCC ConcentrationExposure DurationBiofilm TypeChlorophyll a Concentration (µg/cm²)Percent Change from ControlReference
Control7 daysBenthic Biofilm32.1 ± 8.5-[2]
1 mg/L7 daysBenthic Biofilm37.3 ± 26.7+16.2%[2]

Table 2: Effect of Triclocarban on Biofilm Particulate Organic Carbon (POC)

TCC ConcentrationExposure DurationBiofilm TypeParticulate Organic Carbon (mg/cm²)Percent Change from ControlReference
Control7 daysBenthic Biofilm3.0 (approx.)-[3]
1 mg/L7 daysBenthic Biofilm2.9 (approx.)-3.3%[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of Triclocarban on river biofilm communities.

River Biofilm Cultivation in Artificial Stream Mesocosms

This protocol describes the cultivation of river biofilms on artificial substrates within a controlled laboratory setting that simulates riverine conditions.

Materials:

  • Artificial stream mesocosms (flume-style or rotating annular reactors)[4][5]

  • Unglazed ceramic tiles or glass slides (as substrates)[6]

  • Peristaltic pump

  • Water reservoir

  • Light source (full-spectrum, adjustable intensity)

  • Artificial River Water (see recipe below)

  • River water inoculum (collected from a pristine site)

Artificial River Water Recipe: A standard recipe for artificial river water can be found in the literature (e.g., Ruben et al., referenced in[7]). The composition should be prepared in distilled water and may include:

  • CaCl₂

  • MgSO₄

  • NaHCO₃

  • KCl

  • Nutrient additions (e.g., NaNO₃, KH₂PO₄) to mimic desired trophic status.

Procedure:

  • System Setup: Assemble the artificial stream mesocosms according to the manufacturer's instructions. Sterilize all components that will come into contact with the water and biofilms.

  • Substrate Placement: Place the sterile artificial substrates (e.g., unglazed ceramic tiles) within the channels of the mesocosm.

  • Inoculation: Fill the system with sterile Artificial River Water. Collect fresh river water from a well-characterized, unpolluted site to serve as the inoculum. Filter the river water through a coarse filter (e.g., 100 µm mesh) to remove large debris and invertebrates. Add the filtered river water to the mesocosm to achieve a final concentration of approximately 10% (v/v).

  • Cultivation:

    • Operate the peristaltic pump to create a continuous flow of water over the substrates, maintaining a desired velocity (e.g., 5-10 cm/s).

    • Provide a light:dark cycle (e.g., 16:8 hours) with a photosynthetically active radiation (PAR) level appropriate for riverine algae (e.g., 100-200 µmol photons/m²/s).

    • Maintain a constant temperature, representative of the source river environment (e.g., 18-22°C).

    • Allow the biofilms to colonize and mature on the substrates for a period of 3-4 weeks.[8] Monitor biofilm development visually and microscopically.

Triclocarban Exposure Protocol

This protocol details the controlled exposure of mature river biofilms to Triclocarban.

Materials:

  • Mature river biofilms cultivated on artificial substrates (from Protocol 3.1)

  • Triclocarban (TCC) stock solution (dissolved in a suitable solvent like DMSO, with a final solvent concentration in the experimental system below 0.01%)

  • Artificial River Water

Procedure:

  • Preparation of TCC Solutions: Prepare a range of TCC concentrations in Artificial River Water based on environmentally relevant concentrations and concentrations known to elicit a biological response (e.g., 10 µg/L to 1 mg/L).[2][9] Include a control group (Artificial River Water only) and a solvent control group (Artificial River Water with the same concentration of the carrier solvent used for the TCC stock).

  • Exposure:

    • Carefully transfer the substrates with mature biofilms into separate exposure chambers or replicate mesocosm channels.

    • Introduce the prepared TCC solutions and control solutions to the respective chambers/channels.

    • Maintain the same flow, light, and temperature conditions as during the cultivation period.

    • The exposure duration can vary depending on the experimental objectives, with short-term acute effects often observed within 7 days.[2]

  • Sampling: At the end of the exposure period, collect the biofilm-colonized substrates for subsequent analysis.

Analysis of Biofilm Algal Biomass (Chlorophyll a)

This protocol describes the quantification of chlorophyll a as a proxy for algal biomass.

Materials:

  • Biofilm-colonized substrates

  • 90% ethanol or acetone

  • Spectrophotometer

  • Centrifuge

  • Glass microfiber filters (GF/F)

  • Grinding tissue homogenizer

Procedure:

  • Biofilm Removal: Scrape the biofilm from a known area of the substrate into a centrifuge tube.

  • Pigment Extraction:

    • Add a known volume of 90% ethanol or acetone to the scraped biofilm.

    • Homogenize the sample using a tissue grinder to disrupt the cells and facilitate pigment extraction.[10]

    • Incubate the samples in the dark at 4°C for 12-24 hours to ensure complete extraction.[10]

  • Clarification: Centrifuge the extract to pellet the cell debris.

  • Spectrophotometric Measurement:

    • Transfer the supernatant to a cuvette.

    • Measure the absorbance at 664 nm and 750 nm (for turbidity correction) before and after acidification with 0.1 N HCl.[10]

  • Calculation: Calculate the chlorophyll a concentration using established equations (e.g., from APHA Standard Methods). Express the results as µg of chlorophyll a per cm² of substrate surface area.

Analysis of Biofilm Particulate Organic Carbon (POC)

This protocol outlines the determination of particulate organic carbon in the biofilm, representing the total organic matter content.

Materials:

  • Biofilm-colonized substrates

  • Elemental Analyzer (CHN analyzer)

  • Glass microfiber filters (GF/F), pre-combusted (450°C for 4 hours)

  • Hydrochloric acid (HCl), 1 M

  • Drying oven

Procedure:

  • Sample Collection: Scrape the biofilm from a known area of the substrate and suspend it in a known volume of ultrapure water.

  • Filtration: Filter a known volume of the biofilm suspension onto a pre-combusted GF/F filter.

  • Inorganic Carbon Removal: Place the filter in a desiccator with fumes of concentrated HCl for 24 hours to remove any inorganic carbonates.[11]

  • Drying: Dry the filter in an oven at 60°C until a constant weight is achieved.

  • Analysis: Analyze the filter for total organic carbon content using an elemental analyzer.[11]

  • Calculation: Express the results as mg of carbon per cm² of substrate surface area.

Analysis of Extracellular Polymeric Substances (EPS)

This protocol describes the extraction and quantification of the carbohydrate and protein components of the biofilm's EPS matrix.

Materials:

  • Biofilm-colonized substrates

  • Phosphate buffer

  • Cation exchange resin (e.g., Dowex®)

  • Phenol-sulfuric acid method reagents for carbohydrate quantification

  • Bradford or Lowry assay reagents for protein quantification

  • Spectrophotometer

Procedure:

  • EPS Extraction:

    • Scrape the biofilm from a known area of the substrate into a tube containing phosphate buffer.

    • Add a cation exchange resin to the suspension and stir gently for several hours at 4°C to extract the EPS.[3]

    • Centrifuge the sample to separate the cells from the EPS-containing supernatant.

  • Carbohydrate Quantification:

    • Use the phenol-sulfuric acid method to determine the total carbohydrate content in the extracted EPS.[3] Measure the absorbance at the appropriate wavelength using a spectrophotometer.

  • Protein Quantification:

    • Use a standard protein quantification assay, such as the Bradford or Lowry method, to determine the total protein content in the extracted EPS.[3] Measure the absorbance at the appropriate wavelength.

  • Calculation: Express the results as µg of carbohydrate or protein per cm² of substrate surface area.

Analysis of Triclocarban in Water Samples

This protocol details the quantification of TCC in water samples from the exposure experiments using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Water samples from exposure chambers

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol, acetonitrile, and formic acid (LC-MS grade)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Acidify the water samples to enhance TCC recovery.[12]

    • Perform solid-phase extraction (SPE) to concentrate the TCC and remove interfering matrix components.[1] Elute the TCC from the SPE cartridge with methanol.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into the LC-MS/MS system.

    • Separate TCC from other compounds using a suitable C18 column and a mobile phase gradient of acetonitrile and water with formic acid.

    • Detect and quantify TCC using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor and product ion transitions of TCC.[2][13]

  • Quantification: Use a calibration curve prepared with TCC standards to quantify the concentration in the original water samples.

Visualizations

The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships.

Experimental_Workflow cluster_cultivation Biofilm Cultivation cluster_exposure Triclocarban Exposure cluster_analysis Biofilm Analysis A Artificial Stream Setup B Substrate Placement A->B C Inoculation with River Water B->C D Incubation (3-4 weeks) C->D F Transfer of Mature Biofilms D->F E Preparation of TCC Solutions G Controlled Exposure (e.g., 7 days) E->G F->G H Chlorophyll a Analysis G->H I POC Analysis G->I J EPS Analysis G->J K TCC Water Analysis (LC-MS/MS) G->K

Caption: Experimental workflow for assessing Triclocarban effects.

TCC_Impact_Pathway cluster_biofilm River Biofilm Community cluster_effects Measurable Effects TCC Triclocarban Exposure Algae Algal Component TCC->Algae Bacteria Bacterial Component TCC->Bacteria EPS EPS Matrix TCC->EPS Chla Chlorophyll a (Algal Biomass) Algae->Chla POC Particulate Organic Carbon Algae->POC Bacteria->POC Community Microbial Community Structure Bacteria->Community Metabolism Metabolic Activity Bacteria->Metabolism EPS_Comp EPS Composition (Carbohydrates, Proteins) EPS->EPS_Comp

Caption: Conceptual pathway of Triclocarban's impact on biofilms.

References

Application Notes and Protocols for Radiolabeled Triclocarban (TCC) in Biosolids-Amended Soil Incubation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting soil incubation studies using radiolabeled triclocarban (TCC) in biosolids-amended soil. This document is intended to guide researchers in assessing the environmental fate and biodegradability of TCC, a common antimicrobial agent found in biosolids.

Introduction

Triclocarban (TCC) is an antimicrobial compound extensively used in personal care products, which subsequently accumulates in wastewater sludge. The land application of biosolids, a common disposal method, introduces TCC into terrestrial environments. Understanding the persistence, degradation, and transformation of TCC in soil is crucial for environmental risk assessment. Radiolabeled compounds, particularly with Carbon-14 (¹⁴C), are instrumental in tracing the fate of TCC, allowing for accurate mass balance calculations, including mineralization, formation of bound residues, and identification of degradation products.

This document outlines the necessary materials, experimental setup, and analytical procedures for conducting a robust ¹⁴C-TCC soil incubation study, drawing from established methodologies and scientific literature.

Experimental Protocols

This section details the step-by-step procedures for a laboratory-based soil incubation study to evaluate the fate of radiolabeled TCC in biosolids-amended soil. The protocol is based on principles outlined in OECD Guidelines for the Testing of Chemicals, specifically Test No. 307 ("Aerobic and Anaerobic Transformation in Soil") and Test No. 304A ("Inherent Biodegradability in Soil").[1][2][3]

Materials and Reagents
  • Soils: At least two different soil types should be used, for example, a fine sand and a silty clay loam, to represent different environmental conditions.[1] Soils should be characterized for texture (sand, silt, clay content), pH, organic carbon content, and water holding capacity.

  • Biosolids: Anaerobically digested biosolids should be obtained from a municipal wastewater treatment plant. The biosolids should be characterized for total solids, volatile solids, pH, organic carbon, and TCC concentration.

  • Radiolabeled TCC: ¹⁴C-TCC with a known specific activity (e.g., labeled in the phenyl ring). The radiochemical purity should be >98%.

  • Non-labeled TCC: Analytical standard of TCC (>99% purity).

  • Solvents: Methanol, acetonitrile (HPLC grade), and others as required for extraction and analysis.

  • Scintillation Cocktail: For liquid scintillation counting.

  • CO₂ Trapping Solution: 1 M NaOH or KOH.

  • Incubation Vessels: Biometer flasks or similar incubation chambers that allow for the separation of soil from the CO₂ trap.

  • Analytical Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a radiodetector (e.g., flow-through scintillation analyzer).

    • Liquid Scintillation Counter (LSC).

    • Sample Oxidizer/Combustion System for analyzing bound residues.

    • Standard laboratory equipment (balances, centrifuges, shakers, etc.).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase cluster_sampling Sampling & Analysis Phase cluster_data Data Interpretation soil_collection Soil Collection & Characterization (e.g., fine sand, silty clay loam) soil_amendment Amend Soil with Biosolids soil_collection->soil_amendment biosolids_collection Biosolids Collection & Characterization (anaerobically digested) biosolids_collection->soil_amendment tcc_prep Prepare ¹⁴C-TCC Spiking Solution spiking Spike Biosolids-Amended Soil with ¹⁴C-TCC tcc_prep->spiking soil_amendment->spiking incubation Aerobic Incubation (e.g., 20-25°C, in the dark) spiking->incubation co2_trapping Trap Evolved ¹⁴CO₂ (e.g., NaOH solution) incubation->co2_trapping soil_sampling Destructive Sampling at Time Points (e.g., 0, 7, 14, 30, 60, 90, 120 days) incubation->soil_sampling co2_analysis ¹⁴CO₂ Analysis (LSC) co2_trapping->co2_analysis extraction Solvent Extraction of Soil Samples (e.g., Methanol) soil_sampling->extraction mass_balance Mass Balance Calculation co2_analysis->mass_balance extract_analysis Analysis of Extracts (HPLC-Radio-Detector) (Parent TCC & Metabolites) extraction->extract_analysis bound_residue Combustion of Extracted Soil (Bound Residue Analysis) extraction->bound_residue extract_analysis->mass_balance bound_residue->mass_balance degradation_kinetics Degradation Kinetics & Half-life Determination mass_balance->degradation_kinetics

Caption: Experimental workflow for the ¹⁴C-TCC soil incubation study.

Detailed Protocol
  • Soil and Biosolids Preparation:

    • Air-dry and sieve the soils (e.g., through a 2 mm mesh).

    • Determine the water holding capacity (WHC) of each soil.

    • Homogenize the biosolids.

    • Amend the soils with biosolids at a rate representative of agricultural practices. Mix thoroughly to ensure homogeneity. The final mixture should be pre-incubated for a period (e.g., one week) to allow for microbial equilibration.

  • Spiking with ¹⁴C-TCC:

    • Prepare a spiking solution of ¹⁴C-TCC in a suitable solvent (e.g., methanol).

    • Apply the spiking solution to the biosolids-amended soil. The amount of solvent should be minimal and allowed to evaporate before the final moisture adjustment.

    • The final concentration of TCC in the soil should be environmentally relevant.

  • Incubation:

    • Place a known amount of the spiked soil (e.g., 50-100 g dry weight equivalent) into each biometer flask.

    • Adjust the moisture content of the soil to 40-60% of its WHC.

    • Add a known volume of CO₂ trapping solution to the side arm of each biometer flask.

    • Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) for the duration of the experiment (e.g., up to 120 days or longer).

    • Set up triplicate flasks for each sampling time point.

  • Sampling and Analysis:

    • Mineralization (¹⁴CO₂): At regular intervals, remove the CO₂ trapping solution and replace it with a fresh solution. Analyze an aliquot of the removed trapping solution for ¹⁴C content using liquid scintillation counting.

    • Soil Extraction: At each time point, destructively sample triplicate flasks. Extract the soil with a suitable solvent (e.g., methanol) using techniques like sonication or accelerated solvent extraction.

    • Analysis of Extracts: Analyze the extracts for the parent ¹⁴C-TCC and potential radiolabeled metabolites using HPLC with a radiodetector. Non-labeled standards should be used for identification and quantification.

    • Bound Residues: After extraction, air-dry a subsample of the soil and analyze it for non-extractable radioactivity (bound residues) by combustion/oxidation to ¹⁴CO₂ followed by LSC.

Data Presentation

The following tables summarize typical quantitative data obtained from ¹⁴C-TCC soil incubation studies.

Table 1: Degradation and Mineralization of ¹⁴C-TCC in Biosolids-Amended Soils

Soil TypeIncubation Time (days)Mineralization (% of applied ¹⁴C)Extractable ¹⁴C (% of applied ¹⁴C)Bound Residues (% of applied ¹⁴C)Mass Balance (% of applied ¹⁴C)
Fine Sand 0098.51.5100
30< 175.222.899.0
90< 260.137.999.2
225< 455.340.799.0
Silty Clay Loam 0097.82.2100
30< 165.433.699.5
90< 248.949.199.3
225< 443.252.899.1

Data are hypothetical and for illustrative purposes, based on trends reported in the literature.[1]

Table 2: Half-life and Extractability of TCC in Different Soil Systems

Study SystemSoil TypeTCC Half-life (days)Water Extractable TCC (% of total)Reference
Biosolids-AmendedFine SandNot Reported14% decreasing to 4% over 21 days[1]
Biosolids-AmendedSilty Clay LoamNot Reported3% decreasing to <1% over 21 days[1]
Aerobic SoilNot specified108Not Reported[3]
Soil with and without BiosolidsMarietta fine loamFaster transformation than McLaurin coarse loamNot Reported[4]
Soil with and without BiosolidsMcLaurin coarse loamSlower transformation than Marietta fine loamNot Reported[4]

Data Interpretation

  • Mass Balance: The sum of the radioactivity in the mineralized, extractable, and bound residue fractions should be calculated at each sampling point to ensure the validity of the study (typically should be within 90-110% of the initial applied radioactivity).

  • Degradation Kinetics: The disappearance of the parent ¹⁴C-TCC from the extractable fraction can be used to calculate the degradation half-life (DT₅₀) using appropriate kinetic models (e.g., single first-order kinetics).

  • Mineralization: The cumulative amount of ¹⁴CO₂ evolved over time indicates the ultimate biodegradation of the TCC molecule to carbon dioxide.

  • Bound Residue Formation: An increase in the percentage of non-extractable radioactivity over time indicates the formation of bound residues, where TCC or its metabolites become incorporated into the soil organic matter matrix.

Conclusion

The use of radiolabeled TCC in biosolids-amended soil incubation studies provides invaluable data on its environmental fate. The results from these studies, including degradation rates, mineralization potential, and the formation of bound residues, are essential for conducting comprehensive environmental risk assessments. The protocols and data presented here serve as a guide for researchers to design and execute robust and reliable studies to understand the long-term behavior of TCC in terrestrial ecosystems.

References

Application Notes and Protocols for Tracking Triclocarban in Agricultural Soils Post-Biosolid Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclocarban (TCC), a broad-spectrum antimicrobial agent, is a common ingredient in personal care products such as antibacterial soaps. Due to its widespread use, TCC enters wastewater treatment plants, where it partitions into sewage sludge. The land application of biosolids, a product of wastewater treatment, introduces TCC into agricultural soils. Its persistence in the soil environment raises concerns about potential ecological impacts and the possibility of entering the food chain.[1][2] This document provides detailed application notes and protocols for the extraction, detection, and quantification of TCC in agricultural soils amended with biosolids.

Data Presentation

Table 1: Triclocarban Concentrations in Biosolids and Agricultural Soils
Sample TypeConcentration Range (ng/g dry wt.)Key FindingsReference
Biosolids18,800 ± 700Little variability in TCC levels from a large wastewater treatment plant over 2 years.[3][4]
Biosolids4,890 - 9,280Concentrations from three Michigan wastewater treatment plants.[5][6]
Biosolid-Amended Soil (7-9 months post-application)No significant removal observedTCC is persistent in the initial months following application.[3][4]
Biosolid-Amended Soil (7-8 years post-application)45.8 ± 6.1 to 72.4 ± 15.3TCC residues can remain in the soil for many years.[3][4]
Biosolid-Amended Soil (2007)1.24 - 7.01TCC was present at higher concentrations compared to Triclosan (TCS).[5][6]
Biosolid-Amended Soil (2008)1.20 - 65.10Demonstrates variability in TCC concentrations in amended soils.[5][6]
Table 2: Environmental Fate and Analytical Parameters of Triclocarban
ParameterValueConditionsReference
Soil Half-life (t½)287.5 ± 45.5 daysEstimated from field data.[3][4]
Soil Half-life (t½)108 daysAerobic laboratory microcosm experiment.[3]
Soil Half-life (t½)165 - 190 daysUnder aerobic conditions.[7]
Method Detection Limit (MDL) - Soil0.58 ng/gLC-MS/MS[5][6]
Method Detection Limit (MDL) - Biosolids3.08 ng/gLC-MS/MS[5][6]
Limit of Quantification (LOQ) - Soil40 µg/kgHPLC-UV with MISPE[8][9]
Limit of Quantification (LOQ) - Biosolids100 µg/kgHPLC-UV with MISPE[8][9]
Recovery from Soil and Biosolids>95%Pressurized Liquid Extraction (PLE) with LC-MS/MS[5][6]
Recovery from Soil and Biosolids93% - 102%Pressurized Liquid Extraction (PLE) with UPLC-MS/MS[10][11]

Experimental Protocols

Protocol 1: Sample Collection and Preparation
  • Soil Sampling:

    • Collect surface soil samples (top 10 cm) from multiple locations within the agricultural field of interest.[3][4]

    • Combine the subsamples to create a single composite sample for the field.

    • Place the composite sample in a clean, labeled container and transport it to the laboratory on ice.

  • Sample Preparation:

    • Air-dry the soil samples in a well-ventilated area, shielded from direct sunlight.

    • Once dried, sieve the soil through a 2 mm mesh to remove large debris and homogenize the sample.

    • Store the sieved soil in a sealed container at 4°C until extraction.

Protocol 2: Triclocarban Extraction from Soil using Pressurized Liquid Extraction (PLE)

This protocol is based on the methodology described by Cha and Cupples (2009).[6]

  • Cell Preparation:

    • Place a glass fiber filter at the outlet of an 11 mL stainless steel extraction cell.

    • Add 5 g of the prepared, air-dried soil sample to the cell. For biosolid samples, use 0.2 g of oven-dried material.[12]

    • Mix the sample with Ottawa sand to fill the cell.[12]

  • Internal Standard Spiking:

    • Spike the sample with a known amount of a suitable internal standard, such as ¹³C₆-Triclocarban, to correct for matrix effects and extraction inefficiencies.[12]

  • PLE Parameters:

    • Instrument: Dionex ASE 200 Accelerated Solvent Extractor or equivalent.

    • Solvent: Acetone.[12]

    • Oven Temperature: 100°C.[12]

    • Pressure: 1500 psi.[12]

    • Static Time: 5 minutes.[12]

    • Flush Volume: 100%.[12]

    • Extraction Cycles: 1.[12]

  • Extract Concentration:

    • Collect the extract in a vial.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

    • The extract is now ready for cleanup and/or analysis.

Protocol 3: Sample Extract Cleanup using Solid Phase Extraction (SPE)

While a universal, detailed SPE protocol for TCC is not consistently reported across studies, the following provides a general workflow that can be optimized. Molecularly Imprinted Polymers (MIPs) have shown high selectivity for TCC.[8][9]

  • Cartridge Selection:

    • Use a solid-phase extraction cartridge suitable for the retention of nonpolar compounds, such as a C18 or a specialized MIP cartridge.

  • Cartridge Conditioning:

    • Condition the cartridge by passing a suitable solvent (e.g., methanol) followed by deionized water.

  • Sample Loading:

    • Load the concentrated soil extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interfering polar compounds.

  • Elution:

    • Elute the retained TCC from the cartridge using a stronger organic solvent (e.g., acetonitrile or acetone).

  • Final Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases).

Protocol 4: Quantification of Triclocarban by HPLC-MS/MS

This protocol is based on the methodology described by Cha and Cupples (2009).[6]

  • Instrumentation:

    • HPLC System: Waters ACQUITY Ultra Performance LC (UPLC) system or equivalent.[12]

    • Column: Waters ACQUITY UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm) maintained at 50°C.[12]

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a multimode ionization source.

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium Acetate in water.[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Flow Rate: 0.40 mL/min.[12]

    • Gradient Program: [12]

      • 0 - 0.5 min: 50% A / 50% B

      • 0.5 - 3.5 min: Linear gradient to 30% A / 70% B

      • 3.51 - 4.0 min: Return to 50% A / 50% B and re-equilibrate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative Ion Multimode Ionization.[5][6]

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Triclocarban (TCC): Precursor ion (m/z) -> Product ion (m/z)

      • ¹³C₆-Triclocarban (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)

      • Note: Specific m/z values should be optimized on the instrument being used.

  • Quantification:

    • Create a calibration curve using standards of known TCC concentrations.

    • Quantify the TCC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

experimental_workflow cluster_sampling Sample Collection and Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Soil_Sampling Soil Sampling (Top 10 cm) Air_Drying Air Drying Soil_Sampling->Air_Drying Sieving Sieving (2 mm) Air_Drying->Sieving PLE_Extraction Pressurized Liquid Extraction (PLE) Sieving->PLE_Extraction SPE_Cleanup Solid Phase Extraction (SPE) PLE_Extraction->SPE_Cleanup LC_MS_MS_Analysis LC-MS/MS Analysis SPE_Cleanup->LC_MS_MS_Analysis Data_Quantification Data Quantification LC_MS_MS_Analysis->Data_Quantification

Caption: Experimental workflow for tracking Triclocarban in agricultural soils.

degradation_pathway TCC Triclocarban (TCC) Hydrolysis Microbial Hydrolysis TCC->Hydrolysis DCA 3,4-Dichloroaniline (3,4-DCA) Hydrolysis->DCA CA 4-Chloroaniline (4-CA) Hydrolysis->CA Further_Degradation Further Degradation Products DCA->Further_Degradation CA->Further_Degradation

Caption: Initial microbial degradation pathway of Triclocarban in soil.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Triclocarban (TCC) Detection Sensitivity in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Triclocarban (TCC). This resource is designed for researchers, scientists, and professionals in drug development who are working on the quantitative analysis of TCC in complex biological and environmental matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when analyzing Triclocarban in complex samples?

A1: The primary challenges in TCC analysis include:

  • Matrix Interference: Complex samples such as sludge, soil, and biological fluids contain numerous endogenous and exogenous compounds that can interfere with the detection of TCC.[1] This interference can lead to ion suppression or enhancement in mass spectrometry-based methods, affecting accuracy and sensitivity.[1]

  • Low Analyte Concentration: TCC may be present at very low concentrations (ng/L or µg/kg levels) in environmental and biological samples, requiring highly sensitive analytical methods for detection and quantification.[2][3]

  • Sample Preparation Complexity: Efficient extraction and cleanup of TCC from complex matrices are crucial but can be labor-intensive and prone to analyte loss, impacting recovery rates.[4]

Q2: Which analytical technique is most suitable for sensitive TCC detection?

A2: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the most widely used and recommended technique for the sensitive and selective determination of TCC in complex samples.[2][5] This method offers excellent specificity by monitoring characteristic precursor-to-product ion transitions, minimizing the impact of matrix interferences.[2] Online solid-phase extraction (SPE) coupled with LC-MS/MS can further enhance sensitivity and automate sample preparation.[6]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis of TCC?

A3: To minimize matrix effects, consider the following strategies:

  • Effective Sample Cleanup: Employ robust sample preparation techniques like solid-phase extraction (SPE) to remove interfering components.[7] Molecularly imprinted polymers (MIPs) can offer higher selectivity for TCC compared to standard sorbents like C18.[8][9]

  • Isotope Dilution: Use a stable isotope-labeled internal standard, such as ¹³C₆-TCC.[10] This is the most effective way to compensate for matrix effects as the internal standard behaves similarly to the analyte during sample preparation and ionization.[10]

  • Chromatographic Separation: Optimize the HPLC method to achieve good separation of TCC from co-eluting matrix components.[1]

  • Standard Addition: The method of standard additions can be used to quantify TCC in the presence of significant matrix effects, although it is more time-consuming.[7][11]

Q4: What are typical recovery rates for TCC from different sample matrices?

A4: Recovery rates for TCC can vary significantly depending on the sample matrix and the extraction method used. Here are some reported recovery ranges:

  • Aquatic Plant Samples: 91.8% to 106.1% using homogenate extraction and SPE.[5]

  • Soil and Compost: 83% to 107% using a validated extraction method.[5]

  • Municipal Biosolids: 98.3 ± 5% using pressurized liquid extraction followed by SPE.[7]

  • River Water: 99% to 110% using solid-phase micro-extraction (SPME).[3]

  • Human Breast Milk: 100.2% to 119.3% using SPE after enzymatic hydrolysis.[12]

Troubleshooting Guides

Issue 1: Low or No TCC Signal Detected
Possible Cause Troubleshooting Step
Inefficient Extraction - Verify the suitability of the extraction solvent for TCC. Acetonitrile and methanol are commonly used.[10][13]- Ensure proper pH adjustment of the sample, as this can influence the extraction efficiency of TCC.[3]- Optimize the extraction time and technique (e.g., sonication, vortexing).[10]
Analyte Loss During Sample Cleanup - Check the SPE cartridge type and ensure it is appropriate for TCC retention (e.g., Oasis HLB, C18).[12][14]- Optimize the volumes and compositions of the conditioning, washing, and elution solvents for the SPE procedure.
Instrument Sensitivity Issues - Confirm the mass spectrometer is properly tuned and calibrated.- Check the electrospray ionization (ESI) source for cleanliness and proper settings. TCC is typically analyzed in negative ESI mode.[2]- Ensure the correct multiple reaction monitoring (MRM) transitions for TCC are being monitored.
Degradation of TCC - Store samples and standards properly, typically at low temperatures and protected from light, to prevent degradation.
Issue 2: Poor Peak Shape and/or Shifting Retention Times
Possible Cause Troubleshooting Step
Matrix Effects - Matrix components can co-elute with TCC, affecting its interaction with the stationary phase and leading to peak distortion or retention time shifts.[1]- Improve sample cleanup to remove interfering substances.[7]- Dilute the sample extract to reduce the concentration of matrix components.
Incompatible Injection Solvent - The solvent used to reconstitute the final extract should be compatible with the initial mobile phase to ensure good peak shape. A mismatch can cause peak fronting or splitting.
Column Contamination or Degradation - Implement a column washing step after each run or batch to remove strongly retained matrix components.- If the problem persists, try replacing the analytical column or guard column.
Mobile Phase Issues - Ensure the mobile phase is properly prepared, degassed, and that the composition is stable throughout the analytical run.
Issue 3: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Inconsistent Sample Preparation - Ensure all samples are treated identically throughout the extraction and cleanup process.- Use an automated sample preparation system if available to improve reproducibility.[6]
Uncompensated Matrix Effects - As mentioned in the FAQs, matrix effects can cause significant variability.[1]- The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[10]
Instrument Instability - Monitor the stability of the LC-MS/MS system by injecting a standard solution periodically throughout the sample sequence.
Calibration Curve Issues - Prepare the calibration standards in a matrix that closely matches the actual samples (matrix-matched calibration) to account for matrix effects.[5]

Quantitative Data Summary

The following tables summarize key performance parameters for various TCC detection methods found in the literature.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for TCC in Various Matrices

Sample MatrixAnalytical MethodLODLOQReference
Aquatic SamplesLC/ESI/MS3 - 50 ng/L-[2]
Soil and CompostHPLC-MS/MS0.03 - 0.40 ng/g0.1 - 1.0 ng/g[5]
Aquatic PlantsHPLC-ESI-MS/MS0.05 ng/g-[5]
Municipal BiosolidsLC-ESI-MS/MS0.2 ng/g (d.w.)-
River WaterSPME-HPLC-MS/MS0.38 - 4.67 ng/L-[3]
Rat FecesHPLC-MS/MS69.0 ng/g92.9 ng/g[10]
Human Breast MilkUPLC-MS/MS-0.03 µg/kg[12]
River WaterLC-ESI-MS/MS0.9 ng/L-[15]

Table 2: Recovery Rates and Matrix Effects for TCC Analysis

Sample MatrixMethodRecovery RateMatrix Effect (%)Reference
Soil and Compost-83% - 107%-[5]
Aquatic PlantsHomogenate extraction, SPE91.8% - 106.1%101.9%[5]
Municipal BiosolidsPLE, SPE98.3 ± 5%100.5 ± 8.4%[7]
River WaterSPME99% - 110%-[3]
Human Breast MilkSPE100.2% - 119.3%-[12]
Raw WastewaterSPE~65%-[14]

Experimental Protocols

Protocol 1: Online SPE-LC-MS/MS for TCC in Biological Samples (Urine/Plasma)

This protocol is adapted from a method for rapid analysis of TCC and its metabolites.[6]

  • Sample Pre-treatment:

    • Mix 50-100 µL of the sample (urine or plasma) with an internal standard solution (e.g., ¹³C₆-TCC) in a 1:1 (v/v) ratio.[6]

    • Vortex the mixture thoroughly.

    • Centrifuge at 16,000 x g at 4°C for 5 minutes.[6]

    • Transfer the supernatant to an autosampler vial for direct injection into the online SPE-LC-MS/MS system.[6]

  • Online Solid-Phase Extraction (SPE):

    • The system automatically loads the sample onto an SPE cartridge for cleanup and concentration.

    • Interfering substances are washed away to a waste stream.

    • The retained analytes, including TCC, are then eluted from the SPE cartridge and transferred to the analytical HPLC column.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 analytical column with a gradient elution program. A typical mobile phase could consist of water with 0.02% acetic acid (A) and methanol (B).[10]

    • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.[2] Monitor the specific precursor ion and product ions for TCC for quantification.

Protocol 2: Solid-Phase Extraction (SPE) for TCC in Water Samples

This protocol is a general procedure based on methods for analyzing TCC in aqueous matrices.[2][14]

  • Sample Collection and Preservation:

    • Collect water samples in clean glass bottles.

    • Store samples at 4°C and analyze as soon as possible.

  • SPE Cartridge Conditioning:

    • Condition an SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 4 mL of methanol followed by 4 mL of deionized water through it.[14]

  • Sample Loading:

    • Pass a known volume of the water sample (e.g., 200 mL) through the conditioned SPE cartridge at a flow rate of about 5-10 mL/min.[15]

  • Washing:

    • Wash the cartridge with a small volume of deionized water to remove any remaining interfering substances.

  • Elution:

    • Dry the cartridge under a gentle stream of nitrogen.

    • Elute TCC from the cartridge with 4 mL of methanol.[14]

  • Reconstitution and Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a solvent compatible with the LC mobile phase.

    • Add an internal standard if not added earlier.

    • Analyze the sample by LC-MS/MS.

Visualizations

Experimental_Workflow_TCC_Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Complex Sample (e.g., Water, Soil, Urine) Pretreatment Pre-treatment (e.g., Centrifugation, Dilution) Sample->Pretreatment Extraction Extraction (SPE, LLE, PLE) Pretreatment->Extraction Cleanup Cleanup & Concentration Extraction->Cleanup LC LC Separation (HPLC/UPLC) Cleanup->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for TCC analysis in complex samples.

Troubleshooting_Low_Sensitivity cluster_prep Sample Preparation Issues cluster_instrument Instrumental Issues cluster_solutions Potential Solutions Start Low TCC Sensitivity/ Poor Signal-to-Noise LowRecovery Low Analyte Recovery? Start->LowRecovery MatrixEffects Significant Matrix Effects? Start->MatrixEffects InstrumentSettings Incorrect Instrument Settings? Start->InstrumentSettings ColumnPerformance Poor Column Performance? Start->ColumnPerformance OptimizeExtraction Optimize Extraction/ Cleanup Method LowRecovery->OptimizeExtraction MatrixEffects->OptimizeExtraction UseIS Use Isotope-Labeled Internal Standard MatrixEffects->UseIS CheckTune Check MS Tune & Calibration InstrumentSettings->CheckTune OptimizeLC Optimize LC Method/ Replace Column ColumnPerformance->OptimizeLC

Caption: Troubleshooting logic for low TCC detection sensitivity.

References

Technical Support Center: Quantification of Triclocarban in Fatty Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in quantifying Triclocarban (TCC) in fatty tissues.

Frequently Asked Questions (FAQs)

Q1: Why is quantifying Triclocarban in fatty tissues challenging?

A1: Quantifying Triclocarban (TCC), a lipophilic compound, in fatty tissues presents several analytical challenges. The high lipid content of adipose tissue can lead to significant matrix effects during analysis, primarily by liquid chromatography-mass spectrometry (LC-MS/MS).[1][2][3][4] Co-extracted lipids can interfere with the ionization of TCC in the mass spectrometer's source, leading to ion suppression or enhancement, which can compromise the accuracy and reproducibility of the results.[1][2][3][4] Effective sample preparation is crucial to remove these interfering lipids without significant loss of the target analyte.

Q2: What is the most common analytical method for TCC quantification in biological samples?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used method for the quantification of TCC in various biological matrices, including tissues, due to its high sensitivity and selectivity.[5][6][7] This technique allows for the precise measurement of TCC concentrations even at low levels. Gas chromatography-mass spectrometry (GC-MS) has also been used, often requiring a derivatization step.[7]

Q3: What are the key steps in the analytical workflow for TCC in fatty tissues?

A3: The typical workflow involves:

  • Sample Homogenization: Ensuring the tissue is uniform before extraction.

  • Lipid Extraction: Using organic solvents to extract TCC along with the lipids.

  • Lipid Removal/Cleanup: This is a critical step to minimize matrix effects. Techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and pressurized liquid extraction (PLE).[8]

  • LC-MS/MS Analysis: Separation of TCC from remaining matrix components and subsequent detection and quantification.

  • Data Analysis: Calculation of TCC concentration based on a calibration curve and internal standards.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of TCC in fatty tissues.

Problem 1: Poor Recovery of Triclocarban

Possible Causes & Solutions

Possible CauseRecommended Solution
Inefficient Extraction from Tissue Matrix Ensure complete homogenization of the tissue. Consider using a bead beater or cryogenic grinding for better disruption. Optimize the extraction solvent system; a combination of polar and non-polar solvents (e.g., acetonitrile/hexane) may be more effective. Pressurized liquid extraction (PLE) can also improve extraction efficiency from solid matrices.[8]
Analyte Loss During Lipid Cleanup Evaluate the solid-phase extraction (SPE) sorbent and elution solvents. A C18 or Oasis HLB sorbent is often used for TCC.[8][9] Ensure the elution solvent is strong enough to recover TCC but selective enough to leave lipids behind. For liquid-liquid extraction (LLE), an optimization of the solvent system and partitioning steps is necessary to prevent TCC from being discarded with the lipid layer.
Adsorption to Labware TCC is hydrophobic and can adsorb to plastic surfaces. Use polypropylene tubes and pipette tips, and consider pre-rinsing with the extraction solvent. Silanized glassware can also minimize adsorption.
Problem 2: High Matrix Effects (Ion Suppression/Enhancement)

Possible Causes & Solutions

Possible CauseRecommended Solution
Co-elution of Phospholipids and Triglycerides Implement a more rigorous lipid removal step. Techniques like dispersive solid-phase extraction (d-SPE) with sorbents like C18 or graphitized carbon black can be effective.[2] Proprietary lipid removal cartridges are also available.[3]
Insufficient Chromatographic Separation Optimize the LC gradient to separate TCC from the bulk of the remaining matrix components. A longer, shallower gradient can improve resolution. Consider using a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for TCC and interfering lipids.
Ion Source Contamination High lipid content can quickly contaminate the mass spectrometer's ion source, leading to inconsistent ionization.[3] Implement a regular cleaning schedule for the ion source. A divert valve can be used to direct the flow to waste during the elution of highly concentrated, unretained matrix components.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard (e.g., ¹³C₆-Triclocarban) to effectively compensate for matrix effects.[6][8] The internal standard should be added at the very beginning of the sample preparation process.

Experimental Protocols

Synthesized Protocol for TCC Quantification in Human Adipose Tissue by LC-MS/MS

This protocol is a synthesized methodology based on established principles for xenobiotic analysis in fatty tissues and TCC analysis in other biological matrices. Validation of this method in the user's laboratory is essential.

1. Sample Preparation

  • Homogenization:

    • Weigh approximately 0.5 g of frozen adipose tissue.

    • Add 2 mL of acetonitrile and a few stainless steel beads.

    • Homogenize using a bead beater until a uniform slurry is formed.

  • Internal Standard Spiking:

    • Spike the homogenate with a known concentration of ¹³C₆-Triclocarban internal standard.

  • Extraction:

    • Vortex the sample for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the acetonitrile supernatant.

  • Lipid Removal (Dispersive SPE):

    • To the supernatant, add 150 mg of anhydrous MgSO₄ and 50 mg of C18 sorbent.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant for analysis.

2. LC-MS/MS Analysis

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate in Water

    • B: Methanol

  • Gradient: A linear gradient from 50% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Triclocarban: 313 > 160

    • ¹³C₆-Triclocarban: 319 > 160

3. Quantification

  • Generate a calibration curve using matrix-matched standards (TCC spiked into a blank adipose tissue extract).

  • Calculate the concentration of TCC in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance data for TCC analysis in complex matrices from the literature. These values can serve as a benchmark for method development and validation.

ParameterUrine[10]Biosolids[8]Water[9]
Extraction Method Online SPEPLE followed by SPESPE
Analytical Method LC-MS/MSLC-ESI-MS/MSLC-ESI-MS/MS
Recovery (%) ~10098.3 ± 5>85
Limit of Detection (LOD) 0.05 ng/mL0.2 ng/g0.08-0.44 ng/L
Limit of Quantification (LOQ) Not ReportedNot ReportedNot Reported

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization 1. Adipose Tissue Homogenization Spiking 2. Internal Standard Spiking Homogenization->Spiking Extraction 3. Acetonitrile Extraction Spiking->Extraction Cleanup 4. Dispersive SPE (Lipid Removal) Extraction->Cleanup LC_Separation 5. LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection 6. MS/MS Detection (ESI Negative) LC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification

Caption: Experimental workflow for the quantification of Triclocarban in fatty tissues.

Matrix_Effects TCC Triclocarban (TCC) IonSource Mass Spec Ion Source TCC->IonSource Ionization Lipids Co-extracted Lipids Lipids->IonSource Interference Signal TCC Signal IonSource->Signal Ideal Scenario SuppressedSignal Suppressed TCC Signal IonSource->SuppressedSignal With Matrix Effects

Caption: The impact of co-extracted lipids on Triclocarban ionization in the mass spectrometer.

References

Technical Support Center: Analysis of Triclocarban in Human Nail Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method validation for analyzing Triclocarban (TCC) in human nail samples. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for the determination of Triclocarban in human nails?

A1: The most common and validated method is Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2] This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of TCC typically found in nail samples.[3][4]

Q2: Why is sample preparation so critical for nail analysis?

A2: The complex and hard keratinized matrix of nails makes it difficult to extract analytes efficiently.[3][4][5] A thorough sample preparation procedure, including decontamination, homogenization, and extraction, is essential to ensure accurate and reproducible results.[3][6]

Q3: How can I decontaminate the nail samples to remove external Triclocarban?

A3: External contamination is a significant concern in nail analysis.[7] A common decontamination procedure involves washing the nail clippings with solvents like water, acetone, and methanol to remove any externally adhered TCC.[3][6]

Q4: What is a suitable surrogate matrix for method development and validation when human nail samples are limited?

A4: Pig hoof matrix has been successfully used as a surrogate for human nails in method validation studies due to its similar composition and characteristics.[2]

Q5: What are the expected concentration ranges of Triclocarban in the general population's nail samples?

A5: Studies have shown that Triclocarban can be ubiquitously found in human nail samples, with concentrations ranging from micrograms per kilogram (µg/kg) to several milligrams per kilogram (mg/kg).[1][2][8]

Experimental Protocol: UPLC-MS/MS Analysis of Triclocarban in Human Nails

This protocol is based on the validated method described by Shi et al., 2013.[1]

1. Sample Preparation

  • Decontamination: Wash nail clippings sequentially with water, acetone, and methanol.[3][6]

  • Homogenization: Pulverize the cleaned and dried nail clippings into a fine powder. This can be achieved using a bead mill or a mortar and pestle.[6]

  • Digestion: Accurately weigh approximately 20 mg of the nail powder into a glass tube. Add 1 mL of 1M Sodium Hydroxide (NaOH) and incubate at 70°C for 1 hour to digest the nail matrix.[1][2]

  • Extraction: After cooling to room temperature, perform a liquid-liquid extraction by adding 2 mL of dichloromethane and vortexing for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.[1][2]

  • Solvent Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: Waters ACQUITY UPLC™ HSS T3 column (100 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Mobile Phase: A gradient of methanol and water.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in the negative ion mode.[1][2]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification.

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for Triclocarban Analysis in Nails cluster_sample_prep Sample Preparation cluster_analysis Analysis decontamination Decontamination (Water, Acetone, Methanol) homogenization Homogenization (Pulverization) decontamination->homogenization digestion Digestion (NaOH, 70°C) homogenization->digestion extraction Liquid-Liquid Extraction (Dichloromethane) digestion->extraction evaporation Evaporation & Reconstitution extraction->evaporation uplc_msms UPLC-MS/MS Analysis (Negative ESI, MRM) evaporation->uplc_msms Injection

Caption: Workflow for Triclocarban analysis in nail samples.

Quantitative Data Summary

The following table summarizes the key validation parameters for the UPLC-MS/MS method for Triclocarban analysis in human nails, as reported by Shi et al., 2013.[1][2][8]

ParameterValue
Limit of Quantification (LOQ) 0.2 µg/kg
Mean Recoveries 98.1% to 106.3%
Relative Standard Deviations (RSDs) 1.8% to 18.1%
Linearity (r²) > 0.99

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Analyte Recovery Incomplete digestion of the nail matrix.- Ensure complete pulverization of the nail sample. - Increase digestion time or temperature, but monitor for analyte degradation.
Inefficient extraction.- Ensure proper vortexing during liquid-liquid extraction. - Consider using a different extraction solvent or a solid-phase extraction (SPE) clean-up step.[3]
High Variability in Results (High RSD) Inhomogeneous sample.- Ensure the nail powder is well-mixed before weighing.
Inconsistent sample preparation.- Standardize all steps of the protocol, including volumes, times, and temperatures.
Matrix effects in the MS source.- Use an isotopically labeled internal standard for quantification to compensate for matrix effects. - Dilute the final extract to minimize matrix suppression or enhancement.
Peak Tailing or Splitting in Chromatogram Poor column performance.- Check the column for contamination or degradation and replace if necessary. - Ensure the mobile phase pH is appropriate for the analyte.
Sample overload.- Dilute the sample before injection.
No Analyte Peak Detected Analyte concentration is below the LOQ.- Concentrate the final extract. - Increase the initial sample amount if possible.
Analyte degradation.- Investigate the stability of Triclocarban under the digestion and storage conditions. Triclocarban is generally stable, but prolonged exposure to harsh conditions should be avoided.[9]
Ghost Peaks or Carryover Contamination of the UPLC-MS/MS system.- Run blank injections between samples. - Clean the injection port and autosampler needle.

Logical Relationship Diagram for Troubleshooting

troubleshooting_logic Troubleshooting Logic for Triclocarban Analysis cluster_recovery Low Recovery cluster_variability High Variability cluster_no_peak No Peak Detected start Problem Encountered incomplete_digestion Incomplete Digestion? start->incomplete_digestion Low Recovery inhomogeneous_sample Inhomogeneous Sample? start->inhomogeneous_sample High Variability below_loq Concentration < LOQ? start->below_loq No Peak inefficient_extraction Inefficient Extraction? incomplete_digestion->inefficient_extraction solution1 Optimize Digestion incomplete_digestion->solution1 solution2 Optimize Extraction inefficient_extraction->solution2 matrix_effects Matrix Effects? inhomogeneous_sample->matrix_effects solution3 Ensure Homogeneity inhomogeneous_sample->solution3 solution4 Use Internal Standard / Dilute matrix_effects->solution4 degradation Analyte Degradation? below_loq->degradation solution5 Concentrate Sample below_loq->solution5 solution6 Check Stability degradation->solution6

Caption: Troubleshooting decision tree for TCC analysis.

References

Technical Support Center: Optimizing Triclocarban Extraction from Sediment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Triclocarban (TCC) from sediment samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Triclocarban (TCC) from sediment?

A1: The most prevalent and effective methods for TCC extraction from sediment include Pressurized Liquid Extraction (PLE), Ultrasonic-Assisted Extraction (UAE), and Solid-Phase Microextraction (SPME). Each method offers distinct advantages in terms of efficiency, sample throughput, and solvent consumption.

Q2: I am experiencing low recovery of TCC from my sediment samples. What are the potential causes?

A2: Low recovery of TCC can stem from several factors:

  • Incomplete Extraction: The chosen solvent may not be optimal for the sediment matrix, or the extraction time and temperature may be insufficient.

  • Matrix Effects: Co-extracted organic matter and other compounds in the sediment can interfere with the analytical measurement, leading to signal suppression or enhancement.[1][2]

  • Analyte Loss during Sample Preparation: TCC may be lost during filtration, solvent evaporation, or other cleanup steps. Adsorption to glassware or filter materials can also be a factor.[3]

  • Degradation: Although TCC is persistent, some degradation may occur under harsh extraction conditions.[4][5]

Q3: How can I minimize matrix effects in my TCC analysis?

A3: To mitigate matrix effects, consider the following strategies:

  • Sample Cleanup: Employ a cleanup step after extraction, such as Solid-Phase Extraction (SPE), to remove interfering substances.[6][7] Molecularly Imprinted Polymers (MIPs) can offer high selectivity for TCC.[6][7]

  • Matrix-Matched Calibration: Prepare calibration standards in an extract of a blank sediment sample that is free of TCC to compensate for matrix-induced signal changes.[1]

  • Isotope Dilution: Use a stable isotope-labeled internal standard of TCC to correct for both extraction inefficiency and matrix effects.[4]

Q4: What are the key parameters to optimize for Pressurized Liquid Extraction (PLE) of TCC?

A4: For PLE, optimization of the following parameters is crucial for achieving high extraction efficiency:

  • Solvent Composition: A mixture of polar and non-polar solvents is often effective. Common choices include acetone/methanol or dichloromethane/acetone mixtures.

  • Temperature: Elevated temperatures (e.g., 100-150°C) can enhance extraction efficiency.[8]

  • Pressure: High pressure (e.g., 1500-2000 psi) helps to maintain the solvent in its liquid state at elevated temperatures and improves its penetration into the sediment matrix.[8]

  • Extraction Cycles: Multiple static extraction cycles can improve recovery compared to a single cycle.

Q5: What considerations are important for Ultrasonic-Assisted Extraction (UAE) of TCC?

A5: For successful UAE of TCC, pay attention to:

  • Solvent Selection: Acetonitrile or methanol are commonly used.

  • Ultrasonic Power and Frequency: These parameters affect the cavitation efficiency and, consequently, the extraction.

  • Extraction Time: Sufficient sonication time is needed to ensure complete extraction, but excessive time can lead to analyte degradation.

  • Sample to Solvent Ratio: An appropriate ratio ensures efficient interaction between the solvent and the sediment particles.

Troubleshooting Guides

Issue 1: Low TCC Recovery
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Solvent System Test a range of solvents with varying polarities (e.g., methanol, acetonitrile, acetone, and mixtures thereof).Improved TCC recovery in the extract.
Insufficient Extraction Time/Temperature Increase the extraction time or temperature within the method's recommended limits. For PLE, consider increasing the number of static cycles.Higher extraction efficiency and increased TCC concentration.
Strong Analyte-Matrix Interaction Add a modifier to the extraction solvent, such as a small percentage of acid or base, to disrupt interactions.Enhanced release of TCC from the sediment matrix.
Loss During Cleanup Analyze a sample of the extract before and after the cleanup step to pinpoint any loss. Consider using a gentler cleanup method or a different SPE sorbent.Identification and mitigation of analyte loss during sample preparation.
Adsorption to Labware Silanize glassware to reduce active sites for adsorption.Minimized loss of TCC due to adsorption.
Issue 2: Poor Reproducibility
Potential Cause Troubleshooting Step Expected Outcome
Inhomogeneous Sediment Sample Thoroughly homogenize the sediment sample before taking a subsample for extraction. This can be done by freeze-drying and sieving.Consistent TCC concentrations across replicate extractions.
Variable Extraction Conditions Ensure that all extraction parameters (temperature, pressure, time, solvent volume) are precisely controlled for each sample.Reduced variability in extraction efficiency.
Inconsistent Cleanup Procedure Standardize the SPE conditioning, loading, washing, and elution steps. Ensure a consistent flow rate.More reproducible cleanup and recovery.
Instrumental Drift Run calibration standards at regular intervals during the analytical sequence to monitor and correct for any instrument drift.Improved accuracy and precision of the analytical measurements.

Data Presentation: Comparison of Extraction Methods

The following tables summarize quantitative data from various studies on TCC extraction from sediment.

Table 1: Pressurized Liquid Extraction (PLE) Performance

Solvent System Temperature (°C) Pressure (psi) Recovery (%) LOD (ng/g) LOQ (ng/g) Reference
Not SpecifiedNot SpecifiedNot Specified93 - 1020.05Not Specified[9]
Not SpecifiedNot SpecifiedNot Specified100 (for Triclosan)Not SpecifiedNot Specified[10]

Table 2: Ultrasonic-Assisted Extraction (UAE) Performance

Solvent System Extraction Time (min) Recovery (%) LOD (ng/g) LOQ (ng/g) Reference
Deionized water (pH 3) + 1% methanol156 - 108<0.25<0.8[10]

Table 3: Solid-Phase Microextraction (SPME) Performance

Fiber Coating Extraction Time (min) Desorption Time (min) Recovery (%) LOD (ng/L) LOQ (ng/L) Reference
Not SpecifiedOptimizedOptimized99 - 110 (for river water)0.38 - 4.67 (for river water)Not Specified[11]

Table 4: Molecularly Imprinted Solid-Phase Extraction (MISPE) Performance

Matrix Recovery (%) LOD (µg/kg) LOQ (µg/kg) Reference
SoilNot SpecifiedNot Specified40[6][7]
BiosolidNot SpecifiedNot Specified100[6][7]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE)

This protocol is a general guideline based on commonly reported methods.[9]

  • Sample Preparation: Homogenize the sediment sample. Mix approximately 10 g of the dried sediment with a dispersing agent like diatomaceous earth.

  • Cell Loading: Pack the mixture into a stainless steel extraction cell.

  • Extraction Parameters:

    • Solvent: Acetone/Methanol (1:1, v/v)

    • Temperature: 120°C

    • Pressure: 1500 psi

    • Static Time: 10 minutes

    • Cycles: 2

  • Collection: Collect the extract in a vial.

  • Concentration and Cleanup: Concentrate the extract under a gentle stream of nitrogen. If necessary, perform a cleanup step using a C18 SPE cartridge.

  • Analysis: Analyze the final extract using LC-MS/MS.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol is a general guideline based on commonly reported methods.[10]

  • Sample Preparation: Weigh approximately 5 g of homogenized sediment into a centrifuge tube.

  • Extraction:

    • Add 20 mL of acetonitrile.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes.

  • Separation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Decant the supernatant into a clean tube.

  • Repeat Extraction: Repeat the extraction process on the sediment residue with another 20 mL of acetonitrile.

  • Combine and Concentrate: Combine the supernatants and concentrate them under nitrogen.

  • Analysis: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_PLE cluster_prep Sample Preparation cluster_extraction Pressurized Liquid Extraction cluster_post Post-Extraction Homogenize Homogenize Sediment Mix Mix with Dispersing Agent Homogenize->Mix Load Load into PLE Cell Mix->Load Extract Extract (Solvent, Temp, Pressure) Load->Extract Collect Collect Extract Extract->Collect Concentrate Concentrate Extract Collect->Concentrate Cleanup SPE Cleanup (Optional) Concentrate->Cleanup Analyze LC-MS/MS Analysis Cleanup->Analyze

Caption: Workflow for Triclocarban extraction using Pressurized Liquid Extraction (PLE).

Troubleshooting_Low_Recovery Start Low TCC Recovery Detected CheckSolvent Is the solvent system optimized? Start->CheckSolvent CheckParams Are extraction parameters adequate? CheckSolvent->CheckParams Yes OptimizeSolvent Test different solvent mixtures CheckSolvent->OptimizeSolvent No CheckCleanup Is there loss during cleanup? CheckParams->CheckCleanup Yes IncreaseParams Increase time/temperature CheckParams->IncreaseParams No CheckMatrix Are matrix effects present? CheckCleanup->CheckMatrix Yes ModifyCleanup Modify or skip cleanup CheckCleanup->ModifyCleanup No UseMatrixMatched Use matrix-matched standards or isotope dilution CheckMatrix->UseMatrixMatched No Resolved Issue Resolved CheckMatrix->Resolved Yes (Compensated) OptimizeSolvent->CheckParams IncreaseParams->CheckCleanup ModifyCleanup->CheckMatrix UseMatrixMatched->Resolved

Caption: Decision tree for troubleshooting low Triclocarban recovery.

References

Technical Support Center: Troubleshooting Poor Recovery of Triclocarban in Solid-Phase Extraction (SPE)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Solid-Phase Extraction (SPE) of Triclocarban (TCC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to poor recovery of Triclocarban during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of Triclocarban that influence its extraction?

A1: Triclocarban (N-(4-chlorophenyl)-N′-(3,4-dichlorophenyl)urea) is a highly hydrophobic and non-polar molecule with low water solubility.[1][2] Its high LogP value (approximately 5.3) indicates a strong affinity for non-polar environments.[3] These characteristics are critical when selecting the appropriate SPE sorbent and elution solvents to ensure efficient extraction from aqueous matrices.

Q2: Which type of SPE sorbent is most suitable for Triclocarban extraction?

A2: Due to its non-polar nature, reverse-phase SPE sorbents are the most effective for extracting Triclocarban. C18 (octadecyl-bonded silica) is a commonly used and effective sorbent.[4][5] Other successful options include polymeric sorbents like silicon dioxide/polystyrene composite microspheres (SiO2/PS) and, for highly selective applications, molecularly imprinted polymers (MIPs).[4][6][7]

Q3: What are the typical recovery rates for Triclocarban using SPE?

A3: With an optimized protocol, recovery rates for Triclocarban are generally high. Published methods report recoveries ranging from 89.5% to over 100% in various sample matrices, including wastewater and deionized water.[6][8] Consistently low recovery indicates a need for troubleshooting your SPE protocol.

Q4: Can the pH of my sample affect Triclocarban recovery?

A4: Yes, the pH of your sample can be a critical factor. While Triclocarban is a neutral molecule, adjusting the sample pH can influence the retention of ionizable interfering compounds and improve the overall cleanliness of your extract. Some methods have successfully used acidified samples to enhance retention on the SPE cartridge.[9]

Troubleshooting Guide

Issue: Low or No Recovery of Triclocarban

This is one of the most common issues encountered during SPE. The following sections break down the potential causes and provide step-by-step solutions.

1. Incorrect Sorbent Selection or Conditioning

  • Question: Am I using the right SPE cartridge, and is it properly prepared?

  • Answer: Triclocarban's hydrophobicity necessitates a reverse-phase sorbent. If you are using a normal-phase sorbent (e.g., silica, alumina), you will experience poor retention. Additionally, improper conditioning of the reverse-phase cartridge will lead to low recovery.

    Troubleshooting Steps:

    • Verify Sorbent Type: Ensure you are using a C18 or a similar polymeric reverse-phase cartridge.

    • Proper Conditioning: The cartridge must be conditioned sequentially with a strong organic solvent (e.g., methanol, acetone) to activate the stationary phase, followed by an equilibration step with reagent water or a buffer matching your sample's pH. Incomplete wetting of the sorbent is a common cause of poor recovery.[10]

2. Inefficient Sample Loading

  • Question: Is my sample loading technique causing the loss of Triclocarban?

  • Answer: A flow rate that is too high during sample loading can prevent the analyte from adequately interacting with the sorbent, leading to breakthrough (the analyte passes through the cartridge without being retained).

    Troubleshooting Steps:

    • Optimize Flow Rate: Reduce the sample loading flow rate. A typical flow rate is between 5-10 mL/min.[6] For complex matrices or if you suspect breakthrough, a slower flow rate is advisable.

    • Check for Breakthrough: To confirm if breakthrough is occurring, collect the sample effluent that passes through the cartridge during loading and analyze it for the presence of Triclocarban.[11]

3. Inappropriate Wash Solvents

  • Question: Is the wash step prematurely eluting the Triclocarban?

  • Answer: The wash step is intended to remove co-adsorbed matrix interferences. If the wash solvent is too strong (i.e., has a high percentage of organic solvent), it can elute the weakly-retained Triclocarban along with the interferences.

    Troubleshooting Steps:

    • Use a Weaker Wash Solvent: Employ a wash solution with a lower organic content. For example, a wash with 5% methanol in water is often effective at removing polar interferences without affecting Triclocarban retention.[6]

    • Analyze the Wash Eluate: Collect and analyze the eluate from the wash step to determine if Triclocarban is being lost at this stage.[11]

4. Incomplete Elution

  • Question: Is the Triclocarban remaining on the cartridge after elution?

  • Answer: If the elution solvent is not strong enough, it will fail to desorb the Triclocarban from the sorbent, resulting in poor recovery.

    Troubleshooting Steps:

    • Increase Elution Solvent Strength: Use a stronger organic solvent or a mixture of solvents. Effective eluents for Triclocarban include methanol, acetone, dichloromethane, or mixtures such as 50% methanol in acetone.[6]

    • Increase Elution Volume: Ensure the volume of the elution solvent is sufficient. It is recommended to perform multiple small-volume elutions (e.g., 3 x 5 mL) rather than a single large-volume elution to improve efficiency.[6]

    • Soak the Sorbent: Allow the elution solvent to soak the sorbent bed for a few minutes before eluting. This can improve the desorption of the analyte.

Experimental Protocols

The following is a generalized SPE protocol for the extraction of Triclocarban from an aqueous sample using a C18 cartridge.

Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (HPLC Grade)

  • Acetone (HPLC Grade)

  • Dichloromethane (HPLC Grade)

  • Reagent Water (Type I)

  • Nitrogen gas for drying

Protocol:

  • Cartridge Conditioning:

    • Pass 5 mL of acetone through the cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 10 mL of reagent water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the aqueous sample (e.g., 300 mL) onto the cartridge at a flow rate of approximately 10 mL/min.[6]

  • Washing:

    • Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.[6]

    • Dry the cartridge under a gentle stream of nitrogen or vacuum for 10 minutes.

  • Elution:

    • Elute the Triclocarban from the cartridge with 3 x 5 mL of a 50% methanol in acetone solution at a flow rate of 1 mL/min.[6]

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., 0.5 mL of methanol) for analysis.[6]

Data Presentation

Table 1: Comparison of Elution Solvents for Triclocarban Recovery

Elution SolventAverage Recovery (%)Relative Standard Deviation (RSD) (%)
Methanol85.27.1
Acetone88.56.5
50% Methanol in Acetone91.05.8

Data is hypothetical and for illustrative purposes, based on findings that mixed solvents can improve desorption efficiencies.[6]

Table 2: Effect of Sample pH on Triclocarban Recovery

Sample pHAverage Recovery (%)Relative Standard Deviation (RSD) (%)
2.092.54.9
4.091.85.2
7.089.96.1
10.085.37.5

Data is hypothetical and for illustrative purposes, based on findings that lower pH can be beneficial for the retention of some compounds.[9]

Visualizations

SPE_Troubleshooting_Workflow cluster_sorbent Sorbent Issues cluster_loading Loading Issues cluster_wash Washing Issues cluster_elution Elution Issues start Start: Poor Triclocarban Recovery check_sorbent 1. Verify Sorbent and Conditioning start->check_sorbent sorbent_ok Sorbent Correct & Conditioned? check_sorbent->sorbent_ok check_loading 2. Assess Sample Loading loading_ok Analyzed Breakthrough? Flow Rate < 10 mL/min? check_loading->loading_ok check_wash 3. Evaluate Wash Step wash_ok Analyzed Wash Eluate? Using Weak Wash Solvent? check_wash->wash_ok check_elution 4. Optimize Elution elution_ok Using Strong Elution Solvent? Sufficient Volume? check_elution->elution_ok end_good Good Recovery Achieved sorbent_ok->check_loading Yes fix_sorbent Action: Use C18/Polymeric Sorbent. Condition with MeOH then Water. sorbent_ok->fix_sorbent No fix_sorbent->check_sorbent loading_ok->check_wash Yes fix_loading Action: Reduce Flow Rate. Analyze Sample Effluent. loading_ok->fix_loading No fix_loading->check_loading wash_ok->check_elution Yes fix_wash Action: Use 5% MeOH in Water. Analyze Wash Eluate. wash_ok->fix_wash No fix_wash->check_wash elution_ok->end_good Yes fix_elution Action: Use 50% MeOH in Acetone. Increase Volume (e.g., 3x5 mL). elution_ok->fix_elution No fix_elution->check_elution

Caption: A workflow diagram for troubleshooting poor Triclocarban recovery in SPE.

Triclocarban_SPE_Logic TCC Triclocarban in Aqueous Sample Sorbent Reverse-Phase Sorbent (e.g., C18) TCC->Sorbent Loading Retention Retention on Sorbent Sorbent->Retention Hydrophobic Interaction Wash Weak Organic Wash (e.g., 5% MeOH/H2O) Retention->Wash Wash Step Elution Strong Organic Elution (e.g., 50% MeOH/Acetone) Retention->Elution Elution Step Interferences Polar Interferences Interferences->Sorbent Co-adsorption Interferences->Wash Waste Waste Wash->Waste Interferences Removed Clean_TCC Clean Triclocarban Extract Elution->Clean_TCC TCC Eluted

References

Technical Support Center: 14C-Triclocarban Stability in Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term storage and stability of ¹⁴C-Triclocarban. The following troubleshooting guides and frequently asked questions (FAQs) address common concerns and provide best practices for maintaining the integrity of this radiolabeled compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of ¹⁴C-Triclocarban?

A1: To ensure the long-term stability of ¹⁴C-Triclocarban, it is crucial to minimize factors that can lead to chemical and radiolytic decomposition. While specific long-term stability data for ¹⁴C-Triclocarban is not extensively published, general best practices for radiolabeled compounds should be followed.[1] Triclocarban itself is considered stable under recommended storage conditions.[2]

Recommended Storage Conditions Summary

ParameterRecommendationRationale
Temperature -20°C to -80°CReduces rates of chemical reactions and molecular motion, thus minimizing degradation.
Light Store in the dark (amber vials)Protects against photodegradation.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation of the molecule.
Form Solid (crystalline) is preferred over solutionReduces interaction with solvents and potential for solvent-mediated degradation.
Container Tightly sealed, appropriate material (e.g., borosilicate glass)Prevents contamination and degradation from container interactions.

Q2: How does the radioactive nature of ¹⁴C affect the stability of Triclocarban?

A2: The radioactive decay of Carbon-14, while low in energy, can lead to the formation of reactive species such as free radicals. These can initiate and accelerate the degradation of the Triclocarban molecule, a process known as autoradiolysis. The rate of this decomposition is influenced by factors such as the specific activity of the compound, the storage temperature, and the presence of oxygen.

Q3: What are the expected degradation products of Triclocarban that I should monitor in a stability study?

A3: The primary degradation pathway for Triclocarban involves the cleavage of the urea linkage. The expected degradation products that should be monitored as indicators of instability include:

  • 4-chloroaniline

  • 3,4-dichloroaniline

The presence and quantity of these compounds can be determined using appropriate analytical methods.

Q4: What is "radiochemical purity" and why is it important for my experiments?

A4: Radiochemical purity is the proportion of the total radioactivity in a sample that is present in the desired chemical form (in this case, ¹⁴C-Triclocarban).[3][4] It is a critical parameter because impurities, whether radiolabeled or not, can interfere with experimental results, leading to inaccurate data and misinterpretation of biological or environmental fate studies. It is essential to determine the radiochemical purity of ¹⁴C-Triclocarban before use, especially after long-term storage.

Troubleshooting Guide

Problem: I am observing unexpected peaks in my radio-chromatogram after storing ¹⁴C-Triclocarban.

  • Possible Cause 1: Chemical Degradation. Over time, ¹⁴C-Triclocarban may have degraded into its constituent anilines or other byproducts.

    • Solution: Analyze the sample using a stability-indicating analytical method, such as radio-HPLC or radio-TLC, and compare the chromatogram to a reference standard of ¹⁴C-Triclocarban and, if available, standards of potential degradation products.

  • Possible Cause 2: Radiolytic Decomposition. The radioactive decay of ¹⁴C may have caused the formation of radiolabeled impurities.

    • Solution: If the radiochemical purity has fallen below an acceptable level for your application, repurification of the ¹⁴C-Triclocarban may be necessary. Techniques such as preparative HPLC can be used to isolate the pure compound.

  • Possible Cause 3: Contamination. The sample may have been contaminated during handling or storage.

    • Solution: Review your laboratory procedures for handling radiolabeled compounds to identify and mitigate potential sources of contamination. Always use clean labware and appropriate handling techniques.

Problem: The specific activity of my ¹⁴C-Triclocarban seems to have changed over time.

  • Possible Cause: While the radioactive decay of ¹⁴C is very slow (half-life of ~5730 years) and would not lead to a measurable change in specific activity over typical storage periods, chemical degradation can reduce the mass of the intact ¹⁴C-Triclocarban, leading to an apparent change in specific activity if not accounted for.

    • Solution: Re-determine the radiochemical purity and concentration of the ¹⁴C-Triclocarban solution. Use this information to calculate the current specific activity.

Experimental Protocols

Protocol: Assessment of ¹⁴C-Triclocarban Stability

This protocol outlines a general procedure for assessing the stability of ¹⁴C-Triclocarban under specific storage conditions.

1. Materials and Equipment:

  • ¹⁴C-Triclocarban sample

  • Storage containers (e.g., amber glass vials with PTFE-lined caps)

  • Inert gas (Argon or Nitrogen)

  • Calibrated temperature-controlled storage units (e.g., -20°C and -80°C freezers)

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector (or a fraction collector for subsequent liquid scintillation counting)

  • Thin-Layer Chromatography (TLC) plates, developing chamber, and phosphorimager or scanner

  • Liquid Scintillation Counter and scintillation cocktail

  • Reference standards for Triclocarban and potential degradation products (4-chloroaniline, 3,4-dichloroaniline)

2. Experimental Workflow:

Stability_Testing_Workflow cluster_setup 1. Sample Preparation & Initial Analysis cluster_storage 2. Long-Term Storage cluster_analysis 3. Time-Point Analysis cluster_evaluation 4. Data Evaluation prep Prepare aliquots of 14C-Triclocarban in appropriate solvent and containers t0_analysis Perform initial analysis (T=0) for radiochemical purity and concentration prep->t0_analysis storage_conditions Store aliquots under defined conditions (e.g., -20°C, -80°C, dark, inert atmosphere) t0_analysis->storage_conditions tp_analysis At predetermined time points (e.g., 1, 3, 6, 12 months), retrieve samples for analysis storage_conditions->tp_analysis analytical_methods Analyze for radiochemical purity using radio-HPLC and/or radio-TLC tp_analysis->analytical_methods data_analysis Compare results to T=0 data analytical_methods->data_analysis stability_assessment Assess degradation rate and identify any degradation products data_analysis->stability_assessment

Caption: Workflow for a long-term stability study of ¹⁴C-Triclocarban.

3. Analytical Procedure (Radio-HPLC):

  • Mobile Phase Preparation: Prepare an appropriate mobile phase for the separation of Triclocarban and its potential degradation products (e.g., a gradient of acetonitrile and water).

  • Column: Use a suitable C18 reverse-phase HPLC column.

  • Injection: Inject a known volume of the ¹⁴C-Triclocarban sample.

  • Detection: Monitor the eluent using a UV detector (for the non-radiolabeled standard) and a radioactivity flow detector.

  • Quantification: Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram. The percentage of radioactivity in the peak corresponding to Triclocarban represents the radiochemical purity.

Signaling Pathways and Logical Relationships

The primary concern for the stability of ¹⁴C-Triclocarban during storage is not related to biological signaling pathways but rather to the chemical and physical factors leading to its degradation. The following diagram illustrates the logical relationship between storage conditions and the stability of the compound.

Degradation_Factors cluster_factors Influencing Factors cluster_compound Compound State cluster_degradation Degradation Products Temp Temperature TCC 14C-Triclocarban (Stable) Deg_Products Degradation Products (e.g., 4-chloroaniline, 3,4-dichloroaniline) Temp->Deg_Products accelerates Light Light Exposure Light->Deg_Products accelerates Oxygen Oxygen (Air) Oxygen->Deg_Products accelerates Radioactivity 14C Decay (Autoradiolysis) Radioactivity->Deg_Products accelerates TCC->Deg_Products Degradation

Caption: Factors influencing the degradation of ¹⁴C-Triclocarban during storage.

References

minimizing background contamination in trace Triclocarban analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trace Triclocarban (TCC) analysis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing background contamination during TCC analysis.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you may encounter during your experiments.

Q1: I am observing persistent background levels of Triclocarban in my analytical blanks. What are the potential sources of this contamination?

A1: Triclocarban is a common antimicrobial agent found in a wide variety of consumer products, which can lead to its ubiquitous presence in a laboratory environment.[1][2][3] Potential sources of background contamination include:

  • Personal Care Products: Soaps, hand sanitizers, and lotions used by laboratory personnel can be a primary source of TCC contamination.[1][2][3]

  • Laboratory Consumables: Plasticware, such as pipette tips, centrifuge tubes, and vials, can sometimes be contaminated with TCC during the manufacturing process or through environmental exposure.

  • Dust and Air: TCC can be present in laboratory dust and air, settling on surfaces and equipment.[1]

  • Cleaning Products: Some laboratory detergents and cleaning solutions may contain antimicrobial agents similar to TCC or may not effectively remove it.

  • Cross-Contamination: Inadequate cleaning of glassware, syringes, and analytical instrumentation can lead to carryover from previously analyzed samples with high TCC concentrations.

Q2: What are the best practices for cleaning laboratory glassware and equipment to minimize Triclocarban background?

A2: A rigorous cleaning protocol is crucial for minimizing TCC background. Here are some recommended steps:

  • Initial Rinse: Immediately after use, rinse glassware and equipment with a suitable organic solvent (e.g., methanol or acetone) to remove the bulk of any residual TCC.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent.[4] Avoid household detergents which may contain interfering compounds.[4] Use brushes to scrub all surfaces thoroughly.[4]

  • Solvent Rinsing: After washing, rinse the equipment multiple times with high-purity water (e.g., Milli-Q or equivalent), followed by rinses with methanol and/or acetone to remove any remaining organic residues.

  • Drying: Dry glassware in an oven at a high temperature (e.g., >100°C) to ensure the removal of any volatile residues.

  • Storage: Store cleaned items in a clean, dust-free environment, covered with aluminum foil or in closed cabinets to prevent re-contamination from the air.

Q3: My sample preparation method seems to be introducing Triclocarban contamination. What steps can I take to mitigate this?

A3: Sample preparation is a critical step where contamination can be introduced.[5][6] To minimize this risk:

  • Minimize Sample Handling: Design your workflow to have the fewest possible transfer steps.[7]

  • Use High-Purity Solvents: Ensure all solvents used for extraction and reconstitution are of the highest purity available (e.g., LC-MS grade).[8]

  • Pre-screen Consumables: Test a representative sample of your plasticware (e.g., centrifuge tubes, pipette tips) for TCC leaching by running a blank extraction.

  • Employ Solid-Phase Extraction (SPE): SPE is a recommended technique for concentrating TCC from aqueous samples and can help in cleaning up the sample matrix.[9][10] Ensure the SPE cartridges are of high quality and are not a source of contamination.

  • Incorporate a Matrix Blank: Always process a matrix blank (a sample of the same matrix as your study samples but without the analyte) alongside your experimental samples to monitor for contamination introduced during the entire analytical process.

Q4: I am experiencing inconsistent Triclocarban signals in my LC-MS/MS analysis. What could be the cause?

A4: Inconsistent signals can be due to a variety of factors, including matrix effects and instrument contamination.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of TCC in the mass spectrometer source, leading to variability in the signal.[11] Using a stable isotope-labeled internal standard for TCC can help to correct for these effects.[9]

  • Instrument Contamination: TCC can accumulate in the LC system, including the injector, tubing, and column, leading to carryover between injections. A thorough system wash with a strong organic solvent is recommended.

  • Mobile Phase Contamination: Ensure that the mobile phase components are free of TCC contamination. The addition of a small amount of acetic acid to the mobile phase has been shown to improve sensitivity and selectivity for TCC analysis in some cases.[9]

Experimental Protocols

This section provides a detailed methodology for a common experimental workflow for trace Triclocarban analysis in aqueous samples.

Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis of Triclocarban in Water

1. Sample Preparation (SPE)

  • Objective: To extract and concentrate Triclocarban from water samples while removing interfering matrix components.

  • Materials:

    • C18 SPE cartridges

    • High-purity water (LC-MS grade)

    • Methanol (LC-MS grade)

    • SPE vacuum manifold

  • Procedure:

    • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of high-purity water through the cartridge. Do not allow the cartridge to go dry.

    • Sample Loading: Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of high-purity water to remove any polar interferences.

    • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

    • Elution: Elute the retained Triclocarban from the cartridge with 5 mL of methanol into a clean collection tube.

    • Concentration: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried residue in a small, known volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Objective: To separate, identify, and quantify Triclocarban using liquid chromatography coupled with tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Conditions (Example):

    • Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 3.5 µm)

    • Mobile Phase A: 5 mM Ammonium Formate in Water

    • Mobile Phase B: Methanol

    • Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute TCC.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • MS/MS Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Monitoring Mode: Multiple Reaction Monitoring (MRM)

    • Precursor Ion (m/z): 313 [M-H]⁻

    • Product Ions (m/z): Monitor for characteristic fragment ions of TCC (e.g., m/z 160, 126). The specific transitions should be optimized on your instrument.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for Triclocarban analysis in different matrices as reported in the literature. These values can vary depending on the specific instrumentation and methodology used.

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Aquatic SamplesLC/ESI/MS3 - 50 ng/L-[9]
UrineOnline SPE-LC-ESI-MS/MS0.15 nM (50 pg/mL)0.3 nM[12]
SoilHPLC-UV-40 µg/kg[13]
BiosolidsHPLC-UV-100 µg/kg[13]

Visualizations

The following diagrams illustrate key workflows and concepts related to minimizing background contamination in Triclocarban analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Loading Elution Elution SPE->Elution Elution with Methanol Evaporation Evaporation Elution->Evaporation Nitrogen Stream Reconstitution Reconstitution Evaporation->Reconstitution Mobile Phase LC_Separation LC Separation (C18) Reconstitution->LC_Separation Injection MS_Detection MS/MS Detection (ESI-) LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Contamination_Sources cluster_sources Potential Sources TCC_Contamination Triclocarban Background Contamination Personnel Personal Care Products Personnel->TCC_Contamination Labware Lab Consumables Labware->TCC_Contamination Environment Dust & Air Environment->TCC_Contamination Cleaning Cleaning Agents Cleaning->TCC_Contamination CrossContam Cross-Contamination CrossContam->TCC_Contamination

References

Technical Support Center: Analysis of Triclocarban Transformation Products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Triclocarban (TCC) transformation products. This resource is designed for researchers, scientists, and drug development professionals to address common analytical challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to specific issues that may arise during the analysis of TCC and its metabolites.

Q1: What are the major transformation products of Triclocarban I should be looking for?

A1: Triclocarban undergoes several biotransformation and degradation pathways. The primary transformation products to target in your analysis include:

  • Hydroxylated Metabolites: These are common phase I metabolism products in humans and other organisms. Key hydroxylated TCCs are 2'-hydroxy-TCC, 3'-hydroxy-TCC, and 6-hydroxy-TCC.[1]

  • Dechlorinated Products: In environmental samples, particularly under anaerobic conditions, TCC can be dechlorinated to form 4,4'-dichlorocarbanilide (DCC), 1-(3-chlorophenyl)-3-phenylurea (MCC), and carbanilide (NCC).[2][3][4]

  • Aniline Derivatives: 4-chloroaniline (4-CA) is a known degradation product of TCC.[5]

  • Conjugated Metabolites: In biological matrices such as urine and serum, hydroxylated TCC metabolites are often found as glucuronide or sulfate conjugates. Enzymatic hydrolysis is typically required to quantify the total amount of these metabolites.[1]

Q2: I am experiencing significant matrix effects in my LC-MS/MS analysis of sludge/urine samples. How can I mitigate this?

A2: Matrix effects, which can cause ion suppression or enhancement, are a common challenge when analyzing complex samples.[6][7][8] Here are several strategies to address this:

  • Improve Sample Cleanup: Solid-phase extraction (SPE) is a crucial step to remove interfering matrix components. Using a well-chosen SPE sorbent, such as Oasis HLB, can significantly reduce matrix effects.[6][9] For highly complex matrices like sludge, a multi-step cleanup protocol may be necessary.

  • Use Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is to use stable isotope-labeled internal standards for each analyte of interest. These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.[9][10]

  • Optimize Chromatographic Separation: Ensure that your target analytes are chromatographically separated from the bulk of the matrix components. Adjusting the gradient profile or using a different column chemistry can improve separation.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to normalize the matrix effects between your standards and samples.[11]

  • Dilution: If the concentration of your analytes is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.

Q3: My recovery of TCC and its transformation products from solid samples (e.g., sludge, soil) is low and inconsistent. What could be the cause?

A3: Low and variable recovery from solid matrices is often related to the extraction efficiency. Consider the following:

  • Extraction Technique: Pressurized liquid extraction (PLE) is generally more efficient for extracting persistent organic pollutants like TCC from solid matrices compared to traditional methods like sonication or Soxhlet extraction.[9]

  • Solvent Choice: A combination of polar and non-polar solvents is often required to efficiently extract TCC and its range of transformation products. For example, a mixture of acetone and methanol can be effective.

  • Sample Homogenization: Ensure your solid samples are thoroughly homogenized before extraction to ensure representative subsampling.

  • Analyte-Matrix Interactions: TCC is highly hydrophobic and can bind strongly to organic matter in soil and sludge.[12] Ensure your extraction solvent has sufficient strength to overcome these interactions. Multiple extraction cycles may be necessary.

Q4: I am having trouble detecting the conjugated metabolites of TCC. What am I doing wrong?

A4: Conjugated metabolites, such as glucuronides and sulfates, are often not directly detectable by standard LC-MS/MS methods for the parent compounds. To analyze these, you need to incorporate an enzymatic hydrolysis step into your sample preparation protocol. Use β-glucuronidase and sulfatase enzymes to cleave the conjugate moieties, releasing the free hydroxylated metabolites for detection.[1][13] The efficiency of this step is critical, so be sure to optimize enzyme concentration, incubation time, and temperature.[1][13]

Q5: My chromatographic peak shapes for TCC and its metabolites are poor (e.g., tailing, broadening). How can I improve them?

A5: Poor peak shape can be caused by several factors:[14][15]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.

  • Inappropriate Injection Solvent: The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing at the head of the column. Injecting in a solvent that is too strong can cause peak distortion.

  • Secondary Interactions: TCC and its metabolites can interact with active sites on the column packing material. Using a column with end-capping or adding a small amount of an acidic modifier (e.g., formic acid) to the mobile phase can help to reduce these interactions.

  • Column Contamination: Buildup of matrix components on the column can lead to peak shape issues. Use a guard column and regularly flush your analytical column.

  • Extra-Column Volume: Excessive tubing length or dead volumes in the system can contribute to peak broadening. Ensure all connections are properly made and use tubing with the smallest appropriate internal diameter.

Quantitative Data Summary

The following tables summarize the concentrations of Triclocarban and its major transformation products reported in various environmental and biological matrices. These values can serve as a reference for expected concentration ranges in your own experiments.

Table 1: Concentrations of TCC and Transformation Products in Wastewater and Sludge

CompoundMatrixConcentration RangeReference
Triclocarban (TCC)Wastewater Influent0.320 - 73.462 µg/L[16]
Triclocarban (TCC)Wastewater Effluent[16]
Triclocarban (TCC)Sludge/Biosolids0.107 - 8.827 µg/kg[9][16]
Dichlorocarbanilide (DCC)SludgeVariable, ratio to TCC can indicate transformation[2][4]
2'-hydroxy-TCCSludgeCorrelated with TCC concentrations[2][4]

Table 2: Concentrations of TCC and Metabolites in Human Biological Samples

CompoundMatrixConcentration RangeReference
Triclocarban (TCC)Urine[17]
Triclocarban (TCC)Urine (Chinese females)Average: 10.46 ng/mL[1]
2'-hydroxy-TCCUrineDetected after hydrolysis[1]
3'-hydroxy-TCCUrineDetected after hydrolysis[1]
6-hydroxy-TCCUrineDetected after hydrolysis[1]
DHC (dechlorinated hydroxylated metabolite)UrineDetected[1]
DCC (dechlorinated TCC)UrineDetected[1]
NCC (monochlorinated carbanilide)UrineDetected[1]
Triclocarban (TCC)Serum[1]

Experimental Protocols

This section provides detailed methodologies for the analysis of TCC transformation products in various matrices.

Protocol 1: Analysis of TCC and its Transformation Products in Human Urine and Serum by UHPLC-MS/MS

This protocol is adapted from a method for the simultaneous determination of TCC and its metabolites.[1][13]

1. Sample Preparation (Hydrolysis and Extraction):

  • To a 1 mL urine or serum sample, add an internal standard solution.
  • Add 500 U/mL of β-glucuronidase and 80 U/mL of sulfatase.
  • Incubate at 37°C for 4 hours to hydrolyze the conjugated metabolites.
  • Perform solid-phase extraction (SPE) using an Oasis HLB cartridge.
  • Condition the cartridge with methanol followed by deionized water.
  • Load the hydrolyzed sample.
  • Wash the cartridge with a low percentage of organic solvent to remove interferences.
  • Elute the analytes with methanol or a mixture of methanol and acetone.
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. UHPLC-MS/MS Analysis:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
  • Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or ammonium acetate).
  • Mobile Phase B: Acetonitrile or methanol.
  • Gradient: A suitable gradient to separate the parent TCC from its more polar transformation products.
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard for quantification.

Protocol 2: Analysis of TCC and its Transformation Products in Sludge and Biosolids by LC-MS/MS

This protocol is based on established methods for solid matrix analysis.[9][18]

1. Sample Preparation (Extraction and Cleanup):

  • Homogenize the freeze-dried sludge or biosolid sample.
  • Perform pressurized liquid extraction (PLE) with a suitable solvent mixture (e.g., acetone:methanol).
  • Concentrate the extract.
  • Perform solid-phase extraction (SPE) cleanup using an Oasis HLB cartridge to remove co-extracted matrix components.
  • Condition the cartridge with the extraction solvent.
  • Load the concentrated extract.
  • Wash with a low-polarity solvent.
  • Elute the analytes with a more polar solvent mixture.
  • Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • The LC-MS/MS conditions will be similar to those described in Protocol 1, with potential adjustments to the gradient and MRM transitions to account for any matrix-specific interferences.

Visualizations

The following diagrams illustrate key transformation pathways and experimental workflows.

TCC_Transformation_Pathway cluster_metabolism Human Metabolism cluster_degradation Environmental Degradation TCC Triclocarban (TCC) hydroxylated_TCC Hydroxylated TCCs (2'-OH, 3'-OH, 6-OH-TCC) TCC->hydroxylated_TCC Phase I (Hydroxylation) dechlorinated_products Dechlorinated Products (DCC, MCC, NCC) TCC->dechlorinated_products Dechlorination aniline 4-Chloroaniline (4-CA) TCC->aniline Hydrolysis conjugated_metabolites Glucuronide & Sulfate Conjugates hydroxylated_TCC->conjugated_metabolites Phase II (Conjugation)

Caption: Major metabolic and environmental degradation pathways of Triclocarban.

Experimental_Workflow cluster_prep Sample Preparation Steps sample Sample Collection (Urine, Serum, Sludge) prep Sample Preparation sample->prep analysis LC-MS/MS Analysis prep->analysis hydrolysis Enzymatic Hydrolysis (for biological samples) extraction Extraction (SPE or PLE) hydrolysis->extraction cleanup Cleanup (SPE) extraction->cleanup concentration Concentration & Reconstitution cleanup->concentration data Data Processing & Quantification analysis->data

Caption: General experimental workflow for the analysis of TCC transformation products.

References

Technical Support Center: Enhancing Selectivity for Triclocarban in Environmental Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of Triclocarban (TCC) in environmental samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Sample Preparation & Extraction

QuestionPotential Cause(s)Recommended Solution(s)
Why is my Triclocarban recovery low after Solid-Phase Extraction (SPE)? Incomplete sorbent wetting: The SPE sorbent may not be adequately conditioned, leading to poor interaction with the analyte.[1] Inappropriate pH: The sample pH might not be optimal for TCC retention on the sorbent.[1] Matrix interference: Co-extracted matrix components can compete with TCC for binding sites on the sorbent.[1] Incorrect elution solvent: The elution solvent may not be strong enough to desorb TCC completely from the sorbent.[1]Ensure proper conditioning: Follow the manufacturer's protocol for sorbent conditioning, typically with methanol followed by ultrapure water.[2] Adjust sample pH: Adjust the sample pH to ensure TCC is in a neutral form for optimal retention on non-polar sorbents. Use selective sorbents: Consider using molecularly imprinted polymers (MIPs) for higher selectivity towards TCC.[3][4] Optimize elution solvent: Test different elution solvents or solvent mixtures (e.g., methanol, acetonitrile, or mixtures with acetone) to ensure complete elution.[5]
How can I minimize matrix effects in my LC-MS/MS analysis of Triclocarban? Co-elution of interfering compounds: Other compounds in the sample extract can suppress or enhance the ionization of TCC in the mass spectrometer.[6][7] High concentration of non-volatile salts: Salts from the sample or buffers can build up in the ion source and affect ionization efficiency.Improve sample cleanup: Utilize a more rigorous SPE cleanup protocol. Molecularly imprinted SPE (MISPE) can offer enhanced selectivity.[3][4] Optimize chromatographic separation: Adjust the HPLC/UPLC gradient to better separate TCC from interfering matrix components. Use isotope-labeled internal standards: Spiking samples with a stable isotope-labeled TCC (e.g., 13C6-TCC) can compensate for matrix effects during quantification.[5][8] Dilute the sample extract: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.[7]

Chromatography & Detection

QuestionPotential Cause(s)Recommended Solution(s)
I'm observing poor peak shape (tailing or fronting) for Triclocarban in my chromatogram. What should I do? Column contamination: Buildup of matrix components on the analytical column.[9] Incompatible sample solvent: The solvent in which the final extract is dissolved may be too strong, causing peak distortion.[9] Secondary interactions: The analyte may be interacting with active sites on the column packing material.Implement a column wash: After each analytical batch, wash the column with a strong solvent to remove contaminants.[10] Match sample solvent to mobile phase: Whenever possible, dissolve the final extract in the initial mobile phase composition.[9] Mobile phase modifier: The addition of a small amount of a modifier, like acetic acid (e.g., 10 mM), to the mobile phase can improve peak shape and enhance sensitivity by forming adducts.[8]
My baseline is noisy and/or drifting. How can I fix this? Contaminated mobile phase: Impurities in the solvents or additives can cause a noisy baseline. Air bubbles in the system: Air trapped in the pump, detector, or tubing can lead to pressure fluctuations and a noisy baseline.[11][12] Detector lamp issues: An aging or failing detector lamp can cause baseline drift.Use high-purity solvents: Always use HPLC or LC-MS grade solvents and reagents. Degas mobile phases: Ensure mobile phases are properly degassed before use, either by sonication, helium sparging, or using an in-line degasser.[12] Purge the system: Purge the pump and detector to remove any trapped air bubbles.[10] Check detector lamp: Refer to the instrument manual for instructions on checking the lamp's intensity and replacing it if necessary.
My retention times for Triclocarban are shifting between injections. What is the cause? Inconsistent mobile phase composition: Improperly mixed or evaporated mobile phase can lead to changes in retention time.[9] Column temperature fluctuations: Variations in the column temperature can affect retention times.[9] Column degradation: Over time, the stationary phase of the column can degrade, leading to shifts in retention.Prepare fresh mobile phase: Prepare mobile phases fresh daily and keep reservoirs covered to prevent evaporation.[9] Use a column oven: Maintain a constant and consistent column temperature using a column oven.[9] Use a guard column: A guard column can help protect the analytical column and extend its lifetime.[10]

Quantitative Data Summary

The following tables summarize key performance data for various methods used in the analysis of Triclocarban in different environmental matrices.

Table 1: Performance of SPE-LC-MS/MS Methods for Triclocarban Analysis in Water Samples

ParameterRiver WaterWastewaterReference
Limit of Detection (LOD) 0.38 - 4.67 ng/L3 - 50 ng/L[8][13]
Limit of Quantification (LOQ) --
Recovery 99 - 110%-[13]

Table 2: Performance of Extraction and LC-MS/MS Methods for Triclocarban in Solid Matrices

ParameterSoilBiosolids/SludgeFeces (rat)Reference
Limit of Detection (LOD) -0.2 ng/g (d.w.)69.0 ng/g[14][15]
Limit of Quantification (LOQ) 40 µg/kg100 µg/kg92.9 ng/g[3][15]
Recovery 83.1% (MISPE)98.3 ± 5%87.7% (at 10 ng/mL spike)[4][14][15]

Experimental Protocols

This section provides detailed methodologies for the analysis of Triclocarban in environmental matrices.

Protocol 1: Analysis of Triclocarban in Water Samples using SPE and LC-MS/MS
  • Sample Collection and Preservation: Collect water samples in clean glass bottles. To preserve the samples, add sodium azide to a final concentration of 1 g/L. If samples cannot be analyzed immediately, store them at 4°C and analyze within two weeks of collection.[16]

  • Sample Preparation:

    • Filter the water sample through a 0.2-µm syringe filter to remove particulate matter.[16]

    • Spike the sample with a surrogate internal standard (e.g., TCC-d7) to a final concentration of 100-200 ng/L.[5]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol followed by 5 mL of ultrapure water.[2]

    • Loading: Load the pre-filtered water sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.

    • Elution: Elute the retained Triclocarban from the cartridge with 4 mL of methanol.[17]

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • LC Conditions (Example):

      • Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[18]

      • Mobile Phase A: 10 mM ammonium acetate in water.[18]

      • Mobile Phase B: Acetonitrile.[18]

      • Flow Rate: 0.40 mL/min.[18]

      • Gradient: A linear gradient appropriate for separating TCC from matrix interferences.

    • MS/MS Conditions (Example):

      • Ionization Mode: Negative Electrospray Ionization (ESI-).[5]

      • Monitoring Mode: Multiple Reaction Monitoring (MRM).

      • Precursor Ion (m/z): 313.[5]

      • Product Ion (m/z): 160.[5]

Protocol 2: Analysis of Triclocarban in Soil and Biosolid Samples
  • Sample Preparation and Extraction:

    • Homogenize the solid sample.

    • Weigh approximately 0.2 g of the dried sample into a centrifuge tube.

    • Spike the sample with an appropriate amount of a stable isotope-labeled internal standard (e.g., 13C6-TCC).[5]

    • Add 15 mL of an acetone:methanol (50:50 v/v) mixture.[5]

    • Extract using heated shaking (e.g., 55°C, 295 rpm for 24 hours) or sonication.[5]

    • Centrifuge the sample to pellet the solids and filter the supernatant through a 0.2 µm PTFE syringe filter.[5]

  • Sample Cleanup (if necessary):

    • The filtered extract can be further cleaned up using SPE as described in Protocol 1. Molecularly imprinted SPE (MISPE) is recommended for complex matrices like biosolids to enhance selectivity.[3]

  • LC-MS/MS Analysis:

    • Dilute an aliquot of the final extract with methanol.[5]

    • Proceed with LC-MS/MS analysis as described in Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow for Triclocarban analysis and a troubleshooting decision tree for common analytical issues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis SampleCollection 1. Sample Collection (Water, Soil, Biosolids) Preservation 2. Preservation (e.g., Sodium Azide) SampleCollection->Preservation Filtration 3. Filtration (for water) or Homogenization (for solids) Preservation->Filtration Spiking 4. Spiking with Internal Standard Filtration->Spiking SPE 5. Solid-Phase Extraction (SPE) Spiking->SPE Elution 6. Elution of Triclocarban SPE->Elution Evaporation 7. Evaporation & Reconstitution Elution->Evaporation LCMS 8. LC-MS/MS Analysis Evaporation->LCMS DataProcessing 9. Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for the analysis of Triclocarban in environmental samples.

Troubleshooting_Decision_Tree cluster_peak_issues Peak Shape / Retention Time cluster_recovery_issues Recovery & Sensitivity Problem Analytical Problem Observed PeakShape Poor Peak Shape? Problem->PeakShape RetentionShift Retention Time Shift? Problem->RetentionShift LowRecovery Low Recovery? Problem->LowRecovery LowSensitivity Low Sensitivity? Problem->LowSensitivity CheckColumn Check for Column Contamination PeakShape->CheckColumn Yes CheckSolvent Check Sample Solvent Compatibility PeakShape->CheckSolvent Yes CheckTemp Check Column Temperature RetentionShift->CheckTemp Yes CheckMobilePhase Check Mobile Phase Preparation RetentionShift->CheckMobilePhase Yes CheckSPE Optimize SPE Protocol (Conditioning, pH, Elution) LowRecovery->CheckSPE Yes CheckMS Optimize MS Parameters LowSensitivity->CheckMS Yes CheckMatrix Investigate Matrix Effects LowSensitivity->CheckMatrix Yes

Caption: Troubleshooting decision tree for common issues in Triclocarban analysis.

References

Technical Support Center: Addressing Low Water Extractability of Triclocarban (TCC) in Soil Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the low water extractability of Triclocarban (TCC) in soil matrices. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate accurate and efficient analysis of TCC in your studies.

Frequently Asked Questions (FAQs)

Q1: Why is TCC so difficult to extract from soil using water-based methods?

A1: Triclocarban (TCC) exhibits low water solubility and a high octanol-water partition coefficient (log Kow), indicating its strong tendency to associate with organic matter and lipids present in soil. This inherent hydrophobicity leads to strong binding to soil particles, making aqueous extraction methods inefficient.

Q2: What are the consequences of poor TCC extraction from soil samples?

Q3: What alternative extraction methods are more effective for TCC in soil?

A3: Advanced extraction techniques that utilize organic solvents and/or elevated temperature and pressure have demonstrated significantly higher extraction efficiencies for TCC in soil. These include Pressurized Liquid Extraction (PLE) and Molecularly Imprinted Solid Phase Extraction (MISPE).

Q4: Are there any commercially available standards for TCC analysis?

A4: Yes, certified analytical standards for Triclocarban and its isotopically labeled internal standards (e.g., Triclocarban-¹³C₆) are available from various chemical suppliers. Using an internal standard is crucial for accurate quantification, as it helps to correct for matrix effects and variations in extraction efficiency.[1]

Q5: How does soil composition affect TCC extractability?

A5: Soil composition plays a significant role. Soils with higher organic carbon content and clay content tend to bind TCC more strongly, making extraction more challenging. It is crucial to characterize your soil samples to understand potential matrix effects.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no TCC detected in spiked soil samples. Inefficient extraction method.Switch to a more robust extraction method like Pressurized Liquid Extraction (PLE) or consider developing a Molecularly Imprinted Solid Phase Extraction (MISPE) protocol for higher selectivity.
Degradation of TCC during sample storage or processing.Store soil samples at -20°C and protect them from light. Minimize the time between sample collection and extraction.
Poor reproducibility of results. Inhomogeneous sample distribution.Thoroughly homogenize soil samples before taking a subsample for extraction.
Inconsistent extraction procedure.Strictly follow a validated Standard Operating Procedure (SOP) for your chosen extraction method.
High background or interfering peaks in chromatogram. Co-extraction of interfering compounds from the soil matrix.Incorporate a cleanup step after extraction using Solid Phase Extraction (SPE) with appropriate sorbents (e.g., C18, Florisil). MISPE is particularly effective for selective cleanup.
Contamination from laboratory equipment or solvents.Use high-purity solvents and thoroughly clean all glassware and equipment. Run procedural blanks to identify sources of contamination.
Low recovery of internal standard. Loss of internal standard during extraction or cleanup.Ensure the internal standard is added to the sample before the extraction process begins. Optimize cleanup steps to minimize loss.
Matrix effects suppressing the instrument signal.Dilute the final extract to reduce matrix effects. Use a matrix-matched calibration curve for quantification.

Data Presentation: Comparison of TCC Extraction Methods

The following table summarizes the reported recovery rates of different extraction methods for TCC and similar compounds in soil.

Extraction Method Compound Soil/Matrix Type Reported Recovery (%) Reference
Pressurized Liquid Extraction (PLE)TCCAgricultural Soil & Biosolids>95[1][2]
Pressurized Liquid Extraction (PLE)TCC & TCSBiosolids & Soil93 - 102[3]
Molecularly Imprinted Solid Phase Extraction (MISPE)TCSSoil & Biosolids83.1[4]
C18 Solid Phase Extraction (SPE)TCSSoil & Biosolids76.6[4]

Experimental Protocols

Protocol 1: Pressurized Liquid Extraction (PLE) for TCC in Soil

This protocol is based on established methods for the extraction of TCC from soil and biosolid samples.[1][3]

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2-mm mesh to remove large debris.

  • Homogenize the sieved soil thoroughly.

  • Weigh approximately 5 g of the homogenized soil and mix it with a dispersing agent like Ottawa sand.

2. PLE Cell Preparation:

  • Place a glass fiber filter at the outlet of an 11-mL stainless steel extraction cell.

  • Transfer the soil-sand mixture into the cell.

  • Spike the sample with a known amount of an appropriate internal standard (e.g., 20 ng of Triclocarban-¹³C₆).[1]

3. PLE Instrument Parameters:

  • Solvent: Acetone[1]

  • Oven Temperature: 100°C[1]

  • Pressure: 1500 psi[1]

  • Static Time: 5 minutes[1]

  • Flush Volume: 100%[1]

  • Cycles: 1[1]

4. Post-Extraction Cleanup (Recommended):

  • Concentrate the collected extract under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol/water).

  • Perform Solid Phase Extraction (SPE) using a C18 or Oasis HLB cartridge for cleanup.

5. Analysis:

  • Analyze the final extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification of TCC.

Protocol 2: Molecularly Imprinted Solid Phase Extraction (MISPE) for TCC in Soil

This protocol outlines the general steps for creating and using a Molecularly Imprinted Polymer (MIP) for the selective extraction of TCC. This method has been shown to be more efficient than conventional C18 SPE for similar compounds.[4][5][6]

1. MIP Synthesis (Bulk Polymerization):

  • Template: Triclocarban (TCC)

  • Functional Monomer: Methacrylic acid (MAA)

  • Cross-linker: Ethylene glycol dimethacrylate (EGDMA)

  • Initiator: 2,2'-Azobisisobutyronitrile (AIBN)

  • Porogen (Solvent): Acetonitrile or a mixture of N,N-dimethylformamide and toluene.[7]

  • Procedure:

    • Dissolve the template (TCC) and functional monomer (MAA) in the porogen and allow them to pre-assemble.

    • Add the cross-linker (EGDMA) and initiator (AIBN).

    • De-gas the mixture with nitrogen and polymerize at 60°C for 24 hours.[7]

    • Grind the resulting polymer block into fine particles and sieve to obtain a uniform particle size.

    • Remove the template molecule by extensive washing with a suitable solvent (e.g., methanol/acetic acid) using a Soxhlet or Accelerated Solvent Extractor (ASE).[7]

    • Dry the MIP particles under vacuum.

2. MISPE Procedure:

  • Pack an empty SPE cartridge with the synthesized MIP particles.

  • Conditioning: Wash the cartridge with methanol followed by deionized water.

  • Sample Loading: Load the soil extract (previously extracted using a method like sonication with an organic solvent and filtered) onto the MISPE cartridge.

  • Washing: Wash the cartridge with a solvent that removes interferences but not TCC (e.g., a low percentage of methanol in water).

  • Elution: Elute the TCC from the cartridge using a stronger solvent (e.g., methanol or methanol/acetic acid).

  • Analysis: Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

Mandatory Visualizations

Signaling Pathways

TCC_Signaling_Pathways

Triclocarban has been shown to act as an endocrine disruptor through at least two distinct signaling pathways. Firstly, it amplifies the action of testosterone by enhancing the transcriptional activity of the androgen receptor (AR).[8][9] Although TCC itself shows little to no androgenic activity, in the presence of testosterone, it significantly increases the expression of androgen-regulated genes.[8][9] Secondly, TCC acts as an agonist for the estrogen-related receptor γ (ERRγ).[10][11][12] By binding to and activating ERRγ, TCC can initiate the transcription of target genes, many of which are involved in metabolic regulation.[11]

Experimental Workflow

TCC_Analysis_Workflow Sample_Collection 1. Soil Sample Collection (Composite Sampling) Sample_Prep 2. Sample Preparation (Air-drying, Sieving, Homogenization) Sample_Collection->Sample_Prep Internal_Standard 3. Internal Standard Spiking (e.g., TCC-¹³C₆) Sample_Prep->Internal_Standard Extraction 4. Extraction (e.g., PLE or Sonication) Internal_Standard->Extraction Cleanup 5. Extract Cleanup (e.g., SPE or MISPE) Extraction->Cleanup Concentration 6. Concentration & Reconstitution Cleanup->Concentration Analysis 7. Instrumental Analysis (LC-MS/MS) Concentration->Analysis Data_Processing 8. Data Processing & Quantification (Calibration Curve) Analysis->Data_Processing Reporting 9. Reporting (ng/g dry weight) Data_Processing->Reporting

This diagram outlines the key steps in a standard operating procedure for the analysis of TCC in soil samples, from initial collection to final data reporting. Adherence to a consistent workflow is essential for obtaining reliable and reproducible results.

References

Technical Support Center: Enhancing Triclocarban Detection in Drinking Water

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the detection limits of Triclocarban (TCC) in drinking water.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of Triclocarban in drinking water samples.

Problem Potential Cause Recommended Solution
Poor or No Recovery of Triclocarban during Solid-Phase Extraction (SPE) Inappropriate Sorbent Selection: The SPE sorbent may not have a strong affinity for Triclocarban.For a nonpolar compound like Triclocarban, reverse-phase sorbents such as C18 or a polymeric sorbent like Oasis HLB are recommended.[1]
Incorrect Sample pH: The pH of the water sample can affect the retention of Triclocarban on the SPE cartridge.Acidifying the sample to a pH of around 3 can improve the retention of Triclocarban on reverse-phase sorbents.[2]
Sample Overload: Exceeding the binding capacity of the SPE cartridge.Reduce the sample volume or use an SPE cartridge with a higher sorbent mass.[1]
Inefficient Elution: The elution solvent may not be strong enough to desorb Triclocarban from the sorbent.Use a stronger elution solvent such as methanol, acetonitrile, or a mixture of these with a small amount of acid or base. Ensure a sufficient volume of elution solvent is used and consider a soaking step of 1-5 minutes to improve recovery.[1]
Analyte Breakthrough: Triclocarban passes through the cartridge during sample loading.Decrease the flow rate during sample loading to allow for better interaction between the analyte and the sorbent.[1]
High Matrix Effects in LC-MS/MS Analysis Co-elution of Interfering Compounds: Other organic or inorganic compounds in the drinking water matrix can co-elute with Triclocarban, causing ion suppression or enhancement in the mass spectrometer.[3][4]Optimize Chromatographic Separation: Adjust the mobile phase gradient, change the column chemistry, or modify the flow rate to better separate Triclocarban from matrix components.
Improve Sample Cleanup: Incorporate a more rigorous SPE cleanup step. This may involve using a different sorbent or adding a wash step with a solvent that can remove interferences without eluting Triclocarban.[5]
Use Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for Triclocarban (e.g., 13C6-Triclocarban) can compensate for matrix effects as it will be affected in the same way as the native analyte.[6]
Matrix-Matched Calibration: Prepare calibration standards in a blank water matrix that is similar to the samples being analyzed. This helps to normalize the matrix effects between the standards and the samples.[7]
Low Sensitivity and High Detection Limits Sub-optimal Mass Spectrometry Parameters: Ionization source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS transition settings may not be optimized for Triclocarban.Tune the Mass Spectrometer: Perform a full optimization of the MS parameters for Triclocarban by infusing a standard solution. Select the most intense and stable precursor and product ion transitions for Selected Reaction Monitoring (SRM).
Inefficient Sample Pre-concentration: The volume of the water sample may be too small, or the pre-concentration factor is not high enough.Increase Sample Volume: Use a larger volume of drinking water for the SPE procedure.
Optimize Elution Volume: After elution from the SPE cartridge, evaporate the solvent to a small, precise volume to increase the final concentration of the analyte.
Peak Tailing or Splitting in Chromatogram Column Contamination or Degradation: Buildup of matrix components on the analytical column or degradation of the stationary phase.Use a Guard Column: A guard column installed before the analytical column can protect it from contamination.[8]
Column Flushing: Flush the column with a strong solvent to remove contaminants.[8]
Inappropriate Injection Solvent: The solvent in which the final extract is dissolved is much stronger than the initial mobile phase.Dilute the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[8]

Frequently Asked Questions (FAQs)

1. What is a typical limit of detection (LOD) for Triclocarban in drinking water?

With modern analytical techniques such as solid-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), detection limits for Triclocarban in drinking water can be in the low nanogram per liter (ng/L) range. Some methods have reported LODs as low as 0.9 ng/L.[9]

2. How can I improve the sensitivity of my method for Triclocarban analysis?

To improve sensitivity, you can:

  • Increase the volume of the water sample you are extracting.

  • Optimize the solid-phase extraction (SPE) procedure for maximum recovery.

  • Concentrate the final extract to a smaller volume.

  • Use a highly sensitive LC-MS/MS system and optimize all instrument parameters for Triclocarban.

  • The addition of 10 mM acetic acid to the mobile phase has been shown to form acetic acid adducts which can boost method sensitivity and selectivity.[6]

3. What are the best SPE sorbents for Triclocarban?

Given that Triclocarban is a relatively nonpolar molecule, reverse-phase sorbents are the most effective. C18-bonded silica is a common choice. Polymeric sorbents, such as Oasis HLB, are also highly effective and can offer higher binding capacity and stability over a wider pH range.[2]

4. How do I know if my analysis is being affected by matrix effects?

You can assess matrix effects by comparing the peak area of a standard in a pure solvent to the peak area of the same standard spiked into a blank water sample extract. A significant difference in peak area (either suppression or enhancement) indicates the presence of matrix effects.[4]

5. Are there any alternatives to LC-MS/MS for Triclocarban detection?

While LC-MS/MS is the gold standard for sensitive and selective detection, other methods include:

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive than LC-MS/MS but can be used for higher concentrations.

  • Electrochemical methods: These methods can be very sensitive but may be more susceptible to interference from other electroactive compounds in the sample.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Triclocarban detection in water.

Table 1: Comparison of Detection Limits for Triclocarban in Water

Analytical MethodSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-ESI-MS/MSIsotope Dilution SPE0.9 ng/L-[9]
LC/ESI/MSSPE3-50 ng/L (matrix dependent)-[6]
HPLC-UV with Stochastic ResonanceSPE1 ng/L5 ng/L[9]
UPHLC-MS/MSUltrasound-Assisted Extraction0.05 ng/g-1-[7]

Table 2: Recovery Rates for Triclocarban using Solid-Phase Extraction (SPE)

SPE SorbentElution SolventRecovery RateReference
Oasis HLBAcetonitrile/Water (60/40)68% - 134%[2]
C18Methanol83% - 107%[7]
Aquatic Plant MatrixNot specified91.8% - 106.1%[7]

Detailed Experimental Protocol: SPE and LC-MS/MS

This protocol provides a general methodology for the determination of Triclocarban in drinking water. Note: This is a template and should be optimized for your specific instrumentation and laboratory conditions.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • SPE cartridges (e.g., C18 or Oasis HLB, 500 mg)

    • Drinking water sample

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Deionized water (18 MΩ·cm)

    • Formic acid or Hydrochloric acid

    • SPE vacuum manifold

  • Procedure:

    • Sample pH Adjustment: Acidify the drinking water sample (e.g., 500 mL) to pH 3 with formic acid or hydrochloric acid.

    • Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of methanol, and finally 5 mL of deionized water (pH 3). Do not allow the cartridge to go dry.

    • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

    • Cartridge Drying: Dry the cartridge under vacuum for at least 30 minutes to remove residual water.

    • Elution: Elute the trapped Triclocarban from the cartridge with 5-10 mL of methanol or acetonitrile into a clean collection tube.

    • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of the initial mobile phase.

2. Instrumental Analysis: LC-MS/MS

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical column (e.g., C18, 2.1 x 100 mm, 2.6 µm)

  • LC Parameters (Example):

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 10 µL

  • MS/MS Parameters (Example for Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Gas Flows: Optimized for the specific instrument

    • SRM Transitions for Triclocarban (m/z): Precursor ion 313 -> Product ions (e.g., 126, 160). These transitions should be empirically determined on your instrument.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Drinking Water Sample Acidify Acidify to pH 3 Sample->Acidify SPE Solid-Phase Extraction (SPE) Acidify->SPE Elute Elute with Organic Solvent SPE->Elute Concentrate Evaporate and Reconstitute Elute->Concentrate LC LC Separation Concentrate->LC MSMS MS/MS Detection LC->MSMS Quantify Quantification MSMS->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for Triclocarban analysis in drinking water.

Matrix_Effects cluster_source Ion Source TCC Triclocarban Detector Detector Signal TCC->Detector Ideal Signal TCC->Detector Suppressed Signal Matrix Matrix Components Matrix->Detector Ion Suppression (Weaker Signal)

Caption: Illustration of matrix effects (ion suppression) in LC-MS/MS.

TCC_Signaling TCC Triclocarban (TCC) CAR Constitutive Androstane Receptor (CAR) TCC->CAR Activates ERa Estrogen Receptor Alpha (ERα) TCC->ERa Enhances Activity Gene_Expression Altered Gene Expression (Xenobiotic Metabolism) CAR->Gene_Expression ERa->Gene_Expression Endocrine_Disruption Potential Endocrine Disruption Gene_Expression->Endocrine_Disruption

Caption: Simplified overview of Triclocarban's interaction with nuclear receptors.

References

Technical Support Center: Optimizing Chromatographic Separation of Triclocarban and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Triclocarban (TCC) and its analogs.

Troubleshooting Guides

Encountering issues during chromatographic analysis is common. This guide addresses specific problems that may arise during the separation of Triclocarban and its structurally similar analogs.

Common Chromatographic Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary Interactions: Strong interactions between the basic amine groups in TCC and its analogs with acidic residual silanol groups on the silica-based column packing.[1][2][3] - Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions. - Column Overload: Injecting too concentrated a sample can saturate the column.[2] - Column Degradation: Loss of stationary phase or contamination of the column.[4]- Use a Deactivated Column: Employ an end-capped or a highly deactivated column to minimize silanol interactions.[1] - Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to around 3.0) can help protonate the silanol groups and reduce interactions.[1] - Optimize Sample Concentration: Dilute the sample or reduce the injection volume.[2] - Column Regeneration/Replacement: Flush the column with a strong solvent or replace it if it's old or contaminated.[4]
Peak Fronting - Sample Overload: Injecting a sample that is too concentrated.[5][6] - Incompatible Injection Solvent: Using an injection solvent that is significantly stronger than the mobile phase.[6] - Poorly Packed Column: Voids or channels in the column bed.[6]- Reduce Sample Concentration: Dilute the sample before injection.[6] - Match Injection Solvent: Dissolve the sample in the mobile phase or a weaker solvent.[6] - Replace Column: If the column is damaged, it should be replaced.[6]
Split Peaks - Disrupted Sample Path: A void at the column inlet or a partially blocked frit can cause the sample to travel through different paths.[7] - Incompatible Injection Solvent: A large mismatch in polarity between the sample solvent and the mobile phase.[8]- Column Maintenance: Replace the column frit or the entire column if a void has formed.[7] - Solvent Compatibility: Ensure the sample is dissolved in a solvent compatible with the mobile phase.[8]
Poor Resolution - Inadequate Mobile Phase Strength: The mobile phase may not be strong enough to effectively separate the analytes. - Suboptimal Column Chemistry: The stationary phase may not be suitable for separating the structurally similar analogs. - Low Column Efficiency: An old or contaminated column will have reduced efficiency.- Optimize Mobile Phase: Increase the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. Consider using a gradient elution. - Select an Appropriate Column: A column with a different selectivity (e.g., a phenyl-hexyl phase) might provide better separation. - Replace the Column: Use a new, high-efficiency column.
Shifting Retention Times - Inconsistent Mobile Phase Composition: Inaccurate mixing of mobile phase components.[9] - Fluctuating Column Temperature: Lack of temperature control can affect retention. - Pump Malfunction: Inconsistent flow rate from the HPLC pump.- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase.[9] - Use a Column Oven: Maintain a constant column temperature. - Pump Maintenance: Check the pump for leaks and ensure proper functioning.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Triclocarban and its analogs that affect chromatographic separation?

A1: Triclocarban (TCC) is a diarylurea compound with chlorine substituents on the phenyl rings.[10][11][12] Its analogs often differ in the number and position of these halogen atoms or have other functional group modifications.[13][14] These subtle structural differences in polarity and hydrophobicity are the primary factors influencing their retention and selectivity on a reversed-phase column.

Q2: Which type of HPLC column is most suitable for separating Triclocarban and its analogs?

A2: C8 and C18 columns are commonly used for the separation of Triclocarban and its analogs due to their hydrophobic nature.[15][16] An Agilent SB-C8 or a Develosil RP Aqueous AR-5 RP-30 column can be effective.[15][16] For challenging separations, a column with a different selectivity, such as a phenyl-hexyl phase, could provide better resolution.

Q3: What is a good starting mobile phase for method development?

A3: A good starting point for a reversed-phase separation of Triclocarban and its analogs is a mobile phase consisting of a mixture of acetonitrile or methanol and water.[16] An isocratic elution with a ratio of around 70-80% organic solvent can be a good starting point.[15] For complex mixtures of analogs, a gradient elution from a lower to a higher organic solvent concentration will likely be necessary to achieve adequate separation.[17]

Q4: How can I improve the peak shape for Triclocarban?

A4: Peak tailing is a common issue for basic compounds like Triclocarban due to interactions with residual silanols on the silica packing.[1] To improve peak shape, consider the following:

  • Use an end-capped column: These columns have fewer free silanol groups.[1]

  • Lower the mobile phase pH: Adding a small amount of an acid like formic or acetic acid to the mobile phase (to achieve a pH of around 3) can suppress the ionization of silanol groups and reduce tailing.[1]

  • Use a highly deactivated column: Modern columns are designed to have very low silanol activity.

Q5: My resolution between two closely eluting analogs is poor. What can I do?

A5: To improve the resolution between two co-eluting peaks, you can try several approaches:

  • Optimize the mobile phase: Adjust the ratio of organic solvent to water. A small change can sometimes significantly impact selectivity.

  • Try a different organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Implement a shallow gradient: A slow, shallow gradient around the elution time of the critical pair can enhance their separation.

  • Change the column: If mobile phase optimization is insufficient, a column with a different stationary phase chemistry may be required.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions and retention times for Triclocarban and a related compound, Triclosan, which is often analyzed concurrently.

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
TriclocarbanDevelosil RP Aqueous AR-5 RP-30Methanol:Water (90:10, v/v)1.02658.13[16]
TriclosanDevelosil RP Aqueous AR-5 RP-30Methanol:Water (90:10, v/v)1.02805.81[16]
TriclocarbanAgilent SB-C8 (250 x 4.6 mm, 5µm)Methanol:0.01 mol/L Phosphate Buffer (pH 3.0) (72:28, v/v)1.0280Not specified[15]
TriclosanAgilent SB-C8 (250 x 4.6 mm, 5µm)Methanol:0.01 mol/L Phosphate Buffer (pH 3.0) (72:28, v/v)1.0280Not specified[15]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for the Determination of Triclocarban

This protocol is based on a method for the analysis of Triclocarban in cosmetic products.[15]

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

    • Agilent SB-C8 analytical column (250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Methanol (HPLC grade).

    • Potassium dihydrogen phosphate (analytical grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade).

    • Triclocarban standard.

  • Mobile Phase Preparation (Methanol:0.01 mol/L Phosphate Buffer (pH 3.0) (72:28, v/v)):

    • Prepare a 0.01 mol/L phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water.

    • Adjust the pH of the buffer to 3.0 using phosphoric acid.

    • Mix 720 mL of methanol with 280 mL of the phosphate buffer.

    • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Prepare a stock solution of Triclocarban in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.

  • Chromatographic Conditions:

    • Column: Agilent SB-C8 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:0.01 mol/L Phosphate Buffer (pH 3.0) (72:28, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

    • Detection Wavelength: 280 nm.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions and the sample solutions.

    • Identify and quantify Triclocarban based on the retention time and peak area of the standard.

Protocol 2: Gradient UPLC-MS/MS Method for Triclocarban and its Metabolites

This protocol is a general representation based on methods for analyzing Triclocarban and its metabolites in biological samples.[17][18]

  • Instrumentation:

    • Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

    • A suitable reversed-phase UPLC column (e.g., C18, 1.7-1.9 µm particle size).

  • Reagents:

    • Acetonitrile (LC-MS grade).

    • Methanol (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid or acetic acid (LC-MS grade).

    • Triclocarban and its analog/metabolite standards.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Degas both mobile phases.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of Triclocarban and its analogs/metabolites in methanol.

    • Prepare a mixed working standard solution by combining aliquots of the stock solutions and diluting with the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: Reversed-phase UPLC column (e.g., C18, 50-100 mm length, 2.1 mm ID, <2 µm particle size).

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

    • Example Gradient Program:

      • 0-1 min: 40% B

      • 1-5 min: Linear gradient to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-10 min: Return to 40% B and equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Triclocarban.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) for each analyte by infusing individual standard solutions.

  • Analysis:

    • Equilibrate the system.

    • Inject standards and samples.

    • Quantify analytes using the MRM transitions and corresponding peak areas.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc Chromatographic Separation cluster_analysis Data Acquisition and Analysis prep_sample Prepare Sample hplc_system HPLC/UPLC System prep_sample->hplc_system prep_std Prepare Standards prep_std->hplc_system column Analytical Column hplc_system->column detector Detector (UV or MS/MS) column->detector mobile_phase Mobile Phase mobile_phase->hplc_system data_acq Data Acquisition detector->data_acq data_proc Data Processing data_acq->data_proc results Results data_proc->results

Caption: Experimental workflow for chromatographic analysis.

troubleshooting_workflow cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues cluster_solutions Potential Solutions start Chromatographic Problem Identified peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting split_peaks Split Peaks? start->split_peaks rt_shift Retention Time Shift? start->rt_shift poor_res Poor Resolution? start->poor_res sol_tailing Check mobile phase pH Use deactivated column Reduce sample concentration peak_tailing->sol_tailing Yes sol_fronting Dilute sample Match injection solvent peak_fronting->sol_fronting Yes sol_split Check for column void Ensure solvent compatibility split_peaks->sol_split Yes sol_rt Check mobile phase prep Verify flow rate & temp. rt_shift->sol_rt Yes sol_res Optimize mobile phase Try different column poor_res->sol_res Yes

Caption: Troubleshooting decision tree for HPLC issues.

References

Technical Support Center: Ensuring Accuracy in Triclocarban Quantification with Stable Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Triclocarban (TCC) using stable isotope dilution LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard essential for accurate Triclocarban quantification?

A1: A stable isotope-labeled internal standard (IS), such as ¹³C₆-Triclocarban, is crucial for accurate quantification because it closely mimics the chemical and physical properties of the unlabeled Triclocarban (TCC). This similarity ensures that the IS and the analyte behave almost identically during sample preparation (extraction, cleanup) and analysis (chromatography and ionization). The use of a stable isotope IS effectively compensates for variations in sample matrix effects, extraction recovery, and instrument response, leading to more precise and accurate results.[1][2][3][4][5]

Q2: What are the most common metabolites of Triclocarban I should be aware of, and can they interfere with my analysis?

A2: The primary metabolic pathways for Triclocarban in humans and other species involve oxidation (Phase I metabolism) and conjugation (Phase II metabolism). The most frequently reported oxidative metabolites are 2'-hydroxy-TCC, 3'-hydroxy-TCC, and 6-hydroxy-TCC.[6][7][8][9][10] These hydroxylated metabolites can then be further conjugated with glucuronic acid or sulfate.[6][9] While these metabolites have different masses than TCC and are unlikely to directly interfere with the MS/MS transition of TCC itself, their presence can be an indicator of biotransformation in the sample. Inadequate chromatographic separation could potentially lead to co-elution and ion suppression, affecting the accuracy of TCC quantification.

Q3: What are typical LC-MS/MS parameters for the analysis of Triclocarban and its stable isotope?

A3: A common approach involves reversed-phase liquid chromatography coupled with a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. A C18 column is frequently used for chromatographic separation.[3][6] The mobile phase often consists of a mixture of acetonitrile and water, sometimes with additives like ammonium acetate to improve ionization.[6] Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for both TCC and its stable isotope-labeled internal standard.

Troubleshooting Guide

Issue 1: Low or Inconsistent Recovery of Triclocarban

Potential Cause Troubleshooting Step
Inefficient Extraction from Complex Matrices (e.g., biosolids, soil, sludge) Optimize the extraction method. Pressurized Liquid Extraction (PLE) has been shown to be effective for solid samples.[1][11] For aqueous samples, ensure the pH is optimized for Solid Phase Extraction (SPE).[12][13]
Analyte Loss During Sample Preparation Check for potential adsorption of the highly hydrophobic TCC to plasticware. Use glass or polypropylene vials and minimize sample transfer steps. Ensure complete elution from SPE cartridges by testing different elution solvents and volumes.
Poor Solubility of Triclocarban Triclocarban has low water solubility. Ensure that the reconstitution solvent after evaporation has sufficient organic content (e.g., 75% methanol) to fully redissolve the analyte before injection.[14]
Degradation of Analyte While TCC is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) during sample preparation should be avoided.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Troubleshooting Step
Column Contamination or Degradation A buildup of matrix components on the analytical column is a common cause of peak tailing.[15] Implement a regular column flushing routine. If the problem persists, replace the guard column or the analytical column.
Inappropriate Injection Solvent Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.[16] If possible, the sample should be dissolved in the initial mobile phase or a weaker solvent.[17]
Secondary Interactions with the Stationary Phase Residual silanols on silica-based C18 columns can interact with the analyte, causing peak tailing. Ensure the mobile phase pH is appropriate for the column and analyte. Using a highly end-capped column can minimize these interactions.[18]
Column Overload Injecting too much analyte can saturate the column, leading to peak fronting.[15] Reduce the injection volume or dilute the sample.

Issue 3: High Signal Variability and Matrix Effects

Potential Cause Troubleshooting Step
Ion Suppression or Enhancement This is a common issue in complex matrices where co-eluting compounds interfere with the ionization of the analyte.[19][20] The use of a co-eluting stable isotope-labeled internal standard is the most effective way to correct for this.[1][2]
Inadequate Sample Cleanup If matrix effects are severe, the sample cleanup procedure may need to be improved. This could involve using a more selective SPE sorbent or adding a liquid-liquid extraction step.[8]
Contamination of the Ion Source A dirty ion source can lead to inconsistent signal. Regular cleaning of the ion source is recommended, especially when analyzing complex samples.[16][19]

Issue 4: Internal Standard (IS) Response is Low or Absent

Potential Cause Troubleshooting Step
Incorrect Spiking of IS Verify the concentration of the IS stock solution and ensure the correct volume is being added to all samples, standards, and blanks.
Degradation of IS Check the storage conditions and expiry date of the stable isotope-labeled internal standard.
Mass Spectrometer Not Monitoring the Correct Transition Confirm that the correct precursor and product ions for the stable isotope-labeled internal standard are included in the acquisition method.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for Triclocarban Quantification

ParameterUrineWastewaterBiosolids/Sludge
Internal Standard ¹³C₆-Triclocarban¹³C₆-Triclocarban¹³C₆-Triclocarban
Sample Preparation Online SPE[21] or SPE after enzymatic hydrolysis[8]SPE[12] or SBSE[14]Pressurized Liquid Extraction (PLE) followed by SPE[1][11]
LC Column C18C18C18
Mobile Phase Acetonitrile/Water with additivesAcetonitrile/Water with additivesAcetonitrile/Water with additives
Ionization Mode Negative ESINegative ESINegative ESI
LOD 0.1 µg/L[21]3-50 ng/L[3]0.2 ng/g[1]
LOQ 10 ng/L[14]-40 µg/kg (soil)[22]
Recovery 101-105%[21]92-96%[14]98.3%[1]

Table 2: MRM Transitions for Triclocarban and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Triclocarban (TCC)313.11160
2'-OH-TCC328.89168
3'-OH-TCC328.89168
6-OH-TCC328.89202
¹³C₆-Triclocarban318.9159.9

Data compiled from multiple sources.[6]

Experimental Protocols

Protocol 1: Quantification of Triclocarban in Human Urine using Online SPE-HPLC-MS/MS

This protocol is adapted from the method used in the National Health and Nutrition Examination Survey (NHANES).[21]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex samples to ensure homogeneity.

    • Take a 100 µL aliquot of urine for analysis.

    • Spike the sample with a known amount of ¹³C₆-Triclocarban internal standard solution.

  • Online Solid Phase Extraction (SPE):

    • The online SPE-HPLC-MS/MS system automatically injects the prepared urine sample onto an SPE column (e.g., LiChro-CART RP-18 ADS).

    • The SPE column is washed to remove salts and other interferences.

    • The retained Triclocarban and its internal standard are then eluted from the SPE column and transferred to the analytical HPLC column.

  • HPLC Separation:

    • Use a high-resolution C18 column (e.g., Chromolith High Resolution RP-18e) for chromatographic separation.

    • Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), possibly with an additive to improve peak shape and ionization.

  • MS/MS Detection:

    • Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • Set up a Multiple Reaction Monitoring (MRM) method to monitor the specific precursor-to-product ion transitions for both Triclocarban and ¹³C₆-Triclocarban.

  • Quantification:

    • Create a calibration curve by analyzing standards of known Triclocarban concentrations with a constant amount of the ¹³C₆-Triclocarban internal standard.

    • Calculate the concentration of Triclocarban in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Quantification of Triclocarban in Biosolids using Pressurized Liquid Extraction (PLE) and SPE

This protocol is based on methodologies developed for the analysis of TCC in complex solid matrices.[1][11]

  • Sample Preparation:

    • Lyophilize (freeze-dry) the biosolid sample to a constant weight.

    • Homogenize the dried sample to a fine powder.

    • Weigh a portion of the homogenized sample (e.g., 0.5 g) into a PLE cell.

    • Spike the sample with a known amount of ¹³C₆-Triclocarban internal standard.

  • Pressurized Liquid Extraction (PLE):

    • Extract the sample using a PLE system with an appropriate solvent (e.g., acetone:methanol mixture).

    • Perform the extraction at an elevated temperature and pressure to ensure efficient recovery.

    • Collect the extract and concentrate it under a gentle stream of nitrogen.

  • Solid Phase Extraction (SPE) Cleanup:

    • Reconstitute the concentrated extract in a suitable solvent.

    • Load the reconstituted extract onto an SPE cartridge (e.g., Oasis HLB).

    • Wash the cartridge to remove interfering compounds.

    • Elute the Triclocarban and its internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Quantification:

    • Follow steps 3-5 as described in Protocol 1.

Visualizations

Triclocarban_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) TCC Triclocarban (TCC) OH_TCC_2 2'-hydroxy-TCC TCC->OH_TCC_2 CYP450 Enzymes OH_TCC_3 3'-hydroxy-TCC TCC->OH_TCC_3 CYP450 Enzymes OH_TCC_6 6-hydroxy-TCC TCC->OH_TCC_6 CYP450 Enzymes Glucuronide_Conjugates Glucuronide Conjugates OH_TCC_2->Glucuronide_Conjugates UGTs Sulfate_Conjugates Sulfate Conjugates OH_TCC_2->Sulfate_Conjugates SULTs OH_TCC_3->Glucuronide_Conjugates UGTs OH_TCC_3->Sulfate_Conjugates SULTs OH_TCC_6->Glucuronide_Conjugates UGTs OH_TCC_6->Sulfate_Conjugates SULTs

Caption: Metabolic pathway of Triclocarban.

TCC_Quantification_Workflow start Sample Collection (e.g., Urine, Biosolids) prep Sample Preparation (Homogenization, Weighing) start->prep spike Spike with ¹³C₆-TCC Internal Standard prep->spike extraction Extraction (PLE for solids, direct for liquids) spike->extraction cleanup Sample Cleanup (Solid Phase Extraction - SPE) extraction->cleanup analysis LC-MS/MS Analysis (Separation and Detection) cleanup->analysis quant Data Processing and Quantification (Peak Integration, Calibration Curve) analysis->quant end Final Concentration Report quant->end

Caption: Experimental workflow for TCC quantification.

References

Validation & Comparative

Triclocarban and Triclosan: A Comparative Analysis of Their Environmental Fates and Impacts

Author: BenchChem Technical Support Team. Date: November 2025

Triclocarban (TCC) and triclosan (TCS) are broad-spectrum antimicrobial agents that have been extensively used in a plethora of personal care products, leading to their ubiquitous presence in the environment. This guide provides a detailed comparison of their environmental impact, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Environmental Persistence and Bioaccumulation

Both triclocarban and triclosan are known to persist in the environment, though studies indicate notable differences in their degradation rates and potential to accumulate in living organisms. Triclocarban generally exhibits greater persistence, particularly in soil and sediment, compared to triclosan.

Quantitative data on the half-lives and bioaccumulation factors of these compounds are summarized in the tables below.

Table 1: Comparison of Environmental Half-Lives (t½)

CompoundSoil (aerobic)WaterSediment
Triclocarban (TCC) 108 - 231 days[1][2]~60 days[3]~540 days[3][4]
Triclosan (TCS) 18 - 58 days[1][2][3]~11 - 60 days[3]~540 days[3]

Table 2: Bioaccumulation and Bioconcentration Factors (BAF/BCF)

CompoundOrganismBAF/BCF ValueNotes
Triclocarban (TCC) AlgaeBAF: ~2700[5]-
SnailsBAF: ~1600[5]-
Triclosan (TCS) AlgaeBAFs of approx. three orders of magnitude[6]-
Carp (Cyprinus carpio)BCF: 2.7 - 90Dependent on concentration[7]
Zebrafish (Danio rerio)BCF: 2532 - 4157Dependent on concentration[7]
Zebrafish (Danio rerio)BCF: 3700 - 8700pH-dependent[7]

Ecotoxicity

The ecotoxicity of triclocarban and triclosan has been evaluated in various aquatic organisms. Both compounds have been shown to be toxic to algae, crustaceans, and fish at environmentally relevant concentrations.

Table 3: Acute Ecotoxicity (LC50) in Aquatic Organisms

CompoundAlgae (e.g., Pseudokirchneriella subcapitata)Crustaceans (e.g., Daphnia magna)Fish (e.g., Oryzias latipes)
Triclocarban (TCC) 10 - 30 µg/L[8]1.9 - 40 µg/L[8]49 - 180 µg/L[8][9]
Triclosan (TCS) 0.2 - 2.8 µg/L[8]185 - 390 µg/L[8]260 - 440 µg/L[8][9]

Experimental Protocols

The determination of triclocarban and triclosan in environmental matrices typically involves sophisticated analytical techniques. A general workflow for their analysis is outlined below.

General Experimental Workflow for Environmental Sample Analysis

G cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Water Water Sample Filtration Filtration (Water) Water->Filtration Soil Soil/Sediment Sample PLE Pressurized Liquid Extraction (PLE) Soil->PLE Biota Biota Sample Homogenization Homogenization (Biota) Biota->Homogenization SPE Solid-Phase Extraction (SPE) Filtration->SPE HPLC HPLC SPE->HPLC PLE->HPLC Homogenization->PLE MS Mass Spectrometry (MS/MS) HPLC->MS GC GC GC->MS Quantification Quantification MS->Quantification Validation Method Validation Quantification->Validation

General workflow for TCC and TCS analysis.

Detailed Methodologies:

  • Sample Collection: Water, soil, sediment, and biological tissue samples are collected from the environment.

  • Extraction:

    • Water Samples: Typically filtered and then subjected to Solid-Phase Extraction (SPE) to concentrate the analytes.[10][11][12]

    • Soil, Sediment, and Biosolid Samples: Pressurized Liquid Extraction (PLE) is a common technique for extracting TCC and TCS from solid matrices.[4][13] Molecularly Imprinted Solid Phase Extraction (MISPE) has also been used for selective extraction.[14]

  • Analysis:

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most frequently used technique for the sensitive and selective quantification of TCC and TCS in environmental samples.[4][10][13]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This method is also employed for the analysis of these compounds.[6]

  • Quantification: Isotope dilution is often used to improve the accuracy and precision of the quantification.

Signaling Pathways and Mechanisms of Toxicity

Both triclocarban and triclosan are recognized as endocrine-disrupting chemicals (EDCs), interfering with the normal functioning of the hormonal system.

Triclosan's Endocrine Disrupting Mechanisms

Triclosan has been shown to interact with several key signaling pathways. It can act as an agonist for the estrogen receptor (ER), promoting the proliferation of hormone-dependent cancer cells.[15][16] It also exhibits agonistic activity towards the estrogen-related receptor γ (ERRγ).[17] Furthermore, studies in zebrafish have indicated that triclosan can disrupt the Gonadotropin-releasing hormone (GnRH) and Mitogen-activated protein kinase (MAPK) signaling pathways.[18]

G TCS Triclosan ER Estrogen Receptor (ER) TCS->ER agonist ERRg Estrogen-Related Receptor γ (ERRγ) TCS->ERRg agonist GnRH GnRH Signaling Pathway TCS->GnRH disrupts MAPK MAPK Signaling Pathway TCS->MAPK disrupts Proliferation Cell Proliferation (e.g., breast cancer cells) ER->Proliferation ReproductiveToxicity Reproductive Toxicity GnRH->ReproductiveToxicity NeuroendocrineDisruption Neuroendocrine Disruption MAPK->NeuroendocrineDisruption

Signaling pathways affected by Triclosan.
Triclocarban's Endocrine Disrupting Mechanisms

Triclocarban also demonstrates agonistic activity towards the estrogen-related receptor γ (ERRγ), with a higher binding affinity than triclosan.[17] This interaction represents a significant mechanism for its endocrine-disrupting effects.

G TCC Triclocarban ERRg Estrogen-Related Receptor γ (ERRγ) TCC->ERRg agonist (higher affinity than TCS) EndocrineDisruption Endocrine Disruption ERRg->EndocrineDisruption

Signaling pathway affected by Triclocarban.

Conclusion

The extensive data reviewed in this guide indicate that both triclocarban and triclosan pose significant environmental risks due to their persistence, bioaccumulation potential, and ecotoxicity. Notably, triclocarban appears to be more persistent in the environment and may have a higher potential for bioaccumulation. Both compounds act as endocrine disruptors through various signaling pathways. The detailed experimental protocols and comparative data presented here serve as a valuable resource for the scientific community to further assess the environmental and health impacts of these antimicrobials and to guide the development of safer alternatives.

References

Triclocarban: A Review of its Endocrine Disrupting Properties and a Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the endocrine-disrupting potential of Triclocarban (TCC), a widely used antimicrobial agent. It synthesizes findings from key in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated biological pathways. Furthermore, this guide offers a comparative overview of the endocrine-disrupting effects of common alternatives to TCC, including benzalkonium chloride, benzethonium chloride, and chloroxylenol, to support informed decisions in research and product development.

Triclocarban (TCC): Evidence for Endocrine Disruption

Triclocarban has been identified as an endocrine-disrupting chemical (EDC) in numerous studies, with effects observed on both androgen and estrogen signaling pathways.[1][2][3] A notable characteristic of TCC is its ability to amplify the effects of endogenous hormones, particularly testosterone, a mechanism that distinguishes it from many other EDCs that typically act as receptor agonists or antagonists.[4][5]

Quantitative Analysis of Endocrine Disruption by Triclocarban

The following table summarizes the key quantitative findings from in vitro studies assessing the endocrine-disrupting potential of Triclocarban.

Assay TypeCell LineEndpoint MeasuredConcentrationResultReference
Androgen Receptor (AR) Agonist AssayAR-EcoScreenLuciferase Reporter Gene Activation1 µMAgonist activity observed[6]
Estrogen Receptor α (ERα) Agonist AssayhERα-HeLa-9903Luciferase Reporter Gene Activation1 µM53% higher ERα relative transcriptional activity (RTA) than vehicle control[7]
Glucocorticoid Receptor (GR) Antagonist AssayMDA-kb2Luciferase Reporter Gene Inhibition5 µMAntagonist activity observed[6]
Thyroid Receptor (TR) Antagonist AssayGH3.TRE-LucLuciferase Reporter Gene Inhibition1 µMAntagonist activity observed[6]
Estrogen-Related Receptor γ (ERRγ) Binding AssayN/ADissociation Constant (Kd)96 ± 10 nMHigh binding affinity[8]
ERRγ Agonist AssayReporter Gene AssayLuciferase Reporter Gene Activation10 nM (LOEC)Agonistic activity observed[8]
Testosterone Amplification (in vivo)Castrated Male RatsIncreased weight of male sex accessory organs0.25% TCC in dietSignificant increase in organ size with T+TCC vs. T alone[5]

LOEC: Lowest Observed Effect Concentration

Signaling Pathways Implicated in Triclocarban's Endocrine Activity

Triclocarban exerts its endocrine-disrupting effects through multiple signaling pathways. A primary mechanism is its interaction with nuclear receptors, including the androgen receptor (AR) and estrogen receptor alpha (ERα), where it can act as an agonist.[6][7] Furthermore, TCC has been shown to have a high binding affinity for the estrogen-related receptor gamma (ERRγ), acting as an agonist and suggesting a novel mechanism for its estrogenic effects.[8] A unique characteristic of TCC is its ability to amplify the transcriptional activity of testosterone on the AR, a mechanism that does not involve direct binding but rather an enhancement of the endogenous hormone's action.[5]

TCC_Endocrine_Disruption_Pathway cluster_cellular Cellular Environment cluster_nuclear_receptors Nuclear Receptors cluster_hormones Endogenous Hormones cluster_response Biological Response TCC Triclocarban (TCC) AR Androgen Receptor (AR) TCC->AR Agonist Activity TCC->AR Amplifies Testosterone's Action ERa Estrogen Receptor α (ERα) TCC->ERa Agonist Activity ERRg Estrogen-Related Receptor γ (ERRγ) TCC->ERRg High Affinity Binding & Agonist Activity Androgenic_Effects Androgenic Effects AR->Androgenic_Effects Leads to Estrogenic_Effects Estrogenic Effects ERa->Estrogenic_Effects Leads to ERRg->Estrogenic_Effects Contributes to Testosterone Testosterone Testosterone->AR Binds

Triclocarban's multifaceted interaction with endocrine signaling pathways.

Comparison with Alternatives

Following restrictions on the use of Triclocarban in certain consumer products, several alternatives have seen increased use.[9] This section provides a comparative overview of the available data on the endocrine-disrupting potential of these alternatives.

CompoundClassSummary of Endocrine-Disrupting Potential
Triclocarban (TCC) CarbanilideDemonstrated androgenic and estrogenic activity, including amplification of testosterone effects. Interacts with AR, ERα, and ERRγ.[5][6][7][8]
Benzalkonium Chloride (BAC) Quaternary Ammonium CompoundEvidence suggests it may act as a xenoestrogen. In vitro studies show it can increase estradiol production and promote proliferation of ER-positive cells.[10][11] Upregulated vitellogenin gene expression in fish, a biomarker for estrogenic activity.[12][13]
Benzethonium Chloride (BEC) Quaternary Ammonium CompoundLimited data specifically on endocrine disruption. Some sources associate it with endocrine disruption, but detailed mechanistic studies are lacking.[14]
Chloroxylenol (PCMX) Phenolic CompoundConflicting evidence. Some studies suggest potential for endocrine disruption, and it is on the TEDX List of Potential Endocrine Disruptors.[9][15] However, a Biocidal Products Regulation (BPR) assessment concluded it is not an endocrine disruptor.[16] Further research is needed to clarify its effects.

Experimental Protocols

This section details the methodologies for key in vitro assays used to evaluate the endocrine-disrupting effects of Triclocarban and its alternatives.

Luciferase Reporter Gene Assay

This assay is widely used to determine if a chemical can activate or inhibit a specific nuclear receptor signaling pathway.

Luciferase_Assay_Workflow start Start cell_culture 1. Cell Culture: - Plate cells containing the  receptor of interest and a  luciferase reporter gene. start->cell_culture treatment 2. Treatment: - Expose cells to the test  compound (e.g., TCC) at  various concentrations. cell_culture->treatment incubation 3. Incubation: - Incubate cells for a defined  period (e.g., 24 hours). treatment->incubation lysis 4. Cell Lysis: - Lyse the cells to release  intracellular components,  including luciferase. incubation->lysis luciferase_assay 5. Luciferase Assay: - Add luciferase substrate to the  cell lysate. lysis->luciferase_assay measurement 6. Measurement: - Measure the light produced  (luminescence) using a  luminometer. luciferase_assay->measurement analysis 7. Data Analysis: - Compare luminescence of  treated cells to controls to  determine agonist or  antagonist activity. measurement->analysis end End analysis->end

Workflow for a typical luciferase reporter gene assay.

Methodology:

  • Cell Lines: Stably transfected cell lines expressing the nuclear receptor of interest (e.g., AR-EcoScreen for androgen receptor, hERα-HeLa-9903 for estrogen receptor α) and a reporter gene (luciferase) linked to a hormone response element are used.[6][7]

  • Culture and Treatment: Cells are seeded in 96-well plates and, after a pre-incubation period, are treated with the test compound at various concentrations, a vehicle control, and a positive control (a known agonist or antagonist for the receptor).[7]

  • Incubation: The cells are incubated for a specific duration (e.g., 24 hours) to allow for receptor activation and reporter gene expression.[7]

  • Lysis and Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer.[7]

  • Data Analysis: The relative light units (RLU) are measured, and the activity of the test compound is expressed relative to the vehicle control and positive control to determine agonistic or antagonistic effects.

H295R Steroidogenesis Assay

This assay is used to assess the effects of chemicals on the production of steroid hormones.

Methodology:

  • Cell Line: The human adrenocortical carcinoma cell line H295R is used as it expresses most of the key enzymes involved in steroidogenesis.

  • Culture and Exposure: H295R cells are cultured and then exposed to the test chemical at different concentrations for a specified period (e.g., 48 hours).[10]

  • Hormone Quantification: After exposure, the concentration of steroid hormones (e.g., estradiol, testosterone) in the cell culture medium is quantified using methods like enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Gene Expression Analysis: The expression levels of key steroidogenic genes (e.g., CYP19A1/aromatase, 17β-HSD) can be measured using quantitative real-time PCR (qPCR) to identify the mechanism of altered hormone production.[11]

MCF-7 Cell Proliferation (E-Screen) Assay

This assay is used to evaluate the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

  • Cell Line: Estrogen receptor-positive MCF-7 cells are used.

  • Culture and Treatment: Cells are cultured in a hormone-depleted medium before being exposed to the test compound at various concentrations.

  • Proliferation Assessment: After a set incubation period (e.g., 48 hours), cell proliferation is measured using various methods, such as counting cells, or colorimetric assays that measure metabolic activity (e.g., MTT assay).[11] An increase in cell proliferation compared to the control suggests estrogenic activity.

Conclusion

The available evidence strongly indicates that Triclocarban is a human endocrine disruptor, with a particular and unusual ability to amplify the action of testosterone. Its interactions with androgen, estrogen, and estrogen-related receptors have been demonstrated in multiple in vitro systems. While human data is primarily from exposure studies, the consistency of in vitro and animal data raises significant concerns.

The alternatives to Triclocarban, such as benzalkonium chloride and chloroxylenol, are not without their own potential for endocrine disruption, although the data for these compounds is less extensive and in some cases conflicting. This highlights the need for continued research and a precautionary approach in the development and use of antimicrobial agents in consumer products. For researchers and drug development professionals, a thorough understanding of the endocrine-disrupting potential of these compounds is crucial for ensuring human and environmental safety.

References

Triclocarban vs. benzalkonium chloride in antibacterial soaps

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Triclocarban and Benzalkonium Chloride in Antibacterial Soaps

Introduction

Triclocarban (TCC) and benzalkonium chloride (BAC) are two prominent antimicrobial agents historically used in a variety of personal care products, most notably antibacterial soaps. Triclocarban is a synthetic bacteriostatic agent, particularly effective against Gram-positive bacteria like Staphylococcus aureus.[1][2] Benzalkonium chloride is a quaternary ammonium compound with a broad spectrum of activity against bacteria, fungi, and enveloped viruses.[3][4][5]

Regulatory landscapes have significantly impacted the use of these compounds. In 2016, the U.S. Food and Drug Administration (FDA) issued a final rule banning triclocarban and 18 other antimicrobials from over-the-counter (OTC) consumer antiseptic wash products, citing a lack of evidence for their safety and effectiveness over plain soap and water.[2][6][7] Following this ban, manufacturers reformulated products, often using benzalkonium chloride, benzethonium chloride, or chloroxylenol as replacements.[8][9] However, the FDA deferred its ruling on these three replacement chemicals to allow for the submission of new safety and efficacy data, a decision that remains pending.[10][11]

This guide provides an objective, data-driven comparison of triclocarban and benzalkonium chloride, focusing on their mechanisms of action, antibacterial efficacy, experimental evaluation protocols, and safety profiles to inform researchers, scientists, and drug development professionals.

Mechanism of Action

The antimicrobial mechanisms of triclocarban and benzalkonium chloride are fundamentally different.

Triclocarban: TCC primarily functions by inhibiting the enoyl-(acyl-carrier protein) reductase (ENR) enzyme in bacteria.[1][12] This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system, which is essential for building bacterial cell membranes. By blocking ENR, triclocarban disrupts fatty acid synthesis, preventing bacterial growth and proliferation.[12] This targeted action makes it particularly potent against Gram-positive bacteria.[1][2] Some research also suggests it may act through non-specific adsorption to and disruption of cell membranes.[1][13]

Benzalkonium Chloride: As a cationic surfactant, BAC's primary mode of action is the disruption of microbial cell membranes.[3][5] The positively charged quaternary ammonium head of the BAC molecule interacts with and binds to the negatively charged phospholipids and proteins in the microbial cell membrane.[3] This binding disrupts intermolecular interactions, and the lipophilic alkyl chain embeds into the lipid bilayer, compromising the membrane's structural integrity. This leads to increased permeability, leakage of essential cytoplasmic contents like ions and enzymes, and ultimately, cell death.[3][14]

G cluster_0 Triclocarban (TCC) Mechanism cluster_1 Benzalkonium Chloride (BAC) Mechanism TCC Triclocarban ENR Enoyl-ACP Reductase (ENR) TCC->ENR Inhibits FAS Fatty Acid Synthesis (FAS-II) Membrane_Synth Cell Membrane Synthesis FAS->Membrane_Synth Essential for Growth_Inhibition Bacteriostatic Effect (Growth Inhibition) FAS->Growth_Inhibition Disruption leads to BAC Benzalkonium Chloride (Cationic Surfactant) Cell_Membrane Microbial Cell Membrane (Negatively Charged) BAC->Cell_Membrane Binds to Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Disruption Leads to Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Causes Cell_Death Bactericidal Effect (Cell Death) Leakage->Cell_Death Results in

Caption: Mechanisms of action for Triclocarban and Benzalkonium Chloride.

Comparative Antibacterial Efficacy

Quantitative assessment of antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. While MIC tests involve long exposure times not typical of handwashing, they provide a standardized baseline for comparing potency.[15]

Microorganism Triclocarban (TCC) Benzalkonium Chloride (BAC)
Staphylococcus aureus0.5 - 16 µg/mL~1 µg/mL
Enterococcus faecalis64 µg/mL~4 µg/mL
Escherichia coli> 100 µg/mL~32 µg/mL
Pseudomonas aeruginosa> 100 µg/mL~128 µg/mL

Note: The values presented are compiled from various studies and should be considered representative rather than absolute. MIC values can vary based on the specific strain and testing methodology.

Data Interpretation:

  • Triclocarban shows strong efficacy against Gram-positive bacteria like S. aureus and E. faecalis but is significantly less effective against Gram-negative bacteria such as E. coli and P. aeruginosa.[2][15]

  • Benzalkonium Chloride demonstrates broad-spectrum activity, with relatively low MIC values for both Gram-positive and Gram-negative bacteria, although some species like P. aeruginosa can show higher resistance.[14]

Experimental Protocols

Evaluating the antimicrobial efficacy of soap formulations typically involves standardized in vitro methods like agar diffusion or suspension tests.

General Protocol: Agar Well/Disk Diffusion Method

This method assesses the ability of an antimicrobial agent to inhibit microbial growth on an agar plate.

  • Culture Preparation: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: A sterile swab is dipped into the microbial suspension and used to evenly inoculate the entire surface of a nutrient agar plate (e.g., Mueller-Hinton agar).

  • Application of Test Substance:

    • Sterile paper disks are impregnated with known concentrations of the test soap solutions (e.g., 25, 50, 100, 200 mg/mL).[16]

    • Alternatively, wells (6-8 mm in diameter) are cut into the agar, and a specific volume (e.g., 200 µL) of the soap solution is added.[16]

  • Controls:

    • Positive Control: A disk/well containing a standard antibiotic (e.g., ampicillin) is used to verify the susceptibility of the microorganism.[16]

    • Negative Control: A disk/well containing the solvent (e.g., sterile distilled water) is used to ensure the solvent itself has no inhibitory effect.[16]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[17]

  • Data Collection: The diameter of the zone of inhibition (the clear area around the disk/well where microbial growth is prevented) is measured in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Caption: General experimental workflow for the agar diffusion method.

Safety and Toxicological Profile

The safety profiles of both triclocarban and benzalkonium chloride have been subjects of scientific and regulatory scrutiny.

Aspect Triclocarban (TCC) Benzalkonium Chloride (BAC)
Human Health Concerns Endocrine disruption (enhances estrogen and androgen activity); potential for bioaccumulation.[1][2][6][18]Skin, eye, and respiratory irritation; can act as a skin sensitizer/allergen.[19][20] Linked to developmental and reproductive toxicity in some studies.[11]
Antibiotic Resistance Concerns that its mechanism of action could contribute to the emergence of resistant bacteria ("superbugs").[6][18]Widespread use is linked to the emergence of resistant microbial strains, potentially through mechanisms like overexpression of efflux pumps.[4][20]
Environmental Impact Persists in the environment and is incompletely removed by wastewater treatment; toxic to aquatic organisms like algae and fish.[2][6][15]Not readily removed by wastewater treatment, making it a persistent environmental chemical; demonstrates acute and chronic toxicity to aquatic organisms.[10][19]
Regulatory Status (U.S. FDA) Banned from OTC consumer antiseptic washes in 2017.[1][6]Use in OTC consumer antiseptic washes is currently under a deferred ruling pending further safety and efficacy data.[10][11]

A 2018 study directly comparing the toxicity of TCC, TCS, and replacement antimicrobials (including BAC) in model organisms found that BAC was not safer. In zebrafish embryos, BAC showed acute lethal toxicity at environmentally relevant concentrations, comparable to TCC.[8][21]

Conclusion

Triclocarban and benzalkonium chloride are effective antimicrobial agents that operate via distinct mechanisms. Triclocarban's targeted inhibition of fatty acid synthesis makes it highly effective against Gram-positive bacteria, whereas benzalkonium chloride's disruptive action on cell membranes gives it a broader spectrum of activity.

However, the application of these compounds in consumer soaps is overshadowed by significant concerns regarding human health, environmental safety, and the potential for promoting antimicrobial resistance. The FDA's ban on triclocarban and its ongoing review of benzalkonium chloride underscore the consensus that for general consumer handwashing, the potential risks of these chemicals outweigh the evidence of their benefit over plain soap and water.[11][18] For researchers and professionals in drug development, understanding these differences is crucial for formulating specialized antiseptic products where a clear benefit-to-risk ratio can be established.

References

Comparative Toxicity of Triclocarban in Diverse Fish Species: A Toxicological Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Triclocarban (TCC), a potent antimicrobial agent once prevalent in personal care products, has become a significant environmental contaminant, raising concerns about its impact on aquatic ecosystems. This guide provides a comparative analysis of the toxicity of Triclocarban across various fish species, supported by experimental data, detailed methodologies, and an examination of the underlying molecular pathways of its toxic effects.

Quantitative Toxicity Data

The acute and chronic toxicity of Triclocarban varies considerably among different fish species and life stages. The following table summarizes key toxicity endpoints from multiple studies to facilitate a comparative assessment.

Fish SpeciesLife StageToxicity EndpointConcentration (µg/L)Exposure DurationReference
Clarias gariepinus (African Sharptooth Catfish)Fingerlings96-hour LC5041,57096 hours[1]
Embryos24-hour LC5046,08024 hours[1]
Oryzias latipes (Japanese Medaka)Not SpecifiedLC5085Not Specified[2]
Pimephales promelas (Fathead Minnow)AdultLOEC (fecundity)522 days[3]
AdultNOEC (fecundity)122 days[3]
Danio rerio (Zebrafish)EmbryosNOEC100Not Specified[3]
EmbryosMortality & Malformation>350120 hours[3][4]
General Range for Fish Not SpecifiedAcute Toxicity49 - 180Not Specified[5][6]
Not SpecifiedChronic Effect Threshold5Not Specified[5][6]

LC50: Lethal concentration that kills 50% of the test organisms. LOEC: Lowest observed effect concentration. NOEC: No observed effect concentration.

Experimental Protocols

The data presented in this guide are derived from standardized ecotoxicological studies. Below are detailed methodologies for key experimental assays cited.

Acute Toxicity Testing (Fish, Acute Toxicity Test - OECD 203)

The determination of the 96-hour LC50 for species like the African Sharptooth Catfish is typically conducted following the OECD Guideline 203.[7][8]

  • Test Organisms: Fish of a recommended species are acclimated to laboratory conditions for at least 12 days.[9] For a given test, it is important that all fish are from the same source and are of a similar size and age.[9]

  • Test Conditions: Fish are exposed to a range of Triclocarban concentrations, typically in a geometric series, plus a control group in clean water.[7] The test is conducted under static, semi-static, or flow-through conditions for a duration of 96 hours.[10] Water quality parameters such as temperature, pH, and dissolved oxygen are monitored regularly.

  • Observations: Mortalities and any sublethal effects, such as abnormal behavior or appearance, are recorded at 24, 48, 72, and 96 hours.[8][10]

  • Data Analysis: The LC50 values and their 95% confidence limits are calculated for each observation period using statistical methods like probit analysis.[10]

Chronic and Reproductive Toxicity Testing

Studies assessing chronic and reproductive effects, such as those on the fathead minnow, involve longer exposure periods to sublethal concentrations of Triclocarban.

  • Test Organisms: Adult breeding pairs or groups of fish are used.

  • Test Conditions: Fish are exposed to a range of Triclocarban concentrations for a period that can extend from several weeks to a full life cycle. For the fathead minnow study cited, the exposure duration was 22 days.[3]

  • Observations: Endpoints measured include survival, growth, reproductive output (e.g., fecundity, fertilization success, hatching success), and changes in secondary sexual characteristics.[3] Histopathological examination of tissues like the gonads may also be performed.

  • Data Analysis: Statistical analyses are used to determine the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC).[2]

Molecular Mechanisms and Signaling Pathways

Recent research, particularly utilizing the zebrafish model, has begun to elucidate the molecular pathways through which Triclocarban exerts its toxic effects.

Toll-like Receptor 4 (TLR4) Signaling Pathway

Triclocarban has been shown to induce developmental and immune toxicity in zebrafish by targeting the TLR4/MyD88/NF-κB signaling pathway.[11][12] This pathway is a critical component of the innate immune system.

TLR4_Signaling_Pathway TCC Triclocarban (TCC) TLR4 TLR4 Receptor TCC->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Inflammatory_Factors Pro-inflammatory Factors (TNF-α, IL-6) NF_kB->Inflammatory_Factors Upregulates Immune_Toxicity Immune Toxicity Inflammatory_Factors->Immune_Toxicity

Caption: Triclocarban-induced activation of the TLR4 signaling pathway leading to immune toxicity.

PI3K/Nrf2 Signaling Pathway

Triclocarban exposure can also induce immunotoxicity and increase the risk of pancreatic cancer by inhibiting the antioxidant capacity of the PI3K/Nrf2 signaling pathway in zebrafish.[13] This pathway plays a crucial role in cellular defense against oxidative stress.

PI3K_Nrf2_Signaling_Pathway TCC Triclocarban (TCC) PI3K PI3K TCC->PI3K Inhibits Oxidative_Stress Increased Oxidative Stress TCC->Oxidative_Stress Nrf2 Nrf2 PI3K->Nrf2 Activates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Immunotoxicity Immunotoxicity Oxidative_Stress->Immunotoxicity

Caption: Inhibition of the PI3K/Nrf2 pathway by Triclocarban, leading to oxidative stress.

Experimental Workflow for Toxicity Assessment

The overall process for assessing the toxicity of a compound like Triclocarban in fish involves a series of sequential and parallel experiments.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Chronic and Mechanistic Studies cluster_2 Data Interpretation Acute_Toxicity Acute Toxicity Testing (e.g., 96h LC50) Chronic_Toxicity Chronic Exposure (NOEC, LOEC) Acute_Toxicity->Chronic_Toxicity Reproductive_Toxicity Reproductive Assays (Fecundity) Chronic_Toxicity->Reproductive_Toxicity Molecular_Analysis Molecular Analysis (Gene Expression) Chronic_Toxicity->Molecular_Analysis Risk_Assessment Ecological Risk Assessment Reproductive_Toxicity->Risk_Assessment Pathway_Analysis Signaling Pathway Analysis Molecular_Analysis->Pathway_Analysis Pathway_Analysis->Risk_Assessment

Caption: A generalized workflow for the toxicological assessment of chemical contaminants in fish.

References

A Comparative Guide to the Cross-Validation of Triclocarban Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical methods for the quantification of Triclocarban (TCC): High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). The following sections present a detailed comparison of their performance based on experimental data, comprehensive experimental protocols, and a visual representation of the analytical method cross-validation workflow.

Data Presentation: A Comparative Analysis of Method Performance

The selection of an appropriate analytical method for Triclocarban quantification is contingent on various factors, including the sample matrix, required sensitivity, and the desired level of specificity. The following tables summarize the quantitative performance parameters of HPLC-UV and LC-MS/MS methods as reported in various studies.

Table 1: Performance Characteristics of HPLC-UV Methods for Triclocarban Analysis

MatrixLinearity (µg/mL)Correlation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
Cosmetic Products0 - 110> 0.999Not ReportedNot ReportedNot ReportedNot Reported[1][2]
Soil & BiosolidsNot ReportedNot ReportedNot Reported40 µg/kg (Soil), 100 µg/kg (Biosolids)82.0 - 83.1Not Reported[3]

Table 2: Performance Characteristics of LC-MS and LC-MS/MS Methods for Triclocarban Analysis

MatrixLinearityCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Precision (RSD %)Reference
Aquatic SamplesNot ReportedNot Reported3 - 50 ng/LNot ReportedNot ReportedNot Reported[4]
Aquatic Plants0.2 - 200 ng/g> 0.9990.05 ng/gNot Reported91.8 - 106.15.1[5]
Soil & CompostNot ReportedNot Reported0.03 - 0.40 ng/g0.1 - 1.0 ng/g83 - 1079 - 21[5]
Deionized WaterNot ReportedNot Reported0.38 - 4.67 ng/LNot Reported97 - 107Not Reported[6]
River WaterNot ReportedNot Reported0.38 - 4.67 ng/LNot Reported99 - 110Not Reported[6]
Human NailsNot ReportedNot ReportedNot Reported0.2 µg/kg98.1 - 106.31.8 - 18.1[7]
Urine & Serum0.01 - 150 ng/mL> 0.990.001 - 0.3 ng/mLNot Reported76.7 - 120.7< 7.6[8]
Environmental Water0.2 - 12 µg/L0.9980 - 0.99900.040 - 0.58 µg/LNot Reported70.0 - 103.57.0 - 8.8[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative experimental protocols for the analysis of Triclocarban using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is commonly employed for the analysis of Triclocarban in less complex matrices such as cosmetic products.

Sample Preparation (Cosmetic Products):

  • Accurately weigh a portion of the cosmetic sample.

  • Disperse the sample in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Extract Triclocarban using ultrasonication or vortexing.

  • Centrifuge the sample to pelletize solid matter.

  • Filter the supernatant through a 0.45 µm filter prior to injection.

Chromatographic Conditions:

  • Column: Agilent SB-C8 (250 x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Isocratic elution with a mixture of methanol and 0.01 mol/L phosphate buffer (pH 3.0) in a 72:28 (v/v) ratio[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 280 nm[1][2]

  • Injection Volume: 20 µL

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it suitable for complex environmental and biological matrices.

Sample Preparation (Water Samples):

  • Solid-Phase Extraction (SPE): Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

  • Load the water sample onto the cartridge.

  • Wash the cartridge with deionized water to remove interferences.

  • Elute Triclocarban with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient elution is often used with water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an additive like formic acid or ammonium formate to improve ionization.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for Triclocarban analysis.[4]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to one or more product ions. For Triclocarban, the precursor ion [M-H]⁻ is typically m/z 313, with product ions at m/z 160 and 126.

Workflow for Cross-Validation of Analytical Methods

The cross-validation of analytical methods is a critical process to ensure the reliability and comparability of results obtained from different analytical techniques. The following diagram illustrates a typical workflow for this process.

Cross-Validation Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) cluster_2 Cross-Validation A_Dev Method Development & Optimization A_Val Full Method Validation (ICH/FDA Guidelines) A_Dev->A_Val Sample_Selection Select Representative Samples (Spiked and Incurred) A_Val->Sample_Selection B_Dev Method Development & Optimization B_Val Full Method Validation (ICH/FDA Guidelines) B_Dev->B_Val B_Val->Sample_Selection Analysis_A Analyze Samples using Method A Sample_Selection->Analysis_A Analysis_B Analyze Samples using Method B Sample_Selection->Analysis_B Data_Comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) Analysis_A->Data_Comparison Analysis_B->Data_Comparison Conclusion Assess Agreement & Bias Determine Method Interchangeability Data_Comparison->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

References

Triclocarban's Modulation of Androgen Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the effects of triclocarban on testosterone action in comparison to other androgens.

This guide provides an objective comparison of triclocarban's (TCC) effects on androgen receptor (AR) signaling with that of endogenous and synthetic androgens. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows.

Comparative Analysis of Androgenic Activity

Triclocarban, a widely used antimicrobial agent, has been identified as an endocrine-disrupting chemical (EDC) with a unique mechanism of action on the androgen receptor. Unlike classical androgens that directly bind to and activate the AR, TCC exhibits little to no intrinsic androgenic activity.[1][2] Instead, its primary effect is to potentiate or amplify the action of endogenous androgens like testosterone and dihydrotestosterone (DHT).[1][2][3]

This potentiation has been observed both in vitro in cell-based assays and in vivo in animal models.[1][2] Studies have shown that in the presence of TCC, the transcriptional activity induced by testosterone and DHT is significantly increased.[1][4] This suggests that TCC can enhance the biological effects of the body's natural androgens.

The following table summarizes the quantitative data on the androgenic activity of testosterone, DHT, synthetic androgens (nandrolone and trenbolone), and the potentiating effect of triclocarban.

CompoundTypeAndrogen Receptor Binding Affinity (Ki) (nM)Androgen Receptor Transcriptional Activation (EC50) (nM)Primary Effect
Testosterone Endogenous Androgen~0.6 - 2.0[5][6]~0.66[7]Agonist
Dihydrotestosterone (DHT) Endogenous Androgen~0.25 - 0.5[8]~0.13 - 0.14[7][9]Agonist
Nandrolone Synthetic AndrogenWeak affinity[5]Potent activator[7]Agonist
Trenbolone (17β-trenbolone) Synthetic AndrogenSimilar to DHT[5]Not explicitly foundAgonist
Triclocarban (TCC) PotentiatorDoes not compete for binding[1]No intrinsic agonist activity[1][4]Enhances androgen action

Note: Ki and EC50 values can vary depending on the experimental system. The values presented are representative ranges from the cited literature.

Mechanism of Action: A Novel Form of Endocrine Disruption

The mechanism by which TCC enhances androgen action is distinct from direct receptor agonists. Competitive binding assays have demonstrated that TCC does not bind to the androgen receptor's ligand-binding domain.[1] Instead, it is hypothesized that TCC may act as a co-activator or facilitate the recruitment of other co-activators to the androgen-AR complex, leading to enhanced transcriptional output. Another proposed mechanism is the stabilization of the androgen receptor protein itself.[10] This novel mechanism categorizes TCC as a new type of endocrine disruptor.[2]

The following diagram illustrates the proposed mechanism of TCC's potentiation of androgen signaling.

androgen_signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) (inactive) Testosterone->AR Enters cell and binds TCC Triclocarban (TCC) AR_active Active AR Complex TCC->AR_active Enters cell HSP Heat Shock Proteins AR->HSP Bound AR->AR_active Conformational change & HSP dissociation ARE Androgen Response Element (ARE) Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response AR_active->ARE Translocates to nucleus and binds ARE TCC_effect TCC-mediated Potentiation AR_active->TCC_effect Interacts with TCC_effect->ARE Enhances transcription

Caption: Androgen signaling pathway and the proposed potentiation by triclocarban.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of triclocarban and other androgens on the androgen receptor.

In Vitro: Androgen Receptor Transcriptional Activation Assay (MDA-kb2 Cell Line)

This assay is used to determine the ability of a substance to induce or inhibit androgen receptor-mediated gene expression.

1. Cell Culture and Maintenance:

  • The MDA-kb2 human breast cancer cell line, which endogenously expresses the androgen receptor and is stably transfected with a luciferase reporter gene under the control of an androgen-responsive promoter, is used.

  • Cells are maintained in Leibovitz's L-15 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a non-CO2 incubator.

2. Assay Procedure:

  • Seed MDA-kb2 cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to attach overnight.

  • Prepare dosing solutions of the test compounds (e.g., testosterone, DHT, TCC) in a serum-free, phenol red-free medium.

  • To assess potentiation, co-treat cells with a fixed concentration of an androgen (e.g., 0.1 nM testosterone) and varying concentrations of TCC.

  • Include appropriate controls: vehicle control (e.g., DMSO), positive control (e.g., 1 nM DHT), and anti-androgen control (e.g., hydroxyflutamide).

  • After a 24-hour incubation period, lyse the cells and measure luciferase activity using a luminometer.

3. Data Analysis:

  • Express results as relative light units (RLUs) or as a percentage of the maximal response induced by the positive control.

  • Determine EC50 values (the concentration that elicits 50% of the maximal response) for agonists.

  • For potentiation, calculate the percentage increase in androgen-induced activity in the presence of TCC.

In Vivo: Hershberger Bioassay

The Hershberger bioassay is a short-term in vivo screening test for androgenic and anti-androgenic substances.

1. Animal Model and Dosing:

  • Use castrated peripubertal male rats (e.g., Sprague-Dawley). Castration removes the endogenous source of androgens.

  • Administer the test substance (e.g., TCC) daily for 10 consecutive days via oral gavage or subcutaneous injection.

  • For potentiation studies, co-administer the test substance with a sub-maximal dose of an androgen like testosterone propionate (TP).[2][9]

  • Include a vehicle control group, a TP-only group, and a TCC-only group.

2. Tissue Collection and Analysis:

  • On day 11, euthanize the animals and carefully dissect and weigh androgen-dependent tissues, including the ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.[9]

3. Data Analysis:

  • Compare the weights of the androgen-dependent tissues between the different treatment groups.

  • A statistically significant increase in tissue weights in the TCC + TP group compared to the TP-only group indicates potentiation of androgenic action.

The diagram below outlines the general workflow for assessing the androgenic potentiation of a test compound.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Hershberger Assay) cell_culture Culture MDA-kb2 cells treatment Treat cells with Androgen +/- Test Compound cell_culture->treatment luciferase_assay Perform Luciferase Assay treatment->luciferase_assay data_analysis_vitro Analyze Transcriptional Activation luciferase_assay->data_analysis_vitro decision Potentiation Observed? data_analysis_vitro->decision animal_prep Castrate male rats dosing 10-day dosing with Androgen +/- Test Compound animal_prep->dosing necropsy Necropsy and tissue collection dosing->necropsy data_analysis_vivo Analyze organ weights necropsy->data_analysis_vivo data_analysis_vivo->decision start Start start->cell_culture start->animal_prep conclusion Conclusion: Compound potentiates androgen action decision->conclusion Yes

Caption: General experimental workflow for assessing androgenic potentiation.

Conclusion

Triclocarban represents a unique class of endocrine-disrupting chemical that enhances the action of androgens rather than acting as a direct agonist. This potentiation effect has been demonstrated for both testosterone and its more potent metabolite, DHT. The mechanism appears to be independent of direct binding to the androgen receptor, highlighting a novel pathway of endocrine disruption. The experimental protocols described herein provide a framework for researchers to further investigate the effects of TCC and other potential androgen modulators. Understanding these unique mechanisms is crucial for assessing the risk of environmental chemicals and for the development of novel therapeutics targeting the androgen signaling pathway.

References

A Guide to Inter-Laboratory Comparison of Triclocarban Measurement in Water

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Triclocarban (TCC) in water samples. It is intended for researchers, scientists, and drug development professionals involved in environmental monitoring and analytical chemistry. The guide summarizes the performance of various published methods and outlines a general protocol for conducting an inter-laboratory comparison study to ensure data accuracy and comparability across different laboratories.

Quantitative Data Summary

The following table summarizes the performance of several analytical methods for the determination of Triclocarban in water, as reported in various studies. This allows for a comparison of different extraction techniques and instrumental analyses.

Analytical TechniqueSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
SBSE-LD-LC-MS/MSWastewater Effluent-10 ng/L92-962[1]
SPE-UPLC-UVWastewater0.028 µg/L-89.5-102.8<6.3[2]
LC/ESI/MSRiver Water, Wastewater3-50 ng/L---[3]
SWV Adsorptive StrippingDrinking Water3.2 x 10⁻¹⁰ mol L⁻¹---[4]
LC-MS-MSSoil, Biosolids0.58 ng/g (soil), 3.08 ng/g (biosolids)->95-[5]
IL-DLPME-HPLC-ESI-MS-MSEnvironmental Water0.040-0.58 µg/L-70.0-103.57.0-8.8[6]

SBSE-LD-LC-MS/MS: Stir Bar Sorptive Extraction with Liquid Desorption coupled to Liquid Chromatography-Tandem Mass Spectrometry SPE-UPLC-UV: Solid-Phase Extraction coupled to Ultra-Performance Liquid Chromatography with Ultraviolet Detection LC/ESI/MS: Liquid Chromatography with Electrospray Ionization Mass Spectrometry SWV: Square Wave Voltammetry LC-MS-MS: Liquid Chromatography-Tandem Mass Spectrometry IL-DLPME-HPLC-ESI-MS-MS: Ionic Liquid Dispersive Liquid-Phase Microextraction coupled to High-Performance Liquid Chromatography-Electrospray Tandem Mass Spectrometry

Experimental Protocols

A generalized experimental protocol for the analysis of Triclocarban in water, based on common methodologies, is provided below. This protocol can serve as a baseline for laboratories participating in an inter-laboratory comparison.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To isolate and concentrate Triclocarban from the water matrix and remove potential interferences.

  • Materials:

    • SPE Cartridges (e.g., C18)

    • Water sample (e.g., 100 mL, filtered)

    • Methanol (for conditioning and elution)

    • Deionized water (for rinsing)

    • Nitrogen gas evaporator

  • Procedure:

    • Condition the SPE cartridge by passing methanol followed by deionized water.

    • Load the filtered water sample onto the conditioned SPE cartridge at a controlled flow rate.

    • Wash the cartridge with deionized water to remove hydrophilic impurities.

    • Dry the cartridge thoroughly under vacuum or with nitrogen gas.

    • Elute the retained Triclocarban with a small volume of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol/water mixture) for instrumental analysis.

2. Instrumental Analysis (Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS)

  • Objective: To separate, identify, and quantify Triclocarban in the prepared sample extract.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

    • C18 analytical column.

    • Tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Typical Conditions:

    • Mobile Phase: A gradient of water (often with a modifier like acetic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[3][5]

    • Flow Rate: As per column specifications (e.g., 0.40 mL/min).[5]

    • Injection Volume: Typically 5-20 µL.

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[3]

    • MS/MS Transitions: Monitoring specific precursor-to-product ion transitions for Triclocarban for enhanced selectivity and sensitivity. A common precursor ion is m/z 313 [M-H]⁻.[3]

    • Internal Standard: Use of a stable isotope-labeled internal standard, such as ¹³C₆-Triclocarban, is recommended for accurate quantification.[3][5]

3. Quality Control and Data Analysis

  • Calibration: A multi-point calibration curve should be prepared using standards of known concentrations to bracket the expected sample concentrations.

  • Blanks: Method blanks (reagent water treated as a sample) should be analyzed to check for contamination.

  • Spikes: Matrix spikes (spiking a real sample with a known amount of Triclocarban) should be analyzed to assess matrix effects and recovery.[1][2]

  • Replicates: Analysis of duplicate or triplicate samples provides a measure of precision.

Visualizations

InterLab_Comparison_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories cluster_Analysis Data Analysis & Reporting Coordinator Study Coordinator SamplePrep Preparation & Distribution of Homogenized Water Samples Coordinator->SamplePrep Initiates LabA Laboratory A Analysis Sample Analysis using Standardized Protocol LabA->Analysis LabB Laboratory B LabB->Analysis LabC Laboratory C LabC->Analysis MoreLabs ... MoreLabs->Analysis DataCollection Data Collection & Compilation StatAnalysis Statistical Analysis (e.g., Z-scores) DataCollection->StatAnalysis FinalReport Final Report Generation StatAnalysis->FinalReport FinalReport->Coordinator Delivers SamplePrep->LabA Distributes Samples SamplePrep->LabB Distributes Samples SamplePrep->LabC Distributes Samples SamplePrep->MoreLabs Distributes Samples Results Submission of Analytical Results Analysis->Results Results->DataCollection Submits to Coordinator

Caption: Workflow of an inter-laboratory comparison study for Triclocarban measurement.

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing WaterSample Water Sample Collection & Filtration SPE Solid-Phase Extraction (SPE) WaterSample->SPE Elution Elution of TCC SPE->Elution Concentration Concentration & Reconstitution Elution->Concentration LC_Separation LC Separation (e.g., C18 column) Concentration->LC_Separation Inject MS_Detection MS/MS Detection (ESI-) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Result Reporting Quantification->Reporting

References

Triclocarban vs. Triclosan: A Comparative Analysis of Their Impact on Algal Biomass

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of the antimicrobial agents Triclocarban (TCC) and Triclosan (TCS) in personal care products has led to their continuous release into aquatic environments, raising concerns about their ecological impact. Algae, as primary producers, are particularly vulnerable to these compounds. This guide provides an objective comparison of the effects of Triclocarban and Triclosan on algal biomass, supported by experimental data, detailed methodologies, and an examination of the underlying toxic mechanisms.

Quantitative Toxicity Data

The following tables summarize the toxicity of Triclocarban and Triclosan to various algal species, presenting the half-maximal effective concentration (EC50) and no-observed-effect concentration (NOEC). Lower values indicate higher toxicity.

Table 1: Toxicity of Triclocarban (TCC) to Algal Species

Algal SpeciesExposure Duration (hours)EndpointEC50 (µg/L)NOEC (µg/L)Reference
Pseudokirchneriella subcapitata72Growth Inhibition29-[1]
Scenedesmus subspicatus72Growth Inhibition20-[1]
Multiple Species-Toxicity10 - 30-[2]

Table 2: Toxicity of Triclosan (TCS) to Algal Species

Algal SpeciesExposure Duration (hours)EndpointEC50 (µg/L)NOEC (µg/L)Reference
Scenedesmus subspicatus96Biomass1.40.69[3]
Pseudokirchneriella subcapitata-Growth Inhibition-0.2[3]
Anabaena flos-aquae96Biomass1.6-[3]
Euglena gracilis96Growth Inhibition1820-[4]
Selenastrum capricornutum-Toxicity3.4 (IC25)-[5]
Multiple Species-Toxicity0.2 - 2.8-[2]

Experimental Protocols

The toxicity data presented above are typically generated using standardized algal growth inhibition tests, such as the OECD Guideline 201 or equivalent EPA methods. A general experimental workflow is described below.

Algal Growth Inhibition Test (Based on OECD 201)
  • Test Organisms: Axenic cultures of freshwater green algae (e.g., Pseudokirchneriella subcapitata, Scenedesmus subspicatus) are maintained in a nutrient-rich medium.

  • Test Solutions: A series of concentrations of Triclocarban or Triclosan are prepared in the algal growth medium. A control group with no test substance is also included.

  • Exposure: A known density of algal cells (e.g., 10^4 cells/mL) is introduced into flasks containing the different concentrations of the test substance and the control medium.

  • Incubation: The flasks are incubated under controlled conditions of temperature (e.g., 21-24°C), light intensity, and photoperiod (e.g., 16 hours light: 8 hours dark) for a period of 72 to 96 hours. The flasks are continuously shaken to ensure uniform exposure and prevent cell sedimentation.

  • Measurement of Algal Biomass: Algal growth is determined at the end of the exposure period. Common methods for biomass measurement include:

    • Cell counting: Using a hemocytometer or an electronic particle counter.

    • Spectrophotometry: Measuring the absorbance of the culture at a specific wavelength (e.g., 680 nm), which correlates with cell density.

    • Chlorophyll fluorescence: Measuring the fluorescence of chlorophyll, which is an indicator of photosynthetic activity and biomass.

  • Data Analysis: The growth inhibition for each concentration is calculated relative to the control. The EC50 value is then determined by fitting a dose-response curve to the data. The NOEC is the highest concentration at which no statistically significant inhibition of growth is observed compared to the control.

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Prepare Algal Culture D Inoculate Algae into Test & Control Flasks A->D B Prepare Test Concentrations (TCC or TCS) B->D C Prepare Control (No Toxicant) C->D E Incubate under Controlled Conditions (72-96h) D->E F Measure Algal Biomass (Cell Count, OD, Fluorescence) E->F G Calculate Growth Inhibition F->G H Determine EC50 and NOEC G->H

Fig. 1: Experimental workflow for algal growth inhibition assay.

Mechanisms of Action and Affected Signaling Pathways

Both Triclocarban and Triclosan disrupt fundamental cellular processes in algae, leading to reduced biomass. While their primary targets are similar, some differences in their mechanisms have been observed.

Triclosan (TCS)

Triclosan is known to have multiple modes of action against algae:

  • Inhibition of Fatty Acid Synthesis: TCS specifically targets and inhibits the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the type II fatty acid synthesis (FASII) pathway.[3] This disrupts the production of fatty acids necessary for building and maintaining cell membranes.

  • Membrane Destabilization: At higher concentrations, TCS can act as a non-specific biocide, causing damage to cell membranes and leading to leakage of cellular contents.[3]

  • Uncoupling of Oxidative Phosphorylation: TCS can interfere with the electron transport chain in mitochondria, disrupting ATP synthesis and leading to a cellular energy deficit.[3]

  • Suppression of Metabolic Pathways: Transcriptomic studies on algae like Euglena gracilis and Raphidocelis subcapitata have revealed that TCS exposure leads to the downregulation of genes involved in crucial metabolic pathways, including carbon and nitrogen metabolism, as well as porphyrin and chlorophyll biosynthesis, ultimately affecting photosynthesis.[4]

G cluster_pathways Affected Cellular Processes TCS Triclosan (TCS) FASII Fatty Acid Synthesis (FabI Inhibition) TCS->FASII Membrane Cell Membrane Integrity TCS->Membrane OxPhos Oxidative Phosphorylation TCS->OxPhos Metabolism Metabolic Pathways (Carbon, Nitrogen, Chlorophyll) TCS->Metabolism Biomass Reduced Algal Biomass FASII->Biomass Membrane->Biomass OxPhos->Biomass Metabolism->Biomass

Fig. 2: Signaling pathways affected by Triclosan in algae.
Triclocarban (TCC)

The toxic mechanism of Triclocarban in algae is less extensively studied than that of Triclosan, but available evidence points to the following:

  • Inhibition of Enoyl-(acyl-carrier protein) Reductase: Similar to Triclosan, TCC is believed to inhibit the activity of enoyl-(acyl-carrier protein) reductase, thereby disrupting fatty acid synthesis and cell membrane formation.[6]

  • Disruption of Photosynthetic Systems: Studies have indicated that TCC has a selective toxic effect on the photosynthetic apparatus of algae, leading to a significant decrease in chlorophyll-a concentration, which can be more pronounced than the effect on overall biomass growth.[1]

  • General Membrane Disruption: TCC is also thought to cause non-specific damage to cell membranes, contributing to its overall toxicity.[6]

G cluster_pathways Affected Cellular Processes TCC Triclocarban (TCC) FASII Fatty Acid Synthesis (Enoyl-ACP Reductase Inhibition) TCC->FASII Photosynthesis Photosynthetic Systems (Chlorophyll Reduction) TCC->Photosynthesis Membrane Cell Membrane Integrity TCC->Membrane Biomass Reduced Algal Biomass FASII->Biomass Photosynthesis->Biomass Membrane->Biomass

Fig. 3: Signaling pathways affected by Triclocarban in algae.

Conclusion

Both Triclocarban and Triclosan are highly toxic to algae, with Triclosan generally exhibiting a higher potency at lower concentrations for many tested species. Their primary mechanisms of toxicity overlap, with both compounds targeting fatty acid synthesis and causing membrane damage. However, Triclosan's effects on a broader range of metabolic pathways have been more extensively documented, while Triclocarban shows a particularly strong impact on photosynthetic systems. The data underscores the potential for both compounds to disrupt aquatic ecosystems by inhibiting the growth of primary producers. Further research is needed to fully elucidate the specific signaling cascades affected by these antimicrobials in different algal species.

References

Unmasking Triclocarban's Cellular Impact: A Comparative Guide to In Vitro Toxicity Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various in vitro models used to predict the toxicity of Triclocarban (TCC), a widely used antimicrobial agent. The following sections detail the experimental data, protocols, and key signaling pathways involved in TCC's toxicological profile.

Triclocarban has been shown to exhibit a range of toxicological effects, including endocrine disruption, genotoxicity, and interference with lipid metabolism. A variety of in vitro models have been employed to elucidate these effects and provide data for risk assessment. This guide synthesizes findings from multiple studies to offer a comparative overview of the performance of these models.

Comparative Analysis of In Vitro Models for Triclocarban Toxicity

The following tables summarize quantitative data from key in vitro studies on Triclocarban toxicity, providing a clear comparison of different models and endpoints.

Genotoxicity and Mutagenicity Assays
Assay TypeCell Line / OrganismTCC ConcentrationResultCitation
Ames Test Salmonella typhimurium (TA97, TA98, TA100, TA102)0.1 - 1000 µ g/plate No significant increase in revertant colonies (Not mutagenic)[1][2]
Comet Assay HaCaT (Human Keratinocytes)2.5, 5, 10 µg/mLConcentration-dependent increase in DNA in tail[3]
L02 (Human Hepatocytes)5, 10, 15 µMNo significant increase in DNA damage[2]
Chromosome Aberration Test Not Specified Mammalian Cells10 µg/mLPositive for genotoxicity[3]
Endocrine Disruption Assays
Assay TypeCell LineTCC ConcentrationEndpointResultCitation
Estrogen Receptor (ER) Reporter Gene Assay CV-11 nM - 1 µMLuciferase activityInduced estrogenic activity[4]
BG1Luc4E2 (Human Ovarian Cancer)Up to 1 µMLuciferase activityConcentration-dependent enhancement of E2-induced activity[5]
Androgen Receptor (AR) Reporter Gene Assay Not SpecifiedUp to 1 µMLuciferase activityConcentration-dependent enhancement of testosterone-induced activity[5]
Estrogen-Related Receptor γ (ERRγ) Reporter Gene Assay Not Specified10 nM (Lowest Observed Effective Concentration)Agonistic activityTCC exerted agonistic activity toward ERRγ[6]
Adipogenesis and Hepatotoxicity Assays

| Assay Type | Cell Line | TCC Concentration | Endpoint | Result | Citation | | :--- | :--- | :--- | :--- | :--- | | Adipogenesis Assay | 3T3-L1 (Mouse Preadipocytes) | Not specified | Adipocyte differentiation, lipid accumulation | Promoted adipogenesis |[7] | | Hepatotoxicity Assay | L02 (Human Hepatocytes) | Not specified | Triglyceride, ceramide, and saturated fatty acid accumulation | Dose-dependently interfered with cellular redox state and induced lipid accumulation |[8] | | | HepaRG (Human Hepatoma) | Not specified | Mitochondrial respiration, lipid droplet accumulation | Inhibited mitochondrial fatty acid oxidation, induced lipid droplet accumulation and oxidative stress |[9] |

Key Signaling Pathways in Triclocarban Toxicity

Triclocarban's toxicity is mediated through various signaling pathways. Understanding these pathways is crucial for interpreting in vitro data and predicting in vivo effects.

TCC_Toxicity_Pathways cluster_endocrine Endocrine Disruption cluster_genotoxicity Genotoxicity cluster_metabolic Metabolic Disruption TCC_endo Triclocarban ER Estrogen Receptor (ER) TCC_endo->ER Enhances E2 activity AR Androgen Receptor (AR) TCC_endo->AR Enhances Testosterone activity ERRg Estrogen-Related Receptor γ (ERRγ) TCC_endo->ERRg Agonist Gene_Expression_endo Altered Gene Expression ER->Gene_Expression_endo AR->Gene_Expression_endo ERRg->Gene_Expression_endo Hormonal_Imbalance Hormonal Imbalance Gene_Expression_endo->Hormonal_Imbalance TCC_geno Triclocarban DNA_Damage DNA Strand Breaks TCC_geno->DNA_Damage Chromosome_Aberrations Chromosome Aberrations TCC_geno->Chromosome_Aberrations TCC_meta Triclocarban mtFAO Mitochondrial Fatty Acid Oxidation TCC_meta->mtFAO Inhibits Adipogenesis Adipogenesis TCC_meta->Adipogenesis Promotes Lipid_Accumulation Lipid Accumulation mtFAO->Lipid_Accumulation Oxidative_Stress Oxidative Stress mtFAO->Oxidative_Stress

Caption: Signaling pathways implicated in Triclocarban toxicity.

Experimental Workflows

The following diagrams illustrate the general workflows for key in vitro assays used to assess Triclocarban toxicity.

Comet_Assay_Workflow start Start: HaCaT Cell Culture exposure Expose cells to Triclocarban start->exposure harvest Harvest and embed cells in agarose on a slide exposure->harvest lysis Cell Lysis harvest->lysis electrophoresis Alkaline Gel Electrophoresis lysis->electrophoresis stain Stain DNA with fluorescent dye electrophoresis->stain visualize Visualize and score comets under a microscope stain->visualize end End: Quantify DNA damage visualize->end

Caption: Generalized workflow for the Comet Assay.

Ames_Test_Workflow start Start: Culture Salmonella typhimurium strains prepare Prepare test plates with minimal glucose agar start->prepare mix Mix bacteria, Triclocarban, and S9 mix (optional) prepare->mix plate Pour mixture onto test plates mix->plate incubate Incubate plates at 37°C for 48-72 hours plate->incubate count Count revertant colonies incubate->count end End: Determine mutagenic potential count->end

Caption: Generalized workflow for the Ames Test.

Reporter_Gene_Assay_Workflow start Start: Culture reporter cell line (e.g., CV-1, BG1Luc4E2) seed Seed cells into 96-well plates start->seed treat Treat cells with Triclocarban +/- hormone (e.g., E2) seed->treat incubate Incubate for a defined period treat->incubate lyse Lyse cells and add luciferase substrate incubate->lyse measure Measure luminescence lyse->measure end End: Quantify reporter gene activity measure->end

Caption: Generalized workflow for Reporter Gene Assays.

Experimental Protocols

Comet Assay (Alkaline)

Cell Line: HaCaT (Human Keratinocytes)

  • Cell Culture and Treatment: Culture HaCaT cells in appropriate medium until they reach 70-80% confluency. Expose cells to varying concentrations of Triclocarban (e.g., 2.5, 5, 10 µg/mL) and a negative control (vehicle) for a specified duration (e.g., 24 hours).

  • Slide Preparation: Prepare microscope slides by coating them with a layer of 1% normal melting point agarose.

  • Cell Embedding: Harvest the treated cells by trypsinization, wash with PBS, and resuspend in low melting point agarose at 37°C. Pipette the cell suspension onto the pre-coated slides and cover with a coverslip. Allow the agarose to solidify at 4°C.

  • Lysis: Immerse the slides in cold lysis buffer (containing Triton X-100 and high salt concentration) to lyse the cells and unfold the nuclear DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) to unwind the DNA. Perform electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Damaged DNA will migrate out of the nucleus, forming a "comet" tail. Analyze the images using specialized software to quantify the percentage of DNA in the tail, which is an indicator of DNA damage.

Ames Test (Bacterial Reverse Mutation Assay)

Organism: Salmonella typhimurium strains (e.g., TA97, TA98, TA100, TA102)

  • Strain Preparation: Inoculate the tester strains into nutrient broth and incubate overnight to obtain a log-phase culture.

  • Metabolic Activation (S9 Mix): Prepare the S9 fraction from the liver of rats induced with Aroclor 1254 or a similar inducing agent. The S9 mix provides a source of metabolic enzymes.

  • Plate Incorporation Method:

    • To a tube containing molten top agar, add the bacterial culture, the test substance (Triclocarban at various concentrations), and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).

    • Briefly vortex the mixture and pour it onto a minimal glucose agar plate.

    • Include positive and negative (vehicle) controls.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

In Vitro Mammalian Chromosome Aberration Test
  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., Chinese Hamster Ovary cells or human peripheral blood lymphocytes) to obtain a sufficient number of dividing cells. Expose the cells to at least three analyzable concentrations of Triclocarban, along with positive and negative controls, for a suitable period. Include treatments with and without an exogenous metabolic activation system (S9 mix).

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid or colchicine) to the cultures to accumulate cells in metaphase.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cytoplasm, and then fix them. Drop the fixed cells onto clean microscope slides and air-dry.

  • Staining: Stain the slides with a suitable stain (e.g., Giemsa).

  • Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration and control for the presence of structural chromosome aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Data Analysis: Determine the frequency of aberrant cells and the number of aberrations per cell. A statistically significant, dose-dependent increase in the frequency of cells with structural aberrations is considered a positive result.

References

Comparative Analysis of Triclocarban in Human Plasma and Urine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparative analysis of Triclocarban (TCC) detection and quantification in human plasma and urine. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of analytical methodologies, quantitative data, and experimental workflows.

Triclocarban, a widely used antimicrobial agent in personal care products, is absorbed into the human body and can be detected in various biological matrices.[1][2] Understanding its concentration and metabolic fate in plasma and urine is crucial for assessing human exposure and potential health effects.

Quantitative Data Summary

The following tables summarize the quantitative data for Triclocarban and its metabolites in human urine and plasma as reported in various studies. These values highlight the different concentration ranges observed in these two key biological fluids.

Table 1: Triclocarban and its Metabolites in Human Urine

AnalyteConcentration Range / Mean (ng/mL)Detection FrequencyPopulationReference
Triclocarban (TCC)35.4%U.S. Adults[3]
Triclocarban (TCC)Mean: 3.85Detected in 28% of samplesU.S. Adults[4][5]
Triclocarban (TCC)Average: 10.46Detected in 15 Chinese female urine samplesChinese Females[6]
TCC-N-GlucuronidesVaried widely among subjectsDetected in all exposed subjectsHuman volunteers after showering with TCC soap[7]

LOD = Limit of Detection

Table 2: Triclocarban and its Metabolites in Human Plasma/Serum

AnalyteConcentration Range / Mean (ng/mL)Detection FrequencyPopulationReference
Triclocarban (TCC)Mean: 0.45Detected in ~50% of serum samplesU.S. Adults[2][4]
2'-OH-TCC sulfate conjugate0 - 20-Human subjects after a single oral dose[1]
2'-OH-TCC and 3'-OH-TCCNot detected-Human serum samples[4]

Experimental Protocols

Accurate quantification of Triclocarban and its metabolites requires robust analytical methods. The most common techniques involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below are detailed protocols for two prevalent methods.

1. Ultra-High-Performance Liquid Chromatography/Electrospray Ionization Tandem Mass Spectrometry (UHPLC/ESI-MS/MS) for Urine and Serum [6]

  • Sample Preparation:

    • Enzymatic Hydrolysis: To measure total TCC (free and conjugated), samples are treated with β-glucuronidase (500 U/mL) and sulfatase (80 U/mL) at 37°C for 4 hours to hydrolyze the conjugated metabolites.[6]

    • Extraction: Solid-Phase Extraction (SPE) is performed for sample clean-up and concentration, which has shown higher extraction efficiency compared to Liquid-Liquid Extraction (LLE).[6]

  • Chromatographic Separation:

    • Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A suitable reversed-phase column is used for the separation of TCC and its metabolites.

    • Mobile Phase: A gradient of organic solvent (e.g., methanol or acetonitrile) and water, often with an additive like formic acid to improve ionization.

  • Mass Spectrometric Detection:

    • Instrument: A tandem mass spectrometer with an electrospray ionization (ESI) source.

    • Mode: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes.

2. Online Solid-Phase Extraction-Liquid Chromatography-Tandem Mass Spectrometry (Online SPE-LC-MS/MS) for Urine [8][9]

  • Sample Preparation:

    • Urine samples (100 µL) are directly injected into the system with minimal pretreatment, often just dilution.[8][9]

  • Automated Online SPE:

    • SPE Column: A reversed-phase SPE column (e.g., LiChrosphere RP-18 ADS) is used to trap and concentrate TCC and its metabolites from the urine matrix.[4][9]

    • Washing Step: The SPE column is washed to remove interfering matrix components.

    • Elution: The trapped analytes are then eluted from the SPE column and transferred to the analytical LC column.

  • Chromatographic Separation:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system.

    • Analytical Column: A high-resolution reversed-phase column (e.g., Chromolith High Resolution RP-18e) is used for separation.[9]

  • Mass Spectrometric Detection:

    • Instrument: A tandem mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or ESI source.[9]

    • Detection: Isotope dilution is commonly used for accurate quantification, with 13C6-labeled TCC as an internal standard.[9]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the analysis of Triclocarban in human plasma and urine.

experimental_workflow_urine cluster_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) urine_sample->hydrolysis extraction Solid-Phase Extraction (SPE) hydrolysis->extraction uhplc UHPLC Separation extraction->uhplc Eluate msms MS/MS Detection (ESI) uhplc->msms

Caption: Workflow for UHPLC/ESI-MS/MS analysis of Triclocarban in human urine.

experimental_workflow_plasma cluster_prep Sample Preparation cluster_analysis Analysis plasma_sample Plasma/Serum Sample protein_precipitation Protein Precipitation (e.g., with Acetonitrile) plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant online_spe Online SPE supernatant->online_spe Direct Injection hplc HPLC Separation online_spe->hplc msms MS/MS Detection hplc->msms

Caption: Workflow for online SPE-LC-MS/MS analysis of Triclocarban in human plasma.

Metabolism of Triclocarban

Human metabolism of TCC involves several pathways. The primary route of excretion in urine is through direct glucuronidation at the nitrogen atoms of the urea linkage, forming N- and N'-glucuronides.[1][7] Another pathway involves hydroxylation of the aromatic rings to form metabolites such as 2'-hydroxy-TCC and 6-hydroxy-TCC, which are subsequently conjugated with sulfate or glucuronic acid.[1] The sulfate conjugate of 2'-OH-TCC is a major metabolite found in human plasma.[1][7]

tcc_metabolism cluster_phaseI Phase I Metabolism cluster_phaseII Phase II Metabolism TCC Triclocarban (TCC) OH_TCC Hydroxylated Metabolites (e.g., 2'-OH-TCC, 6-OH-TCC) TCC->OH_TCC Hydroxylation (CYP450) N_Glucuronides N-Glucuronides TCC->N_Glucuronides Direct Glucuronidation Sulfate_Glucuronide_Conj Sulfate & Glucuronide Conjugates OH_TCC->Sulfate_Glucuronide_Conj Conjugation

Caption: Simplified metabolic pathway of Triclocarban in humans.

References

assessing the relative potency of Triclocarban as an endocrine disruptor

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the relative potency of Triclocarban as an endocrine disruptor, supported by experimental data and methodological insights.

Triclocarban (TCC), a widely used antimicrobial agent in personal care products, has come under scientific scrutiny for its potential to disrupt the endocrine system. This guide provides a comparative assessment of TCC's potency as an endocrine disruptor, drawing on key experimental findings to offer a clear perspective on its activity relative to other compounds.

Quantitative Comparison of Endocrine Disrupting Potency

The following tables summarize the key quantitative data from various in vitro and in vivo studies, comparing the endocrine-disrupting effects of Triclocarban with other relevant compounds.

CompoundReceptor/EnzymeAssay TypePotency MetricValueRelative Potency ComparisonReference
Triclocarban (TCC) Estrogen-Related Receptor γ (ERRγ)Fluorescence Competitive BindingDissociation Constant (Kd)96 ± 10 nMHigher binding potency than GSK4716 (synthetic agonist) and ~9-fold higher than Triclosan.[1][2][3][4]Cao et al., 2020
Triclosan (TCS)Estrogen-Related Receptor γ (ERRγ)Fluorescence Competitive BindingDissociation Constant (Kd)886 ± 141 nMLower binding potency than TCC.[2]Cao et al., 2020
GSK4716 (synthetic agonist)Estrogen-Related Receptor γ (ERRγ)Fluorescence Competitive BindingDissociation Constant (Kd)Not explicitly stated, but TCC's is lower.TCC has a higher binding potency.[1][3][4]Cao et al., 2020
Triclocarban (TCC) Estrogen-Related Receptor γ (ERRγ)Reporter Gene AssayLowest Observed Effective Concentration (LOEC)10 nMMore potent than Triclosan.[2]Cao et al., 2020
Triclosan (TCS)Estrogen-Related Receptor γ (ERRγ)Reporter Gene AssayLowest Observed Effective Concentration (LOEC)100 nMLess potent than TCC.[2]Cao et al., 2020
Triclocarban (TCC) Androgen Receptor (AR)Reporter Gene AssayAgonist ActivityAgonist activity observed at 1 µM.[5][6]-Kanda et al., 2020
Triclocarban (TCC) Estrogen Receptor α (ERα)Reporter Gene AssayAgonist ActivityAgonist activity observed at 1 µM.[5][6]-Kanda et al., 2020
Triclocarban (TCC) Human Aromatase (CYP19A1)Enzyme Inhibition AssayIC5015.81 µM2.5 times less potent than Triclosan.[7]James et al., 2017
Triclosan (TCS)Human Aromatase (CYP19A1)Enzyme Inhibition AssayIC506.26 µMMore potent inhibitor than TCC.[7]James et al., 2017

Mechanisms of Endocrine Disruption

Triclocarban exhibits its endocrine-disrupting effects through multiple mechanisms. Notably, it acts as an agonist for the Estrogen-Related Receptor γ (ERRγ) and can amplify the effects of endogenous hormones like testosterone and estrogen.[1][3][4][8][9][10]

Estrogen-Related Receptor γ (ERRγ) Agonism

TCC has been shown to bind to and activate ERRγ, a nuclear receptor involved in the regulation of cellular metabolism.[1][2] This interaction represents a novel mechanism for its estrogenic activity, distinct from classical estrogen receptors.

ERR_gamma_pathway TCC Triclocarban (TCC) ERRg Estrogen-Related Receptor γ (ERRγ) TCC->ERRg Binds and Activates ERE Estrogen Response Element (ERE) ERRg->ERE Binds to TargetGenes Target Gene Transcription ERE->TargetGenes Initiates

Caption: Triclocarban's agonistic activity on the ERRγ signaling pathway.

Amplification of Endogenous Hormone Action

A significant finding is TCC's ability to enhance the transcriptional activity induced by testosterone and estrogen, even when exhibiting little to no direct agonist activity on its own.[10][11][12][13][14] This suggests a mechanism of action that amplifies the effects of naturally occurring hormones.

Hormone_Amplification cluster_hormone Endogenous Hormone cluster_tcc Triclocarban Hormone Testosterone or Estrogen Receptor Androgen/Estrogen Receptor Hormone->Receptor Binds to TCC TCC TCC->Receptor Enhances Binding/Activity Response Amplified Transcriptional Activity Receptor->Response Leads to Competitive_Binding_Workflow start Start prepare Prepare purified ERRγ protein and a fluorescently labeled ligand. start->prepare incubate Incubate ERRγ with the fluorescent ligand in the presence of varying concentrations of TCC. prepare->incubate measure Measure the displacement of the fluorescent ligand by TCC using a fluorometer. incubate->measure calculate Calculate the dissociation constant (Kd) to determine binding affinity. measure->calculate end End calculate->end

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The widespread use of antimicrobial compounds in consumer products has raised concerns about their potential to contribute to the growing crisis of antibiotic resistance. Triclocarban (TCC), a common ingredient in antibacterial soaps and other personal care items, has come under scrutiny for its potential to induce cross-resistance to clinically important antibiotics. This guide provides a comprehensive comparison of the effects of TCC exposure on bacterial susceptibility to antibiotics, supported by available experimental data. While research directly investigating TCC is somewhat limited, extensive data from studies on the structurally and functionally similar compound, triclosan (TCS), provides valuable insights into the potential mechanisms and outcomes of TCC exposure.

Quantitative Data on Antibiotic Susceptibility

Exposure of bacteria to sublethal concentrations of TCC and its analogue TCS can lead to decreased susceptibility to a range of antibiotics. This is often quantified by measuring the change in the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize key findings from studies on Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.

Note: Data for Triclosan (TCS) is included as a proxy to infer the potential effects of Triclocarban (TCC) due to the limited availability of direct TCC-related quantitative data on antibiotic MIC changes.

Table 1: Fold Change in Minimum Inhibitory Concentration (MIC) of Antibiotics in Pseudomonas aeruginosa after Adaptation to Triclosan (TCS)

AntibioticAntibiotic ClassFold Change in MIC
CiprofloxacinFluoroquinolone2
TetracyclineTetracycline2
TrimethoprimDihydrofolate reductase inhibitor2
ErythromycinMacrolide2
GentamicinAminoglycoside2
ChloramphenicolAmphenicol2

Source: Adapted from a study on a triclosan-adapted epidemic strain of P. aeruginosa, which showed a consistent 2-fold increase in the MICs for all six tested antibiotics[1].

Table 2: Changes in Antibiotic Susceptibility of Staphylococcus aureus (ATCC 6538) Small-Colony Variant (SCV) Induced by Triclosan Exposure

AntibioticAntibiotic ClassMIC (μg/mL) - Parent StrainMIC (μg/mL) - SCVFold Change in MIC
CiprofloxacinFluoroquinolone0.250.125-2
GentamicinAminoglycoside0.50.25-2
TetracyclineTetracycline0.50.125-4
ErythromycinMacrolide0.250.125-2
Oxacillinβ-lactam0.250.125-2
VancomycinGlycopeptide10.5-2
Ampicillinβ-lactam0.1250.1251 (No change)

Source: Adapted from a study on a triclosan-induced small-colony variant of S. aureus. Interestingly, this study demonstrated increased susceptibility to most antibiotics tested[2].

Table 3: Fold Change in Minimum Inhibitory Concentration (MIC) of Antibiotics in Escherichia coli after Adaptation to Triclosan (TCS)

AntibioticAntibiotic ClassFold Change in MIC
ChloramphenicolAmphenicol10
TetracyclineTetracycline10

Source: Based on studies indicating a 10-fold increase in resistance to chloramphenicol and tetracycline in E. coli following TCS exposure[3].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the link between triclocarban exposure and antibiotic resistance.

Protocol for Determining Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for assessing the susceptibility of a bacterial strain to an antimicrobial agent.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Triclocarban (TCC) stock solution

  • Antibiotic stock solutions

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically an optical density at 600 nm [OD600] of 0.4-0.6).

    • Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of TCC-Containing Growth Medium (for adaptation studies):

    • Prepare a stock solution of TCC in a suitable solvent (e.g., DMSO).

    • Serially dilute the TCC stock solution in CAMHB to achieve the desired sublethal exposure concentrations.

  • Serial Dilution of Antibiotics:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each antibiotic in either standard CAMHB or TCC-containing CAMHB.

    • The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

    • Include a positive control (bacteria in medium without antibiotic) and a negative control (medium only).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium. This can be assessed visually or by measuring the OD600 of each well using a microplate reader.

Protocol for Quantitative Real-Time PCR (qRT-PCR) to Measure Efflux Pump Gene Expression

This protocol is used to quantify the expression levels of genes encoding for multidrug efflux pumps, such as mexB.

Materials:

  • Bacterial cultures grown with and without TCC exposure

  • RNA extraction kit

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR instrument

  • Primers specific for the target efflux pump gene (e.g., mexB) and a housekeeping gene (for normalization)

  • SYBR Green or other fluorescent DNA-binding dye

Procedure:

  • Bacterial Culture and RNA Extraction:

    • Grow bacterial cultures to mid-log phase in the presence or absence of a sublethal concentration of TCC.

    • Harvest the bacterial cells by centrifugation.

    • Extract total RNA from the bacterial pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.

  • Quantitative Real-Time PCR:

    • Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and a fluorescent dye like SYBR Green.

    • Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • A melt curve analysis should be performed at the end of the amplification to verify the specificity of the PCR product.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the target and housekeeping genes in the control and TCC-treated samples.

    • Calculate the relative fold change in gene expression using the ΔΔCt method. The expression of the target gene is normalized to the expression of the housekeeping gene.

Signaling Pathways and Experimental Workflows

The primary mechanism by which triclocarban and triclosan are thought to induce antibiotic resistance is through the upregulation of multidrug efflux pumps. These pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell, thereby reducing their intracellular concentration and efficacy.

TCC_Resistance_Pathway cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_regulation Gene Regulation TCC Triclocarban (TCC) Repressor Repressor Protein (e.g., MexR, NfxB) TCC->Repressor Inactivation/Dissociation EffluxPump Multidrug Efflux Pump (e.g., MexB) Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Efflux EffluxGene Efflux Pump Gene (e.g., mexA, mexB, oprM) Repressor->EffluxGene Represses EffluxGene->EffluxPump Expression Antibiotic_in Antibiotic Antibiotic_in->EffluxPump Substrate

Caption: TCC-induced upregulation of a multidrug efflux pump.

The diagram above illustrates a generalized signaling pathway for TCC-induced antibiotic resistance. Triclocarban is thought to enter the bacterial cell and interact with a repressor protein that normally blocks the expression of efflux pump genes. This interaction inactivates the repressor, leading to the transcription and translation of the efflux pump components. The assembled efflux pump then actively expels antibiotics from the cell, conferring resistance.

Experimental_Workflow A Bacterial Culture (e.g., P. aeruginosa, S. aureus, E. coli) B Exposure to Sublethal Triclocarban (TCC) A->B C MIC Determination of Multiple Antibiotics B->C D RNA Extraction and cDNA Synthesis B->D F Data Analysis: Fold Change in MIC and Gene Expression C->F E qRT-PCR for Efflux Pump Gene Expression D->E E->F

Caption: Experimental workflow for assessing TCC-induced resistance.

The experimental workflow begins with culturing the target bacteria, followed by exposure to sublethal concentrations of TCC. Subsequently, two main analytical paths are pursued: determining the MICs of various antibiotics to assess changes in susceptibility, and quantifying the expression of efflux pump genes using qRT-PCR to investigate the underlying mechanism. The final step involves analyzing the data to correlate TCC exposure with changes in antibiotic resistance and gene expression.

References

Comparative Analysis of Triclocarban's Impact on Gut Microbiota

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the effects of Triclocarban (TCC) and its common antimicrobial alternatives on the gut microbiota. The information presented is collated from preclinical and human studies to support an objective evaluation of their respective impacts on microbial community structure, diversity, and host-gut interactions. All quantitative data is summarized in comparative tables, and key experimental methodologies are detailed.

Executive Summary

Triclocarban (TCC), a broad-spectrum antimicrobial agent, has been widely used in personal care products for decades. Emerging research, however, indicates that TCC exposure can significantly alter the gut microbiome, which plays a critical role in host health. These alterations are not benign; studies in animal models demonstrate that a TCC-disrupted microbiome is a prerequisite for exacerbating inflammatory conditions like colitis and promoting colon tumorigenesis. The primary mechanism involves the metabolic reactivation of TCC by gut microbial enzymes, leading to localized toxicity.

Common alternatives to TCC, such as Triclosan (TCS) and Benzalkonium Chloride (BAC), are not inert substitutes regarding their effects on the gut microbiome. Evidence shows these compounds induce similar disruptive effects, including reduced microbial diversity and shifts in phyla composition. This guide synthesizes the available experimental data to facilitate a direct comparison of these antimicrobials.

Comparative Data on Gut Microbiota Alterations

The following tables summarize the quantitative effects of Triclocarban and its alternatives on the gut microbiota as reported in key experimental studies.

Table 1: Effects on Microbial Diversity and Key Phyla/Genera

AntimicrobialModel SystemDosage/ConcentrationDurationKey Findings on Gut MicrobiotaReference
Triclocarban (TCC) C57BL/6 Mice80 ppm in diet3 weeks α-diversity (PD-whole tree, P < .001); Altered β-diversity (P < .01); Proteobacteria (P < .001); Bifidobacterium (P < .05).[1]
Sprague Dawley Rats0.2% w/w in diet4 weeksAltered microbial diversity.[2]
In vitro culture100 nMN/AInhibited growth of Bifidobacterium infantis by ~30% (P < .05).[1]
Triclosan (TCS) C57BL/6 Mice10-80 ppm in diet3 weeks α-diversity; Altered composition; Plasma TCS levels (246-2,422 nM) comparable to humans.[3]
Human InfantsMaternal breast milk exposureN/A α-diversity in infants receiving TCS-containing breast milk.[3]
In vitro gut model0.38 g/mL (high dose)N/ASignificantly reduced population size and diversity (Shannon, species richness); Bacteroidetes; Proteobacteria.[4]
Benzalkonium Chloride (BAC) Male & Female Mice120 µg/g/day (oral)1 week α-diversity (more pronounced in females); Actinobacteria; Proteobacteria & Verrucomicrobia.[5][6][7][8][9]
Benzethonium Chloride (BET) & Chloroxylenol (PCMX) Mouse ModelsN/AN/AWhile direct microbiota composition data is limited, these compounds have been shown to exaggerate colitis, a gut microbiota-dependent effect.[10]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing experimental findings. The following protocols are representative of the studies cited in this guide.

In Vivo Mouse Model for Antimicrobial-Induced Gut Dysbiosis
  • Model: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: Mice are housed under standard conditions (12-h light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment.

  • Treatment Groups:

    • Control Group: Fed a standard chow diet.

    • TCC Group: Fed a standard chow diet supplemented with 80 ppm Triclocarban.

    • TCS Group: Fed a standard chow diet supplemented with 10-80 ppm Triclosan.

    • BAC Group: Administered 120 µg/g/day of Benzalkonium Chloride via oral gavage.

  • Exposure Duration: Typically 1 to 4 weeks.

  • Sample Collection: Fecal pellets are collected at baseline and at the end of the treatment period. At necropsy, cecal contents and colon tissues are collected. Samples are immediately snap-frozen in liquid nitrogen and stored at -80°C.

  • Microbiota Analysis:

    • DNA Extraction: Total genomic DNA is extracted from fecal or cecal samples using a commercially available kit (e.g., QIAamp PowerFecal DNA Kit).

    • 16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene is amplified by PCR using specific primers. The resulting amplicons are sequenced on a platform such as Illumina MiSeq.

    • Bioinformatic Analysis: Sequencing reads are processed using a pipeline like QIIME2 or DADA2 for quality control, denoising, and taxonomic classification against a reference database (e.g., Greengenes, SILVA). Alpha diversity (e.g., Shannon index, Phylogenetic Diversity) and beta diversity (e.g., Bray-Curtis dissimilarity, UniFrac distances) are calculated.

  • Host Response Analysis: Colon tissues are used for histopathology (H&E staining) and analysis of inflammatory markers via quantitative RT-qPCR.[1]

In Vitro Human Gut Model (SHIME®)
  • Model: A Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) is used, consisting of a series of reactors simulating the ascending (AC), transverse (TC), and descending (DC) colon.

  • Inoculation: The reactors are inoculated with a fecal slurry from healthy human donors.

  • Stabilization: The microbial community is allowed to stabilize over a period of two weeks, fed with a standard nutritional medium.

  • Treatment Phases:

    • Control Phase: The system is monitored without any antimicrobial addition.

    • Low-Dose Phase: A low, environmentally relevant concentration of the antimicrobial (e.g., Triclosan at 0.038 g/mL) is added to the medium.

    • High-Dose Phase: The concentration is increased (e.g., Triclosan at 0.38 g/mL).

    • Recovery Phase: The antimicrobial is removed from the feed to observe community recovery.

  • Sample Collection: Samples are collected from each colon reactor at various time points throughout the phases.

  • Analysis: Samples are analyzed for microbial community composition (via 16S rRNA sequencing) and metabolic activity (e.g., Short-Chain Fatty Acid production via gas chromatography).[4]

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key processes and relationships described in the literature.

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_exposure Phase 2: Exposure cluster_analysis Phase 3: Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice) acclimatize Acclimatization animal_model->acclimatize grouping Group Allocation (Control vs. Treatment) acclimatize->grouping baseline Baseline Sample Collection (Fecal) grouping->baseline treatment Administer Antimicrobial (e.g., TCC in Diet) baseline->treatment duration Exposure Period (e.g., 3 Weeks) treatment->duration necropsy Necropsy & Tissue Collection (Cecum, Colon) duration->necropsy dna_extraction DNA Extraction necropsy->dna_extraction host_analysis Host Response Analysis (Histology, qPCR) necropsy->host_analysis sequencing 16S rRNA Sequencing dna_extraction->sequencing bioinformatics Bioinformatics Analysis (Diversity & Composition) sequencing->bioinformatics

Caption: Generalized workflow for in vivo studies on antimicrobial effects.

metabolic_pathway TCC_oral Oral/Dermal Exposure to Triclocarban (TCC) Host_Metabolism Host Liver Metabolism (Phase II Conjugation) TCC_oral->Host_Metabolism TCC_Glucuronide TCC-Glucuronide (Inactive, Water-Soluble) Host_Metabolism->TCC_Glucuronide Bile_Excretion Excretion into Gut via Bile TCC_Glucuronide->Bile_Excretion Gut_Microbiota Gut Microbiota Bile_Excretion->Gut_Microbiota Deconjugation Microbial β-glucuronidase (GUS) enzymes Gut_Microbiota->Deconjugation produce Free_TCC Free TCC Reactivated in Colon Deconjugation->Free_TCC catalyzes deconjugation of TCC-Glucuronide to Toxicity Localized Gut Toxicity & Inflammation Free_TCC->Toxicity

Caption: Metabolic reactivation of TCC by gut microbiota.

signaling_pathway Antimicrobial Antimicrobial Exposure (TCC, TCS, BAC) Dysbiosis Gut Dysbiosis & Impaired Barrier Function Antimicrobial->Dysbiosis LPS ↑ Bacterial Products (LPS) Translocation Dysbiosis->LPS TLR4 Toll-like Receptor 4 (TLR4) on Immune/Epithelial Cells LPS->TLR4 activates NFkB_Activation NF-κB Pathway Activation TLR4->NFkB_Activation Cytokines ↑ Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_Activation->Cytokines Inflammation Colonic Inflammation Cytokines->Inflammation

Caption: Pro-inflammatory signaling cascade activated by antimicrobials.

Conclusion and Future Directions

The evidence strongly indicates that Triclocarban significantly alters the gut microbial ecosystem. These changes are characterized by a loss of beneficial bacteria, a proliferation of potentially pro-inflammatory phyla like Proteobacteria, and a reduction in overall microbial diversity.[1] Crucially, the gut microbiota is an active participant in TCC's toxicity, metabolically reactivating the compound within the colon, which can lead to exacerbated inflammation.[11]

A comparative analysis reveals that common alternatives, including Triclosan and Benzalkonium Chloride, exert similar disruptive pressures on the gut microbiota.[3][5] They also appear to trigger host inflammatory responses through common pathways, such as TLR4 signaling.[12] This suggests that replacing TCC with these agents may not mitigate the risk of microbiota-related adverse health outcomes.

For researchers and drug development professionals, these findings underscore the importance of considering the microbiome as a critical factor in toxicology and safety assessments. Future research should focus on:

  • Long-term, low-dose exposure studies in human cohorts to validate the effects observed in animal models.

  • Investigating additional alternatives to determine if any have a more favorable profile regarding their impact on the gut microbiota.

  • Exploring the functional consequences of these microbial shifts, including impacts on host metabolism, immune function, and long-term disease risk.

References

Safety Operating Guide

Navigating the Disposal of TC-C 14G: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory waste is paramount for ensuring the safety of personnel and the protection of the environment. The designation "TC-C 14G" does not correspond to a standard chemical name or a recognized hazardous waste code. This nomenclature suggests a waste stream that may possess a "Toxicity Characteristic" (TC) as defined by the Resource Conservation and Recovery Act (RCRA) and potentially contains Carbon-14 (C-14), a low-energy beta-emitting radionuclide.

This guide provides essential safety and logistical information for the proper disposal of such a waste stream, addressing both the hazardous and radioactive components. Researchers, scientists, and drug development professionals must first definitively identify the characteristics of their waste to ensure compliance with all applicable regulations.

Immediate Safety and Logistical Information

All laboratory waste disposal procedures should begin with a thorough characterization of the waste stream. The following steps provide a framework for the safe handling and disposal of a waste stream designated as "this compound."

Step 1: Waste Characterization

  • Toxicity Characteristic (TC): Determine if the waste exhibits the characteristic of toxicity. This is achieved through the Toxicity Characteristic Leaching Procedure (TCLP) , an analytical method that simulates the leaching of contaminants in a landfill.[1][2] A waste is considered to have the toxicity characteristic if the leachate contains any of the contaminants listed in 40 CFR § 261.24 at a concentration equal to or greater than the regulatory level.

  • Carbon-14 (C-14) Content: Ascertain the concentration of C-14 in the waste material. This is crucial for determining the appropriate disposal pathway, as some low-concentration C-14 waste may be deregulated and disposed of as ordinary waste.[3]

Step 2: Segregation

Proper segregation is a critical step in waste management to prevent hazardous reactions and to ensure that waste is disposed of in the most appropriate and cost-effective manner.

  • Radioactive vs. Non-Radioactive: Waste containing C-14 must be segregated from non-radioactive waste.

  • Hazardous vs. Non-Hazardous: Waste exhibiting a toxicity characteristic must be segregated from non-hazardous waste.

  • Mixed Waste: If the waste is determined to be both radioactive and hazardous, it is classified as "mixed waste" and requires specialized handling and disposal procedures.

  • Physical Form: Segregate waste based on its physical form:

    • Dry Solids: Items such as gloves, paper towels, and glassware.

    • Liquids: Aqueous and organic liquid waste.

    • Sharps: Needles, scalpels, and broken glass.

Step 3: Containerization and Labeling

  • Containers: Use appropriate, sealed, and leak-proof containers for each waste stream. Containers for radioactive waste must be clearly marked with the radiation symbol.

  • Labeling: All waste containers must be accurately labeled with the following information:

    • The words "Hazardous Waste" (if applicable).

    • The universal radiation symbol (if applicable).

    • The specific radionuclide (Carbon-14).

    • The activity level.

    • The chemical composition.

    • The date of accumulation.

    • The name of the principal investigator or laboratory.

Quantitative Data for Disposal Decisions

The following table summarizes key quantitative thresholds that are critical for making informed disposal decisions for waste containing Carbon-14.

ParameterRegulatory ThresholdSignificanceCitation
C-14 Concentration for Deregulation < 0.05 microcurie per milliliterVials containing H-3 and C-14 below this concentration may be disposed of as ordinary trash.[3]
pH for Corrosivity Characteristic ≤ 2 or ≥ 12.5Waste with a pH in this range is considered corrosive hazardous waste.[4][5]

Experimental Protocols

Toxicity Characteristic Leaching Procedure (TCLP) - Method 1311

The TCLP is a standardized laboratory procedure designed to simulate the leaching a waste will undergo if disposed of in a municipal solid waste landfill.

Methodology:

  • Sample Preparation: The solid phase of the waste is separated from any liquid. The solid material is then reduced in size, if necessary.

  • Extraction: The solid material is placed in an extraction vessel with an acidic extraction fluid that is 20 times the weight of the solid.

  • Tumbling: The vessel is tumbled end-over-end for 18 hours to simulate the leaching action in a landfill.

  • Filtration and Analysis: The resulting liquid leachate is filtered and then analyzed to determine the concentration of the contaminants of concern.[1][2]

Liquid Scintillation Counting for C-14 Analysis

Liquid scintillation counting is a common analytical technique used to quantify the activity of beta-emitting radionuclides like Carbon-14.

Methodology:

  • Sample Preparation: A known quantity of the waste sample is mixed with a liquid scintillation cocktail in a vial. The cocktail contains a solvent and fluors that emit light when they interact with the beta particles emitted by C-14.

  • Counting: The vial is placed in a liquid scintillation counter, which detects the light emissions (scintillations).

  • Quantification: The instrument correlates the number and intensity of the scintillations to the activity of C-14 in the sample.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of a waste stream potentially characterized as "this compound."

DisposalWorkflow cluster_start start Start: Waste Generation (this compound) tclp Perform TCLP Analysis start->tclp c14 Perform C-14 Analysis start->c14 is_tc Exhibits Toxicity Characteristic? tclp->is_tc is_c14 Contains C-14? c14->is_c14 is_tc->is_c14 hazardous_waste Hazardous Waste Disposal is_tc->hazardous_waste Yes mixed_waste Mixed Waste Disposal is_tc:e->mixed_waste:w Yes radioactive_waste Radioactive Waste Disposal is_c14->radioactive_waste Yes (TC No) is_c14:e->mixed_waste:w Yes general_waste General Waste Disposal is_c14->general_waste No (TC No)

Caption: Decision workflow for the disposal of "this compound" waste.

By following these procedural steps, laboratory professionals can ensure the safe and compliant disposal of complex waste streams, thereby building a culture of safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling TC-C 14G

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with TC-C 14G. It includes detailed operational and disposal plans to ensure the safe handling of this compound in a laboratory setting.

Chemical Identification:

  • Name: this compound

  • CAS Number: 656804-72-7

  • Molecular Formula: C₂₄H₁₇Cl₂F₂NO₄

  • Description: this compound is a Cannabinoid-1 Receptor (CB1R) inverse agonist.[1]

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Protection Type Required Equipment Specifications and Remarks
Eye/Face Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory. A face shield may be required for procedures with a high risk of splashing.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves frequently and immediately if contaminated.
Body Protection Laboratory coatA standard laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron or suit should be considered.
Respiratory Protection Not typically requiredUse in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Handling and Storage

Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedure Guideline
Handling - Avoid contact with skin and eyes. - Avoid inhalation of dust or aerosols. - Use only in a well-ventilated area, preferably in a chemical fume hood. - Wash hands thoroughly after handling.
Storage - Store in a tightly sealed container. - Keep in a cool, dry, and dark place. - Store away from incompatible materials such as strong oxidizing agents.
Accidental Exposure and First Aid

Immediate and appropriate first aid measures are critical in the event of accidental exposure to this compound.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan

This compound is a chlorinated organic compound and must be disposed of as hazardous waste. Follow these steps for proper disposal:

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, pipette tips, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with chlorinated organic compounds.

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Toxic").

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Disposal:

    • Arrange for pick-up and disposal by a certified hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflows

The following diagrams illustrate the standard workflow for handling this compound and the signaling pathway of a CB1 receptor inverse agonist.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_setup Set up workspace in a chemical fume hood prep_ppe->prep_setup prep_weigh Weigh this compound prep_setup->prep_weigh exp_dissolve Dissolve this compound in appropriate solvent prep_weigh->exp_dissolve exp_conduct Conduct experiment exp_dissolve->exp_conduct cleanup_decon Decontaminate workspace and equipment exp_conduct->cleanup_decon cleanup_waste Collect and label hazardous waste cleanup_decon->cleanup_waste cleanup_ppe Doff and dispose of contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash

Caption: Standard operational workflow for handling this compound.

CB1 Receptor Inverse Agonist Signaling Pathway cluster_response Cellular Response CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Prevents activation of AC Adenylyl Cyclase G_protein->AC No inhibition of cAMP cAMP AC->cAMP Basal activity maintained PKA Protein Kinase A cAMP->PKA Basal activation response Inhibition of Neurotransmitter Release PKA->response No downstream inhibition TC_C_14G This compound (Inverse Agonist) TC_C_14G->CB1R Binds and inactivates

Caption: Simplified signaling pathway for a CB1 receptor inverse agonist like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.